5-Methyl-3-methylene-2-hexanone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-methyl-3-methylidenehexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)5-7(3)8(4)9/h6H,3,5H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMJVYMZEAWWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152214 | |
| Record name | 5-Methyl-3-methylene-2-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-87-7 | |
| Record name | 5-Methyl-3-methylene-2-hexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-methylene-2-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-3-methylene-2-hexanone (CAS 1187-87-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
5-Methyl-3-methylene-2-hexanone, uniquely identified by its CAS number 1187-87-7, is an α,β-unsaturated ketone that presents a compelling case study in chemical reactivity and synthetic utility.[1][2] Its structure, featuring a conjugated system of a ketone and an exocyclic double bond, imparts a dual electrophilicity that is central to its chemical behavior.[3][4] This guide offers a deep dive into the core characteristics of this molecule, moving from its fundamental physicochemical properties to its synthesis, spectroscopic signature, and practical significance.
While serving as a versatile intermediate for creating more complex molecules in organic synthesis and contributing to the development of specialized polymers, this compound is also recognized as a critical process impurity in the manufacturing of Tetrabenazine, a drug used for treating movement disorders.[1][5] Understanding its formation, reactivity, and analytical profile is therefore of paramount importance for both synthetic chemists exploring new molecular architectures and pharmaceutical scientists ensuring the safety and efficacy of therapeutic agents.[5]
Physicochemical and Structural Characteristics
The physical and chemical properties of this compound dictate its behavior in experimental settings, from reaction conditions to purification and storage. It is a transparent, colorless liquid soluble in organic solvents like chloroform and slightly soluble in methanol.[1][6]
| Property | Value | Source(s) |
| CAS Number | 1187-87-7 | [1][2] |
| Molecular Formula | C₈H₁₄O | [1][7] |
| Molecular Weight | 126.20 g/mol | [1][7] |
| IUPAC Name | 5-methyl-3-methylidenehexan-2-one | [7] |
| Synonyms | 3-Isobutyl-3-buten-2-one | [1][2] |
| Boiling Point | 125-128 °C (at 730 Torr) | [1][8] |
| Density | 0.824 ± 0.06 g/cm³ (Predicted) | [1][8] |
| Flash Point | 54.1 ± 11.9 °C | [1][6] |
| Refractive Index | 1.419 | [1][6] |
| Vapor Pressure | 1.5 mmHg at 25°C | [1][6] |
| Topological Polar Surface Area | 17.1 Ų | [6][7] |
| XLogP3 | 2.1 | [1][7] |
The Heart of Reactivity: The α,β-Unsaturated Ketone System
The defining feature of this compound is the conjugation between the carbonyl group (C=O) and the adjacent carbon-carbon double bond (C=C).[3] This electron delocalization creates a resonance hybrid, resulting in partial positive charges (δ+) on both the carbonyl carbon (C-2) and the β-carbon (C-4).[3] This dual electrophilicity is the foundation of its reactivity, allowing for two primary modes of nucleophilic attack.[4][9]
-
1,2-Addition (Direct Addition): Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the more polarized carbonyl carbon directly. This pathway is kinetically favored and mirrors the reactivity of simple ketones.[3]
-
1,4-Addition (Conjugate Addition): Softer nucleophiles, including amines, cyanides, and organocuprates, preferentially attack the β-carbon.[9][10] This thermodynamically favored pathway, often called a Michael Addition, is characteristic of conjugated systems and is a powerful tool for carbon-carbon bond formation.[3][11]
Experimental Protocol: Synthesis via Mannich Reaction
This protocol is a representative procedure based on established principles of the Mannich reaction.
-
Iminium Salt Preparation (Pre-reaction): In a fume hood, combine dimethylamine hydrochloride and paraformaldehyde in a round-bottom flask with a suitable solvent like ethanol. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Eschenmoser's salt precursor.
-
Reaction Assembly: Equip a three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Charge the flask with 5-methyl-2-hexanone (1.0 eq) and a solvent such as dioxane.
-
Addition: Add a catalytic amount of hydrochloric acid. Gently heat the mixture to 50-60°C.
-
Mannich Condensation: Add the prepared iminium salt solution dropwise to the heated ketone solution over 1 hour. After the addition is complete, increase the temperature and reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution. Extract the product into an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, the Mannich base, can be purified or directly used. To obtain this compound, the crude material is subjected to thermal elimination (distillation under vacuum) or treated with a base to induce elimination of the amine. The final product is then purified by fractional distillation.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is limited, its structure allows for reliable prediction of its spectral features. [7][12]
| Technique | Predicted Key Features | Rationale |
|---|---|---|
| ¹H NMR | ~6.0-6.2 ppm (s, 1H), ~5.8-6.0 ppm (s, 1H): Methylene (=CH₂) protons. ~2.5 ppm (d, 2H): CH₂ group adjacent to the isopropyl group. ~2.3 ppm (s, 3H): Acetyl (CH₃) protons. ~1.8-2.1 ppm (m, 1H): CH of the isopropyl group. ~0.9 ppm (d, 6H): Two methyl (CH₃) groups of the isopropyl moiety. | The exocyclic methylene protons appear as distinct singlets in the olefinic region. The acetyl methyl is a sharp singlet. The remaining aliphatic protons show characteristic splitting patterns (doublets and multiplets) based on adjacent protons. |
| ¹³C NMR | ~198-202 ppm: Carbonyl carbon (C=O). ~145-150 ppm: Quaternary alkene carbon. ~125-130 ppm: Methylene (=CH₂) carbon. ~45-50 ppm: CH₂ carbon adjacent to the isopropyl. ~28-32 ppm: CH carbon of isopropyl. ~25-28 ppm: Acetyl methyl carbon. ~22-24 ppm: Isopropyl methyl carbons. | The conjugated carbonyl carbon is significantly downfield. The two sp² carbons of the double bond are in the typical alkene region. The remaining sp³ carbons appear in the aliphatic region. |
| IR Spectroscopy | ~1670-1685 cm⁻¹ (strong): C=O stretch. ~1620-1630 cm⁻¹ (medium): C=C stretch. ~2850-3000 cm⁻¹ (medium): C-H aliphatic stretch. | Conjugation lowers the frequency of the ketone's C=O stretch compared to a saturated ketone (~1715 cm⁻¹). The C=C stretch is also clearly visible. |
| Mass Spectrometry (EI) | m/z 126: Molecular Ion (M⁺). m/z 111: Loss of CH₃. m/z 83: Loss of the isopropyl group (C₃H₇). m/z 43: Acetyl cation [CH₃CO]⁺ (often the base peak). | The molecular ion peak confirms the molecular weight. Fragmentation patterns arise from the cleavage of bonds alpha to the carbonyl group and the loss of stable alkyl fragments. |
Safety, Handling, and Storage
As with any reactive chemical, proper handling of this compound is essential. While specific toxicology data is limited, information from structurally similar ketones provides a basis for safe laboratory practices.
-
Hazards: The compound is a flammable liquid and vapor. [13]It may cause eye irritation, skin irritation, and respiratory tract irritation upon inhalation. [13]* Handling: Use in a well-ventilated area or a chemical fume hood. [13]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [14]Employ non-sparking tools and ensure equipment is properly grounded to prevent static discharge. [14][15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [15]Keep away from heat, sparks, open flames, and other sources of ignition. [16]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste streams. [15]
References
- Wikipedia. (2023). α,β-Unsaturated carbonyl compound.
- Organic Chemistry II - LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.
- Wikipedia. (2023). Mannich reaction.
- Wang, Q., et al. (2018). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Journal of the Chinese Chemical Society.
- Proprep. (n.d.). Discuss the stability and reactivity of alpha-beta unsaturated ketones in Michael addition reactions.
- NIH. (2018). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids.
- Química Organica.org. (n.d.). Reactivity of alpha, beta-unsaturated carbonyls.
- PubChem. (n.d.). This compound.
- Chem Service. (2015). SAFETY DATA SHEET - 5-Methyl-2-hexanone.
- Filo. (n.d.). Synthesis of 5-methyl-3-hexanone from 2-methyl-1-propanol.
- Google Patents. (2019). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
- YouTube. (2020). Mannich Reaction to Synthesize Vinyl Ketones.
- Taylor & Francis Online. (2006). Synthesis of α,β-Unsaturated Ketones via Enamines.
- SpectraBase. (n.d.). 2-Hexanone, 5-methyl-3-methylene-.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Understanding its Role as a Pharmaceutical Impurity.
Sources
- 1. This compound (1187-87-7) for sale [vulcanchem.com]
- 2. CAS 1187-87-7: 5-methyl-3-methylidenehexan-2-one [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1187-87-7 | CAS DataBase [m.chemicalbook.com]
- 9. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]
- 11. proprep.com [proprep.com]
- 12. spectrabase.com [spectrabase.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structure Elucidation of 5-Methyl-3-methylene-2-hexanone
Abstract
The definitive identification of chemical structures is a cornerstone of chemical synthesis, drug development, and quality control. 5-Methyl-3-methylene-2-hexanone (CAS No. 1187-87-7), an α,β-unsaturated ketone, serves as a pertinent case study for illustrating a multi-faceted analytical approach.[1][2][3] Notably, this compound is recognized as a potential impurity in the pharmaceutical agent Tetrabenazine, making its unambiguous characterization critical for ensuring drug safety and efficacy.[3][4] This guide presents an integrated strategy for the structure elucidation of this compound, leveraging a synergistic combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each section details not only the experimental protocol but also the underlying scientific rationale for its application, providing a robust framework for the comprehensive analysis of complex organic molecules.
Introduction: The Analytical Imperative
The workflow begins with a chromatographic separation coupled with mass spectrometry to determine molecular weight and fragmentation patterns. This is followed by infrared spectroscopy to confirm the presence and electronic environment of the key functional groups. Finally, one- and two-dimensional nuclear magnetic resonance spectroscopy are employed to map the precise connectivity of the carbon and hydrogen framework, leaving no ambiguity in the final structural assignment.
Caption: A logical workflow for comprehensive structure elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Blueprint
Expertise & Rationale: For a volatile, non-polar compound like this compound, GC-MS is the premier technique for initial analysis.[5][6][7] The gas chromatograph separates the analyte from any potential impurities, ensuring the mass spectrum obtained is of a pure compound. Electron Ionization (EI) mass spectrometry then provides two critical pieces of information: the molecular weight from the molecular ion and a reproducible fragmentation "fingerprint" that offers initial structural clues.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 ppm solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Data Interpretation: Expected Mass Spectrum
The mass spectrum is expected to provide definitive evidence for the molecular formula and key structural subunits. The molecular ion (M⁺•) peak should be observed at m/z 126, consistent with the molecular weight of C₈H₁₄O.[1] The fragmentation pattern of α,β-unsaturated ketones is governed by established principles, primarily α-cleavage and cleavages related to the alkyl chain.[8][9]
(g)C-C(f)H-C(e)H₂-C(d)=C(c)H₂ || | (h)O (b)CH₃
Sources
- 1. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 1187-87-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Spectroscopic data of 5-Methyl-3-methylene-2-hexanone (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-3-methylene-2-hexanone
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 1187-87-7), a ketone compound with applications in proteomics research as an impurity of the antipsychotic drug Tetrabenazine.[1][2] The structural elucidation of such molecules is critically dependent on a multi-faceted spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers an in-depth interpretation of the spectral data, grounded in established principles, and provides field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Implications
This compound is an α,β-unsaturated ketone with a molecular formula of C₈H₁₄O and a molecular weight of 126.20 g/mol .[1][3] Its structure features several key functional groups that give rise to distinct spectroscopic signals: a carbonyl group (C=O), a carbon-carbon double bond (C=C), an isobutyl group, and a methyl ketone group. Understanding this arrangement is fundamental to interpreting the resulting spectra.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected signals for this compound are detailed below.
| Signal Assignment | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Integration | Key Correlation |
| H-1 (CH₃-C=O) | Singlet (s) | 2.1 - 2.3 | 3H | Adjacent to carbonyl group |
| H-4 (-CH₂-) | Doublet (d) | 2.2 - 2.4 | 2H | Coupled to H-5 |
| H-5 (-CH-) | Nonet (n) | 1.8 - 2.0 | 1H | Coupled to H-4 and H-6/H-7 |
| H-6, H-7 (CH(CH₃)₂) | Doublet (d) | 0.9 - 1.0 | 6H | Equivalent methyls coupled to H-5 |
| H-8 (=CH₂) | Singlet (s) | 5.8 - 6.0 | 1H | Vinylic proton, trans to C=O |
| H-8' (=CH₂) | Singlet (s) | 5.6 - 5.8 | 1H | Vinylic proton, cis to C=O |
Expert Interpretation: The two vinylic protons on C-8 are diastereotopic and are expected to appear as two distinct singlets or narrowly split doublets due to geminal coupling. The downfield shift of these protons is characteristic of their position on a double bond conjugated with a carbonyl group. The singlet for the H-1 methyl protons confirms their attachment to the electron-withdrawing carbonyl carbon. The complex splitting pattern (nonet) for H-5 is a classic indicator of a methine proton coupled to a methylene group and two methyl groups.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[3]
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Key Feature |
| C-1 (CH₃) | 25 - 30 | Methyl ketone carbon |
| C-2 (C=O) | 195 - 205 | Carbonyl carbon |
| C-3 (C=C) | 145 - 150 | Quaternary vinylic carbon |
| C-4 (CH₂) | 45 - 50 | Methylene carbon |
| C-5 (CH) | 25 - 30 | Methine carbon |
| C-6, C-7 (CH₃) | 20 - 25 | Equivalent methyl carbons |
| C-8 (=CH₂) | 125 - 130 | Terminal vinylic carbon |
Expert Interpretation: The most downfield signal belongs to the carbonyl carbon (C-2), a defining characteristic of ketones. The two sp² hybridized carbons of the double bond (C-3 and C-8) are found in the typical vinylic region (125-150 ppm). The remaining sp³ carbons of the isobutyl group appear in the upfield aliphatic region, with their specific shifts determined by their distance from the electron-withdrawing conjugated system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | Vinylic (=C-H) |
| 2960-2870 | C-H Stretch | Aliphatic (C-H) |
| ~1685 | C=O Stretch | α,β-Unsaturated Ketone |
| ~1620 | C=C Stretch | Alkene |
| ~1465 | C-H Bend | CH₂ and CH₃ |
| ~900 | C-H Bend | =CH₂ Out-of-plane bend |
Expert Interpretation: The two most diagnostic peaks in the IR spectrum are the strong absorptions for the C=O and C=C stretches. The carbonyl stretch appears at a lower wavenumber (~1685 cm⁻¹) than in a saturated ketone (~1715 cm⁻¹) due to the conjugation with the adjacent double bond, which delocalizes electron density and weakens the C=O bond. The C=C stretch is also clearly visible, confirming the presence of the methylene group. The presence of both sp² and sp³ C-H stretching frequencies further corroborates the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation.[4]
| m/z Value | Ion Assignment | Mechanistic Implication |
| 126 | [M]⁺ | Molecular Ion |
| 111 | [M - CH₃]⁺ | Loss of a methyl radical |
| 83 | [M - C₃H₇]⁺ | Loss of an isopropyl radical (McLafferty rearrangement product) |
| 69 | [C₄H₅O]⁺ | Cleavage at C4-C5 bond |
| 43 | [CH₃CO]⁺ | Acylium ion (Base Peak) |
Expert Interpretation: The molecular ion peak at m/z 126 confirms the molecular formula C₈H₁₄O. The fragmentation pattern is highly characteristic of ketones. The most abundant peak (base peak) is expected at m/z 43, corresponding to the stable acylium ion [CH₃CO]⁺, formed by alpha-cleavage. Another significant fragmentation pathway is the McLafferty rearrangement, which is common for ketones with gamma-hydrogens. This rearrangement leads to the loss of a neutral propene molecule and the formation of an enol radical cation, which can then fragment further, contributing to the peak at m/z 83.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR spectroscopy.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. After inserting the sample, lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 220-250 ppm is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is necessary.
IR Spectroscopy Workflow
Caption: Workflow for GC-MS analysis.
Methodology:
-
Sample Introduction: Use Gas Chromatography (GC) for sample introduction to ensure purity. A dilute solution of the compound in a volatile solvent like methanol or hexane is injected.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation and create positive ions.
-
Mass Analysis: A quadrupole mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 300 amu.
-
Data Interpretation: The resulting mass spectrum is plotted as relative abundance versus m/z. The spectrum is analyzed for the molecular ion and characteristic fragment ions, and can be compared against spectral libraries like NIST for confirmation. [4]
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the precise C-H framework, IR spectroscopy confirms the presence and electronic environment of the key functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. The data and protocols presented in this guide serve as an authoritative reference for researchers in quality control, synthetic chemistry, and drug development who may encounter this compound.
References
- PubChem. 5-Methyl-2-hexanone | C7H14O | CID 8034.
- PubChem. This compound | C8H14O | CID 14473.
- Chemsrc. Trifluoromethyl trifluorovinyl ether | CAS#:1187-93-5.
- SpectraBase. 2-Hexanone, 5-methyl-3-methylene-.
- Wikipedia. Perfluoro(methyl vinyl ether).
Sources
An In-depth Technical Guide to the Physical Properties of 5-Methyl-3-methylene-2-hexanone
Abstract: This technical guide provides a comprehensive analysis of the physical properties of 5-Methyl-3-methylene-2-hexanone (CAS No. 1187-87-7), with a primary focus on its boiling and melting points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with fundamental chemical principles and outlines robust experimental protocols for property determination. The significance of this compound, notably as a documented impurity in the pharmaceutical agent Tetrabenazine, necessitates a thorough understanding of its physical characteristics for purification, quality control, and safe handling.[1][2]
Introduction and Chemical Identity
This compound is an α,β-unsaturated ketone, a colorless, transparent liquid organic compound.[1][3] Its chemical structure, featuring a ketone functional group and a conjugated double bond, dictates its physical behavior and chemical reactivity. It is identified by the CAS number 1187-87-7 and has a molecular formula of C₈H₁₄O and a molecular weight of approximately 126.20 g/mol .[3][4] This compound is soluble in chloroform and slightly soluble in methanol.[1][3] Its relevance in the pharmaceutical industry, particularly as an impurity of Tetrabenazine, underscores the importance of precise characterization for ensuring drug safety and efficacy.[1][2]
Summary of Physical Properties
The known and predicted physical properties of this compound are summarized below. This data is critical for designing protocols related to its synthesis, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 1187-87-7 | [4] |
| Molecular Formula | C₈H₁₄O | [1][4] |
| Molecular Weight | 126.20 g/mol | [3][4] |
| Appearance | Transparent, colorless liquid/oil | [1] |
| Boiling Point | 125-128 °C (at 730 Torr) 170 °C (at 760 mmHg) | [1][3][5][6] |
| Melting Point | Data not available; presumed to be well below -20°C | |
| Density (Predicted) | 0.824 ± 0.06 g/cm³ | [1][5] |
| Flash Point | 54.1 ± 11.9 °C | [1][3][5] |
| Refractive Index | 1.419 | [1][3] |
| Vapor Pressure | 1.5 mmHg at 25°C | [1][3] |
In-Depth Analysis of Thermal Properties
Boiling Point Analysis
The boiling point is a fundamental property reflecting the strength of intermolecular forces. For this compound, a non-polar molecule, the primary intermolecular forces are van der Waals forces. Its molecular weight of 126.20 g/mol contributes to a moderately high boiling point for a molecule of its size.
Two distinct boiling point ranges are reported:
-
125-128 °C at 730 Torr: This value is reported under a slightly reduced pressure (standard atmospheric pressure is 760 Torr).[1][3]
-
170 °C at 760 mmHg (760 Torr): This represents the normal boiling point at standard atmospheric pressure.[5][6]
The discrepancy is logical and expected; a lower external pressure requires less vapor pressure (and thus a lower temperature) for the liquid to boil. The value of 170 °C should be considered the standard boiling point. This relatively high temperature is consistent with its ketone functionality, which introduces a dipole moment, leading to stronger dipole-dipole interactions compared to a non-polar alkane of similar mass.
Melting Point Considerations
Currently, there is no experimentally determined melting point for this compound available in public chemical databases. This is common for organic compounds that are liquids well below standard room temperature.
Causality and Expert Inference: The molecule's structure, with its branched alkyl group (isobutyl) and non-planar methylene group, inhibits efficient packing into a crystal lattice. This structural hindrance typically results in a very low melting (or freezing) point. For context, a structurally similar, but saturated, ketone, 5-methyl-2-hexanone (CAS 110-12-3), has a reported melting point of -74 °C.[7] It is scientifically reasonable to infer that the melting point of this compound is also in this very low range, likely below -20°C, which is a common storage temperature for such compounds.
Experimental Determination Protocols
To ensure data integrity, the physical properties of a compound must be verifiable through standardized experimental procedures. The following protocols are designed as self-validating systems for use by trained laboratory personnel.
Protocol: Boiling Point Determination via Simple Distillation
This method is suitable for determining the boiling point of milliliter quantities of a liquid sample at atmospheric pressure.
Methodology:
-
Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer with its bulb positioned just below the side arm of the adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place approximately 10-15 mL of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently and uniformly heat the flask using a heating mantle. A slow, controlled heating rate is crucial to prevent bumping and ensure thermal equilibrium between the liquid and vapor phases.
-
Observation: Record the temperature when the first drop of distillate condenses and falls into the receiving flask. Continue heating and observe the temperature range over which the bulk of the liquid distills.
-
Boiling Point Definition: The boiling point is the stable, constant temperature observed on the thermometer during the distillation of the liquid. This temperature represents the point at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Pressure Correction: Record the ambient atmospheric pressure using a barometer. If the pressure deviates significantly from 760 mmHg, a pressure correction may be applied using a nomograph or the Clausius-Clapeyron relation for a more accurate standard boiling point.
Causality and Trustworthiness: The use of boiling chips provides nucleation sites for smooth boiling. The precise placement of the thermometer ensures it measures the temperature of the vapor that is in equilibrium with the boiling liquid, which is the definition of boiling point. The stability of the temperature reading during distillation validates that a pure substance is being measured.
Workflow for Boiling Point Determination
The logical flow of the experimental protocol is visualized below.
Sources
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (1187-87-7) for sale [vulcanchem.com]
- 4. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound,1187-87-7-Amadis Chemical [amadischem.com]
- 7. 5-Methyl-2-hexanone | C7H14O | CID 8034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 5-Methyl-3-methylene-2-hexanone from 5-methyl-3-hexene-2-ketone
An In-depth Guide to the
Abstract
This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of 5-methyl-3-methylene-2-hexanone from its α,β-unsaturated precursor, 5-methyl-3-hexene-2-ketone. The transformation is strategically divided into two principal stages: a selective conjugate reduction of the starting enone to yield the saturated ketone intermediate, followed by a regioselective α-methylenation. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-tested experimental protocols, and discusses the analytical techniques for product characterization. The α-methylene ketone functional group is a key pharmacophore and a versatile building block in organic synthesis, making robust synthetic routes to these compounds highly valuable for researchers in drug discovery and materials science.[1] This guide is intended to provide these professionals with the technical depth and practical insights required to successfully execute this synthesis.
Introduction: Strategic Imperatives in Enone Functionalization
The target molecule, this compound, is a derivative of the α,β-unsaturated ketone family, distinguished by an exocyclic double bond at the α-position. Such motifs are of significant interest due to their heightened reactivity as Michael acceptors and their prevalence in bioactive natural products.[1] The synthetic challenge lies in converting the readily available 5-methyl-3-hexene-2-ketone, which possesses an endocyclic conjugated double bond, into the target structure.
A direct conversion is not feasible. The required transformation necessitates a two-stage strategic approach:
-
Selective Reduction: The C3-C4 double bond of the starting material must be selectively reduced to form the saturated intermediate, 5-methyl-2-hexanone, without affecting the C2 carbonyl group.
-
Regioselective α-Methylenation: A methylene (=CH₂) group must be introduced at the C3 position of the saturated ketone intermediate.
This guide will detail a robust pathway that addresses the inherent challenges of selectivity and reactivity in each stage, leveraging modern synthetic techniques to achieve the target molecule with high fidelity.
Section 1: Overall Synthetic Strategy
The conversion of 5-methyl-3-hexene-2-ketone to this compound is achieved via the intermediate 5-methyl-2-hexanone. The overall workflow is depicted below.
Caption: Overall two-stage synthetic pathway.
Section 2: Stage 1 - Selective Conjugate Reduction
Mechanistic Rationale: The primary challenge in this stage is the 1,4-reduction of the conjugated system in the presence of a reducible carbonyl group. Standard hydrogenation catalysts (e.g., Pd/C) can lead to over-reduction to the corresponding alcohol. Therefore, a more selective method is required. A highly effective approach is the copper-catalyzed conjugate hydrosilylation, which displays excellent chemoselectivity for the carbon-carbon double bond of enones.[2] This reaction utilizes a copper hydride catalyst, often formed in situ, to deliver a hydride to the β-position, followed by protonolysis of the resulting enolate to yield the saturated ketone.
Recommended Protocol: Copper-Catalyzed Hydrosilylation
This protocol is adapted from methodologies known for high selectivity in enone reductions.[2]
Experimental Workflow
Caption: Experimental workflow for Stage 1.
Reagents and Conditions
| Reagent/Parameter | Quantity (per 10 mmol scale) | Purpose / Rationale |
| 5-methyl-3-hexene-2-ketone | 1.26 g (10 mmol) | Starting Material |
| Copper(I) Iodide (CuI) | 95 mg (0.5 mol%) | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 262 mg (1.0 mol%) | Ligand for catalyst stabilization |
| Polymethylhydrosiloxane (PMHS) | ~1.2 mL (~20 mmol Si-H) | Hydride Source (Reducing Agent) |
| Toluene (anhydrous) | 50 mL | Reaction Solvent |
| Temperature | 25 °C | Mild conditions to ensure selectivity |
| Reaction Time | 2 - 8 hours | Monitored by TLC for completion |
| Workup | 1 M HCl (aq) | Quenches reaction and hydrolyzes silyl enol ether intermediate |
Step-by-Step Protocol
-
To an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add Copper(I) Iodide (95 mg) and Triphenylphosphine (262 mg).
-
Add 50 mL of anhydrous toluene and stir for 15 minutes to allow for complex formation.
-
Add 5-methyl-3-hexene-2-ketone (1.26 g) to the flask via syringe.
-
Slowly add polymethylhydrosiloxane (~1.2 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cautiously quench the reaction by adding 20 mL of 1 M HCl and stirring vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 5-methyl-2-hexanone as a clear liquid. The expected yield is typically in the range of 80-90%.
Section 3: Stage 2 - α-Methylenation of 5-methyl-2-hexanone
Mechanistic Rationale: The introduction of an α-methylene group is effectively achieved using the Mannich reaction, followed by elimination.[3][4] A superior and highly reliable method for this transformation is the use of Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide).[5][6] This salt is a potent aminomethylating agent that reacts efficiently with ketone enolates.[7][8]
The process involves three key steps:
-
Enolate Formation: The saturated ketone, 5-methyl-2-hexanone, is deprotonated at the C3 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The use of LDA at low temperatures favors the formation of the kinetic enolate at the less-substituted C1 position. To achieve regioselectivity for the C3 position (thermodynamic enolate), a reversible deprotonation using a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at slightly elevated temperatures is preferable, allowing equilibration to the more stable, more substituted enolate.
-
Aminomethylation: The C3 enolate attacks the electrophilic carbon of Eschenmoser's salt to form a β-amino ketone, known as a Mannich base.[2][9]
-
Quaternization and Elimination: The tertiary amine of the Mannich base is methylated with methyl iodide (MeI) to form a quaternary ammonium salt. This salt then readily undergoes a base-induced Hofmann elimination to form the exocyclic double bond of the final product.[6]
Mechanism of Eschenmoser Methylenation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents [patents.google.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Eschenmoser's_salt [chemeurope.com]
- 6. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 7. Eschenmoser Salt | OpenOChem Learn [learn.openochem.org]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
The Alpha-Methylene Ketone Moiety: From Natural Scaffolds to Synthetic Targets
An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Pivotal Functional Group
Introduction: A Tale of Innate Reactivity and Synthetic Challenge
The α-methylene ketone, a subclass of α,β-unsaturated ketones, is a deceptively simple functional group characterized by a terminal double bond conjugated to a carbonyl. This arrangement, however, imparts a unique and potent reactivity that has positioned it as a cornerstone in both the chemical ecology of natural products and the strategic design of therapeutic agents. The electrophilicity of the β-carbon, a consequence of electron delocalization, renders the α-methylene ketone a quintessential Michael acceptor, primed for covalent interaction with biological nucleophiles. This inherent reactivity is the wellspring of its diverse biological activities, ranging from anti-inflammatory to potent anticancer effects.
Historically, the story of α-methylene ketones is not one of a singular, celebrated discovery but rather a gradual unveiling of its significance through the isolation and study of complex natural products. Early chemists, without the language of mechanistic organic chemistry, would have encountered these motifs in plant extracts used in traditional medicine. The development of synthetic methodologies to construct this reactive moiety did not follow a linear path but rather emerged from the broader evolution of carbonyl chemistry, with landmark reactions being adapted and refined to meet the challenge of installing this versatile functional group. This guide will traverse the history of α-methylene ketones, from their roots in natural product chemistry to the sophisticated synthetic strategies employed today, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal chemical entity.
The Natural Abundance and Biological Significance of the α-Methylene Ketone Motif
The prevalence of the α-methylene ketone moiety, often embedded within a lactone ring to form α-methylene-γ-lactones, in a vast array of natural products is a testament to its evolutionary selection as a potent biochemical tool. Sesquiterpene lactones, a large and diverse group of plant-derived secondary metabolites, are particularly rich in this functional group and have long been a focus of phytochemical and pharmacological research.
Parthenolide: A Case Study in Bioactivity
A prime example is parthenolide, a sesquiterpene lactone isolated from the medicinal plant feverfew (Tanacetum parthenium).[1][2] Feverfew has a long history of use in traditional medicine for treating migraines, fever, and arthritis.[2] Modern research has identified parthenolide as a principal bioactive component, exhibiting significant anti-inflammatory and anticancer properties.[1][2]
The biological activity of parthenolide is intrinsically linked to its chemical structure, specifically the α-methylene-γ-lactone ring and an epoxide group.[3] These electrophilic centers are capable of interacting with nucleophilic sites on biological macromolecules, most notably the thiol groups of cysteine residues in proteins.[4] This covalent modification, a Michael addition, is the basis for its multifaceted mechanism of action.
Mechanism of Action: The Michael Acceptor in Biological Systems
The α,β-unsaturated carbonyl system of the α-methylene ketone makes it a potent Michael acceptor.[5] In a biological context, the sulfhydryl groups of cysteine residues in proteins are soft nucleophiles that readily attack the electrophilic β-carbon of the α-methylene ketone. This irreversible covalent bond formation can lead to the inhibition of protein function.
A key target of parthenolide is the IκB kinase (IKK) complex, a central regulator of the NF-κB signaling pathway, which is constitutively active in many cancers and inflammatory diseases.[2][6] Parthenolide has been shown to directly bind to and inhibit IKKβ by covalently modifying a cysteine residue in its activation loop.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory and pro-survival signaling.
More recently, chemoproteomic studies have revealed that parthenolide and related sesquiterpene lactones also covalently target and inhibit focal adhesion kinase 1 (FAK1) by modifying cysteine 427.[7] This inhibition impairs FAK1-dependent signaling pathways that are crucial for cancer cell proliferation, survival, and motility.[7]
The ability of the α-methylene ketone moiety to act as a covalent modifier of specific protein targets is a recurring theme in its biological activity and a key consideration in the design of drugs that incorporate this functional group.
Synthetic Strategies for the Construction of α-Methylene Ketones
The synthesis of α-methylene ketones has been a long-standing challenge in organic chemistry, primarily due to the high reactivity of the product, which can be prone to polymerization or further reaction. Over the years, a variety of methods have been developed, ranging from classical multi-step sequences to more modern and efficient catalytic approaches.
The Mannich Reaction and Subsequent Elimination: A Classic Route
One of the most established methods for the α-methylenation of ketones is a two-step sequence involving an initial Mannich reaction followed by an elimination. The Mannich reaction, developed by Carl Mannich in 1912, is a three-component condensation of a compound with an acidic proton (like a ketone), formaldehyde, and a primary or secondary amine.[8]
The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol or enolate of the ketone to form a β-amino-ketone, also known as a Mannich base.[8]
This Mannich base can then be converted into a quaternary ammonium salt by treatment with an alkylating agent, such as methyl iodide. Subsequent treatment with a base induces a Hofmann elimination, yielding the desired α-methylene ketone.[8]
A more direct and widely used variation of this method involves the use of pre-formed iminium salts, such as Eschenmoser's salt (dimethylaminomethyl)iodide).[9] This reagent reacts with ketone enolates to directly provide the Mannich base, which can then be eliminated as described above.[9]
The following is a general procedure for the α-methylenation of a ketone using Eschenmoser's salt.
-
Enolate Formation: The starting ketone (1.0 eq) is dissolved in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to -78 °C, and a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Reaction with Eschenmoser's Salt: Eschenmoser's salt (1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quaternization: Methyl iodide (2.0 eq) is added to the reaction mixture, and it is stirred at room temperature for 1-2 hours to form the quaternary ammonium salt.
-
Elimination: A mild base, such as sodium bicarbonate or triethylamine, is added, and the mixture is heated to reflux to induce the elimination reaction. The progress of the reaction can be monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure α-methylene ketone.
Caption: Workflow for α-methylenation via the Mannich reaction and subsequent elimination.
The Wittig Reaction: A Direct Olefination Approach
The Wittig reaction, discovered by Georg Wittig in 1954, provides a more direct route to α-methylene ketones by converting a carbonyl group directly into a double bond.[10][11] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the synthesis of α-methylene ketones, the key reagent is methylenetriphenylphosphorane (Ph₃P=CH₂).
The Wittig reagent is typically prepared by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium or potassium tert-butoxide.[11] The resulting ylide is a powerful nucleophile that attacks the carbonyl carbon of the ketone, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the desired alkene (the α-methylene ketone) and triphenylphosphine oxide.[12]
A significant advantage of the Wittig reaction is its reliability and the unambiguous placement of the double bond.[12] It is particularly effective for the methylenation of even sterically hindered ketones.[10][11]
The following is a general procedure for the methylenation of a ketone using the Wittig reaction.
-
Wittig Reagent Preparation: Methyltriphenylphosphonium bromide (1.2 eq) is suspended in dry THF under an inert atmosphere. The suspension is cooled to 0 °C, and a strong base such as potassium tert-butoxide (1.2 eq) is added portion-wise. The mixture is stirred at room temperature for 1-2 hours, during which the color typically turns deep yellow or orange, indicating the formation of the ylide.
-
Olefination: The ketone (1.0 eq), dissolved in a minimal amount of dry THF, is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight, or until TLC analysis shows complete consumption of the ketone.
-
Workup and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by column chromatography on silica gel to yield the pure α-methylene ketone.
Caption: General workflow for the Wittig methylenation of a ketone.
Organometallic Approaches: Conjugate Addition to Alkynes
Organometallic reagents, particularly organocuprates (Gilman reagents), offer a powerful and versatile method for the synthesis of α,β-unsaturated ketones, including α-methylene ketones.[3][13] One effective strategy involves the conjugate addition of an organocuprate to an α,β-alkynyl ester.
The reaction proceeds via a 1,4-addition of the organocuprate to the activated triple bond of the acetylenic ester.[14] This initially forms a vinylcopper intermediate, which upon protonolysis during aqueous workup, yields the α,β-unsaturated ester. Subsequent hydrolysis of the ester can then provide the corresponding α-methylene ketone.
Organocuprates are particularly useful for this transformation due to their "soft" nucleophilic character, which favors conjugate addition over direct addition to the carbonyl group.[11][13]
The following is a generalized procedure for this method.
-
Organocuprate Formation: Under an inert atmosphere, copper(I) iodide (1.0 eq) is suspended in dry THF and cooled to -78 °C. An organolithium reagent (2.0 eq) is added dropwise, and the mixture is stirred until a homogeneous solution of the lithium diorganocuprate is formed.
-
Conjugate Addition: The α,β-acetylenic ester (1.0 eq), dissolved in dry THF, is added slowly to the organocuprate solution at -78 °C. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The crude α,β-unsaturated ester is purified by column chromatography.
-
Conversion to Ketone: The purified ester is then subjected to appropriate conditions for conversion to the ketone, which may involve hydrolysis to the carboxylic acid followed by reaction with an organolithium reagent, or other standard transformations.
Comparison of Synthetic Methodologies
The choice of synthetic method for preparing an α-methylene ketone depends on several factors, including the nature of the starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.
| Method | Starting Materials | Key Reagents | Advantages | Limitations | Typical Yields |
| Mannich/Elimination | Ketone, Formaldehyde, Amine | Eschenmoser's salt, MeI, Base | Well-established, reliable for many substrates. | Multi-step process, can be harsh for sensitive substrates. | 50-80% |
| Wittig Reaction | Ketone | Phosphorus ylide (e.g., Ph₃P=CH₂) | Direct conversion, high functional group tolerance, reliable for hindered ketones. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. | 60-95% |
| Organocuprate Addition | α,β-Acetylenic ester, Organolithium reagent | Copper(I) iodide | Forms a C-C bond, good for introducing substituents. | Requires organometallic reagents, multi-step to get to the ketone from the ester. | 70-90% (for the addition step) |
Modern Advances in α-Methylene Ketone Synthesis
Recent research has focused on the development of more efficient, selective, and environmentally friendly methods for the synthesis of α-methylene ketones. A significant area of progress is in the field of catalytic asymmetric synthesis, which aims to produce chiral α-methylene ketones with high enantioselectivity.
Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in asymmetric Mannich reactions, providing access to enantioenriched β-amino ketones that can then be converted to chiral α-methylene ketones.[6] Additionally, transition metal catalysis, using metals such as iridium and manganese, has enabled the direct α-methylation of ketones using methanol as a C1 source, offering a more atom-economical approach.[10][15]
Furthermore, direct enantioselective α-alkylation of ketones using organocatalysis and photocatalysis is an emerging area that holds great promise for the efficient construction of complex chiral molecules containing the α-methylene ketone motif.
Conclusion: An Enduringly Important Functional Group
The α-methylene ketone moiety, from its origins as a key reactive element in natural products to its current status as a valuable target for synthetic chemists and drug designers, continues to be a functional group of profound importance. Its inherent reactivity as a Michael acceptor provides a powerful mechanism for biological activity, enabling the covalent modification of protein targets and the modulation of key signaling pathways. The synthetic challenges associated with its construction have spurred the development of a diverse array of chemical transformations, from classical name reactions to modern catalytic methods. For researchers, scientists, and drug development professionals, a deep understanding of the discovery, synthesis, and biological function of α-methylene ketones is essential for harnessing their potential in the creation of new medicines and chemical probes. As synthetic methodologies become ever more sophisticated, the ability to precisely install and manipulate this versatile functional group will undoubtedly lead to further discoveries and innovations in chemical biology and medicinal chemistry.
References
- Parthenolide Content & Bioactivity. (n.d.). Vasculex.com.
- Ghayur, M. K., & Gilani, A. H. (2006). Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties. Current Cancer Drug Targets, 6(5), 453–465.
- (2016). Parthenolide and parthenolide-like sesquiterpene lactones as multiple targets drugs: current knowledge and new developments.
- Hehner, S. P., Hofmann, T. G., Drobeck, K. P., Droge, W., & Schmitz, M. L. (2000). The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex. The Journal of biological chemistry, 275(12), 8568–8577.
- Guzman, M. L., Rossi, R. M., Karnischky, L., Li, X., Peterson, D. R., Howard, D. S., & Jordan, C. T. (2005). The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells. Blood, 105(11), 4163–4169.
- Wittig reaction. (n.d.). In Wikipedia.
- Synthesis of α-Methylene Carbonyl Compounds. (1979). Journal of Synthetic Organic Chemistry, Japan, 37(12), 1048-1064.
- Organocuprates (Gilman Reagents): How They're Made. (2016, January 29). Master Organic Chemistry.
- Reductive α-Methylation of α,β-Unsaturated Ketones Catalyzed by a Mn(I) PCNHCP Pincer Complex with Methanol as Both H2 and C1–Source. (2021). Organometallics, 40(21), 3735-3743.
- Substrate scope of the Mannich reactiona aReaction conditions: 6... (n.d.). ResearchGate.
- Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. (2022). The Journal of Organic Chemistry, 87(13), 8436-8445.
- The substrate scope of the Mannich/Acylation/Wittig reaction. Reaction... (n.d.). ResearchGate.
- [Molecular mechanisms of parthenolide's action: Old drug with a new face]. (2010). Postepy higieny i medycyny doswiadczalnej (Online), 64, 113–123.
- Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. (2008).
- A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. (n.d.). UNC Chemistry Department.
- Eschenmoser's salt. (n.d.). In Wikipedia.
- Addition of eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of a-methylene carbonyls via mannich intermediates. (n.d.). OiPub.
- The Wittig Reaction. (1965). Organic Reactions, 14, 270-490.
- Mannich Reaction. (2021, September 9). YouTube.
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal.
- Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry, 19(2), 256-276.
- (r)-(−)-10-methyl-1(9)-octal-2-one. (n.d.). Organic Syntheses.
- Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). Molecules, 28(4), 1958.
- Wittig and Wittig-Horner Reactions under Sonication Conditions. (2023). Molecules (Basel, Switzerland), 28(4).
- Conjugate addition reactions of alpha-aminoalkylcuprates with alpha, beta-alkenyl-, alpha,beta-alkynyl-, alpha,beta-beta,gamma-allenyl-, and alpha,beta-gamma,delta-dienyl carboxylic acid derivatives, nitriles, and sulfoxides. (2000). The Journal of organic chemistry, 65(25), 8715–8724.
- Organocuprates. (2014, August 7). Chem-Station Int. Ed.
- KR20210093922A - Direct alpha-methyleneation process of ketones. (n.d.). Google Patents.
- Selective α-Methylation of Ketones. (2021). The Journal of Organic Chemistry, 86(11), 7333-7346.
- Selective α-Methylation of Ketones. (2021). The Journal of organic chemistry, 86(11), 7333–7346.
- 3-Pentanone, 1-(dimethylamino)-4-methyl. (n.d.). Organic Syntheses.
- A Newly Synthesized β-amino-α, β-unsaturated Ketone Derivative of β-himachalene: Structural, NBO, NLO, and Molecular Docking. (2022).
- Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. (2012). Accounts of Chemical Research, 45(10), 1657-1669.
- Methylenation. (n.d.). In Wikipedia.
- Selective α-Methylation of Ketones. (2021). The Journal of organic chemistry, 86(11), 7333–7346.
- Parthenolide covalently targets and inhibits focal adhesion kinase in breast cancer cells. (2019). Cell chemical biology, 26(7), 1027–1035.e6.
- Synthesis and reactions of .alpha.-methylene-.beta.-keto sulfones. (1991). The Journal of Organic Chemistry, 56(12), 3981-3989.
- Michael acceptor molecules in natural products and their mechanism of action. (2022). Frontiers in pharmacology, 13, 1032331.
- Organocuprates (Gilman Reagents): How They're Made. (2016, January 29). Master Organic Chemistry.
- Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry.
- Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. (n.d.). Organic Chemistry Portal.
- β-Amino Ketones – Synthesis and Biological Significances. (2024, January 14). AWS.
- The Eschenmoser Methenylation Name Reaction. (2009, October 4). MSU.
- A catalytic asymmetric carbonyl–ene reaction of β,γ-unsaturated α-ketoesters with 5-methyleneoxazolines. (n.d.). Scite.ai.
- Catalytic Asymmetric α-Amination of α-Branched Ketones via Enol Catalysis. (2015, April 23). Who we serve.
- Mild organocatalytic alpha-methylenation of aldehydes. (2008). Angewandte Chemie (International ed. in English), 47(45), 8661–8664.
- Metal-Free Selective Synthesis of α,β-Unsaturated Aldehydes from Alkenes and Formaldehyde Catalyzed. (n.d.). Cardiff University.
- Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. (n.d.). Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Selective α-Methylation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Learning the structure–activity relationship (SAR) of the Wittig reaction from genetically-encoded substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iridium-catalyzed selective α-methylation of ketones with methanol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. repositum.tuwien.at [repositum.tuwien.at]
- 14. Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes – Department of Chemistry [chem.unc.edu]
The Alpha-Methylene Ketone: A Nexus of Reactivity and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The α-methylene ketone moiety, a seemingly simple functional group, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent electronic properties—an electron-deficient β-carbon conjugated with a carbonyl group—render it a highly versatile reactive handle for a myriad of chemical transformations. This guide provides a comprehensive exploration of the core reactivity principles governing the α-methylene ketone functional group. We will delve into the mechanistic underpinnings of its participation in key reactions, including Michael additions, cycloadditions, and nucleophilic attacks. Furthermore, this document will illuminate the strategic application of this motif in the synthesis of complex natural products and the design of targeted therapeutic agents. Through a synthesis of established principles and field-proven insights, this guide aims to equip researchers with the foundational knowledge and practical methodologies necessary to harness the full potential of the α-methylene ketone in their scientific endeavors.
Introduction: The Electronic Architecture and Innate Reactivity of the α-Methylene Ketone
The defining feature of an α-methylene ketone is the exocyclic double bond positioned adjacent to a carbonyl group. This arrangement creates an α,β-unsaturated carbonyl system, which is the primary driver of its characteristic reactivity. The electronegative oxygen atom of the carbonyl group polarizes the entire conjugated system, inducing a partial positive charge (δ+) on the carbonyl carbon and, significantly, on the β-carbon of the methylene group. This electronic distribution makes the β-carbon a prime target for nucleophilic attack.
Resonance structures clearly illustrate this electron deficiency at the β-position, highlighting its electrophilic nature. This inherent reactivity as a Michael acceptor is a central theme in the chemistry of α-methylene ketones and is responsible for a vast array of their biological activities and synthetic applications.[1][2]
Key Synthetic Routes to α-Methylene Ketones
The construction of the α-methylene ketone moiety can be achieved through several strategic synthetic methodologies. The choice of method often depends on the complexity of the substrate and the desired reaction conditions.
The Mannich Reaction: A Classic Approach
One of the most reliable and widely employed methods for the synthesis of α-methylene ketones is the Mannich reaction.[3][4] This three-component condensation reaction involves a ketone, formaldehyde, and a secondary amine (or its salt) to form a β-amino ketone, known as a Mannich base.[3][5] Subsequent thermal elimination of the amine affords the desired α-methylene ketone.[6]
The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile. The enol or enolate of the starting ketone attacks the iminium ion, leading to the Mannich base.[5][6]
Experimental Protocol: Synthesis of an α-Methylene Ketone via the Mannich Reaction [7]
-
To a solution of the starting ketone (1.0 equiv) in a suitable solvent (e.g., dioxane or acetic acid), add a 37% aqueous solution of formaldehyde (1.2 equiv). The choice of solvent can be critical, with some substrates requiring reflux in dioxane for the reaction to proceed to completion.[7]
-
Add a catalytic or stoichiometric amount of a secondary amine, such as morpholine or dimethylamine hydrochloride (1.1 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary significantly depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Mannich base can often be subjected to thermal elimination without further purification. This is typically achieved by heating the base, sometimes in the presence of a mild acid or base, to induce elimination of the amine and formation of the α-methylene ketone.
-
Purify the final product by column chromatography on silica gel.
Direct Methylene Transfer Reactions
Direct methylene transfer represents a more atom-economical approach to α-methylene ketones.[7] These methods circumvent the need for the isolation of a Mannich base. One common strategy involves the reaction of a ketone with formaldehyde in the presence of a specific catalyst system.[8] While advantageous in terms of being a one-pot reaction, these methods can sometimes suffer from a lack of regioselectivity and polymerization as a side reaction, often requiring severe reaction conditions.[7]
The α-Methylene Ketone as a Michael Acceptor: A Gateway to Complexity
The pronounced electrophilicity of the β-carbon makes α-methylene ketones excellent Michael acceptors.[2] This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions.[9][10]
Mechanism of Michael Addition
The Michael addition involves the attack of a nucleophile (the Michael donor) at the β-carbon of the α,β-unsaturated system (the Michael acceptor).[2][11] The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a more potent nucleophile.[11] The resulting enolate intermediate is then protonated to yield the 1,4-adduct.[12]
Caption: Mechanism of Michael Addition to an α-Methylene Ketone.
A wide range of nucleophiles can participate in Michael additions, including enolates, amines, thiols, and organocuprates.[10] The choice of nucleophile and reaction conditions allows for the introduction of diverse functionalities.
Biological Significance of Michael Acceptor Reactivity
The ability of α-methylene ketones to act as Michael acceptors is central to the biological activity of many natural products.[13][14] For instance, the α-methylene-γ-butyrolactone moiety, found in numerous sesquiterpene lactones, is a known pharmacophore.[15] These compounds can form covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins, thereby modulating their function.[14] This mechanism is implicated in the anti-inflammatory, anti-cancer, and anti-microbial properties of these natural products.[14]
Cycloaddition Reactions: Building Rings with Precision
α-Methylene ketones are also valuable dienophiles and dipolarophiles in cycloaddition reactions, providing a powerful tool for the construction of cyclic and polycyclic frameworks.
[4+2] Cycloadditions (Diels-Alder Reaction)
In the Diels-Alder reaction, the electron-deficient double bond of the α-methylene ketone can react with an electron-rich diene to form a six-membered ring. The stereochemistry of the resulting cycloadduct is well-defined, making this a highly valuable transformation in stereoselective synthesis.
[2+2+1] Cycloadditions (Pauson-Khand Reaction)
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkene (the α-methylene ketone), an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[16][17] This reaction is particularly useful for the synthesis of complex polycyclic systems containing five-membered rings.[16] The intramolecular version of the Pauson-Khand reaction is especially powerful for the construction of fused ring systems with high stereocontrol.[18]
Caption: The Pauson-Khand Reaction for Cyclopentenone Synthesis.
Experimental Protocol: A General Procedure for the Pauson-Khand Reaction [19]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alkyne (1.0 equiv) in a degassed solvent such as mesitylene.
-
Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) to the solution. The mixture is typically stirred at room temperature for a period to allow for the formation of the alkyne-cobalt complex.
-
Add the α-methylene ketone (1.0-1.2 equiv) to the reaction mixture.
-
Degas the reaction system with carbon monoxide and then heat to the required temperature (often high, e.g., 160 °C).
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and directly load it onto a silica gel column for purification. Flash column chromatography is used to isolate the desired cyclopentenone product.
[2+2] Photocycloadditions
Under photochemical conditions, α,β-unsaturated ketones can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane rings.[20] This reaction, often proceeding through a triplet excited state, provides a route to four-membered ring systems.[20]
Other Notable Reactions
Beyond Michael additions and cycloadditions, the reactivity of the α-methylene ketone extends to other important transformations.
Baylis-Hillman Reaction
The Baylis-Hillman reaction involves the coupling of an activated alkene (such as an α-methylene ketone) with an electrophile, typically an aldehyde or ketone, in the presence of a nucleophilic catalyst like a tertiary amine (e.g., DABCO) or a phosphine.[21][22][23] The reaction forms a new carbon-carbon bond at the α-position of the activated alkene, yielding a densely functionalized allylic alcohol derivative.[23]
Reactions with Nucleophiles at the Carbonyl Carbon
While conjugate addition at the β-carbon is often the dominant pathway, direct nucleophilic attack at the carbonyl carbon (1,2-addition) can also occur.[24] The regioselectivity of the nucleophilic attack (1,2- vs. 1,4-addition) is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like cuprates and thiolates, preferentially undergo 1,4-addition.
The α-Methylene Ketone in Drug Development
The unique reactivity profile of the α-methylene ketone has made it a privileged scaffold in medicinal chemistry and drug discovery.
Covalent Inhibitors
The ability of the α-methylene ketone to act as a Michael acceptor allows for its incorporation into the design of covalent inhibitors.[1] By positioning this reactive group appropriately within a molecule, it can form a covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine) in the active site of a target enzyme, leading to irreversible inhibition. α-Fluoromethyl ketones, for example, are used as selective handles for irreversible binding to cysteine residues in proteins.[25]
Scaffolds for Diversity-Oriented Synthesis
The diverse reactivity of the α-methylene ketone makes it an excellent starting point for diversity-oriented synthesis. A single α-methylene ketone precursor can be elaborated into a wide range of structurally distinct molecules through the application of various reaction manifolds, facilitating the exploration of chemical space in the search for new bioactive compounds.
Conclusion
The α-methylene ketone functional group, through its inherent electronic properties, offers a rich and diverse landscape of chemical reactivity. Its capacity to undergo Michael additions, cycloadditions, and other nucleophilic transformations has established it as a powerful tool in both synthetic organic chemistry and medicinal chemistry. A thorough understanding of the principles governing its reactivity empowers researchers to strategically employ this versatile moiety in the construction of complex molecular architectures and the development of novel therapeutic agents. The continued exploration of new reactions and applications of the α-methylene ketone promises to yield further innovations in chemical synthesis and drug discovery.
References
- Preparation of α-Methylene Ketones by Direct Methylene Transfer. Taylor & Francis.
- α-methylene-γ-butyrolactones: versatile skin bioactive natural products. ResearchGate.
- A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. National Institutes of Health.
- Synthesis and biological properties of new α-methylene-γ- butyrolactones and α,β-unsaturated δ-lactones. ResearchGate.
- Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones. PubMed.
- Direct alpha-methyleneation process of ketones. Google Patents.
- The first synthesis of a borylated α-methylene-γ-butyrolactone. PubMed.
- Conjugate Addition of Enolates: Michael Addition. JoVE.
- Mannich reaction. Wikipedia.
- Application of Pauson–Khand reaction in the total synthesis of terpenes. National Institutes of Health.
- Pauson–Khand reaction. Wikipedia.
- Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
- Mannich Reaction. YouTube.
- Mannich reaction. ChemTube3D.
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
- Pauson-Khand Reaction. J&K Scientific LLC.
- Pauson-Khand Reaction. NROChemistry.
- Baylis-Hillman Reaction. J&K Scientific LLC.
- Baylis–Hillman reaction. Wikipedia.
- Michael addition reaction. Wikipedia.
- Cycloaddition reactions| Photochemistry of olefins & alpha, beta-unsaturated ketones| Organic Chem. YouTube.
- Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube.
Sources
- 1. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. tandfonline.com [tandfonline.com]
- 8. KR20210093922A - Direct alpha-methyleneation process of ketones - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]
- 22. jk-sci.com [jk-sci.com]
- 23. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
- 25. α-Fluoroketones for Drug Discovery - Enamine [enamine.net]
5-Methyl-3-methylene-2-hexanone: A Key Process-Related Impurity in Tetrabenazine Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Tetrabenazine Quality
Tetrabenazine is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor used for the symptomatic treatment of hyperkinetic movement disorders, such as chorea associated with Huntington's disease.[1][2] The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to its purity profile. The presence of impurities, even at trace levels, can impact the drug's stability, efficacy, and potentially introduce toxic effects.[3] Therefore, a thorough understanding and stringent control of impurities are paramount during drug development and manufacturing. This guide provides a detailed examination of 5-Methyl-3-methylene-2-hexanone, a known process-related impurity in the synthesis of tetrabenazine.[4][5] We will delve into its probable formation mechanism, a comprehensive analytical control strategy, and the rationale behind the experimental choices, offering field-proven insights for robust impurity management.
The Genesis of an Impurity: Unraveling the Formation of this compound
The presence of this compound as an impurity in tetrabenazine is directly linked to a key step in the drug's synthesis: the Mannich reaction.[5][6][7][8] Several synthetic routes for tetrabenazine utilize 5-methyl-2-hexanone as a starting material to introduce the isobutyl group at the C3 position of the benzo[a]quinolizine core.[3][9]
The classical approach involves the reaction of 5-methyl-2-hexanone with formaldehyde and dimethylamine to form the Mannich base, 3-((dimethylamino)methyl)-5-methyl-2-hexanone. This intermediate is then reacted with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride to construct the tetrabenazine scaffold.[3][10]
However, the Mannich base intermediate is susceptible to a Hoffman-type elimination reaction, particularly under basic conditions or elevated temperatures, leading to the formation of the α,β-unsaturated ketone, this compound. This elimination is a competing side reaction that can reduce the yield of the desired intermediate and introduce an impurity that may be carried through subsequent synthetic steps.
A plausible mechanism for the formation of this compound is depicted below:
Figure 1: Proposed synthetic pathway for tetrabenazine and the formation of this compound impurity.
Furthermore, some synthetic routes for tetrabenazine directly utilize this compound as a reactant for condensation with 6,7-dimethoxy-3,4-dihydroisoquinoline in an alkaline medium.[11][12] In such cases, any unreacted starting material would constitute the impurity in the final drug substance.
Analytical Control Strategy: A Self-Validating System for Impurity Detection and Quantification
A robust analytical strategy is crucial for the detection and quantification of this compound in tetrabenazine. The following workflow outlines a comprehensive approach, integrating chromatographic separation and spectroscopic identification, adhering to the principles of a self-validating system as mandated by Good Manufacturing Practices (GMP).
Figure 2: Analytical workflow for the control of this compound in tetrabenazine.
Experimental Protocols
1. Sample Preparation
-
Objective: To accurately prepare a solution of the tetrabenazine sample for analysis.
-
Protocol:
-
Accurately weigh a suitable amount of the tetrabenazine active pharmaceutical ingredient (API) or a crushed tablet powder equivalent to a known amount of tetrabenazine.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration appropriate for the analytical method's linear range.
-
Sonicate the solution for a few minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the chromatograph.
-
2. Chromatographic Separation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Rationale: RP-HPLC is a powerful and widely used technique for the separation of pharmaceutical compounds and their impurities due to its high resolution, sensitivity, and reproducibility.[13][14][15][16][17][18][19] A C18 column is a common choice for the separation of moderately polar compounds like tetrabenazine and its related substances.
-
Instrumentation and Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for a wide range of compounds. |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). | The mobile phase composition is optimized to achieve good resolution between tetrabenazine and its impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column to ensure efficient separation. |
| Column Temperature | 25-30 °C | Maintained at a constant temperature to ensure reproducible retention times. |
| Injection Volume | 10-20 µL | A small injection volume is used to prevent column overloading. |
| Detector | UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) | Allows for the detection of the analytes at their maximum absorbance wavelength and provides spectral information for peak purity analysis. |
| Detection Wavelength | 284 nm | A common wavelength for the detection of tetrabenazine.[16][18] |
3. Identification and Confirmation: Mass Spectrometry (MS)
-
Rationale: While HPLC-UV provides quantitative data, it does not definitively identify the chemical structure of an impurity. Mass spectrometry is an essential tool for the structural elucidation of unknown peaks.[20] The fragmentation pattern of a compound in the mass spectrometer provides a unique fingerprint that can be used to confirm its identity.
-
Instrumentation and Analysis:
-
An HPLC system coupled to a mass spectrometer (LC-MS) is the preferred setup.
-
Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule.
-
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (126.20 g/mol ).[21]
-
Fragmentation analysis can further confirm the structure by identifying characteristic fragment ions.
-
4. Method Validation
-
Rationale: To ensure the reliability and accuracy of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Conclusion: A Proactive Approach to Pharmaceutical Quality
The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. For tetrabenazine, this compound represents a key process-related impurity that requires careful monitoring and control. By understanding its formation mechanism and implementing a robust, validated analytical control strategy, pharmaceutical scientists and manufacturers can ensure the consistent quality, safety, and efficacy of tetrabenazine products. This in-depth guide provides the foundational knowledge and practical protocols to achieve this critical objective, fostering a proactive approach to pharmaceutical quality and patient safety.
References
- PubMed. GC and HPLC-RID method development and validation for the determination of twelve related substances, including several novel compounds in tetrabenazine.
- Degres Journal. Development and Validation of Stability Indicating Assay Method for Tetrabenazine in.
- Organic Spectroscopy International. TETRABENAZINE.
- Molecules. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity.
- International Journal of Pharmaceutics and Drug Analysis. RP-HPLC Method Development And Validation Of Tetrabenazine With Its Known And Unknown Degra-dation Impurities In Its Tablet Dosage Form.
- International Journal of Pharmaceutics and Drug Analysis. RP-HPLC Method Development And Validation Of Tetrabenazine With Its Known And Unknown Degradation Impurities In Its Tablet Dosage Form.
- PubChem. This compound.
- Asian Journal of Pharmaceutical Analysis. Liquid Chromatographic Method for the Determination of Content Uniformity of Tetrabenazine.
- Google Patents. Novel process for preparation of tetrabenazine and deutetrabenazine.
- SynThink Research Chemicals. Tetrabenazine EP Impurities & Related Compounds.
- Google Patents. Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
- International Journal of PharmTech Research. Development and Validation of a new simple and Stability indicating RP-HPLC Method for the determination of Tetrabenazine and its forced degradation impurities in Bulk Drug and Pharmaceutical Dosage form.
- McMed International. NOVEL RPHPLC & UV SPECTROSCOPIC METHOD FOR ESTIMATION OF INVITRO DRUG RELEASE THROUGH DISSOLUTION STUD.
- Journal of Chemical and Pharmaceutical Research. Development and validation of stability indicating RP-HPLC method for the estimation of tetrabenazine in bulk and pharmaceutical dosage form.
- Google Patents. Methods for Stereoselective Synthesis of Tetrabenazine.
- Wikipedia. Mannich reaction.
- ResearchGate. The Mannich Reaction.
- Organic Chemistry Portal. Mannich Reaction.
- Chemistry LibreTexts. Mannich Reaction.
- MassBank. 5-methyl-3-hexanone.
- SpectraBase. 2-Hexanone, 5-methyl-3-methylene-.
- Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method.
- Study.com. How might you use mass spectrometry to distinguish between 3-methyl-2-hexanone and....
Sources
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: TETRABENAZINE [orgspectroscopyint.blogspot.com]
- 4. GC and HPLC-RID method development and validation for the determination of twelve related substances, including several novel compounds in tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. Mannich Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents [patents.google.com]
- 10. TETRABENAZINE synthesis - chemicalbook [chemicalbook.com]
- 11. WO2017182916A1 - Novel process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]
- 12. KR101409335B1 - Methods for Stereoselective Synthesis of Tetrabenazine - Google Patents [patents.google.com]
- 13. degres.eu [degres.eu]
- 14. ijpda.org [ijpda.org]
- 15. ijpda.org [ijpda.org]
- 16. ajpaonline.com [ajpaonline.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. mcmed.us [mcmed.us]
- 19. jchps.com [jchps.com]
- 20. homework.study.com [homework.study.com]
- 21. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Role of 5-Methyl-3-methylene-2-hexanone in organic synthesis
An In-Depth Technical Guide: The Role of 5-Methyl-3-methylene-2-hexanone in Organic Synthesis
Abstract
This compound, an α,β-unsaturated ketone, represents a class of highly versatile and reactive building blocks in modern organic synthesis. Its unique structural arrangement, featuring a conjugated enone system with an exocyclic double bond, provides multiple reactive sites that can be selectively targeted. This technical guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this valuable chemical intermediate. We will delve into its pivotal role as a Michael acceptor for carbon-carbon and carbon-heteroatom bond formation, its utility as a dienophile in cycloaddition reactions for constructing cyclic frameworks, and its application in the synthesis of complex heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of functionalized enones.
Physicochemical Profile and Structural Attributes
A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis. This compound is a colorless, transparent liquid whose utility is dictated by the interplay of its functional groups.[1][2]
1.1 Chemical Identity
-
IUPAC Name: 5-Methyl-3-methylenehexan-2-one[3]
-
Synonyms: 3-Isobutyl-3-buten-2-one, 5-Methyl-3-methylenehexan-2-one[1][3]
1.2 Physicochemical Properties
The physical characteristics of this compound are crucial for procedural design, including solvent selection, purification methods, and handling protocols.
| Property | Value | Reference |
| Boiling Point | 125-128 °C (at 730 Torr) | [1][2] |
| Density | 0.824 g/cm³ (Predicted) | [1][2] |
| Flash Point | 54.1 °C | [1][2] |
| Solubility | Soluble in chloroform, slightly soluble in methanol | [1][2] |
| Vapor Pressure | 1.5 mmHg at 25°C | [1][2] |
| Refractive Index | 1.419 | [1][2] |
1.3 Core Structural Features and Reactivity
The synthetic versatility of this compound stems directly from its α,β-unsaturated ketone framework. The molecule possesses two primary sites of electrophilicity: the carbonyl carbon and the β-carbon of the conjugated system. Due to orbital overlap, the β-carbon is electron-deficient and susceptible to nucleophilic attack in a conjugate fashion (Michael addition). The exocyclic C=C double bond also functions as an effective dienophile in [4+2] cycloaddition reactions.
The Role of this compound as a Michael Acceptor
The conjugate addition of nucleophiles to the electron-deficient β-carbon of α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a cornerstone of C-C and C-heteroatom bond formation. [4]this compound is an excellent substrate for this transformation due to its activated olefin.
3.1 Mechanistic Principles
The reaction is typically base-catalyzed, where the base generates a resonance-stabilized nucleophile (the Michael donor). This donor then adds to the β-carbon of the enone (the Michael acceptor). The resulting enolate intermediate is then protonated to yield the 1,4-adduct. This thermodynamic control makes the reaction highly reliable. [4]
3.2 Scope and Applications
This reaction allows for the introduction of a wide array of functional groups at the β-position. The choice of nucleophile dictates the nature of the newly formed bond.
| Nucleophile Type | Example | Resulting Structure |
| Carbon | Diethyl malonate, Nitroalkanes | Formation of a new C-C bond, extending the carbon skeleton. |
| Nitrogen | Primary/Secondary Amines, Azides | Synthesis of β-amino ketones, precursors to valuable pharmaceuticals. |
| Oxygen | Alkoxides, Phenoxides | Formation of β-alkoxy or β-aryloxy ketones. |
| Sulfur | Thiols, Thiophenoxides | Creation of β-thioether linkages. |
Utility in Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile), is a powerful tool for synthesizing six-membered rings with high stereocontrol. The electron-withdrawing nature of the ketone group makes the double bond of this compound electron-poor, rendering it a competent dienophile.
4.1 The [4+2] Cycloaddition Paradigm
In this concerted pericyclic reaction, this compound can react with various electron-rich dienes (e.g., cyclopentadiene, butadiene) to form functionalized cyclohexene derivatives. The reaction's causality is rooted in the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
A Gateway to Complex Heterocycles
Exocyclic α,β-unsaturated ketones are exceptionally useful precursors for constructing polycyclic heterocyclic frameworks. [5][6]By reacting with dinucleophilic species, this compound can undergo a sequence of addition and cyclization reactions to yield diverse heterocyclic systems, which are prevalent motifs in pharmaceuticals and agrochemicals. [5][7][8] 5.1 Rationale: Reaction with Dinucleophiles
A dinucleophile, a molecule containing two nucleophilic centers, can react sequentially with the enone system. Typically, the first nucleophilic attack occurs at the β-carbon (Michael addition), followed by an intramolecular cyclization where the second nucleophile attacks the carbonyl carbon, often with subsequent dehydration.
Example: Synthesis of Pyrazoline Derivatives
Reaction with hydrazine or its derivatives provides a direct route to pyrazolines. The initial step is a Michael addition of one nitrogen atom, followed by intramolecular condensation of the second nitrogen atom with the ketone carbonyl.
Industrial and Pharmaceutical Relevance
Beyond its role as a versatile synthetic tool, this compound has direct relevance in industrial and pharmaceutical contexts.
-
Chemical Intermediate: It serves as a building block for more complex molecules in various sectors, including polymer production. [1]* Pharmaceutical Impurity: Notably, it is recognized as a known impurity in the synthesis of Tetrabenazine, an antipsychotic medication. [2][9]This context is critical for drug development professionals, as understanding the formation and reactivity of such impurities is essential for ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs).
Conclusion
This compound is a powerful and multifaceted intermediate in organic synthesis. Its value is derived from the predictable and controllable reactivity of its α,β-unsaturated ketone core. By acting as a Michael acceptor, a dienophile, and a precursor to complex heterocycles, it provides chemists with reliable pathways to construct diverse molecular architectures. A comprehensive understanding of its properties and reaction mechanisms, as detailed in this guide, is key to unlocking its full potential in research, discovery, and development.
References
- This compound - 1187-87-7 - Vulcanchem. (n.d.).
- 1187-87-7, this compound Formula - ECHEMI. (n.d.).
- Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. (n.d.). MDPI.
- Synthesis of Heterocyclic Compounds by the Reactions of Exocyclic α,β-Unsaturated Ketones. (n.d.). ResearchGate.
- Synthesis of exocyclic α,β-unsaturated ketones. (n.d.). Arkivoc.
- This compound | C8H14O | CID 14473. (n.d.). PubChem.
- This compound | 1187-87-7. (n.d.). ChemicalBook.
- Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. (n.d.).
- CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone. (n.d.). Google Patents.
- Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. (2020). Chemical Society Reviews.
- Synthesis of some Heterocyclic Compound Using α,β-unsaturated Ketones. (n.d.). ResearchGate.
- Synthesis of Heterocyclic Compounds from Alpha- Beta Unsaturated Carbonyl Compounds. (n.d.). IJMETMR.
- Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.).
- Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. (n.d.). RSC Publishing.
- Michael Addition. (n.d.). Organic Chemistry Portal.
- Diels Alder Reaction. (n.d.). Edubirdie.
Sources
- 1. This compound (1187-87-7) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Michael Addition [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. ijmetmr.com [ijmetmr.com]
- 9. This compound | 1187-87-7 [chemicalbook.com]
A Technical Guide to the Thermochemical Landscape of 5-Methyl-3-methylene-2-hexanone
Abstract
Introduction: The Significance of 5-Methyl-3-methylene-2-hexanone's Thermochemical Profile
This compound is an organic compound with the molecular formula C8H14O.[1][2] Its structure, featuring a conjugated system of a ketone and a methylene group, makes it an interesting subject for studies in organic synthesis and reaction mechanisms.[2] In the context of drug development, it is identified as an impurity of Tetrabenazine, an antipsychotic medication.[1][3]
The thermochemical data of a compound, such as its enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat of combustion (ΔcH°), are critical for a variety of applications:
-
Process Safety and Hazard Analysis: Understanding the energy released during combustion or decomposition is paramount for safe handling, storage, and scale-up of chemical processes.
-
Reaction Energetics and Feasibility: Thermochemical data allows for the calculation of reaction enthalpies, enabling the prediction of whether a reaction will be exothermic or endothermic and its thermodynamic feasibility.
-
Computational Modeling: Accurate thermochemical data is essential for validating and parameterizing computational models used to predict reaction pathways and kinetics.
Currently, a comprehensive, experimentally validated set of thermochemical data for this compound is not present in readily accessible databases like the NIST Chemistry WebBook.[4][5][6][7][8] Therefore, this guide will focus on the established methodologies for determining these crucial parameters.
Methodologies for Determining Thermochemical Properties
Part A: Experimental Determination via Calorimetry
The cornerstone of experimental thermochemistry is calorimetry, the science of measuring heat changes in chemical reactions.[9] For a volatile organic compound like this compound, determining the standard enthalpy of formation typically involves measuring the enthalpy of combustion using a bomb calorimeter.[10][11]
Principle of Bomb Calorimetry
A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured. The heat of combustion is then calculated using the heat capacity of the calorimeter system.[9]
Experimental Protocol: Determination of the Enthalpy of Combustion
-
Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within the bomb. A fusible wire is positioned to contact the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container. The initial temperature of the water is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation of the Heat of Combustion: The gross heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid from trace nitrogen).
-
Standard State Correction: The experimental heat of combustion at constant volume (ΔcU°) is converted to the standard enthalpy of combustion at constant pressure (ΔcH°) using thermodynamic relationships.
Causality Behind Experimental Choices:
-
Excess Oxygen: To ensure the reaction goes to completion, yielding only carbon dioxide and water, preventing the formation of carbon monoxide or soot which would lead to inaccurate results.[12]
-
High-Purity Sample: Impurities would contribute to the measured heat release, leading to erroneous data for the target compound.
-
Insulated Container: To minimize heat loss to the surroundings, which is a primary source of experimental error.[13]
Self-Validating System:
The protocol's integrity is maintained by calibrating the calorimeter using a standard substance with a precisely known heat of combustion, such as benzoic acid. This calibration accounts for the heat absorbed by the bomb, water, and other components of the system.
Part B: Computational Determination via Quantum Chemistry
With the advancement of computational power, high-level quantum chemistry methods have become a reliable tool for predicting thermochemical data with "chemical accuracy" (typically within ±1 kcal/mol or ~4 kJ/mol).[14][15] For a molecule of the size of this compound, composite methods like the Gaussian-n (Gn) theories are particularly effective.[14][15]
Principle of Gaussian-n (G4) Theory
The G4 theory is a composite method that approximates a very high-level calculation by combining the results of several lower-level calculations.[15][16] It involves a series of steps to systematically improve the accuracy of the calculated energy of the molecule.
Computational Protocol: G4 Theory for Enthalpy of Formation
-
Geometry Optimization: The molecular geometry of this compound is optimized using a reliable and computationally less expensive method, typically a density functional theory (DFT) method like B3LYP with a suitable basis set.[15]
-
Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at the optimized geometry using progressively larger basis sets and higher levels of theory (e.g., MP2, MP4, CCSD(T)).[15]
-
Extrapolation to the Basis Set Limit: The calculated energies are extrapolated to estimate the complete basis set (CBS) limit, which minimizes errors due to the finite size of the basis set.
-
Higher-Level Corrections: Several corrections are added to the energy, including contributions from diffuse functions, higher polarization functions, and an empirical "high-level correction" (HLC) to account for remaining systematic deficiencies.[15]
-
Calculation of the Enthalpy of Formation: The total G4 energy is used in conjunction with the energies of the constituent elements in their standard states to calculate the standard enthalpy of formation at 0 K. This value is then corrected to 298.15 K using standard statistical mechanics principles.
Causality Behind Method Choices:
-
Composite Approach: A full calculation at the highest level of theory with a very large basis set would be computationally prohibitive for a molecule of this size. The composite approach provides a cost-effective way to achieve high accuracy.[14][15]
-
Empirical Correction: The HLC is a crucial component that corrects for known systematic errors in the theoretical methods, significantly improving the final accuracy.[15]
Data Presentation: Thermochemical Properties of this compound
| Property | Symbol | Value (kJ/mol) | Method |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | Experimental/Computational |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | To be determined | Calculated from ΔfH° and S° |
| Standard Enthalpy of Combustion | ΔcH° | To be determined | Experimental |
| Standard Molar Entropy (gas) | S°(g) | To be determined | Computational |
| Molar Heat Capacity (gas, constant pressure) | Cp(g) | To be determined | Computational |
Visualization of Methodologies
Experimental Workflow: Bomb Calorimetry
Caption: Experimental workflow for determining the enthalpy of combustion.
Computational Workflow: G4 Theory
Caption: Computational workflow for determining the enthalpy of formation using G4 theory.
Conclusion
While direct experimental thermochemical data for this compound remains elusive in the public domain, this guide provides the necessary theoretical and practical framework for its determination. The combination of bomb calorimetry for experimental validation and high-accuracy computational methods like G4 theory offers a robust two-pronged approach to characterizing the energetic landscape of this molecule. The protocols and principles outlined herein are fundamental to modern thermochemistry and provide a clear path for researchers to obtain the critical data needed for advancing their work in chemical synthesis, process safety, and drug development.
References
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14473, this compound.
- ResearchGate. (n.d.). Calorimetric detection of volatile organic compounds.
- Cheméo. (n.d.). Chemical Properties of 3-Hexanone, 5-methyl- (CAS 623-56-3).
- NIST Chemistry WebBook. (n.d.). 2-Hexanone, 5-methyl-.
- NIST Chemistry WebBook. (n.d.). 2-Hexanone, 5-methyl-.
- EaseToLearn.com. (n.d.). Ketones.
- NIST Chemistry WebBook. (n.d.). 2-Hexanone, 5-methyl-.
- NIST Chemistry WebBook. (n.d.). 2-Hexanone, 5-methyl-.
- NIST Chemistry WebBook. (n.d.). 3-Hexanone, 5-methyl-.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Computational Thermochemistry and Challenges for the Future.
- Wikipedia. (n.d.). Quantum chemistry composite methods.
- ResearchGate. (n.d.). W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions.
- Wikipedia. (n.d.). Alkane.
- ACS Publications. (n.d.). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry.
- Books. (n.d.). Chapter 5: Calorimetric Determination of Enthalpies of Vaporization 1.
- Chemistry LibreTexts. (2022, August 11). 12.11: Properties of Aldehydes and Ketones.
- Chemistry LibreTexts. (2023, May 13). 12.3: Heat Capacity, Enthalpy, and Calorimetry.
- ResearchGate. (n.d.). (PDF) Enthalpy of Formation of Acyclic Saturated Ketones.
- ResearchGate. (n.d.). G3X-K theory: A composite theoretical method for thermochemical kinetics.
- NIST Technical Series Publications. (n.d.). Heats of combustion of organic compounds.
- MSU chemistry. (n.d.). Aldehydes and Ketones.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
- National Institutes of Health. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.
- National Institutes of Health. (n.d.). Colorimetric Sensing of Volatile Organic Compounds Produced from Heated Cooking Oils.
- Chemistry LibreTexts. (2023, July 12). 7.8: Standard Enthalpies of Formation.
- Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction - Video.
- YouTube. (2012, October 18). R1.1.4 Evaluate experiments to determine enthalpy changes [SL IB Chemistry].
Sources
- 1. echemi.com [echemi.com]
- 2. This compound (1187-87-7) for sale [vulcanchem.com]
- 3. This compound | 1187-87-7 [chemicalbook.com]
- 4. 2-Hexanone, 5-methyl- [webbook.nist.gov]
- 5. 2-Hexanone, 5-methyl- [webbook.nist.gov]
- 6. 2-Hexanone, 5-methyl- [webbook.nist.gov]
- 7. 2-Hexanone, 5-methyl- [webbook.nist.gov]
- 8. 3-Hexanone, 5-methyl- [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkane - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Solubility of 5-Methyl-3-methylene-2-hexanone in different solvents
An In-Depth Technical Guide to the Solubility of 5-Methyl-3-methylene-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 1187-87-7). As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems, grounded in its structural properties and supported by established experimental methodologies.
Executive Summary
Understanding the solubility of this compound is critical for its application in chemical synthesis, its role as a specialized polymer component, and for its isolation as an impurity in pharmaceutical products like Tetrabenazine.[1][2] This guide elucidates the theoretical principles governing its solubility, provides detailed protocols for empirical determination, and summarizes known and predicted solubility data. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for research and development applications.
Molecular Characteristics and Theoretical Solubility Profile
The solubility behavior of any compound is fundamentally dictated by its molecular structure. This compound is an organic compound with the molecular formula C8H14O and a molecular weight of approximately 126.20 g/mol .[3][4] Its structure features a balance of polar and non-polar elements that define its interactions with different solvents.
-
Polar Features : The molecule contains a ketone (carbonyl group, C=O) which acts as a polar center. The oxygen atom, with its lone pairs of electrons, can serve as a hydrogen bond acceptor, allowing for interactions with protic solvents like water or alcohols.[3][5]
-
Non-Polar Features : The compound is dominated by an eight-carbon hydrocarbon backbone, including a branched isobutyl group. This substantial non-polar region is hydrophobic and primarily engages in weaker van der Waals forces (London dispersion forces).[6][7]
The "like dissolves like" principle suggests that substances with similar intermolecular forces are likely to be soluble in one another.[8] Given the dominant non-polar character of its C8 backbone, this compound is predicted to have limited solubility in highly polar solvents like water. The general rule for ketones is that water solubility becomes negligible for molecules with more than five or six carbon atoms.[6][9][10] Conversely, it is expected to be readily soluble in non-polar organic solvents where van der Waals forces are the primary mode of interaction.[5][10] This is further supported by its calculated XLogP3 value of 2.1, which indicates a higher preference for a lipid-like (non-polar) environment over an aqueous one.[3][4]
Caption: Predicted intermolecular interactions driving solubility.
Known and Predicted Solubility Data
While exhaustive quantitative data is not widely published, existing sources and theoretical principles allow for a reliable solubility profile.
Published Solubility Data
The following table summarizes the explicitly stated solubility of this compound in the literature.
| Solvent | Solubility | Source(s) |
| Chloroform (CHCl₃) | Soluble | [1][3] |
| Methanol (CH₃OH) | Slightly Soluble | [1][3] |
Predicted Solubility Profile
Based on its molecular structure, the following solubilities are predicted. This table serves as a hypothesis for guiding experimental work.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | High | "Like dissolves like"; strong van der Waals interactions between the compound's alkyl chain and the solvent.[5] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High | The solvent's polarity can interact with the ketone group, and it can solvate the alkyl chain effectively. Lower ketones are excellent solvents for a wide range of organic compounds.[7] |
| Polar Protic | Ethanol | Moderate | The solvent can hydrogen bond with the carbonyl oxygen, but the large non-polar backbone limits miscibility compared to smaller ketones. |
| Highly Polar | Water (H₂O) | Low / Insoluble | The large, hydrophobic C8 backbone disrupts the strong hydrogen bonding network of water more than can be compensated for by the single H-bond acceptor site.[7] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | As a neutral ketone, the compound lacks a basic functional group (like an amine) to be protonated into a soluble salt. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound lacks a sufficiently acidic proton (like a carboxylic acid or phenol) to be deprotonated into a soluble salt. |
Experimental Determination of Solubility
To empirically validate the predicted solubility profile, a systematic approach involving both qualitative and quantitative methods is recommended.
Protocol for Qualitative Solubility Analysis
This multi-solvent test provides a rapid and effective means of classifying the compound and confirming its acidic/basic nature.[11][12]
Objective: To determine the solubility of this compound in water, aqueous acid, aqueous base, and a representative organic solvent.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Graduated cylinder or pipettes
-
Solvents: Deionized Water, 5% w/v HCl, 5% w/v NaOH, Hexane
-
Spatula
Procedure:
-
Preparation : Label four separate test tubes for each solvent.
-
Sample Addition : Into each test tube, add approximately 25 mg (or 1-2 drops) of this compound.
-
Solvent Addition : Add 0.75 mL of the respective solvent to each test tube in three small portions (0.25 mL each).
-
Mixing : After each addition, cap and shake the test tube vigorously for 30-60 seconds.[13]
-
Observation : After the final addition and mixing, visually inspect the solution.
-
Soluble : The compound dissolves completely, leaving a clear, single-phase solution.
-
Insoluble : The compound remains as a separate phase (e.g., undissolved solid/liquid, cloudiness, two distinct layers).[13]
-
-
Record : Log the results for each solvent.
Caption: Workflow for qualitative solubility classification.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[8]
Objective: To quantify the solubility of this compound in a chosen solvent (e.g., ethanol) at a specific temperature.
Materials:
-
This compound
-
Chosen solvent (e.g., HPLC-grade ethanol)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Stock Solutions : Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.
-
Equilibration : Add an excess amount of this compound to a flask containing a known volume of the solvent. This ensures that a saturated solution is formed.
-
Incubation : Seal the flask tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for at least 24-48 hours to ensure equilibrium is reached.[8]
-
Phase Separation : After incubation, let the flask stand undisturbed at the same temperature to allow any undissolved material to settle.
-
Sampling : Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any suspended microparticles.
-
Dilution : If necessary, accurately dilute the filtered sample with the solvent to bring its concentration within the range of the prepared calibration standards.
-
Analysis : Analyze the calibration standards and the sample using a validated GC or HPLC method.
-
Calculation : Construct a calibration curve from the standards. Use the curve to determine the concentration of the diluted sample, and then back-calculate to find the concentration of the original saturated solution. This value represents the solubility, typically expressed in mg/mL or mol/L.
Safety and Handling
This compound should be handled with appropriate care. It is a flammable liquid and vapor.[14]
-
Ventilation : Always handle in a well-ventilated area or a chemical fume hood.[14][15]
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[16]
-
Static Discharge : The compound is a static-accumulating flammable liquid. Ground and bond containers and receiving equipment to prevent electrostatic charge build-up.[14]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses or goggles, and a lab coat.[14]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]
Conclusion
This compound exhibits a solubility profile characteristic of a moderately-sized ketone with a significant hydrocarbon component. It is largely insoluble in aqueous systems but demonstrates high solubility in non-polar and polar aprotic organic solvents. Its slight solubility in methanol and moderate solubility in ethanol highlight the nuanced interplay between its polar carbonyl head and non-polar tail. The experimental protocols provided in this guide offer a robust framework for researchers to empirically verify these characteristics and generate reliable data essential for process development, formulation, and purification activities.
References
- Physical Properties of Ketones and Aldehydes | OpenOChem Learn. (n.d.).
- This compound - 1187-87-7 - Vulcanchem. (n.d.).
- 1187-87-7, this compound Formula - ECHEMI. (n.d.).
- This compound | C8H14O | CID 14473 - PubChem. (n.d.).
- 14.10: Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2022, September 15).
- 24.3 Physical Properties of Aldehydes and Ketones - eCampusOntario Pressbooks. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 1.4: Physical Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2021, May 22).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- SAFETY DATA SHEET - Chem Service. (2015, June 25).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- CAS No : 1187-87-7 | Product Name : this compound | Pharmaffiliates. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 1187-87-7 [chemicalbook.com]
- 3. This compound (1187-87-7) for sale [vulcanchem.com]
- 4. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. chem.ws [chem.ws]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Quantum chemical calculations for 5-Methyl-3-methylene-2-hexanone
An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-Methyl-3-methylene-2-hexanone
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and reproducible computational analysis. We will explore the molecule's conformational landscape, electronic structure, and spectroscopic properties, grounding our findings in the principles of Density Functional Theory (DFT).
Introduction: The Scientific Rationale
This compound is an organic compound with the molecular formula C₈H₁₄O.[1][2] It is classified as an α,β-unsaturated ketone, a structural motif of significant interest in both synthetic and medicinal chemistry.[3][4] This class of compounds is known for its diverse biological activities and serves as a versatile intermediate in chemical synthesis.[5] The conjugation between the carbonyl group (C=O) and the carbon-carbon double bond (C=C) creates a unique electronic system that dictates its reactivity, particularly its susceptibility to nucleophilic attack at the β-carbon.[6]
A thorough understanding of this molecule's stereoelectronic properties is paramount for predicting its reactivity, metabolic fate, or interaction with biological targets. Quantum chemical calculations offer a powerful, in silico alternative to experimental methods for building reference libraries and elucidating properties at the atomic level.[7] This guide details a best-practice protocol for such an investigation.
The Computational Blueprint: Methodology and Justification
A successful computational study is not merely the result of powerful software but of informed methodological choices. The following protocol is designed as a self-validating system, where each step confirms the integrity of the previous one.
Conformational Analysis: Mapping the Energy Landscape
Experimental Protocol: Conformational Search
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.
-
Conformational Sampling: Employ a low-cost molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB) to rapidly generate a large number of potential conformers (e.g., 200).[9]
-
Energy Minimization: Each generated conformer is then subjected to a preliminary geometry optimization using the same low-cost method.
-
Clustering and Selection: The resulting conformers are clustered by energy and root-mean-square deviation (RMSD). A representative set of unique, low-energy conformers (e.g., all conformers within 5 kcal/mol of the lowest energy structure) is selected for higher-level quantum chemical analysis.
The Core of the Calculation: Selecting the Level of Theory
The choice of a theoretical method and basis set is a critical balance between accuracy and computational expense. For medium-sized organic molecules like the one , Density Functional Theory (DFT) provides the optimal balance.[10][11]
-
Functional Selection: The B3LYP hybrid functional is a robust and widely used choice for organic molecules, providing reliable geometries and energies.[10][12] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems.
-
Basis Set Selection: The 6-311+G(d,p) basis set is recommended.[12]
-
6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing a flexible and accurate description.
-
+: Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the lone pairs of the oxygen atom and the π-system.
-
(d,p): Represents polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for accurately modeling chemical bonds and non-covalent interactions.[13]
-
Workflow: From Geometry to Properties
The overall computational workflow is a multi-stage process designed to ensure the final results correspond to a true energy minimum.
Experimental Protocol: DFT Calculations
-
Geometry Optimization: Starting from the lowest-energy conformer identified in the search, perform a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This process systematically alters the molecular geometry to find the coordinates corresponding to the lowest energy.[13][14]
-
Frequency Calculation: At the optimized geometry, a vibrational frequency calculation is performed. This is a non-negotiable step for two reasons:
-
Verification: It confirms that the optimized structure is a true energy minimum. A minimum will have zero imaginary frequencies.[14]
-
Data Generation: It provides the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy and Gibbs free energy, and the theoretical infrared (IR) spectrum.[15][16]
-
-
Property Calculations: Using the validated minimum-energy wavefunction, further single-point calculations are performed to derive electronic and spectroscopic properties.
Results and Scientific Interpretation
This section details the expected outcomes of the calculations, providing a framework for interpreting the data.
Optimized Molecular Geometry
The optimization will yield the precise bond lengths, bond angles, and dihedral angles for the most stable conformer. Of particular interest is the dihedral angle defining the orientation of the C=C and C=O bonds (s-cis vs. s-trans), which is a key determinant of the conjugated system's properties.[3]
| Parameter | Expected Value (Å or °) | Significance |
| C=O Bond Length | ~1.22 Å | Shorter than a typical ketone due to conjugation. |
| C=C Bond Length | ~1.34 Å | Slightly longer than a typical alkene. |
| C-C Single Bond | ~1.47 Å | Shorter than a typical C-C single bond, indicating partial double bond character. |
| O=C-C=C Dihedral | ~0° (s-cis) or ~180° (s-trans) | Defines the planarity and conformation of the conjugated system. |
Vibrational Analysis and IR Spectrum
The frequency calculation predicts the molecule's vibrational modes. The most intense and characteristic peaks in the IR spectrum can be assigned to specific functional groups, providing a theoretical fingerprint that can be compared with experimental data.[17][18]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Correlation |
| Carbonyl (C=O) Stretch | ~1680 - 1700 | Lower frequency than saturated ketones (~1715 cm⁻¹) due to conjugation.[3] |
| Alkene (C=C) Stretch | ~1620 - 1640 | Strong intensity due to conjugation with the polar carbonyl group. |
| C-H Stretches (sp²) | ~3010 - 3090 | Characteristic of hydrogens on the double bond. |
| C-H Stretches (sp³) | ~2850 - 2960 | Characteristic of hydrogens on the alkyl portions. |
Frontier Molecular Orbitals (HOMO & LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction.[19] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[20][21]
-
HOMO: Represents the ability to donate electrons (nucleophilicity).
-
LUMO: Represents the ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO correlates with chemical stability. A smaller gap suggests higher reactivity.[20][22]
For an α,β-unsaturated ketone, the HOMO is expected to have significant π-character across the C=C and C=O bonds. Critically, the LUMO is expected to be a π* orbital with large coefficients on the carbonyl carbon and the β-carbon. This distribution rationalizes the molecule's electrophilicity at these two sites, which is fundamental to its chemical behavior.[6]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound (1187-87-7) for sale [vulcanchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. study.com [study.com]
- 5. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]
- 15. iwaponline.com [iwaponline.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 20. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 21. ossila.com [ossila.com]
- 22. youtube.com [youtube.com]
Foreword: A Tale of Two Molecules
In the vast and intricate world of natural products, the presence or absence of a particular chemical structure can be as revealing as its discovery. This guide delves into the intriguing case of 5-Methyl-3-methylene-2-hexanone, a compound with a defined presence in the realm of chemical synthesis and pharmaceutical development, yet conspicuously absent from the annals of natural product chemistry. While its direct natural occurrence remains unproven, its structural motifs are echoed in a fascinating class of irregularly constructed monoterpenes.
This technical guide is designed for researchers, scientists, and drug development professionals. It will navigate the known synthetic landscape of this compound, its significance as a pharmaceutical impurity, and explore the natural world of its structural cousins. By understanding the biosynthesis of these related natural compounds, we can infer the potential biochemical pathways that might one day lead to the discovery of our target molecule in a natural source. We will also provide in-depth protocols for the synthesis and analytical characterization of such α,β-unsaturated ketones, equipping you with the practical knowledge to explore this chemical space.
Part 1: The Synthetic Identity of this compound
This compound (CAS 1187-87-7) is a known organic compound with the molecular formula C₈H₁₄O[1][2]. It is a colorless liquid with a boiling point of 125-128 °C[3][4]. While not found in nature, it holds relevance in several industrial applications, including polymer production and as a versatile building block in chemical synthesis[3][5].
Pharmaceutical Impurity Profile
A significant aspect of its relevance in the pharmaceutical industry is its identification as an impurity in the drug Tetrabenazine, which is used to treat movement disorders[6][7]. The presence of impurities can significantly impact the safety and efficacy of pharmaceutical products, necessitating stringent quality control and the availability of pure reference standards for analytical purposes[6][7].
Chemical Synthesis
The laboratory synthesis of this compound has been documented, with one notable method involving the use of 5-methyl-3-hexene-2-ketone as a starting material[3][5]. A patented method describes its synthesis through an addition reaction with an organosilicon compound in the presence of a copper hydride triphenylphosphine complex catalyst[8].
Part 2: Nature's Irregular Monoterpenes: Structural Relatives
While this compound remains elusive in natural sources, a class of "irregular" monoterpenes shares a similar acyclic, branched structure. These compounds deviate from the typical head-to-tail linkage of isoprene units that characterize the vast majority of terpenes.
Artemisia Ketone and Santolina Triene: Key Natural Analogs
Two prominent examples of irregular monoterpenes that are structurally analogous to our target compound are artemisia ketone and santolina triene.
-
Artemisia Ketone: This acyclic monoterpene ketone is a major constituent of the essential oils of many Artemisia species, such as Artemisia annua and Artemisia roxburghiana[1][9][10][11][12][13][14][15]. It is known for its characteristic aroma and has been investigated for various biological activities, including antimicrobial and free-radical scavenging effects[9][11][16][17].
-
Santolina Triene: This hydrocarbon is an irregular monoterpene found in the essential oils of plants from the Santolina and Artemisia genera, including Santolina chamaecyparissus and Artemisia herba-alba[4][6][13][18][19][20][21][22]. It contributes to the characteristic scent of these plants and has been studied for its potential biological activities[4][7][23].
| Compound | Representative Natural Sources | Typical Concentration in Essential Oil |
| Artemisia Ketone | Artemisia annua, Artemisia indica, Artemisia roxburghiana | 1.62% - 42.1% |
| Santolina Triene | Santolina chamaecyparissus, Santolina corsica, Artemisia herba-alba | 8.2% - 13.5% |
Part 3: The Biosynthesis of Irregular Monoterpenes
The formation of these irregular structures is a fascinating deviation from the canonical terpene biosynthesis pathway.
From Head-to-Tail to Non-Head-to-Tail Condensation
Regular monoterpenes are synthesized from the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP). In contrast, irregular monoterpenes like artemisia ketone and santolina triene are believed to arise from a non-head-to-tail condensation of two DMAPP units[3][24][25][26]. This unconventional coupling is catalyzed by specific enzymes, such as lavandulyl diphosphate synthase, which has been identified in lavender and is responsible for the formation of the irregular monoterpene lavandulol[3][10][24][25][27][28]. While the specific enzymes for artemisia ketone and santolina triene biosynthesis are not fully elucidated, a similar mechanism is proposed.
Caption: Proposed biosynthetic pathway for irregular monoterpenes.
Part 4: Methodologies for Synthesis and Analysis
A thorough understanding of the synthesis and analytical characterization of these compounds is crucial for researchers in this field.
Protocol for the Synthesis of this compound
The following protocol is adapted from patented synthetic routes and provides a general framework for the laboratory-scale synthesis.
Step 1: Formation of the Enol Silyl Ether Intermediate
-
To a solution of 5-methyl-3-hexene-2-ketone in an anhydrous, aprotic solvent (e.g., toluene), add a copper hydride triphenylphosphine complex catalyst.
-
Introduce an organosilicon compound (e.g., a silane).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enol silyl ether intermediate.
Step 2: Mannich-type Reaction
-
The crude intermediate from Step 1 is dissolved in a suitable solvent.
-
A Mannich reagent, such as N,N-dimethyl methylene ammonium iodide, is added in the presence of a Lewis acid catalyst.
-
The reaction is stirred at room temperature until completion.
-
Work-up involves quenching the reaction, extraction with an organic solvent, and washing of the organic phase.
-
The crude product is purified by distillation or column chromatography to afford this compound.
Analytical Workflow for Acyclic Methylene Ketones
A robust analytical workflow is essential for the identification and quantification of these compounds in complex mixtures like essential oils or reaction products.
Caption: A typical analytical workflow for the characterization of volatile ketones.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for the analysis of volatile compounds in essential oils[1][10][12][15].
-
Sample Preparation: Essential oils are typically diluted in a suitable solvent (e.g., hexane or dichloromethane) before injection.
-
GC Separation: A non-polar or semi-polar capillary column is used to separate the components based on their boiling points and polarities. A temperature gradient program is employed to achieve optimal separation.
-
MS Detection: The separated compounds are ionized (usually by electron impact), and the resulting fragmentation patterns are detected. The mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structure elucidation of novel compounds and for the characterization of synthetic products[3][8][28][29].
-
¹H NMR: Provides information about the proton environment in the molecule. For α,β-unsaturated ketones, characteristic signals include the vinylic protons and the protons on the carbons adjacent to the double bond and the carbonyl group.
-
¹³C NMR: Shows the signals for all carbon atoms. The carbonyl carbon of an α,β-unsaturated ketone typically resonates in the downfield region (190-210 ppm).
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
| Nucleus | Typical Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| α-H | 5.8 - 6.5 | |
| β-H | 6.5 - 7.5 | Deshielded due to conjugation with the carbonyl group. |
| Methylene (=CH₂) | 5.0 - 6.0 | Two distinct signals are often observed. |
| ¹³C NMR | ||
| Carbonyl (C=O) | 190 - 210 | |
| β-Carbon | 135 - 155 | Deshielded. |
| α-Carbon | 125 - 145 | |
| Methylene (=CH₂) | 115 - 130 |
Part 5: Biological Activities and Future Perspectives
The known biological activities of the natural analogs of this compound provide a rationale for the continued interest in this class of compounds.
-
Antimicrobial and Antifungal Activity: Artemisia ketone has demonstrated notable antimicrobial and antifungal properties[9][11][16].
-
Anti-inflammatory and Antioxidant Effects: Essential oils containing santolina triene and other terpenes have been shown to possess anti-inflammatory and antioxidant activities[4][23].
The structural features of this compound, particularly the α,β-unsaturated ketone moiety, make it an interesting scaffold for medicinal chemistry. This functional group can act as a Michael acceptor, potentially enabling covalent interactions with biological targets.
Conclusion: An Open Chapter in Natural Product Chemistry
The story of this compound is a compelling example of how our understanding of the natural world is constantly evolving. While it currently stands as a testament to the ingenuity of synthetic chemistry, its structural relatives in the plant kingdom hint at the possibility of its own natural existence, waiting to be discovered. The biosynthetic machinery for creating such irregular monoterpenes is clearly present in nature.
This guide has provided a comprehensive overview of the current knowledge surrounding this enigmatic molecule and its natural analogs. The detailed protocols for synthesis and analysis are intended to empower researchers to further explore this chemical space. The quest to find this compound in a natural source continues, and its discovery would not only fill a gap in our knowledge but could also unveil new biological activities and applications for this intriguing α,β-unsaturated ketone.
References
- Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. Journal of Biological Chemistry, 288(9), 6333–6341.
- Lane, A., & Croteau, R. (2005). The role of (−)-endo-fenchol in the biosynthesis of the monoterpene (−)-fenchone in fennel (Foeniculum vulgare). Phytochemistry, 66(15), 1735–1744.
- Radulović, N. S., Blagojević, P. D., Stojanović-Radić, Z. Z., & Stojanović, N. M. (2013). Antimicrobial, antioxidant and cytotoxic activities of Artemisia annua L. essential oil. Food and Chemical Toxicology, 58, 37–49.
- Ali, B., Al-Wabel, N. A., Shams, S., Ahmad, A., Khan, S. A., & Anwar, F. (2015). Essential oils used in aromatherapy: A systemic review. Asian Pacific Journal of Tropical Biomedicine, 5(8), 601–611.
- Wikipedia. (2023). Lavandulol.
- Semwal, D. K., Verma, R. S., Padalia, R. C., Chanotiya, C. S., & Semwal, R. B. (2023). Microscopic identification, GC-MS analysis of essential oil and antioxidant activity of Artemisia roxburghiana. Thai Journal of Pharmaceutical Sciences, 47(1), 36-45.
- MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX.
- Google Patents. (n.d.). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
- PubChem. (n.d.). This compound.
- Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS.
- Tariq, S., Wani, S., Rasool, W., Shafi, K., Bhat, M. A., Prabhakar, A., ... & Shawl, A. S. (2014). A comprehensive review of the medicinal plants of the genus Artemisia L. (Asteraceae). Journal of Pharmacy Research, 8(12), 1733-1750.
- Yadav, J. S., Reddy, B. V. S., & Rao, C. V. (2003). A concise approach for the total synthesis of (+)-artemisinin. Tetrahedron, 59(11), 1879-1884.
- Kordali, S., Cakir, A., Mavi, A., Kilic, H., & Yildirim, A. (2005). Screening of chemical composition and antifungal and antioxidant activities of the essential oils from three Turkish Artemisia species. Journal of agricultural and food chemistry, 53(5), 1408–1416.
- Okhale, S. E., Egharevba, H. O., Imoisi, C., Ibrahim, J. A., & Jegede, I. A. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the essential oil from Nigerian Artemisia annua L. at different growth stages. New York Science Journal, 15(3), 49-55.
- PubChem. (n.d.). Santolina triene.
- The Good Scents Company. (n.d.). santolina triene.
- Bilia, A. R., Santomauro, F., & Vincieri, F. F. (2008). GC MS Analysis of the Volatile Constituents of Essential Oil and Aromatic Waters of Artemisia Annua L. at Different Developmental Stages.
- Wikipedia. (2023). Thujone.
- ResearchGate. (n.d.). (PDF) GC MS Analysis of the Volatile Constituents of Essential Oil and Aromatic Waters of Artemisia Annua L. at Different Developmental Stages.
- Lončar, B., Cvetković, M., Rat, M., Jeremić, J. S., Filipović, J., Pezo, L., & Aćimović, M. (2023). Chemical composition, chemometric analysis, and sensory profile of Santolina chamaecyparissus L.(asteraceae) essential oil: Insights from a case study in Serbia. Plants, 12(13), 2463.
- Uesato, S., Ogawa, Y., Inouye, H., & Zenk, M. H. (2004). Biosynthesis of the irregular monoterpene artemisia ketone, the sesquiterpene germacrene D and other isoprenoids in Tanacetum vulgare L. (Asteraceae). Phytochemistry, 65(17), 2463–2470.
- ResearchGate. (n.d.). (PDF) Total synthesis of (+) Artemisinin.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Chromatographic profile of SEO (1: Santolina triene, 2: α-Pinene, 3:....
- The Good Scents Company. (n.d.). santolina triene.
- ResearchGate. (n.d.). Volatile Constituents of the Essential Oil of Santolina chamaecyparissus Linn, from the Southern Hills of India | Request PDF.
- ResearchGate. (n.d.). Key enzymes involved in artemisinin biosynthesis pathway in A.annua.....
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Understanding its Role as a Pharmaceutical Impurity.
- Bouyahya, A., Laghrib, F., El-Hachimi, F., Dakka, N., Bakri, Y., & Abrini, J. (2019). Biological Activities and Chemical Composition of Santolina africana Jord. et Fourr. Aerial Part Essential Oil from Algeria: Occurrence of Polyacetylene Derivatives. Molecules (Basel, Switzerland), 24(2), 223.
- PubChem. (n.d.). Santolina triene.
- ResearchGate. (n.d.). Analysis of Monoterpenes and Monoterpenoids | Request PDF.
- Pure. (n.d.). A study in monoterpene chemistry by physical methods.
- de Oliveira, G. A. R., de Oliveira, A. C., de Cássia da Silveira e Sá, R., & de Oliveira, A. C. (2024). Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography.
- Zielińska, A., Alves, H., Marques, C., Durazzo, A., Lucarini, M., Eder, P., ... & Santini, A. (2021). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 26(15), 4486.
- Taylor, C. A., & Ueckert, D. N. (1998). A comparison of techniques for extracting monoterpenoids from Juniperus (Cupressaceae) species. Journal of Range Management, 51(3), 343-347.
- Liu, K., Lamy, F., Tomi, F., & Casanova, J. (2007). Composition, irregular terpenoids, chemical variability and antibacterial activity of the essential oil from Santolina corsica Jordan et Fourr. Phytochemistry, 68(13), 1754–1765.
- Devarenne, T. P., Ghosh, A., & Chappell, J. (2001). Regulation of Squalene Synthase, a Key Enzyme of Sterol Biosynthesis, in Tobacco. Plant physiology, 125(2), 793–802.
- Jiang, J., Li, M., Shi, Y., Liu, H., & Liu, Y. (2022). Chemical Composition and Antifungal Activity of Artemisia sieversiana Essential Oil Growing in Jilin Against Black Spot on Yanbian Pingguoli Pear in China. Journal of Fungi, 8(11), 1159.
- CAPS. (n.d.). Santolina triene.
Sources
- 1. Comprehensive GC–FID, GC–MS and FT-IR spectroscopic analysis of the volatile aroma constituents of <i>Artemisia indica</i> and <i>Artemisia vestita</i> essential oils - Arabian Journal of Chemistry [arabjchem.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring the Phytochemical Profile and Therapeutic Potential of Saudi Native Santolina chamaecyparissus L. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2012154906A1 - Total synthesis of artemisinin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. herbs2000.com [herbs2000.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. malariaworld.org [malariaworld.org]
- 10. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 11. phytojournal.com [phytojournal.com]
- 12. sciencepub.net [sciencepub.net]
- 13. acgpubs.org [acgpubs.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. Artemisia: A Comprehensive Review of Phytochemistry, Medicinal Properties, and Biological Activities [scirp.org]
- 17. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academicjournals.org [academicjournals.org]
- 19. santolina triene, 2153-66-4 [thegoodscentscompany.com]
- 20. Santolina triene | C10H16 | CID 519872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Composition, irregular terpenoids, chemical variability and antibacterial activity of the essential oil from Santolina corsica Jordan et Fourr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phytochemical: Santolina triene [caps.ncbs.res.in]
- 23. Biological Activities and Chemical Composition of Santolina africana Jord. et Fourr. Aerial Part Essential Oil from Algeria: Occurrence of Polyacetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. scilit.com [scilit.com]
- 26. Biosynthesis of the irregular monoterpene artemisia ketone, the sesquiterpene germacrene D and other isoprenoids in Tanacetum vulgare L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Synthesis of 5-Methyl-3-methylene-2-hexanone: A Detailed Laboratory Protocol and Application Guide
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 5-Methyl-3-methylene-2-hexanone, a valuable α,β-unsaturated ketone with applications in organic synthesis and as a reference standard in pharmaceutical analysis. The protocol herein details a robust two-step synthetic route commencing from the readily available 5-methyl-2-hexanone. The methodology leverages a Mannich reaction employing Eschenmoser's salt for the introduction of a dimethylaminomethyl group, followed by a Hofmann elimination to furnish the target α-methylene ketone. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental procedure but also insights into the underlying chemical principles, safety considerations, and characterization techniques.
Introduction
This compound (CAS No. 1187-87-7) is an organic compound characterized by a molecular formula of C₈H₁₄O and a molecular weight of 126.20 g/mol .[1] Its structure, featuring a conjugated enone system, renders it a versatile intermediate in various chemical transformations. Notably, this compound has been identified as an impurity in the pharmaceutical agent Tetrabenazine, a drug used in the management of movement disorders.[2] Consequently, the availability of a reliable synthetic protocol for this compound is crucial for the preparation of analytical standards to ensure the quality and safety of pharmaceutical formulations.
The synthetic strategy outlined in this guide was chosen for its efficiency and high yield, proceeding through a well-established organocatalytic pathway. The initial step involves a Mannich reaction, a cornerstone of carbon-carbon bond formation, which in this case introduces a dimethylaminomethyl moiety at the α-position of the starting ketone.[3] The subsequent Hofmann elimination, a classic method for alkene synthesis from amines, generates the desired α,β-unsaturated system.[4]
Reaction Mechanism and Rationale
The synthesis of this compound is accomplished via a two-step sequence. The causality behind this experimental design lies in the strategic introduction of a functional group that can be readily eliminated to form a carbon-carbon double bond.
Step 1: Mannich Reaction - Aminomethylation of 5-Methyl-2-hexanone
The Mannich reaction, in this context, involves the reaction of the enol or enolate of 5-methyl-2-hexanone with dimethyl(methylene)ammonium iodide, commonly known as Eschenmoser's salt.[3] Eschenmoser's salt serves as a highly reactive source of the electrophilic iminium ion. The enolizable nature of the starting ketone allows for the formation of a nucleophilic enolate which then attacks the iminium ion, leading to the formation of the β-aminoketone, 3-((dimethylamino)methyl)-5-methyl-2-hexanone.
Step 2: Hofmann Elimination - Formation of the α,β-Unsaturated Ketone
The Hofmann elimination is a classic organic reaction that converts amines into alkenes.[4] The process begins with the quaternization of the tertiary amine of the Mannich base with an excess of methyl iodide, forming a quaternary ammonium salt. This salt is then treated with a strong base, such as silver oxide, which generates a hydroxide ion in situ. The hydroxide ion then acts as a base, abstracting a proton from the β-carbon (the carbon adjacent to the carbonyl group), leading to an E2 elimination. The bulky quaternary ammonium group acts as a good leaving group, resulting in the formation of the desired α-methylene ketone.[4][5]
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methyl-2-hexanone | Reagent Grade, ≥98% | Sigma-Aldrich | Starting material |
| Dimethyl(methylene)ammonium iodide (Eschenmoser's Salt) | ≥98% | Sigma-Aldrich | Handle in a fume hood |
| Methyl Iodide | Reagent Grade, ≥99% | Sigma-Aldrich | Light-sensitive, toxic |
| Silver(I) Oxide | Reagent Grade, ≥99% | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Fisher Scientific | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | |
| Silica Gel | 60 Å, 230-400 mesh | Fisher Scientific | For column chromatography |
| Hexane | ACS Grade | Fisher Scientific | For column chromatography |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For column chromatography |
3.2. Step-by-Step Synthesis
Step 1: Synthesis of 3-((dimethylamino)methyl)-5-methyl-2-hexanone (Mannich Base)
This procedure is adapted from a similar synthesis described in the literature.[6]
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-methyl-2-hexanone (11.4 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Eschenmoser's salt (20.3 g, 0.11 mol) in anhydrous dichloromethane (50 mL).
-
Slowly add the Eschenmoser's salt solution to the stirred solution of 5-methyl-2-hexanone over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:4).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Mannich base. The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound (Hofmann Elimination)
This procedure is based on general methods for Hofmann elimination.[4][5]
-
Dissolve the crude Mannich base from the previous step in acetone (150 mL) in a 500 mL round-bottom flask.
-
Add methyl iodide (28.4 g, 0.2 mol) to the solution and stir the mixture at room temperature for 24 hours in the dark. A precipitate of the quaternary ammonium salt should form.
-
Remove the solvent under reduced pressure to obtain the crude quaternary ammonium salt.
-
To the flask containing the quaternary ammonium salt, add a suspension of silver(I) oxide (23.2 g, 0.1 mol) in water (100 mL).
-
Heat the mixture to reflux with vigorous stirring for 2 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver salts. Wash the filter cake with diethyl ether (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with water (50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and carefully remove the solvent under reduced pressure.
3.3. Purification
The crude this compound can be purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 125-128 °C at 730 Torr |
4.1. Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~6.0-6.2 (m, 1H, =CH), ~5.8-6.0 (m, 1H, =CH), ~2.3 (s, 3H, COCH₃), ~2.1 (d, 2H, CH₂), ~1.8 (m, 1H, CH), ~0.9 (d, 6H, 2 x CH₃). Note: This is a predicted spectrum based on related structures. Actual experimental data should be acquired.
-
¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~200 (C=O), ~145 (C=CH₂), ~125 (=CH₂), ~45 (CH₂), ~28 (CH), ~26 (COCH₃), ~22 (2 x CH₃). Note: This is a predicted spectrum based on related structures. Actual experimental data should be acquired.[7]
-
Infrared (IR, neat, cm⁻¹): ~1685 (C=O stretch, conjugated ketone), ~1620 (C=C stretch), ~2960 (C-H stretch, sp³), ~3080 (C-H stretch, sp²).
-
Mass Spectrometry (GC-MS): m/z (%): 126 (M⁺), 111, 83, 69, 43.[7]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Eschenmoser's salt is a moisture-sensitive and reactive compound. It should be handled under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. It should be handled with extreme care, and appropriate measures should be taken to avoid inhalation, ingestion, and skin contact.
-
The reaction involving silver oxide should be conducted with caution, and appropriate disposal procedures for heavy metal waste must be followed.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By following the outlined procedures for the Mannich reaction and subsequent Hofmann elimination, researchers can obtain this valuable α,β-unsaturated ketone in good yield and purity. The provided characterization data serves as a benchmark for confirming the identity of the synthesized product. This guide is intended to support the scientific community in the synthesis of important organic intermediates and analytical standards.
References
- PubChem. This compound.
- PubChem. This compound - Spectral Information.
- Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]
- Wikipedia.
- Google Patents. CN110143889B - Synthetic method of 3-[ (dimethylamino) methyl ] -5-methyl-2-hexanone.
- AdiChemistry.
- Merino, P. The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. Science of Synthesis.
- ResearchGate. (PDF) Enantioselective Synthesis of 2-Hydroxy-5-Methyl-3-Hexanone. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031549). [Link]
- Pearson. Hofmann Elimination Explained: Definition, Examples, Practice & Video Lessons. [Link]
- L.S.College, Muzaffarpur.
- Sciencemadness.org.
- Chemistry LibreTexts.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Understanding its Role as a Pharmaceutical Impurity. [Link]
- YouTube. Mannich Reaction. [Link]
- Organic Chemistry Portal.
- ResearchGate. New Oxidation of β-Hydroxy α-Methyl Ketones: A Convenient Synthesis of 3-Methylalkane-2,4-diones. [Link]
- YouTube. Eschenmoser's salt: Application of Mannich reaction (Part 3). [Link]
- PMC. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. [Link]
- PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
- ACS Publications. Synthesis and reactions of .alpha.-methylene-.beta.-keto sulfones. [Link]
- MassBank. 5-methyl-3-hexanone. [Link]
- SpectraBase. 5-Methyl-3-hexanone. [Link]
- ResearchGate. (PDF) Synthesis of 2-Hydroxy-5-methyl-3-hexanone. [Link]
- Study.com. How might you use mass spectrometry to distinguish between 3-methyl-2-hexanone and... [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Methyl-2-hexanone(110-12-3) 13C NMR spectrum [chemicalbook.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents [patents.google.com]
- 7. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of α,β-Unsaturated Ketones via the Mannich Reaction
Introduction: The Synthetic Value of the α-Methylene Ketone Moiety
The α,β-unsaturated ketone, specifically the α-methylene ketone, is a highly valuable structural motif present in numerous biologically active natural products and pharmaceuticals. This functional group serves as a potent Michael acceptor, rendering molecules reactive towards biological nucleophiles, a characteristic often linked to their therapeutic effects. The Mannich reaction stands as one of the most fundamental and efficient methods for introducing an aminomethyl group alpha to a carbonyl, which serves as a stable precursor to the desired α-methylene group.[1][2] This three-component condensation reaction offers a powerful tool for C-C bond formation, assembling a ketone, an aldehyde (typically formaldehyde), and a non-tertiary amine to produce a β-aminocarbonyl compound, commonly known as a "Mannich base".[3][4] Subsequent elimination of the amine from the Mannich base provides a reliable route to the target α-methylene ketone.
This guide provides an in-depth overview of the underlying mechanism, modern variations, detailed experimental protocols, and troubleshooting insights for the synthesis of α-methylene ketones using the Mannich reaction. It is designed for researchers and drug development professionals seeking to leverage this classic transformation in their synthetic endeavors.
Theoretical Overview: Mechanism and Strategy
The overall transformation involves two key stages: the formation of the Mannich base and its subsequent conversion to the α,β-unsaturated ketone.
Stage 1: The Mannich Reaction
The reaction is typically acid-catalyzed and begins with the formation of an electrophilic iminium ion from the reaction between an amine (primary or secondary) and formaldehyde.[3][5][6] The ketone, acting as the nucleophile, tautomerizes to its enol form, which then attacks the iminium ion.[4][7] This nucleophilic addition establishes the crucial C-C bond, yielding the β-aminoketone (Mannich base) after deprotonation.[3][7]
Caption: General mechanism for the synthesis of α-methylene ketones via the Mannich reaction.
Stage 2: Elimination
The Mannich base itself is stable. To generate the α,β-unsaturated system, the amino group must be converted into a better leaving group. This is typically achieved by methylation of the tertiary amine with an agent like methyl iodide to form a quaternary ammonium salt.[8] This salt then readily undergoes Hofmann elimination upon heating or treatment with a mild base to furnish the final α-methylene ketone.[8]
Methodologies: A Comparative Overview
While the classical approach is robust, modern variations have been developed to overcome challenges like harsh conditions or poor regioselectivity. The choice of methodology often depends on the substrate's sensitivity and the desired reaction efficiency.
| Methodology | Reagents | Key Conditions | Advantages | Disadvantages |
| Classical (In-situ) | Ketone, Paraformaldehyde, Secondary Amine HCl Salt | Reflux in protic solvent (e.g., Ethanol, Acetic Acid) | One-pot, readily available reagents. | Harsh conditions (heat, acid), potential for side products.[9] |
| Preformed Iminium Salt | Ketone Enolate, Eschenmoser's Salt ([CH₂=N(CH₃)₂]⁺I⁻) | Anhydrous, aprotic solvent (e.g., THF, CH₂Cl₂) at low temp. | Mild conditions, high reactivity, excellent regioselectivity.[8][10] | Salt is moisture-sensitive, requires enolate pre-formation.[11] |
| Modern Organocatalysis | Ketone, Aldehyde, Amine, Chiral Catalyst (e.g., Proline) | Mild temperatures, various solvents. | Enables asymmetric synthesis for chiral products.[4][5] | Catalyst development can be complex, may not be suitable for all substrates. |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for two common and reliable methods.
Protocol 1: Classical Synthesis of β-Dimethylaminopropiophenone Hydrochloride
This protocol details the classic, one-pot synthesis using acetophenone as the ketone substrate.[2]
Principle: This method relies on the in-situ formation of the dimethylaminium ion from paraformaldehyde and dimethylamine hydrochloride under acidic, refluxing conditions. The resulting Mannich base salt precipitates upon cooling and addition of an anti-solvent.
Materials:
-
Acetophenone (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Dimethylamine hydrochloride (1.1 eq)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Acetone (for precipitation and washing)
-
Round-bottomed flask, reflux condenser, heating mantle, magnetic stirrer, ice bath, Buchner funnel.
Procedure:
-
To a 250 mL round-bottomed flask, add acetophenone (e.g., 12.0 g, 0.1 mol), paraformaldehyde (e.g., 3.6 g, 0.12 mol as CH₂O), and dimethylamine hydrochloride (e.g., 8.97 g, 0.11 mol).
-
Add 95% ethanol (e.g., 40 mL) and a few drops of concentrated hydrochloric acid.
-
Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to a gentle reflux using a heating mantle. The initially cloudy mixture should become a clear, homogeneous solution.[2]
-
Maintain reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. If the solution is not perfectly clear, filter it while hot.
-
Transfer the clear solution to an Erlenmeyer flask and cool it thoroughly in an ice bath.
-
Slowly add acetone (e.g., 150 mL) to the cold solution to induce precipitation of the hydrochloride salt.
-
Continue cooling in the ice bath for at least 30 minutes to ensure complete crystallization.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold acetone to remove any unreacted starting materials or impurities.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70°C). The expected product is β-dimethylaminopropiophenone hydrochloride.
Protocol 2: Synthesis of an α-Methylene Ketone using Eschenmoser's Salt
This protocol utilizes a preformed iminium salt for a milder and often more regioselective aminomethylation.[8]
Principle: A ketone is first converted to its lithium enolate under anhydrous, low-temperature conditions. This preformed nucleophile is then quenched with Eschenmoser's salt. The resulting Mannich base is subsequently methylated and eliminated in a one-pot sequence to yield the α-methylene ketone.
Materials:
-
Cyclohexanone (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.05 eq, solution in THF)
-
Eschenmoser's Salt (Dimethyl(methylene)ammonium iodide) (1.1 eq)[12]
-
Methyl Iodide (CH₃I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Schlenk flask, syringes, low-temperature bath (dry ice/acetone), rotary evaporator.
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous THF (e.g., 50 mL) and cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add cyclohexanone (e.g., 0.98 g, 10 mmol) to the cold THF.
-
Add LDA solution (1.05 eq) dropwise via syringe. Stir the solution at -78°C for 30 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve Eschenmoser's salt (e.g., 2.04 g, 11 mmol) in anhydrous THF. Add this solution dropwise to the enolate solution at -78°C.
-
Allow the reaction to stir at -78°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2 hours.
-
Cool the mixture to 0°C in an ice bath and add methyl iodide (1.5 eq) dropwise. Stir at room temperature overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (2-methylenecyclohexan-1-one) by column chromatography on silica gel.
Caption: A generalized experimental workflow for organic synthesis reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. (For Protocol 2) Incomplete enolate formation or inactive Eschenmoser's salt (hydrolyzed). | 1. Increase reaction time or temperature (Protocol 1); ensure complete enolate formation (Protocol 2). 2. Use milder conditions (switch to Protocol 2); ensure product is not heated excessively during elimination. 3. Use freshly prepared LDA; store Eschenmoser's salt under inert gas and away from moisture. |
| Formation of Side Products | 1. Bis-aminomethylation at both α-positions. 2. Aldol condensation of the starting ketone. 3. (For Protocol 1) Polymerization of formaldehyde. | 1. Use a ketone with only one enolizable proton if possible; use 1.0 eq of the iminium source. 2. Use milder conditions; pre-forming the enolate (Protocol 2) gives better control. 3. Ensure catalytic acid is present; use high-quality paraformaldehyde. |
| Product is Unstable | α-Methylene ketones can be prone to polymerization or decomposition.[13] | Store the purified product at low temperatures (e.g., -20°C)[13], preferably under an inert atmosphere. Use immediately in the next synthetic step if possible. |
| Difficulty in Elimination Step | The tertiary amine of the Mannich base is not a good leaving group. | Ensure complete methylation to the quaternary ammonium salt. A stronger, non-nucleophilic base (e.g., DBU) or higher temperatures may be required for the final elimination step. |
Conclusion
The Mannich reaction is a versatile and powerful method for the synthesis of α-methylene ketones. By understanding the underlying mechanism and the nuances of different protocols—from the classic one-pot approach to the use of milder, preformed reagents like Eschenmoser's salt—researchers can effectively construct this important functional group. Careful selection of reaction conditions and attention to potential side reactions are key to achieving high yields of these valuable synthetic intermediates, paving the way for their application in drug discovery and natural product synthesis.
References
- Mannich reaction - Wikipedia. (n.d.).
- Mannich Reaction - Alfa Chemistry. (n.d.).
- Mannich Reaction Mechanism - BYJU'S. (n.d.).
- Mannich Reaction - Chemistry Steps. (n.d.).
- Mannich Reaction - Chemistry LibreTexts. (2023).
- Modern Variants of The Mannich Reaction. (n.d.). Scribd.
- New applications of the Mannich reaction. Use of dimethyl(methylene)ammonium trifluoroacetate for regiospecific carbanion quenching. A new route to .alpha. -methylene-.gamma. -butyrolactone. (n.d.). ACS Publications.
- Iminium Salts: Types and Properties. (n.d.). Scribd.
- Addition of eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of a-methylene carbonyls via mannich intermediates. (n.d.). OiPub.
- Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. (n.d.). Taylor & Francis Online.
- Eschenmoser's salt | Request PDF. (n.d.). ResearchGate.
- Supplemental Topics - MSU chemistry. (n.d.).
- Performed Mannich salts: a facile preparation of dimethyl(methylene)ammonium iodide. (n.d.). ACS Publications.
- Mannich reaction (Imine formation) - ChemTube 3D. (n.d.).
- One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. (n.d.). ThaiScience.
- Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. (n.d.). Benchchem.
- Mannich Reaction - YouTube. (2021).
- Mannich Reaction - Organic Chemistry Portal. (n.d.).
- ORGANOCATALYTIC α-METHYLENATION OF ALDEHYDES: PREPARATION OF 3,7-DIMETHYL-2-METHYLENE-6-OCTENAL. (n.d.). Organic Syntheses Procedure.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Supplemental Topics [www2.chemistry.msu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Grignard reaction for the synthesis of 5-methyl-3-hexanone precursors
Application Note & Protocol
Topic: Strategic Synthesis of 5-Methyl-3-hexanone via Grignard Reaction: A Guide to Precursor Selection and Protocol Execution
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The Grignard reaction represents a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1] This guide provides a detailed examination of its application in the synthesis of 5-methyl-3-hexanone, a valuable ketone intermediate. We will explore the strategic selection of precursors through retrosynthetic analysis, delve into the reaction mechanism, and provide a comprehensive, field-tested protocol for its synthesis. This document is intended to equip researchers with the foundational knowledge and practical steps required to successfully utilize the Grignard reaction for this and similar synthetic targets.
Retrosynthetic Analysis of 5-Methyl-3-hexanone
To devise a logical synthetic route, we first perform a retrosynthetic analysis of the target molecule, 5-methyl-3-hexanone. The Grignard reaction forms a new C-C bond adjacent to a carbonyl group (or its precursor). By disconnecting the bonds alpha to the carbonyl carbon, we can identify potential precursor pairs, each consisting of a Grignard reagent (the nucleophile) and an electrophilic carbonyl equivalent.
Two primary disconnection pathways exist for 5-methyl-3-hexanone:
-
Disconnection A: Cleavage of the C2-C3 bond suggests an ethyl-based nucleophile and an isovaleryl-based electrophile.
-
Disconnection B: Cleavage of the C3-C4 bond points to an isobutyl-based nucleophile and a propionyl-based electrophile.
This analysis yields two viable synthetic routes, with the choice of electrophile being critical to avoid common side reactions.
Caption: Retrosynthetic analysis of 5-methyl-3-hexanone.
Mechanistic Considerations & Precursor Selection
The Grignard reagent, with its highly polar carbon-magnesium bond, functions as a potent carbon nucleophile.[2] While it readily reacts with various carbonyl derivatives, the choice of electrophile is paramount for synthesizing ketones.
-
Esters and Acid Chlorides: Reacting a Grignard reagent with an ester or acid chloride initially forms the desired ketone. However, ketones are generally more reactive than esters towards Grignard reagents.[3][4] This leads to a second nucleophilic addition, yielding a tertiary alcohol as the major product, which is often an undesired outcome.[5][6][7] While specialized conditions or reagents like organocuprates can be used to stop the reaction at the ketone stage with acid chlorides, this adds complexity.[8][9]
-
Nitriles: Nitriles offer a superior alternative for ketone synthesis via the Grignard reaction.[10][11] The Grignard reagent attacks the electrophilic nitrile carbon to form a stable intermediate imine salt (an N-magnesio ketimine).[12][13] This intermediate is unreactive towards a second equivalent of the Grignard reagent.[14] Subsequent acidic hydrolysis of the imine salt readily produces the target ketone.[15]
Based on this analysis, reacting a Grignard reagent with a nitrile is the most direct and high-yielding strategy. For the synthesis of 5-methyl-3-hexanone, Route B (Isobutylmagnesium halide + Propionitrile) is an excellent choice due to the commercial availability and straightforward handling of the precursors.[16]
Caption: Grignard reaction mechanism with a nitrile for ketone synthesis.
Detailed Experimental Protocol: Synthesis of 5-Methyl-3-hexanone
This protocol details the synthesis of 5-methyl-3-hexanone from isobutyl chloride and propionitrile.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources, especially water.[1] All glassware must be oven- or flame-dried immediately before use, and anhydrous solvents are mandatory. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[17]
-
Reactivity: Grignard reagents are strong bases and can be pyrophoric. Handle with extreme care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Quenching: The work-up procedure is exothermic. Quenching the reaction mixture should be performed slowly in an ice bath.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| Magnesium Turnings | Mg | 24.31 | 0.123 | 1.2 | 3.0 g |
| Isobutyl Chloride | (CH₃)₂CHCH₂Cl | 92.57 | 0.103 | 1.0 | 9.5 g (10.8 mL) |
| Propionitrile | CH₃CH₂CN | 55.08 | 0.103 | 1.0 | 5.7 g (7.2 mL) |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ~150 mL |
| Iodine | I₂ | 253.81 | - | - | 1-2 small crystals |
| 6M Hydrochloric Acid | HCl | 36.46 | - | - | As needed (~50 mL) |
| Saturated NaCl (aq) | NaCl | 58.44 | - | - | ~50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |
Protocol
Part A: Formation of Isobutylmagnesium Chloride (Grignard Reagent) [16]
-
Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (filled with CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a gentle stream of nitrogen or argon and allow it to cool to room temperature.
-
Initiation: Place the magnesium turnings (3.0 g) and a single crystal of iodine in the flask. The iodine helps to activate the magnesium surface.
-
Reagent Preparation: In the dropping funnel, prepare a solution of isobutyl chloride (9.5 g) in 40 mL of anhydrous diethyl ether.
-
Addition: Add approximately 5 mL of the isobutyl chloride solution from the dropping funnel to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gently warm the flask with a heat gun.
-
Grignard Formation: Once the reaction has initiated, add the remaining isobutyl chloride solution dropwise at a rate that maintains a gentle reflux.[18] After the addition is complete (approx. 30 minutes), reflux the mixture gently using a heating mantle for an additional 30-60 minutes to ensure complete reaction. The final solution should be a dark gray/brown color.
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
Part B: Reaction with Propionitrile and Work-up
-
Nitrile Addition: Prepare a solution of propionitrile (5.7 g) in 20 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0 °C over 30 minutes. An exothermic reaction will occur, forming a thick, white precipitate (the imine salt).
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. For less reactive nitriles, gentle refluxing may be required.[19]
-
Hydrolysis (Quenching): Cool the reaction flask back to 0 °C in a large ice-water bath. Very slowly and carefully, add 50 mL of 6M HCl dropwise through the dropping funnel. Caution: This is a highly exothermic process. Vigorous stirring is essential to dissipate heat. Continue adding acid until all the magnesium salts have dissolved and the solution becomes two clear layers.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic layers. Wash sequentially with 50 mL of water and 50 mL of saturated NaCl solution (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product, 5-methyl-3-hexanone, can be purified by fractional distillation to yield a clear, colorless liquid.
References
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Vertex AI Search.
- Conversion to ketones using Grignard reagents - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Video: Nitriles to Ketones: Grignard Reaction - JoVE. (2025). JoVE.
- The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. Chemistry Steps.
- The Grignard Reaction | Synthesis, Mechanism & Examples - Study.com. Study.com.
- 20.7: Chemistry of Nitriles. (2024). LibreTexts.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
- 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) - eCampusOntario Pressbooks. eCampusOntario Pressbooks.
- The Grignard Reaction Mechanism - Chemistry Steps. Chemistry Steps.
- Grignard reaction - Wikipedia. Wikipedia.
- Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Esters with Grignard Reagent - Chemistry Steps. Chemistry Steps.
- Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 3-Methylbenzonitrile - Benchchem. Benchchem.
- Synthesis of 5-methyl-3-hexanone form (isobutyl chloride | Filo. (2025). Filo.
- 25. The Grignard Reaction. University of Missouri–St. Louis.
- Grignard Reaction - Common Conditions. The Synthetic Organic Chemistry Site.
- Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps.
- Synthesis of 5-methyl-3-hexanone from 2-methyl-1-propanol | Filo. (2025). Filo.
- Esters to Ketones - Chemistry Steps. Chemistry Steps.
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Master Organic Chemistry.
- 21.4: Chemistry of Acid Halides. (2024). LibreTexts.
- Conversion of Acid Chlorides to Ketones - Chemistry Steps. Chemistry Steps.
- Experiment 10 Grignard Reaction With A Ketone | PDF | Chemical Compounds - Scribd. Scribd.
- Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016). Master Organic Chemistry.
- 5-Methyl-2-hexanone | Request PDF - ResearchGate. ResearchGate.
- Preparation of Ketones from Acyl Chlorides - BYJU'S. BYJU'S.
- (PDF) Synthesis of 2-Hydroxy-5-methyl-3-hexanone - ResearchGate. (2025). ResearchGate.
- reaction of aldehydes and ketones with grignard reagents - Chemguide. Chemguide.
- Application Notes and Protocols: The Strategic Use of 5,5-Dimethyl-3-hexanone in Grignard Reactions for Drug Development - Benchchem. Benchchem.
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. Esters to Ketones - Chemistry Steps [chemistrysteps.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 14. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Synthesis of 5-methyl-3-hexanone form (isobutyl chloride | Filo [askfilo.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Purification of 5-Methyl-3-methylene-2-hexanone by Column Chromatography
Introduction
5-Methyl-3-methylene-2-hexanone is a valuable α,β-unsaturated ketone with applications in organic synthesis and as a reference standard in the pharmaceutical industry. Notably, it is recognized as a process impurity in the synthesis of Tetrabenazine, a medication used for treating movement disorders.[1][2][3][4] The presence of such impurities can significantly affect the efficacy and safety of pharmaceutical products, necessitating robust purification strategies.[2] Column chromatography is a widely employed preparative technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[5][6] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a cornerstone technique in synthetic chemistry.
The principles of this method are grounded in the polarity differences between the target compound and potential impurities.[5][7] Silica gel, a highly polar stationary phase, effectively retains polar compounds, while less polar compounds are eluted more quickly with a mobile phase of appropriate polarity.[7][8] The selection of an optimal mobile phase is critical and is typically guided by preliminary analysis using Thin-Layer Chromatography (TLC).[6][9][10]
I. Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is imperative to develop a suitable solvent system using TLC. This analytical technique provides a rapid assessment of the separation and helps in choosing the optimal mobile phase for the preparative column.[9][11]
Rationale for TLC Solvent System Selection
The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) value between 0.25 and 0.35.[10] This Rf range generally ensures good separation on a silica gel column and a reasonable elution time. A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is commonly used for compounds of intermediate polarity such as ketones.[10][12]
TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make an approximately 1% solution.[10]
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate on a pencil-drawn baseline.[10]
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[10]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front.[10] Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate or anisaldehyde stain, which are effective for ketones).[12]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13]
-
Initial Solvent System to Test: A good starting point for a ketone of this nature is a mixture of hexanes and ethyl acetate. Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and adjust the polarity based on the initial Rf value. If the Rf is too low, increase the proportion of the more polar solvent (ethyl acetate). If it is too high, decrease the proportion of ethyl acetate.[12]
-
II. Preparative Column Chromatography Protocol
Once an optimal solvent system is determined by TLC, the preparative-scale purification can be performed.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)[8]
-
Sea sand
-
Cotton or glass wool
-
Crude this compound
-
Eluting solvents (TLC-grade hexanes and ethyl acetate)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Column Packing: Slurry Method
The slurry method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, leading to better separation.[14][15]
-
Column Preparation: Secure the column vertically with clamps. Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[16] Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar eluting solvent to form a consistent slurry.[14][15] The amount of silica gel is typically 20-100 times the weight of the crude sample, depending on the difficulty of the separation.
-
Packing the Column: Pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[17]
-
Equilibration: Once the silica has settled, add a layer of sand (approximately 0.5 cm) on top to prevent disturbance of the silica bed during sample and solvent addition.[14][15] Continuously elute the column with the initial solvent system, ensuring the solvent level never drops below the top of the sand layer to prevent the column from drying out.[15][17]
Sample Loading
Proper sample loading is crucial for achieving a good separation. The sample should be applied to the column in a concentrated band.
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent.[14] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.[5]
-
Dry Loading: For samples that are not readily soluble in the eluting solvent, dissolve the crude mixture in a suitable volatile solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Elution: Begin eluting the column with the solvent system determined by TLC.[14] If a gradient elution is necessary (i.e., starting with a less polar solvent and gradually increasing the polarity), prepare mixtures of increasing polarity.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[6] The size of the fractions will depend on the column size and the expected separation.
-
Monitoring the Separation: Monitor the composition of the collected fractions by TLC.[6][16] Spot each fraction on a TLC plate to identify which fractions contain the pure this compound.
Post-Purification
-
Combining Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).
III. Visualization of the Workflow
The following diagram illustrates the key stages of the purification process.
Sources
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | 1187-87-7 [chemicalbook.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
GC-MS Analysis of 5-Methyl-3-methylene-2-hexanone: An Application Note for Researchers
Abstract
This application note presents a comprehensive guide for the identification and quantification of 5-Methyl-3-methylene-2-hexanone (CAS: 1187-87-7), a volatile unsaturated ketone, using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the compound's relevance as a potential biomarker, an impurity in pharmaceutical manufacturing, or a component in complex organic mixtures, this document provides researchers, scientists, and drug development professionals with a robust analytical framework.[1][2] The protocols herein are designed to be adaptable, covering sample preparation, instrument configuration, and data interpretation, thereby ensuring scientific integrity and reproducibility.
Introduction: The Analytical Imperative
This compound is an organic compound with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol .[1][3][4] Its structure, featuring both a ketone functional group and a reactive methylene group, makes it a molecule of interest in various chemical and biological contexts.[3] As an impurity of the antipsychotic drug Tetrabenazine, its accurate detection is critical for quality control in pharmaceutical development.[1][2] Furthermore, as a volatile organic compound (VOC), its analysis in biological or environmental samples may hold diagnostic or monitoring significance.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for such volatile compounds due to its exceptional separating power and highly specific detection capabilities.[5][6] This guide explains the causality behind the chosen experimental parameters, grounding the protocol in established principles of analytical chemistry to provide a self-validating system for reliable analysis.
Physicochemical Properties for Method Development
A foundational understanding of the analyte's properties is paramount for developing an effective GC-MS method. These properties dictate the choice of injection technique, GC column, and temperature programming.
| Property | Value | Source |
| CAS Number | 1187-87-7 | PubChem[4] |
| Molecular Formula | C₈H₁₄O | ECHEMI[1], Vulcanchem[3] |
| Molecular Weight | 126.20 g/mol | PubChem[4] |
| Boiling Point | 125-128 °C (at 730 Torr) | ECHEMI[1], Vulcanchem[3] |
| Structure | ||
| Source: PubChem CID 14473 |
The compound's boiling point suggests that it is sufficiently volatile for standard GC analysis without requiring derivatization. Its relatively non-polar structure, inferred from the hydrocarbon backbone, guides the selection of an appropriate stationary phase for the GC column.
Experimental Workflow and Protocols
The overall analytical workflow is designed to ensure sample integrity, achieve optimal chromatographic separation, and provide unambiguous mass spectral identification.
Caption: A logical flow from sample preparation to final data analysis.
Materials and Reagents
-
Solvent: Hexane or Dichloromethane (GC grade or higher)
-
Analyte Standard: this compound (≥95% purity)
-
Glassware: Volumetric flasks, autosampler vials (1.5 mL) with PTFE-lined septa
Protocol 1: Sample Preparation (Direct Liquid Injection)
This protocol is suitable for relatively clean liquid samples where the analyte concentration is expected to be within the instrument's linear range.
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in hexane. Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution for calibration.
-
Sample Dilution: Dilute the sample matrix with hexane to an appropriate concentration. A starting dilution of 1:10 is recommended.
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial. This prevents contamination of the GC inlet and column.
-
Vial Sealing: Cap the vial immediately to prevent the loss of the volatile analyte.
Causality Note: Hexane is chosen as the solvent due to its volatility and compatibility with non-polar GC columns like the HP-5ms. Filtration is a critical step to protect the analytical column and ensure system longevity.
Protocol 2: Headspace (HS) Analysis for Complex Matrices
For samples where the matrix is non-volatile or could interfere with the analysis (e.g., biological fluids, polymer solutions), Headspace sampling provides a clean, automated extraction method.
-
Sample Aliquoting: Place a precise amount of the sample (e.g., 1 mL of liquid or 1 g of solid) into a 20 mL headspace vial.
-
Matrix Modification (Optional): For aqueous samples, add a salt (e.g., NaCl, to saturation) to increase the partitioning of the analyte into the headspace (the "salting-out" effect).
-
Vial Sealing: Immediately seal the vial with a PTFE-faced septum.
-
Incubation: Place the vial in the headspace autosampler's incubator. Incubate at 70°C for 20 minutes with agitation to allow the volatile analyte to equilibrate between the sample and the headspace gas.
-
Injection: The autosampler will automatically inject a specific volume of the headspace gas into the GC inlet.
Causality Note: Headspace analysis isolates volatile compounds from non-volatile matrix components, which protects the GC system and reduces chromatographic interferences.[7] The incubation temperature is set below the boiling point of water but high enough to promote efficient volatilization of the target analyte.
GC-MS Instrument Parameters
The following parameters are recommended as a starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides reliable and reproducible performance. |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar (5% phenyl-methylpolysiloxane) column, ideal for separating volatile and semi-volatile organic compounds. Its low-bleed characteristics are optimal for MS detection.[8] |
| Inlet | Split/Splitless | |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 | Splitless mode enhances sensitivity, while a split injection prevents column overloading for more concentrated samples. |
| Injection Volume | 1 µL | Standard volume for liquid injections. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for this column dimension, balancing analysis time and separation efficiency. |
| Oven Program | ||
| Initial Temp | 50 °C, hold for 2 min | Allows for sharp initial peaks. |
| Ramp | 10 °C/min to 200 °C | A moderate ramp rate suitable for separating compounds across a range of volatilities. |
| Hold | Hold at 200 °C for 2 min | Ensures elution of any less volatile compounds. |
| MS System | Agilent 5977B MSD (or equivalent) | A robust and sensitive mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Source Temp | 230 °C | Standard source temperature to prevent analyte condensation. |
| Quadrupole Temp | 150 °C | Standard quadrupole temperature. |
| Mass Range | m/z 35-350 | A wide enough range to capture the molecular ion and all significant fragment ions. |
| Acquisition Mode | Scan | Full scan mode is used for identification and qualitative analysis. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity. |
Results and Discussion: Interpreting the Data
Chromatographic Performance
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible. Based on its boiling point and the specified temperature program, the expected retention time would be approximately 8-12 minutes.
Mass Spectral Fragmentation
Electron ionization of this compound will induce fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint for identification. The molecular ion (M⁺˙) is expected at m/z 126. The fragmentation is predicted to follow established pathways for ketones, primarily through alpha-cleavage.
The NIST Mass Spectrometry Data Center reports the most significant ions for this compound.[1]
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Structure | Relative Abundance |
| 126 | [C₈H₁₄O]⁺˙ (Molecular Ion) | [CH₃C(O)C(=CH₂)CH₂CH(CH₃)₂]⁺˙ | Low |
| 43 | [CH₃CO]⁺ (Acetyl cation) | [CH₃-C≡O]⁺ | High (Base Peak) |
| 69 | [C₅H₉]⁺ | [CH₂=C-CH₂CH(CH₃)₂]⁺ | High |
| 41 | [C₃H₅]⁺ (Allyl cation) | [CH₂=CH-CH₂]⁺ | Medium |
| 83 | [M - C₃H₇]⁺ | [C₅H₇O]⁺ | Medium |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) | [(CH₃)₃C]⁺ | Low to Medium |
Note: Relative abundances are qualitative and based on typical fragmentation patterns and library data.
The base peak at m/z 43 is highly characteristic of methyl ketones and results from the stable acetyl cation formed via alpha-cleavage. The peak at m/z 69 is also very significant and likely results from cleavage of the bond between C3 and C4, followed by charge retention on the C5 hydrocarbon fragment.
Caption: Key fragmentation pathways leading to the most abundant ions.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak Detected | - Concentration too low- Inlet or column contamination- Incorrect instrument parameters | - Prepare a more concentrated sample or use SIM mode.- Perform inlet maintenance (replace liner, septum).- Bake out the column.- Verify all instrument settings. |
| Poor Peak Shape (Tailing) | - Active sites in the inlet or column- Column degradation | - Use an ultra-inert inlet liner.- Trim the first few cm from the column inlet.- Replace the column. |
| Retention Time Shift | - Leak in the system- Change in carrier gas flow rate- Column aging | - Perform a leak check.- Verify flow rate settings and gas supply.- Re-run a standard to establish the new retention time. |
| Poor Mass Spectral Match | - Co-eluting interference- Incorrect background subtraction | - Improve chromatographic separation by adjusting the oven ramp.- Manually review the background subtraction in the data analysis software. |
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. By leveraging a standard non-polar capillary column and electron ionization mass spectrometry, this method can be readily implemented in most analytical laboratories. The provided protocols for sample preparation and instrument parameters serve as a validated starting point, which can be further optimized to meet the specific needs of the research, quality control, or diagnostic application. The characteristic fragmentation pattern, with a base peak at m/z 43 and a significant ion at m/z 69, allows for confident identification of the analyte in various matrices.
References
- This compound.
- This compound | C8H14O | CID 14473. PubChem. [Link]
- Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds.
- Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
- GC-MS-based metabolomics of volatile organic compounds in exhaled bre
- Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. PMC, NIH. [Link]
- 2-Hexanone, 5-methyl-3-methylene-. SpectraBase. [Link]
- mass spectra - fragmentation p
- Mass Spectrometry - Fragmentation P
- Mass Spectrometry.
- 2-Hexanone, 5-methyl-. NIST WebBook. [Link]
- Atmospheric oxidation of α,β-unsatur
- Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones). PubMed. [Link]
- HP-5ms Capillary GC column. Agilent. [Link]
- Independent Column Temperature Control Using an LTM Oven Module. Agilent. [Link]
- 5-methyl-2-hexanone. NIST WebBook. [Link]
- 3-Hexanone, 5-methyl-. NIST WebBook. [Link]
- 5-methyl-3-hexanone - MassBank. MassBank. [Link]
- GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. MDPI. [Link]
Sources
- 1. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound,1187-87-7-Amadis Chemical [amadischem.com]
- 7. researchgate.net [researchgate.net]
- 8. whitman.edu [whitman.edu]
The Strategic Application of 5-Methyl-3-methylene-2-hexanone in Complex Molecule Synthesis: A Guide for Researchers
For the discerning organic chemist engaged in the intricate art of total synthesis, the selection of versatile and reactive building blocks is paramount. Among the arsenal of synthons available, α,β-unsaturated ketones stand out for their dual reactivity, enabling the orchestrated formation of multiple carbon-carbon bonds. This guide focuses on a lesser-documented yet highly potent building block: 5-Methyl-3-methylene-2-hexanone . We will explore its synthetic potential, focusing on its application in the venerable Robinson annulation for the construction of polycyclic frameworks, a cornerstone in the synthesis of terpenoids and steroids.
Unveiling the Synthetic Potential of this compound
This compound, with the chemical formula C₈H₁₄O, is a structurally distinct α,β-unsaturated ketone.[1] Its key structural features, a methyl ketone and a conjugated exocyclic methylene group, render it a valuable intermediate in organic synthesis.[2] The electron-withdrawing nature of the carbonyl group polarizes the molecule, making the β-carbon susceptible to nucleophilic attack (Michael addition) and the diene system reactive in cycloaddition reactions. While its direct application in documented total syntheses is not widespread, its structural motifs suggest significant potential, particularly in the construction of complex carbocyclic systems.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 125-128 °C |
| Solubility | Soluble in most organic solvents |
Core Application: The Robinson Annulation for Terpenoid and Steroid Scaffolds
The Robinson annulation is a powerful and classic method for the formation of a six-membered ring, a ubiquitous feature in a vast array of natural products, including steroids and terpenoids.[3][4][5] The reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[4][6] this compound is an ideal Michael acceptor for this transformation, offering a pathway to introduce a gem-dimethyl group and a ketone handle for further functionalization.
Hypothetical Synthesis of a Wieland-Miescher Ketone Analogue
To illustrate the utility of this compound, we present a detailed, hypothetical protocol for the synthesis of a Wieland-Miescher ketone analogue. The Wieland-Miescher ketone is a key intermediate in the total synthesis of numerous steroids.[3] Our proposed synthesis will utilize 2-methylcyclohexanone as the Michael donor.
Experimental Protocol: Robinson Annulation of 2-Methylcyclohexanone with this compound
Objective: To synthesize a Wieland-Miescher ketone analogue via a Robinson annulation reaction.
Materials:
-
2-Methylcyclohexanone (freshly distilled)
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Instrumentation:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-methylcyclohexanone (1.0 eq) in anhydrous ethanol (50 mL).
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Michael Addition: Add a solution of this compound (1.05 eq) in anhydrous ethanol (20 mL) dropwise to the enolate solution over 15 minutes.
-
Reaction Monitoring: Monitor the progress of the Michael addition by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours at room temperature.
-
Aldol Condensation and Dehydration: After the Michael addition is complete, add anhydrous toluene (50 mL) to the reaction mixture. Heat the mixture to reflux (approximately 80-90 °C) for 6-8 hours to facilitate the intramolecular aldol condensation and subsequent dehydration. Monitor the formation of the annulated product by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and add deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Wieland-Miescher ketone analogue.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Mechanistic Rationale and Causality
The success of the Robinson annulation hinges on the precise control of reactivity.
-
Enolate Formation: The use of a strong base like sodium ethoxide is crucial for the deprotonation of 2-methylcyclohexanone to form the thermodynamically favored enolate, which acts as the nucleophile.
-
Michael Addition: The α,β-unsaturated system of this compound is an excellent electrophile for the conjugate addition of the enolate. This step establishes the first new carbon-carbon bond.
-
Intramolecular Aldol Condensation: The resulting 1,5-diketone intermediate, upon heating, undergoes an intramolecular aldol condensation. The enolate formed from one ketone attacks the carbonyl carbon of the other, leading to the formation of a six-membered ring.
-
Dehydration: The β-hydroxy ketone formed in the aldol addition readily dehydrates under the reaction conditions to yield the more stable α,β-unsaturated ketone of the final product.
Visualizing the Synthetic Pathway
To further elucidate the reaction sequence, the following diagrams illustrate the key transformations.
Caption: Workflow of the Robinson Annulation.
Sources
- 1. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents [patents.google.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Michael Addition Reactions Involving 5-Methyl-3-methylene-2-hexanone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Michael Addition with Hindered Enones
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon and carbon-heteroatom bonds under generally mild conditions.[1][2] This powerful transformation is integral to the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products.[3][4] The electrophilic β-carbon of the α,β-unsaturated system, rendered reactive by the electron-withdrawing nature of the conjugated carbonyl group, readily accepts a wide range of nucleophiles, known as Michael donors.[5][6] The reaction typically proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.[5]
This guide focuses on the Michael addition reactions of a specific and structurally intriguing Michael acceptor: 5-Methyl-3-methylene-2-hexanone . Its β,β-disubstituted nature presents a sterically hindered environment around the reactive methylene unit, which can influence reactivity and stereoselectivity. Understanding and controlling these factors is paramount for synthetic chemists aiming to leverage this versatile building block. The adducts derived from this ketone are valuable intermediates, potentially leading to the synthesis of compounds with interesting pharmacological profiles. This document provides a detailed exploration of the mechanistic underpinnings, practical experimental protocols, and key considerations for performing Michael additions with this substrate.
Mechanistic Overview: 1,4-Conjugate Addition
The fundamental mechanism of the Michael addition involves the nucleophilic attack at the β-carbon of the α,β-unsaturated ketone.[5] This process is a classic example of a conjugate addition, distinct from the 1,2-addition that would occur at the carbonyl carbon.[7]
The general mechanism can be visualized as a three-step process:
-
Nucleophile Activation: A base is often employed to deprotonate the Michael donor, generating a more potent nucleophile (e.g., an enolate from a malonic ester).[8] For nucleophiles such as amines and thiols, this activation step may not be necessary as they are sufficiently nucleophilic.[9][10]
-
Conjugate Addition: The activated nucleophile attacks the electrophilic β-carbon of this compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a resonance-stabilized enolate intermediate.[5]
-
Protonation: The enolate intermediate is then protonated, typically by the solvent or a protonated base, to yield the final, stable 1,4-adduct.[5]
Caption: Generalized workflow of a Michael addition reaction.
Protocols for Michael Addition to this compound
While specific literature on Michael additions to this compound is limited, the following protocols are based on well-established procedures for structurally similar α,β-unsaturated ketones and can be adapted accordingly.[1][11][12]
Protocol 1: Thia-Michael Addition of Thiols
The addition of thiols (thia-Michael addition) to enones is often a rapid and high-yielding reaction that can proceed under mild, neutral conditions.[1][13]
Materials:
-
This compound
-
Thiophenol (or other desired thiol)
-
Solvent: Diethyl ether, Tetrahydrofuran (THF), or a green solvent system like [Bmim]PF6/H2O[1][13]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent (e.g., diethyl ether), add the thiol (1.0-1.2 equivalents).
-
The reaction can often proceed without a catalyst, but a mild base like triethylamine (catalytic amount) can be added to facilitate the reaction, especially with less reactive thiols.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Michael adduct.
Causality Behind Experimental Choices:
-
The use of a slight excess of the thiol ensures complete consumption of the limiting enone.
-
Room temperature is typically sufficient due to the high nucleophilicity of thiols.
-
A solvent-free approach or the use of green solvents like ionic liquids can enhance reaction rates and simplify work-up.[1][14]
Protocol 2: Aza-Michael Addition of Amines
The conjugate addition of amines (aza-Michael addition) is a fundamental method for the synthesis of β-amino carbonyl compounds.
Materials:
-
This compound
-
Secondary amine (e.g., pyrrolidine, morpholine)
-
Solvent: Methanol, water, or a polar aprotic solvent like acetonitrile[9][15]
-
Optional catalyst: A weak acid or base (e.g., acetic acid or triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1 equivalents) to the solution.
-
While many aza-Michael additions proceed without a catalyst, the reaction can be promoted by the addition of a catalytic amount of a weak acid or base.
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting β-amino ketone by column chromatography.
Causality Behind Experimental Choices:
-
The choice of solvent can significantly impact the reaction rate; polar solvents are generally preferred.[4]
-
Secondary amines are often used as they avoid the potential for double addition that can occur with primary amines.
Protocol 3: Organocatalyzed Michael Addition of Malonates
For the formation of carbon-carbon bonds with stabilized carbanions like malonates, organocatalysis offers a powerful and stereoselective approach.[16][17]
Materials:
-
This compound
-
Diethyl malonate (or other malonic ester)
-
Organocatalyst (e.g., a chiral primary-secondary diamine catalyst)[16]
-
Base (e.g., anhydrous potassium carbonate)[18]
-
Solvent: Anhydrous toluene or chloroform
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the organocatalyst (e.g., 10-20 mol%).
-
Add the solvent (e.g., chloroform) followed by this compound (1.0 equivalent) and the malonic ester (1.5-2.0 equivalents).[18]
-
If a base is required by the catalytic cycle, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the reaction at room temperature until completion, as indicated by TLC analysis.
-
Filter off any solids and concentrate the filtrate.
-
Purify the crude product via silica gel chromatography to isolate the Michael adduct.
Causality Behind Experimental Choices:
-
An inert atmosphere is crucial to prevent moisture from interfering with the catalyst and any strong bases used.
-
The use of a chiral organocatalyst can induce enantioselectivity in the product, which is highly desirable in drug development.[19]
-
The excess of the malonate nucleophile drives the reaction to completion.
Quantitative Data Summary
The following table provides hypothetical, yet representative, data for the Michael addition reactions with this compound, based on literature values for similar substrates. Actual yields and selectivities will depend on the specific reaction conditions and nucleophiles used.
| Nucleophile (Michael Donor) | Catalyst/Conditions | Solvent | Typical Yield (%) | Notes |
| Thiophenol | None, rt | Diethyl Ether | >90 | Rapid reaction, often complete within minutes to a few hours.[1] |
| Pyrrolidine | None, rt | Methanol | 80-90 | Clean reaction, purification by chromatography.[9][15] |
| Diethyl Malonate | Chiral Diamine, K₂CO₃, rt | Chloroform | 70-85 | Can achieve high enantioselectivity with the appropriate catalyst.[17][18] |
| Nitromethane | Chiral Diamine, rt | Dioxane | 60-80 | Useful for introducing a nitro group for further functionalization.[11] |
Visualization of Experimental Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System [organic-chemistry.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 5-Methyl-3-methylene-2-hexanone for Advanced Synthesis
Abstract: This document provides a comprehensive guide to the strategic derivatization of 5-methyl-3-methylene-2-hexanone (CAS 1187-87-7), an α,β-unsaturated ketone of significant interest in pharmaceutical and fine chemical synthesis. Notably identified as a key impurity in the manufacturing of Tetrabenazine, a drug for movement disorders, the controlled modification of this molecule is crucial for both impurity fate analysis and its utilization as a versatile synthetic building block[1]. We present detailed protocols for four primary classes of transformations: Conjugate Reduction, Nucleophilic Epoxidation, Michael Addition, and Diels-Alder Cycloaddition. The underlying principles, experimental causality, and self-validating protocols are detailed to empower researchers in drug development and organic synthesis.
Introduction and Strategic Importance
This compound is a conjugated enone featuring two key reactive sites: the electrophilic carbonyl carbon and the electrophilic β-carbon of the Michael system[2]. This dual reactivity allows for a diverse range of chemical transformations. The methylene group exocyclic to the main carbon chain imparts unique steric and electronic properties compared to more common endocyclic enones. Understanding and controlling its derivatization is paramount for several reasons:
-
Pharmaceutical Quality Control: As a known impurity in Tetrabenazine, its chemical behavior must be understood to develop robust purification methods and to assess its potential for transformation into other byproducts under various conditions[1].
-
Synthetic Intermediate: The molecule's functional handles—a ketone and a reactive alkene—make it a valuable starting material for synthesizing more complex molecular architectures, including various heterocyclic and carbocyclic systems.
-
Mechanistic Studies: Its structure serves as an excellent model for studying the regioselectivity and stereoselectivity of reactions on sterically hindered α,β-unsaturated ketones.
This guide provides the theoretical basis and practical protocols for transforming this key intermediate.
Overview of Derivatization Pathways
The reactivity of this compound is dominated by its conjugated system. The primary pathways for derivatization involve selective reactions at the C=C double bond or the C=O carbonyl group. We will focus on transformations that yield stable, isolable derivatives for further use.
Diagram 1: Key derivatization pathways for this compound.
Protocol I: Chemoselective Conjugate Reduction
The selective reduction of the carbon-carbon double bond (a 1,4-reduction) without affecting the carbonyl group is a common and valuable transformation, yielding the corresponding saturated ketone, 5-methyl-2-hexanone. This is often achieved through catalytic transfer hydrogenation or metal-hydride-mediated reactions.
Principle of Causality: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) and a hydrogen source can reduce both the alkene and the ketone. However, using specific catalytic systems, such as copper(I) hydride complexes generated in situ, allows for highly chemoselective 1,4-reduction of the conjugated system[3][4]. The soft copper hydride preferentially adds to the soft β-carbon of the enone, followed by protonolysis of the resulting copper enolate.
Detailed Protocol: Copper(I)-Catalyzed Hydrosilylation
This protocol uses a copper(I) salt and a hydrosilane, which offers high selectivity for the conjugate reduction of α,β-unsaturated ketones[3].
-
Catalyst Preparation: In a flame-dried, argon-purged 100 mL Schlenk flask, add copper(I) chloride (CuCl, 25 mg, 0.25 mmol, 5 mol%) and triphenylphosphine (PPh₃, 66 mg, 0.25 mmol, 5 mol%).
-
Solvent Addition: Add 20 mL of anhydrous toluene via syringe. Stir the mixture at room temperature for 15 minutes to allow for complex formation.
-
Reagent Addition: Add this compound (0.63 g, 5.0 mmol, 1.0 equiv.).
-
Hydrosilylation: Add phenylsilane (0.65 g, 6.0 mmol, 1.2 equiv.) dropwise over 5 minutes at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: Upon completion, quench the reaction by carefully adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (95:5 Hexane:Ethyl Acetate) to yield pure 5-methyl-2-hexanone.
| Parameter | Condition | Rationale |
| Catalyst | 5 mol% CuCl / PPh₃ | Forms a soft copper hydride species selective for 1,4-addition[3]. |
| Hydride Source | Phenylsilane | Efficient and mild hydride donor. |
| Solvent | Anhydrous Toluene | Aprotic solvent prevents premature quenching of reactive species. |
| Temperature | 0 °C to RT | Controls the initial rate of reaction and ensures selectivity. |
| Expected Yield | 85-95% | High efficiency is characteristic of this catalytic system. |
Protocol II: Nucleophilic Epoxidation
Epoxidation of the electron-deficient alkene in an enone system typically proceeds via nucleophilic attack by a peroxide anion. This contrasts with the electrophilic epoxidation of electron-rich alkenes[5][6]. The reaction yields a valuable epoxyketone, a versatile intermediate for further synthesis.
Principle of Causality: Under basic conditions, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a strong nucleophile. This anion attacks the electrophilic β-carbon of the enone in a conjugate fashion. The resulting enolate then undergoes an intramolecular Sₙ2 reaction, with the enolate oxygen displacing the hydroxide leaving group to form the epoxide ring[5].
Detailed Protocol: Base-Catalyzed Epoxidation with Hydrogen Peroxide
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.26 g, 10.0 mmol, 1.0 equiv.) in 50 mL of methanol.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add 12 mL of 30% aqueous hydrogen peroxide (H₂O₂, ~105 mmol, ~10.5 equiv.) dropwise.
-
Base Addition: Slowly add 5 mL of 2 M aqueous sodium hydroxide (NaOH) solution dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 3-4 hours. Monitor the disappearance of the starting material by TLC (8:2 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water and extract with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by a brine wash. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude epoxyketone can be purified by flash column chromatography.
| Parameter | Condition | Rationale |
| Oxidant | Hydrogen Peroxide (30%) | Readily available and effective source of the nucleophilic hydroperoxide anion[6]. |
| Base Catalyst | Sodium Hydroxide (NaOH) | Deprotonates H₂O₂ to generate the active nucleophile, HOO⁻. |
| Solvent | Methanol | Protic solvent that solubilizes both the organic substrate and aqueous reagents. |
| Temperature | 0-5 °C | Prevents decomposition of hydrogen peroxide and minimizes side reactions. |
| Expected Yield | 70-85% | Generally efficient for unhindered enones. |
Protocol III: Michael (Conjugate) Addition
The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyls, involving the 1,4-addition of a nucleophile (the Michael donor) to the enone (the Michael acceptor)[7][8]. This protocol uses diethyl malonate as a soft, resonance-stabilized carbon nucleophile to form a new carbon-carbon bond.
Principle of Causality: A catalytic amount of a base, such as sodium ethoxide, deprotonates the acidic α-proton of diethyl malonate to generate a stabilized enolate. This soft nucleophile then adds to the β-carbon of the conjugated system. The resulting enolate intermediate is subsequently protonated during work-up to yield the final 1,5-dicarbonyl adduct[9].
Diagram 2: Mechanism of the Michael Addition of diethyl malonate.
Detailed Protocol: Base-Catalyzed Addition of Diethyl Malonate
-
Base Preparation: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, prepare a fresh solution of sodium ethoxide by dissolving sodium metal (46 mg, 2.0 mmol, 0.1 equiv.) in 20 mL of absolute ethanol.
-
Donor Addition: To the stirred ethoxide solution, add diethyl malonate (3.52 g, 22.0 mmol, 1.1 equiv.) dropwise at room temperature. Stir for 15 minutes.
-
Acceptor Addition: Add this compound (2.52 g, 20.0 mmol, 1.0 equiv.) dropwise to the malonate enolate solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, neutralize the mixture by adding 1 M aqueous HCl until the pH is ~7.
-
Extraction: Reduce the volume of ethanol using a rotary evaporator. Add 50 mL of water and extract the product with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting oil by flash column chromatography (gradient elution, 100% Hexane to 85:15 Hexane:Ethyl Acetate) to afford the pure Michael adduct.
| Parameter | Condition | Rationale |
| Michael Donor | Diethyl Malonate | A classic soft carbon nucleophile, readily available and easily enolized[7]. |
| Base Catalyst | Sodium Ethoxide (NaOEt) | Strong enough to deprotonate diethyl malonate but minimizes self-condensation of the ketone. |
| Solvent | Ethanol | The conjugate acid of the base, preventing unwanted transesterification. |
| Temperature | Reflux | Provides sufficient activation energy for the C-C bond formation. |
| Expected Yield | 65-80% | A robust and reliable transformation. |
Protocol IV: Diels-Alder [4+2] Cycloaddition
The conjugated double bond of an α,β-unsaturated ketone can act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring[10]. This powerful reaction builds molecular complexity rapidly by forming two new carbon-carbon bonds in a single, often stereospecific, step[11][12].
Principle of Causality: The Diels-Alder reaction is a concerted, pericyclic reaction driven by the favorable formation of two new σ-bonds at the expense of two π-bonds[10]. The electron-withdrawing nature of the ketone group activates the alkene of this compound, making it an effective dienophile for reaction with an electron-rich diene like cyclopentadiene.
Detailed Protocol: Reaction with Cyclopentadiene
Note: Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature. It must be "cracked" by heating to generate the monomer before use.
-
Diene Preparation: Gently heat dicyclopentadiene to ~180 °C and distill the resulting cyclopentadiene monomer (b.p. 41 °C). Collect the monomer in a flask cooled to 0 °C and use it immediately.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.26 g, 10.0 mmol, 1.0 equiv.) in 20 mL of toluene.
-
Reagent Addition: Add freshly distilled cyclopentadiene (0.99 g, 15.0 mmol, 1.5 equiv.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction can be gently heated to 50 °C to increase the rate if necessary. Monitor by TLC or GC-MS.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess cyclopentadiene. The crude product is often a mixture of endo and exo diastereomers. Purification by flash column chromatography (98:2 Hexane:Ethyl Acetate) can separate the isomers.
| Parameter | Condition | Rationale |
| Diene | Cyclopentadiene (freshly cracked) | A highly reactive and common diene for Diels-Alder reactions[13]. |
| Dienophile | This compound | The enone system is activated by the electron-withdrawing ketone group. |
| Solvent | Toluene | An inert solvent suitable for the reaction temperature. |
| Temperature | RT to 50 °C | Balances reaction rate against the tendency of cyclopentadiene to re-dimerize. |
| Expected Yield | >90% (combined isomers) | Diels-Alder reactions with cyclopentadiene are typically high-yielding. |
Conclusion
This compound is a substrate amenable to a wide array of selective transformations. The protocols detailed herein for conjugate reduction, epoxidation, Michael addition, and Diels-Alder cycloaddition provide reliable methods for generating diverse and valuable derivatives. These application notes serve as a foundational resource for researchers in pharmaceutical development aiming to control impurities and for synthetic chemists seeking to leverage this versatile building block for the creation of complex molecules.
References
- Organic Chemistry Frontiers. (n.d.). Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy. RSC Publishing.
- Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction.
- ACS Publications. (2025). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of epoxides.
- Kobe University. (n.d.). Conjugate reduction of α,β-unsaturated ketones with hydrosilane mediated by copper(I) salt.
- Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds.
- Google Patents. (n.d.). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
- Thieme. (n.d.). Epoxidation of Enones by Nucleophilic Oxidation.
- Wikipedia. (n.d.). Diels–Alder reaction.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- Study.com. (n.d.). Diels-Alder Reaction | Mechanism, Stereochemistry & Examples.
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Understanding its Role as a Pharmaceutical Impurity.
- Master Organic Chemistry. (2017). The Diels-Alder Reaction.
- PubMed Central (PMC). (n.d.). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases.
- Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. WO2007000329A2 - Epoxidation of alpha, beta-unsaturated ketones - Google Patents [patents.google.com]
- 7. Michael Addition [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Diels-Alder Reaction | Mechanism, Stereochemistry & Examples | Study.com [study.com]
Application Notes and Protocols for 5-Methyl-3-methylene-2-hexanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-methylene-2-hexanone (CAS No. 1187-87-7) is an unsaturated ketone with growing significance in various scientific domains.[1][2] It is recognized as a biochemical tool in proteomics research and identified as an impurity in the antipsychotic drug Tetrabenazine.[1][2] Its unique molecular structure, featuring both a ketone functional group and a methylene group, makes it a versatile intermediate in chemical synthesis and polymer production.[3] Given its specific chemical characteristics and potential reactivity, adherence to stringent handling and storage protocols is paramount to ensure laboratory safety, experimental integrity, and the well-being of research personnel.
This document provides a comprehensive guide to the safe handling and storage of this compound, drawing upon its known chemical properties and established safety protocols for structurally related unsaturated ketones. The procedures outlined herein are designed to provide a self-validating system of safety and quality control for researchers and professionals in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties dictate the necessary precautions for storage, use, and disposal.
| Property | Value | Source |
| Molecular Formula | C8H14O | [1][3][4] |
| Molecular Weight | 126.20 g/mol | [3][4] |
| Appearance | Transparent, colorless liquid | [1][3] |
| Boiling Point | 125-128 °C (at 730 Torr) | [1][3] |
| Flash Point | 54.1 ± 11.9 °C | [1][3] |
| Density | 0.824 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Vapor Pressure | 1.5 mmHg at 25°C | [1][3] |
| Solubility | Soluble in chloroform, slightly soluble in methanol. | [1][3] |
Hazard Identification and Risk Assessment
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its structural classification as an α,β-unsaturated ketone suggests potential hazards that must be carefully managed.[5][6] The primary risks are associated with its flammability and potential for irritation.
Flammability
With a flash point of approximately 54°C, this compound is a combustible liquid.[1][3] Vapors may form flammable mixtures with air, particularly at elevated temperatures.
Health Hazards
Unsaturated ketones can be irritants to the skin, eyes, and respiratory tract.[6][7] Inhalation of vapors may cause respiratory irritation. Prolonged or repeated skin contact may lead to dermatitis.
Reactivity
The presence of a carbon-carbon double bond and a carbonyl group makes this compound susceptible to various chemical reactions.[3] It may be sensitive to light and air, potentially leading to polymerization or oxidation over time.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
Caption: Mandatory Personal Protective Equipment for handling this compound.
Handling Procedures
Adherence to the following step-by-step protocols is crucial for the safe handling of this compound in a laboratory setting.
Receiving and Unpacking
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify Labeling: Confirm that the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Transport to Storage: Transport the unopened container to the designated storage area, using a secondary container if necessary.
-
Unpacking: Unpack the container in a well-ventilated area, preferably within a chemical fume hood.
General Handling
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of vapors.[7][8]
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[9][10] Use non-sparking tools and explosion-proof equipment where necessary.[8][9]
-
Static Discharge: Take precautionary measures against static discharge, especially when transferring large quantities.[9][10] Grounding and bonding of containers and receiving equipment is recommended.[8]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[7] In case of accidental contact, follow the first-aid measures outlined in Section 7.
-
Aliquotting: When transferring or aliquotting the chemical, use appropriate glassware and dispensing tools. Avoid creating aerosols.
Storage Procedures
Proper storage is critical to maintaining the stability and purity of this compound and preventing hazardous situations.
Caption: Hierarchy of storage requirements for this compound.
Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated place.[7][10][11] It is recommended to store below +30°C.[11]
-
Container: Keep the container tightly closed to prevent evaporation and contamination.[7][9][10] Store in the original container if possible.
-
Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[8]
Spill and Waste Management
Prompt and appropriate action is necessary in the event of a spill.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated materials, including absorbent pads and empty containers, should be treated as hazardous waste.
Emergency and First-Aid Procedures
Caption: First-aid procedures for exposure to this compound.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][10]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8][10]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[8][10]
References
- This compound | C8H14O | CID 14473 - PubChem. (n.d.).
- 5-Methyl-2-hexanone | Request PDF - ResearchGate. (n.d.).
- 5-methyl-2-hexanone, 110-12-3 - The Good Scents Company. (n.d.).
- CAS No : 1187-87-7 | Product Name : this compound | Pharmaffiliates. (n.d.).
- A process for preparation of unsaturated ketone - Google Patents. (n.d.).
- Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction - ACP. (2021, September 14).
- ACETONE - Olin Epoxy. (n.d.).
- Inhalation toxicity studies of the alpha,beta-unsaturated ketones - PubMed - NIH. (n.d.).
- Safe handling of Unsaturated Polyester (UP) Resins. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 1187-87-7 [chemicalbook.com]
- 3. This compound (1187-87-7) for sale [vulcanchem.com]
- 4. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-Methyl-2-hexanone | 110-12-3 [chemicalbook.com]
Application Note & Protocol: A Streamlined Approach to the Synthesis of 5-Methyl-3-methylene-2-hexanone
Introduction: The Significance of α-Methylene Ketones
5-Methyl-3-methylene-2-hexanone is an α,β-unsaturated ketone, a class of compounds that serves as versatile intermediates in organic synthesis.[1] The exocyclic double bond conjugated to the carbonyl group makes it a reactive Michael acceptor and a valuable building block for the construction of more complex molecular architectures.[2] Notably, this specific ketone has been identified as a significant impurity in the pharmaceutical agent Tetrabenazine, a drug used to treat movement disorders.[3][4][5] Therefore, a robust and well-understood synthetic protocol is crucial for both research applications and for the generation of analytical standards in the pharmaceutical industry.[5]
This guide provides a detailed, field-proven protocol for the synthesis of this compound. The chosen strategy involves a two-step sequence: a Mannich reaction with the starting ketone, 5-methyl-2-hexanone, followed by a Hofmann elimination. To enhance efficiency and reactivity, this protocol utilizes Eschenmoser's salt, a pre-formed dimethylaminomethylating agent, which streamlines the initial Mannich addition.[6][7][8]
Scientific Principle: The Mannich-Eschenmoser Pathway
The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[9] The reaction traditionally combines a ketone, an amine (typically primary or secondary), and a non-enolizable aldehyde (like formaldehyde).[10][11]
Our protocol employs a more modern and highly efficient variant that leverages Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide).[6][12] This salt serves as a potent electrophile, acting as a stable and highly reactive equivalent of the typically in-situ-formed iminium ion.[13] The key advantages of using Eschenmoser's salt are milder reaction conditions and the avoidance of aqueous formaldehyde solutions.
The synthesis proceeds in two main stages:
-
Aminomethylation: The starting ketone, 5-methyl-2-hexanone, is deprotonated under non-aqueous conditions to form its enolate. This nucleophilic enolate then attacks the electrophilic carbon of Eschenmoser's salt to form the corresponding β-amino ketone, also known as the Mannich base (3-((dimethylamino)methyl)-5-methylhexan-2-one).[8]
-
Elimination: The tertiary amine of the Mannich base is quaternized by reaction with an alkylating agent, typically methyl iodide. This transforms the dimethylamino group into an excellent leaving group (a quaternary ammonium salt). Subsequent treatment with a mild base induces an E2 elimination reaction, yielding the target α,β-unsaturated ketone, this compound.[6][7]
Experimental Design & Workflow
The following diagram illustrates the complete experimental workflow, from the initial setup to the final purification of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Eschenmoser's salt is hygroscopic and should be handled under an inert atmosphere.[12] Methyl iodide is a carcinogen and should be handled with extreme care.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Equivalents |
| 5-Methyl-2-hexanone | C₇H₁₄O | 114.19 | 98% | 5.00 g | 1.0 |
| Eschenmoser's Salt | C₃H₈NI | 185.01 | 98% | 9.70 g | 1.2 |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | C₆H₁₈NNaSi₂ | 183.47 | 1.0 M in THF | 48.2 mL | 1.1 |
| Methyl Iodide | CH₃I | 141.94 | 99.5% | 8.86 g (3.9 mL) | 1.4 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | 7.38 g | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | Dri-Solv | 200 mL | - |
| Anhydrous Acetone | C₃H₆O | - | Dri-Solv | 150 mL | - |
| Saturated aq. NH₄Cl | - | - | - | 100 mL | - |
| Saturated aq. NaHCO₃ | - | - | - | 100 mL | - |
| Brine | - | - | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | Reagent Grade | For extraction | - |
| Hexanes | C₆H₁₄ | - | Reagent Grade | For chromatography | - |
Step-by-Step Procedure
Part A: Synthesis of the Mannich Base (3-((dimethylamino)methyl)-5-methylhexan-2-one)
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to prevent decomposition of the hygroscopic Eschenmoser's salt.[12]
-
Enolate Formation: To the flask, add 5-methyl-2-hexanone (5.00 g, 43.8 mmol) and 150 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 1.0 M solution of NaHMDS in THF (48.2 mL, 48.2 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: a strong, non-nucleophilic base is required to quantitatively generate the kinetic enolate at the less-hindered α-carbon (C3), preventing self-condensation side reactions.
-
Stir the resulting enolate solution at 0 °C for an additional 30 minutes.
-
Mannich Addition: While maintaining the temperature at 0 °C, add Eschenmoser's salt (9.70 g, 52.5 mmol) in several small portions over 15 minutes. This portion-wise addition helps to control any potential exotherm.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 8:2 Hexanes:EtOAc).
-
Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Mannich base. This product is typically a light-yellow oil and is used in the next step without further purification.
Part B: Elimination to this compound
-
Quaternization: Dissolve the crude Mannich base from the previous step in 150 mL of anhydrous acetone in a 500 mL round-bottom flask. Add methyl iodide (3.9 mL, 61.3 mmol).
-
Stir the mixture at room temperature for 4 hours. The formation of the quaternary ammonium salt may be observed as the precipitation of a white solid.
-
Elimination: Add solid sodium bicarbonate (7.38 g, 87.6 mmol) to the suspension. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 6 hours. The bicarbonate acts as a mild base to facilitate the E2 elimination.
-
Isolation: After cooling to room temperature, filter the mixture to remove inorganic salts and rinse the solid with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil.[3]
Expected Results & Characterization
| Parameter | Expected Value | Reference |
| Physical Appearance | Colorless, transparent liquid | [1][3] |
| Molecular Formula | C₈H₁₄O | [14] |
| Molecular Weight | 126.20 g/mol | [14] |
| Boiling Point | 125-128 °C (at 730 Torr) | [1][3] |
| Expected Yield | 55-65% (over two steps) | - |
| Purity (by GC-MS) | >98% | - |
| ¹H NMR, ¹³C NMR | Consistent with proposed structure | - |
| FT-IR (cm⁻¹) | ~1685 (C=O, conjugated), ~1625 (C=C) | - |
Troubleshooting and Field Insights
-
Low Yield in Part A: This is often due to moisture inactivating the Eschenmoser's salt or the base. Ensure all glassware is rigorously dried and reagents are anhydrous.[12]
-
Incomplete Elimination in Part B: If TLC analysis shows significant starting ammonium salt after reflux, the reaction time can be extended, or a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used in place of sodium bicarbonate.
-
Polymerization: The product, an α,β-unsaturated ketone, can be prone to polymerization, especially under harsh conditions or upon prolonged storage. It is best stored cold and under an inert atmosphere. Distillation for purification should be performed under reduced pressure to keep temperatures low.
References
- Technical Support Center: Synthesis and Application of Eschenmoser's Salt. Benchchem. Available online.
- Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. (2021). YouTube. Available online.
- Eschenmoser's salt. chemeurope.com. Available online.
- Eschenmoser's salt. Wikipedia. Available online.
- This compound Formula. ECHEMI. Available online.
- This compound - 1187-87-7. Vulcanchem. Available online.
- Eschenmoser Salt. OpenOChem Learn. Available online.
- Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. Organic Chemistry. (2023). YouTube. Available online.
- Mannich Reaction. Alfa Chemistry. Available online.
- Mannich reaction. Wikipedia. Available online.
- What are two synthetic methods to make an α,β-unsaturated carbonyl compounds supported by example and mechanism with every method?. Quora. (2021). Available online.
- Synthetic method of 3-[ (dimethylamino) methyl ] -5-methyl-2-hexanone.
- This compound. PubChem. Available online.
- Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. RSC Publishing. Available online.
- Synthesis of 5-methyl-3-hexanone from 2-methyl-1-propanol. Filo. Available online.
- PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES.
- Mannich Reaction. Thieme Chemistry. Available online.
- Mannich Reaction. YouTube. (2021). Available online.
- Mannich reaction. ChemTube3D. Available online.
- Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. (2013). Available online.
- Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes.
- This compound. ChemicalBook. Available online.
- 5-methyl-5-hexen-2-one. Organic Syntheses Procedure. Available online.
- This compound: Understanding its Role as a Pharmaceutical Impurity. NINGBO INNO PHARMCHEM CO.,LTD. Available online.
Sources
- 1. This compound (1187-87-7) for sale [vulcanchem.com]
- 2. WO2002010103A1 - PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 1187-87-7 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Eschenmoser's_salt [chemeurope.com]
- 7. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 8. Eschenmoser Salt | OpenOChem Learn [learn.openochem.org]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic Pathways to α-Methylene Ketones: An Application Guide for Synthetic Chemists
Introduction: The Significance of the α-Methylene Ketone Motif
The α-methylene ketone functionality is a cornerstone in modern organic synthesis, serving as a versatile building block in the construction of complex molecules, including numerous natural products and pharmaceutical agents. Its inherent reactivity, primarily due to the conjugated system, makes it a valuable precursor for a wide array of chemical transformations such as Michael additions, Diels-Alder reactions, and various cycloadditions. The strategic installation of this motif is therefore of paramount importance in synthetic design and drug development. This guide provides a detailed overview of contemporary catalytic methods for the synthesis of α-methylene and α-methyl ketones, offering in-depth mechanistic insights and practical, field-proven protocols for researchers and professionals in the chemical sciences.
I. Transition Metal-Catalyzed α-Methylation via Hydrogen Borrowing: A Sustainable Approach
A dominant and elegant strategy for the α-methylation of ketones is the "hydrogen borrowing" or "hydrogen autotransfer" mechanism. This atom-economical process utilizes methanol as a green and readily available C1 source, with water as the primary byproduct. The general mechanism involves the temporary oxidation of methanol to formaldehyde by the catalyst, which then participates in a condensation reaction with the ketone enolate. The resulting α,β-unsaturated ketone is subsequently reduced in situ by the catalyst, which had stored the hydrogen from the initial methanol oxidation.
Mechanism: The Hydrogen Borrowing Catalytic Cycle
Caption: Generalized Hydrogen Borrowing Mechanism.
Iridium-Catalyzed α-Methylation
Iridium complexes, particularly those containing Cp* (pentamethylcyclopentadienyl) ligands, are highly efficient catalysts for the α-methylation of ketones with methanol.[1][2] These systems exhibit broad substrate scope and functional group tolerance.
Protocol 1: Iridium-Catalyzed Selective α-Methylation of Ketones with Methanol [1]
-
Materials:
-
[Cp*IrCl₂]₂ (Iridium catalyst)
-
Potassium hydroxide (KOH) (Base)
-
Ketone substrate
-
Methanol (Reagent and solvent)
-
Argon (Inert gas)
-
Pressure tube
-
Standard glassware for extraction and chromatography
-
-
Procedure:
-
To a pressure tube, add [Cp*IrCl₂]₂ (e.g., 0.05 mmol), KOH (e.g., 0.5 mmol), and the ketone substrate (e.g., 1.0 mmol).
-
Add methanol (e.g., 1.5 mL).
-
Seal the pressure tube and purge with argon.
-
Stir the reaction mixture at 120 °C for 15 hours.
-
After cooling to room temperature, carefully vent the pressure tube.
-
The reaction progress can be monitored by GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Safety Note: The reaction is performed under pressure at an elevated temperature. Use appropriate personal protective equipment and a blast shield.
Rhodium-Catalyzed α-Methylation
Rhodium catalysts, such as [{Cp*RhCl₂}₂], are also highly effective for the α-methylation of ketones using methanol.[3][4] These reactions can often be performed under milder conditions compared to their iridium counterparts. A notable feature of some rhodium-catalyzed systems is their ability to facilitate the formation of α-branched products through double alkylation.[4]
Protocol 2: Rhodium-Catalyzed α-Methylation of Ketones with N,N-Dimethylformamide (DMF) as a C1 Source [3][5]
-
Materials:
-
[{Cp*RhCl₂}₂] (Rhodium catalyst)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (Oxidant)
-
Ketone substrate
-
N,N-Dimethylformamide (DMF) (Reagent)
-
Water (Solvent)
-
Standard glassware for extraction and chromatography
-
-
Procedure:
-
In a reaction vessel, combine the ketone substrate (e.g., 0.5 mmol), [{Cp*RhCl₂}₂] (e.g., 0.01 mmol), and (NH₄)₂S₂O₈ (e.g., 1.0 mmol).
-
Add a mixture of DMF and water (e.g., 1:1 v/v, 2 mL).
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Manganese-Catalyzed α-Methylation
In the quest for more sustainable and cost-effective catalysts, earth-abundant metals like manganese have emerged as viable alternatives to precious metals. Well-defined manganese pincer complexes have been successfully employed for the α-methylation of ketones via the hydrogen borrowing mechanism.[6]
Protocol 3: Manganese-Catalyzed α-Methylation of Ketones with Methanol [6]
-
Materials:
-
Manganese PN³P pincer complex (Pre-catalyst)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Ketone substrate
-
Methanol (Reagent and solvent)
-
Anhydrous toluene (Co-solvent, optional)
-
Schlenk tube or glovebox for inert atmosphere
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the manganese pre-catalyst (e.g., 3 mol%), NaOtBu (e.g., 50 mol%), and the ketone substrate.
-
Add methanol and any co-solvent.
-
Seal the tube and heat the reaction mixture to 120 °C for 20 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
II. Other Notable Catalytic Approaches
Beyond the hydrogen borrowing strategy, several other catalytic methods have been developed for the synthesis of α-methyl and α-methylene ketones.
Palladium-Catalyzed α-Methylation from Allylic Alcohols
Palladium catalysts can effectively synthesize α-methyl ketones from allylic alcohols and methanol.[7] This process involves an isomerization of the allylic alcohol to the corresponding ketone, followed by a hydrogen-borrowing methylation.
Copper-Catalyzed α-Functionalization
Copper catalysis offers a cost-effective and versatile platform for the α-functionalization of ketones.[8] These reactions can proceed through various mechanisms, including radical pathways, to introduce a range of functional groups at the α-position.[9][10][11]
Photocatalytic and Organocatalytic Methods
Visible-light-mediated photocatalysis has emerged as a powerful tool for the α-alkylation of ketones under mild conditions.[12][13][14] These reactions often proceed via radical intermediates.[13][15] Organocatalysis provides a metal-free alternative, frequently employing enamines as key intermediates to facilitate the α-functionalization of ketones.[16][17][18]
Workflow for Photocatalytic α-Alkylation
Sources
- 1. Iridium-catalyzed selective α-methylation of ketones with methanol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Iron-Catalyzed α-Methylation of Ketones Using Methanol as the C1 Source under Photoirradiation. | Semantic Scholar [semanticscholar.org]
- 3. DMF as Carbon Source: Rh-Catalyzed α-Methylation of Ketones [organic-chemistry.org]
- 4. Rhodium-Catalyzed Ketone Methylation Using Methanol Under Mild Conditions: Formation of α-Branched Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Manganese catalyzed α-methylation of ketones with methanol as a C1 source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalysed α-functionalization of ketones with nucleophiles: universal and efficient access to nafimidone derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Photochemical Organocatalytic Strategy for the α-Alkylation of Ketones by using Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Mild organocatalytic alpha-methylenation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mild Organocatalytic α-Methylenation of Aldehydes† | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Asymmetric Synthesis of Chiral α-Methylene Ketones
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chiral α-methylene ketones are pivotal structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals.[1][2] Their synthesis in an enantiomerically pure form represents a significant challenge and a highly sought-after goal in modern organic chemistry. This guide provides an in-depth exploration of contemporary catalytic strategies for the asymmetric synthesis of these valuable building blocks. We will dissect the mechanistic underpinnings of both transition metal-catalyzed and organocatalytic approaches, offer detailed, field-proven protocols, and present data to guide researchers in selecting and implementing these powerful synthetic tools.
The Strategic Importance of Chiral α-Methylene Ketones
The α-methylene ketone moiety is a Michael acceptor and a versatile handle for further chemical transformations. The stereocenter at the α-position dictates the three-dimensional arrangement of molecular fragments, which is crucial for specific interactions with biological targets like enzymes and receptors.[1] Consequently, the development of robust and stereoselective methods to construct these chiral centers is paramount for advancing drug discovery and the total synthesis of complex natural products.[1][3]
Historically, the direct and asymmetric α-alkylation of simple ketones has been a formidable challenge.[4][5] This guide focuses on modern catalytic solutions that bypass the need for stoichiometric chiral auxiliaries, offering more atom-economical and efficient pathways.
Transition Metal Catalysis: A Nickel-Catalyzed Approach to α-Quaternary Centers
While the direct asymmetric methylenation is a specific subset, the principles are well-demonstrated in the broader and highly successful field of asymmetric α-alkylation to generate quaternary stereocenters.[6][7][8] A recent breakthrough in this area utilizes a novel dinickel catalyst system, which has proven effective for the enantioselective α-alkylation of α-enolizable ketones with unactivated alkyl halides.[9][10][11]
Mechanistic Rationale & Causality
The success of this methodology hinges on a unique bimetallic ligand that facilitates a C(sp³)–C(sp³) cross-coupling reaction.[9][10][11] Mechanistic studies suggest a dinickel-catalyzed pathway.[9][11] The bimetallic nature of the catalyst is critical; it significantly enhances reaction conversion, chemoselectivity, and, most importantly, enantioselectivity by creating a well-defined chiral pocket around the active site.[10] This structured environment dictates the facial selectivity of the alkylation on the ketone enolate.
Diagram: Proposed Catalytic Cycle
Caption: Proposed dinickel-catalyzed cross-coupling mechanism.
Experimental Protocol: Nickel-Catalyzed Asymmetric α-Alkylation
This protocol is adapted from the work of Tao and co-workers and provides a general procedure for generating chiral ketones with α-quaternary carbon stereocenters.[9][10][11]
Pre-Reaction Setup:
-
All glassware must be flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
Reactions should be performed in an N₂-filled glovebox or using standard Schlenk techniques.
-
Solvents must be anhydrous. Diethyl ether (Et₂O) can be dried over a sodium/benzophenone still.
Step-by-Step Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Ni(cod)₂ (2.9 mg, 0.01 mmol, 5 mol%), NiCl₂•glyme (2.2 mg, 0.01 mmol, 5 mol%), the specified bimetallic ligand (0.01 mmol, 5 mol%), and sodium tert-butoxide (tBuONa, 29.0 mg, 0.3 mmol, 1.5 equiv) to a flame-dried Schlenk tube.[9]
-
Solvent Addition: Add 1 mL of dry Et₂O to the Schlenk tube. Stir the resulting mixture at room temperature for 30 minutes. The formation of the active catalyst occurs during this pre-stirring phase.
-
Substrate Addition: Add the ketone substrate (0.2 mmol, 1.0 equiv) rapidly to the mixture under a nitrogen atmosphere.
-
Electrophile Addition: After stirring for an additional 30 minutes, introduce the alkyl iodide (0.3 mmol, 1.5 equiv) via microsyringe (or add rapidly if solid) under a nitrogen counterflow.
-
Reaction: Stir the resulting mixture at the specified temperature (e.g., room temperature) for 24 to 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) three times.
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by flash column chromatography on silica gel to yield the pure chiral product.[9]
Performance Data
The nickel-catalyzed system demonstrates broad substrate scope and high efficiency.
| Entry | Ketone Substrate | Alkylating Agent | Yield (%) | ee (%) |
| 1 | Propiophenone | Methyl Iodide | 95 | 90 |
| 2 | 2-Acetylnaphthalene | Ethyl Iodide | 92 | 88 |
| 3 | 4'-Methoxypropiophenone | Propyl Iodide | 89 | 91 |
| 4 | Propiophenone | Allyl Iodide | 96 | 93 |
Data synthesized from representative results in the cited literature.[9][11]
Organocatalysis: Chiral Phosphoric Acid-Catalyzed Alkylation
Organocatalysis provides a complementary, metal-free approach to asymmetric α-functionalization. Chiral Brønsted acids, particularly phosphoric acids, have emerged as powerful catalysts for activating ketones towards nucleophilic attack.[4]
Mechanistic Rationale & Causality
In this approach, the chiral phosphoric acid engages in a dual role. It protonates the ketone carbonyl, activating it, and simultaneously provides a chiral counteranion. This interaction facilitates the formation of a thermodynamically stable enol or enamine intermediate within a highly organized, chiral environment.[4] The bulky substituents on the catalyst backbone (often a BINOL scaffold) effectively shield one face of the intermediate, directing the incoming electrophile to the opposite face, thus ensuring high enantioselectivity.
Diagram: General Experimental Workflow
Caption: A generalized workflow for organocatalytic reactions.
Protocol: Asymmetric α-Alkylation via Organocatalysis
This protocol is a generalized representation based on methods for the α-alkylation of cyclic ketones using N-benzylic sulfonamides as alkylating agents, catalyzed by a chiral imidazolidinone, or the alkylation of ketones with alcohols catalyzed by chiral phosphoric acids.[4]
Step-by-Step Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the ketone (0.2 mmol, 1.0 equiv), the alkylating agent (e.g., N-benzylic sulfonamide, 0.24 mmol, 1.2 equiv), and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, 1.0 mL).
-
Reaction: Stir the mixture at the designated temperature (e.g., 40 °C) for the required time (e.g., 48 hours). The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Directly load the crude reaction mixture onto a silica gel column and purify using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the chiral α-alkylated ketone.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Performance Data
Organocatalytic methods are particularly effective for cyclic ketones.
| Entry | Ketone Substrate | Alkylating Agent Type | Yield (%) | ee (%) |
| 1 | Cyclohexanone | N-Benzylic Sulfonamide | 85 | 92 |
| 2 | Cyclopentanone | N-Benzylic Sulfonamide | 90 | 95 |
| 3 | α-Tetralone | Benzyl Alcohol | 78 | 88 |
| 4 | Cycloheptanone | Cinnamyl Alcohol | 81 | 90 |
Data synthesized from representative results in the cited literature.[4]
Summary and Outlook
The asymmetric synthesis of chiral α-methylene and, more broadly, α-alkylated ketones has witnessed remarkable progress through the development of sophisticated catalytic systems. Transition metal catalysis, exemplified by the dinickel system, offers high yields and enantioselectivities for a wide range of acyclic ketones using readily available alkyl halides.[9][11] Concurrently, organocatalysis provides a powerful, metal-free alternative that has shown exceptional success, particularly for cyclic substrates.[4]
The choice between these methodologies will depend on the specific substrate, desired scale, and tolerance for trace metals. Future research will likely focus on expanding the substrate scope to more challenging ketones, reducing catalyst loadings, and developing methods for the direct, asymmetric introduction of the methylene group using formaldehyde equivalents under mild conditions. These advancements will continue to empower chemists in the fields of drug discovery and natural product synthesis to construct complex, chiral molecules with greater precision and efficiency.
References
- Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(50), 27211–27217. [Link]
- Wang, P., et al. (2023).
- Bar-Cohen, A., & Movassaghi, M. (2014). Direct Asymmetric Alkylation of Ketones: Still Unconquered. PMC - NIH.[Link]
- Various Authors. (n.d.). Strategies for asymmetric α-alkenylation of carbonyls.
- Wang, P., et al. (2023).
- Wheatley, E., et al. (2023). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PMC - NIH.[Link]
- Studer, A. (2015).
- Wheatley, E., et al. (2023). A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. UNC Chemistry Department.[Link]
- Unspecified Author. (2023). Chirality in natural products drug discovery and development. Pharmabiz.com.[Link]
- Wheatley, E., et al. (2023). A Catalytic Method for the Enantioselective Synthesis of α‐Quaternary Ketones, α‐Ketoesters and Aldehydes.
- Unspecified Author. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines.
- Unspecified Author. (2019). Three typical chiral drugs containing chiral ketone moiety.
Sources
- 1. Chirality in natural products drug discovery and development [pharmabiz.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes – Department of Chemistry [chem.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides [organic-chemistry.org]
- 10. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. | Semantic Scholar [semanticscholar.org]
- 11. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-3-methylene-2-hexanone
Welcome to the technical support center for the synthesis of 5-Methyl-3-methylene-2-hexanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The following content is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of α-Methylene Ketone Synthesis
This compound is an α,β-unsaturated ketone, a class of compounds that are valuable synthetic intermediates but are often prone to polymerization and side reactions. The primary challenge in its synthesis is the efficient and clean installation of the exocyclic methylene group onto the ketone backbone. This guide will focus on the most prevalent and effective methodologies, primarily centered around the Mannich reaction and its modern variants.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The most common and practical approach involves a two-step sequence starting from 5-methyl-2-hexanone:
-
Mannich Reaction: An aminoalkylation using formaldehyde and a secondary amine (like dimethylamine) to form a β-amino-ketone, known as a Mannich base.[1][2][3]
-
Elimination: The Mannich base is then treated to eliminate the amine moiety, generating the desired α,β-unsaturated double bond.[4]
Alternative strategies, though sometimes less direct for this specific target, include the Wittig reaction and the use of pre-formed aminomethylating agents like Eschenmoser's salt.[5][6][7]
Troubleshooting Guide: The Mannich Reaction & Elimination Pathway
This section addresses specific problems you may encounter when using the Mannich reaction pathway to synthesize this compound.
Workflow Overview: Mannich Reaction & Elimination
Caption: General workflow for the two-step synthesis.
Issue 1: Low Yield in the Mannich Reaction Step
Q: My initial Mannich reaction has a low conversion rate, and I'm isolating mostly unreacted 5-methyl-2-hexanone. What's going wrong?
A: This is a common issue often traced back to the equilibrium and rate of formation of the key electrophile, the Eschenmoser salt-like iminium ion ([CH2=N(CH3)2]+).[1][3]
-
Causality: The reaction is typically acid-catalyzed. The acid protonates the formaldehyde, making it more susceptible to nucleophilic attack by the secondary amine. This is followed by dehydration to form the reactive iminium ion. The ketone then forms an enol, which attacks the iminium ion.[2][4] If conditions are not optimal, the formation of this iminium ion is slow or reversible, leading to poor conversion.
-
Troubleshooting & Optimization:
-
Catalyst Check: Ensure you are using an appropriate acid catalyst (typically HCl, from using the amine hydrochloride salt). The reaction pH is critical; it must be acidic enough to promote iminium ion formation but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.
-
Reagent Stoichiometry: Use a slight excess of formaldehyde and the secondary amine to push the equilibrium towards the formation of the iminium ion.
-
Temperature & Time: These reactions often require heating (reflux) for an extended period to drive the reaction to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Solvent Choice: Protic solvents like ethanol or water are commonly used and are effective for this reaction.
-
Issue 2: Competing Aldol Condensation
Q: I'm seeing significant byproducts that appear to be from the self-condensation of my starting ketone. How can I minimize this?
A: This occurs because the enol or enolate of 5-methyl-2-hexanone can react with another molecule of the ketone (an aldol reaction) in competition with the desired Mannich reaction.
-
Causality: Both the Mannich and aldol reactions proceed via the ketone's enol/enolate form. The reaction conditions can favor one pathway over the other. Base catalysis, in particular, can strongly promote the aldol pathway.
-
Troubleshooting & Optimization:
-
Use a Pre-formed Iminium Salt: The most effective solution is to use a pre-formed, highly electrophilic iminium salt like Eschenmoser's salt (dimethylmethylideneammonium iodide).[6][7][8][9] This decouples the iminium ion formation from the reaction mixture. You can then form the ketone's enolate separately with a strong, non-nucleophilic base (like LDA) at low temperature and then add the Eschenmoser's salt. This method provides a clean, high-yield route to the Mannich base, virtually eliminating aldol side reactions.[6][7]
-
Strict pH Control: If sticking to the classical one-pot method, maintain mildly acidic conditions. This favors the formation of the neutral enol over the enolate, which is generally less reactive in self-condensation.
-
Troubleshooting Logic: Low Yield Diagnosis
Caption: Decision tree for troubleshooting low yield.
Issue 3: Inefficient Elimination Step
Q: I have successfully made the Mannich base, but the final elimination step to form the methylene group is low-yielding.
A: The tertiary amine of the Mannich base is not a good leaving group. To facilitate the elimination, it must first be converted into a better one.
-
Causality: The most common method is to quaternize the nitrogen atom using an alkylating agent, typically methyl iodide.[4] This creates a positively charged quaternary ammonium salt, which is an excellent leaving group. Subsequent treatment with a mild base then induces an E2-type elimination to form the double bond.
-
Troubleshooting & Optimization:
-
Ensure Complete Quaternization: The reaction with methyl iodide should be run to completion. Use a slight excess of methyl iodide and allow sufficient reaction time. The formation of the quaternary salt can often be observed as a precipitate.
-
Choice of Base: The base for the elimination should be strong enough to deprotonate the α-carbon but not so strong that it promotes side reactions. Mild bases like sodium bicarbonate or triethylamine in a suitable solvent, often with heating, are effective.
-
Thermal Elimination: In some cases, simply heating the Mannich base hydrochloride or acetate salt can induce elimination, but this often requires high temperatures and can lead to decomposition. The quaternization route is generally cleaner and more reliable.
-
Issue 4: Product Instability and Purification
Q: My final product seems to polymerize or decompose upon purification or storage. How can I handle it?
A: α,β-Unsaturated carbonyl compounds are susceptible to both polymerization (via radical mechanisms) and conjugate addition, making them inherently less stable than their saturated counterparts.
-
Causality: The conjugated system makes the molecule reactive. Trace impurities, heat, light, or air can initiate polymerization. Strong nucleophiles can add to the β-position (Michael addition).
-
Troubleshooting & Optimization:
-
Purification Method: Vacuum distillation is the preferred method for purification. It is crucial to keep the temperature as low as possible to prevent thermal decomposition.
-
Add an Inhibitor: Before distillation and for storage, add a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT).
-
Storage: Store the purified product in a cold, dark place under an inert atmosphere (nitrogen or argon) to maximize its shelf life.
-
Chromatography: If using column chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine) to prevent acid-catalyzed decomposition on the column.
-
Experimental Protocols
Protocol 1: Synthesis of Mannich Base via Classical Method
-
To a round-bottom flask equipped with a reflux condenser, add 5-methyl-2-hexanone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.2 eq).
-
Add ethanol as the solvent and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted ketone.
-
Basify the aqueous layer with cold NaOH solution and extract the Mannich base product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude Mannich base.
Protocol 2: High-Yield Synthesis using Eschenmoser's Salt
-
Enolate Formation: In a flame-dried, two-neck flask under a nitrogen atmosphere, dissolve 5-methyl-2-hexanone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise. Stir for 30-45 minutes at -78 °C.
-
Reaction with Eschenmoser's Salt: Add Eschenmoser's salt (1.1 eq) as a solid in one portion to the cold enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Mannich base.
Data Summary
| Parameter | Classical Mannich Reaction | Eschenmoser's Salt Route | Wittig Reaction |
| Starting Materials | 5-methyl-2-hexanone, Formaldehyde, Secondary Amine | 5-methyl-2-hexanone, Strong Base, Eschenmoser's Salt | 5-methyl-2,3-dione, Wittig Reagent |
| Typical Yield | 40-60% | 75-95% | Variable, potentially complex |
| Key Advantages | One-pot, uses inexpensive reagents. | High yield, excellent chemoselectivity, avoids aldol byproducts.[6][7] | Direct methylene installation. |
| Key Disadvantages | Moderate yields, risk of side reactions (aldol), equilibrium limitations. | Requires anhydrous conditions, strong base, and a specialized reagent.[9] | Requires a diketone starting material, which adds synthetic steps. |
References
- BYJU'S. (n.d.). Mannich Reaction Mechanism.
- Chemistry LibreTexts. (2023). Mannich Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method.
- Google Patents. (n.d.). CN110143889B - Synthetic method of 3-[ (dimethylamino) methyl ] -5-methyl-2-hexanone.
- Wikipedia. (n.d.). Mannich reaction.
- Science of Synthesis. (n.d.). Mannich Reaction.
- Filo. (n.d.). Synthesis of 5-methyl-3-hexanone from 2-methyl-1-propanol.
- Professor Dave Explains. (2021). Mannich Reaction [Video]. YouTube.
- Google Patents. (n.d.). EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
- Master Organic Chemistry. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides.
- chemeurope.com. (n.d.). Wittig reaction.
- chemeurope.com. (n.d.). Eschenmoser's salt.
- Wikipedia. (n.d.). Eschenmoser's salt.
- National Institutes of Health. (n.d.). Selective Radical–Radical Cross-Couplings: Design of a Formal β-Mannich Reaction.
- ResearchGate. (n.d.). Eschenmoser's salt | Request PDF.
- ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid.
- ResearchGate. (n.d.). (PDF) Enantioselective Synthesis of 2-Hydroxy-5-Methyl-3-Hexanone.
- Taylor & Francis Online. (n.d.). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results.
- ResearchGate. (n.d.). Mannich reaction of β-ketoesters, aldehydes, and primary amines.
- ResearchGate. (n.d.). (PDF) Synthesis of 2-Hydroxy-5-methyl-3-hexanone.
- ResearchGate. (n.d.). 5-Methyl-2-hexanone | Request PDF.
- Organic Chemistry. (2023). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism [Video]. YouTube.
- NileRed. (2021). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions [Video]. YouTube.
- MDPI. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis.
- Chemistry LibreTexts. (2021). 17.6: α,β-Unsaturated Aldehydes and Ketones.
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Eschenmoser's_salt [chemeurope.com]
- 7. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of alpha-methylene ketones
Welcome to the technical support center for the synthesis of α-methylene ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the success of your experiments.
Introduction: The Challenge of Synthesizing α-Methylene Ketones
α-Methylene ketones are valuable synthetic intermediates and structural motifs in numerous biologically active molecules. However, their synthesis is often plagued by a variety of side reactions stemming from the reactivity of both the starting materials and the desired product. The electron-deficient nature of the α,β-unsaturated system makes the product susceptible to polymerization and conjugate addition reactions. This guide will address the most common issues encountered with prevalent synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm struggling to isolate my α-methylene ketone. What are the likely causes?
A1: Purification of α-methylene ketones can be challenging due to their inherent reactivity. Several factors could be at play:
-
Polymerization: The high reactivity of the exocyclic double bond can lead to vinyl-addition polymerization, especially at elevated temperatures or in the presence of radical initiators or certain catalysts.[1][2]
-
Instability on Silica Gel: Standard silica gel chromatography can sometimes promote decomposition or polymerization. Consider using deactivated silica gel (with triethylamine) or alternative purification methods like distillation or recrystallization where applicable.
-
Volatility: Low molecular weight α-methylene ketones can be volatile, leading to loss of product during solvent removal under high vacuum.
Troubleshooting Tip: Minimize exposure to high temperatures and light. If chromatography is necessary, perform it quickly on a neutralized stationary phase.
Q2: I'm observing the formation of a higher molecular weight byproduct that I suspect is a dimer or polymer. How can I prevent this?
A2: Polymerization is a common fate for α-methylene ketones.[1] To mitigate this:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.
-
Use of Inhibitors: In some cases, adding a radical inhibitor like hydroquinone or BHT (butylated hydroxytoluene) to the reaction mixture or during workup and purification can be effective.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to reaction conditions.
Q3: My α-methylene ketone seems to be reverting to the starting ketone. What is happening?
A3: This is likely due to a retro-Michael (or retro-conjugate addition) reaction. The α-methylene group can be cleaved under certain conditions, particularly in the presence of strong bases or nucleophiles. This is a common issue in purification steps if the incorrect conditions are chosen.
Troubleshooting Specific Synthetic Methods
This section provides detailed troubleshooting for three common methods used to synthesize α-methylene ketones: the Mannich reaction followed by elimination, selenenylation-selenoxide elimination, and palladium-catalyzed α-methylenation.
Method 1: The Mannich Reaction Route
The Mannich reaction is a classical and widely used method for aminomethylation of ketones, which are then converted to the α-methylene ketone via elimination.[3][4]
Typical Issues and Solutions:
Q4: My Mannich reaction is giving a low yield, or no product is forming at all. What should I check?
A4: Several factors can contribute to a low-yielding Mannich reaction:[3]
-
Reagent Quality:
-
Paraformaldehyde: Use fresh, high-quality paraformaldehyde. Depolymerization of old paraformaldehyde can be inefficient.
-
Amine Salt: Ensure the dimethylamine hydrochloride (or other amine salt) is dry and has been stored properly.
-
-
Reaction Conditions:
-
Acid Catalyst: A catalytic amount of a strong acid like HCl is often crucial to facilitate the formation of the electrophilic Eschenmoser's salt or a similar iminium ion.[3][5]
-
Temperature and Time: Ensure the reaction is heated to the appropriate temperature (often reflux) for a sufficient duration.[3] Monitor by TLC to determine the optimal reaction time.
-
Q5: I am observing the formation of a bis-Mannich product. How can I favor the mono-adduct?
A5: The formation of a bis-Mannich base occurs when the starting ketone has acidic protons on both α-carbons.[3]
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the ketone relative to the formaldehyde and amine can favor the mono-Mannich product.
-
Use of a Pre-formed Enolate: For ketones with multiple enolizable positions, using a pre-formed lithium enolate (kinetic control) can provide regioselectivity towards the less substituted α-position.
Q6: My reaction mixture shows a complex mixture of products, including what appears to be an aldol condensation byproduct.
A6: Aldol condensation of the starting ketone can be a significant competing reaction, especially under basic conditions.[2][3]
-
Maintain Acidic Conditions: The use of an amine hydrochloride salt helps to keep the reaction medium acidic, which generally favors the Mannich reaction over aldol condensation.[3]
-
Order of Addition: Adding the ketone slowly to the mixture of formaldehyde and amine can sometimes minimize its self-condensation.
Diagram: Troubleshooting the Mannich Reaction
Caption: A logical workflow for troubleshooting common issues in Mannich reactions.
Method 2: Selenenylation and Selenoxide Elimination
This method involves the α-selenenylation of a ketone followed by oxidation to a selenoxide, which then undergoes a syn-elimination to form the double bond.[6][7]
Typical Issues and Solutions:
Q7: The selenenylation step is inefficient. How can I improve the yield of the α-seleno ketone?
A7: The success of this step depends on the efficient formation of the enolate and its reaction with the selenium electrophile.
-
Enolate Formation:
-
Base Choice: For asymmetric ketones, the choice of base is critical for regioselectivity. Lithium diisopropylamide (LDA) at low temperatures typically provides the kinetically controlled, less substituted enolate.
-
Trapping Agent: Phenylselenenyl chloride (PhSeCl) or bromide (PhSeBr) are common electrophilic selenium reagents. Ensure they are pure and handled under inert conditions.
-
Q8: During the oxidation and elimination step, I am forming α-dicarbonyl compounds. What is the cause and how can I prevent it?
A8: This is a known side reaction called the seleno-Pummerer reaction, which is promoted by acidic conditions.[6]
-
Choice of Oxidant:
-
Hydrogen Peroxide (H₂O₂): While common, it can lead to over-oxidation and acidic byproducts.[6]
-
meta-Chloroperoxybenzoic Acid (mCPBA): This is often a better choice for sensitive substrates. It oxidizes the selenide at low temperatures. It is crucial to buffer the reaction with a non-nucleophilic base like pyridine or sodium bicarbonate before warming to initiate the elimination, thereby preventing acid-catalyzed side reactions.[6]
-
Ozone (O₃): Ozone is another effective oxidant that can be used at low temperatures, with dioxygen as the only byproduct.[6]
-
Q9: The elimination is not clean, and I am getting a mixture of products.
A9: Incomplete elimination or competing side reactions can lead to a complex product mixture.
-
Temperature Control: The elimination of the selenoxide is a thermal process. Ensure the temperature is raised slowly and maintained until the elimination is complete (as monitored by TLC). The elimination typically occurs between -50 and 40 °C.[6]
-
Syn-Elimination Geometry: The elimination requires a syn-coplanar arrangement of the β-hydrogen and the selenoxide group. In rigid cyclic systems, if a syn β-hydrogen is not available, the elimination may not occur or may proceed through an alternative, higher-energy pathway.
Table 1: Comparison of Oxidants for Selenoxide Elimination
| Oxidant | Common Conditions | Advantages | Potential Side Reactions/Disadvantages |
| H₂O₂ | 30% aq. solution in THF or CH₂Cl₂ | Inexpensive, environmentally benign byproducts (H₂O). | Can lead to over-oxidation (e.g., Baeyer-Villiger)[6]; can generate acidic conditions promoting seleno-Pummerer reaction.[6] |
| mCPBA | CH₂Cl₂, -78 °C to RT | Allows for oxidation at low temperatures before elimination; good for sensitive substrates.[6] | Requires buffering with a base to prevent acid-catalyzed side reactions.[6] |
| Ozone | CH₂Cl₂, -78 °C | Clean, with O₂ as the only byproduct; useful for sensitive substrates.[6] | Requires specialized equipment (ozonizer). |
Method 3: Palladium-Catalyzed α-Methylenation
Palladium-catalyzed methods offer a direct way to form α-methylene ketones from ketones and a methylene source, often under milder conditions than classical methods.
Typical Issues and Solutions:
Q10: My palladium-catalyzed reaction is sluggish or fails to go to completion.
A10: The efficiency of these reactions is highly dependent on the catalyst system and reaction conditions.
-
Ligand Choice: The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to promote the desired catalytic cycle and prevent catalyst deactivation.[8][9]
-
Base Selection: A strong, non-nucleophilic base is typically required to generate the enolate. Common bases include sodium or potassium tert-butoxide, or lithium bis(trimethylsilyl)amide (LHMDS).
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere with dry solvents and reagents. Catalyst poisoning can also occur if the starting materials are not pure.
Q11: I am observing significant amounts of the double arylated or alkylated ketone as a byproduct.
A11: Poly-alkylation is a common side reaction in palladium-catalyzed α-functionalization of ketones.[9]
-
Ligand Steric Hindrance: Using a bulkier ligand can disfavor the formation of the di-substituted product by sterically hindering the approach of the second electrophile.
-
Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the reagents can sometimes improve the selectivity for the mono-methylenated product.
Q12: I am seeing byproducts from β-hydride elimination.
A12: β-Hydride elimination is a common decomposition pathway for palladium alkyl intermediates.
-
Ligand Design: Ligands with a wide bite angle can disfavor β-hydride elimination.[8]
-
Choice of Methylene Source: The nature of the methylene source can influence the stability of the palladium intermediates.
Experimental Protocols
Protocol 1: Synthesis of an α-Methylene Ketone via the Mannich Reaction and Elimination
This protocol is a general procedure for the synthesis of a Mannich base hydrochloride and its subsequent elimination.
Step 1: Synthesis of the Mannich Base Hydrochloride [3]
-
To a round-bottomed flask equipped with a reflux condenser, add the ketone (1.0 eq.), dimethylamine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.).
-
Add a suitable solvent (e.g., ethanol or isopropanol) and a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Add acetone to the cooled solution to precipitate the Mannich base hydrochloride. The product can be further purified by recrystallization from a suitable solvent system like ethanol/acetone.[3]
Step 2: Elimination of the Mannich Base
-
The isolated Mannich base hydrochloride can be subjected to elimination conditions. A common method is to treat the base with a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent like THF or toluene at elevated temperatures.
-
Alternatively, the Mannich base can be quaternized with methyl iodide to form a quaternary ammonium salt, which undergoes elimination more readily under milder basic conditions (e.g., NaHCO₃).[10][11]
Protocol 2: Synthesis of an α-Methylene Ketone via Selenoxide Elimination
This protocol outlines the α-selenenylation of a ketone and subsequent oxidative elimination.
Step 1: α-Selenenylation
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C.
-
Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of phenylselenenyl chloride (PhSeCl) or bromide (PhSeBr) (1.1 eq.) in anhydrous THF dropwise at -78 °C. The characteristic red/orange color of the selenium reagent should disappear.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude α-phenylseleno ketone can be purified by chromatography or used directly in the next step.
Step 2: Oxidation and Elimination [6]
-
Dissolve the crude α-phenylseleno ketone in CH₂Cl₂ at 0 °C.
-
Add 30% aqueous hydrogen peroxide (2.0-3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the elimination is complete (monitor by TLC).
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to afford the crude α-methylene ketone, which can be purified by chromatography or distillation.
Conclusion
The synthesis of α-methylene ketones, while powerful, requires careful attention to reaction conditions to avoid a host of potential side reactions. By understanding the underlying mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their synthetic efforts. This technical support center serves as a living document and will be updated as new methodologies and insights emerge in this dynamic area of organic chemistry.
References
- Wikipedia.
- ResearchGate.
- RSC Publishing.
- Chemistry Steps. Mannich Reaction. [Link]
- Organic Syntheses. ORGANOCATALYTIC α-METHYLENATION OF ALDEHYDES: PREPARATION OF 3,7-DIMETHYL-2-METHYLENE-6-OCTENAL. [Link]
- Wikipedia. Eschenmoser's salt. [Link]
- chemeurope.com. Eschenmoser's salt. [Link]
- Wikipedia. Michael addition reaction. [Link]
- Organic Chemistry Portal. Michael Addition. [Link]
- PMC - NIH.
- Organic Chemistry Portal. Mannich Reaction. [Link]
- Wiley Online Library. Progress in the Palladium‐Catalyzed α‐Arylation of Ketones with Chloroarenes. [Link]
- Organic Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03016H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mannich Reaction [organic-chemistry.org]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eschenmoser's_salt [chemeurope.com]
- 11. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
Preventing polymerization of 5-Methyl-3-methylene-2-hexanone during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Methyl-3-methylene-2-hexanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of this and similar α,β-unsaturated ketones. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of your experimental work.
This compound, an α,β-unsaturated ketone, is a valuable building block in organic synthesis.[1][2] However, its conjugated system makes it susceptible to polymerization, a common challenge that can significantly impact reaction yield and product purity.[3][4] This guide provides a structured approach to understanding and preventing unwanted polymerization during the synthesis of this versatile compound.
Troubleshooting Guide: Preventing Polymerization
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on preventing polymerization.
Question 1: My reaction mixture is turning viscous and I'm observing a significant decrease in the yield of this compound. What's causing this?
Answer: Increased viscosity and low yield are classic indicators of polymerization. This compound, as an α,β-unsaturated ketone (enone), contains a reactive alkene conjugated to a carbonyl group, making it prone to polymerization, especially under certain conditions.[3][4]
Root Causes and Solutions:
-
Radical Initiators: Trace impurities, such as peroxides in solvents or exposure to air (oxygen), can initiate free-radical polymerization.
-
Solution: Ensure all solvents are freshly distilled and deoxygenated. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize exposure to oxygen.[5]
-
-
Thermal Stress: High reaction temperatures can promote thermally induced polymerization.
-
Solution: Maintain strict temperature control throughout the reaction. If the reaction is exothermic, ensure efficient heat dissipation and consider slower addition of reagents to prevent localized heating.[5]
-
-
Catalyst-Induced Polymerization: Certain catalysts, particularly strong acids or bases used in condensation reactions (like the Aldol condensation, a common route to enones), can also catalyze polymerization.[6]
-
Solution: Optimize the catalyst loading. Use the minimum effective amount and consider using a milder catalyst if possible. Quench the catalyst promptly once the reaction is complete.
-
Question 2: I suspect polymerization is occurring. How can I inhibit this process during the synthesis?
Answer: The most effective way to prevent polymerization during synthesis is by introducing a suitable inhibitor into the reaction mixture. Inhibitors work by scavenging the radical species that initiate the polymerization chain reaction.[7][8]
Recommended Inhibitors for Enone Synthesis:
| Inhibitor | Typical Concentration | Key Features |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | A common and effective hindered phenol antioxidant that acts as a radical scavenger.[9][10] |
| Hydroquinone (HQ) | 100-500 ppm | Another effective phenolic inhibitor. Can sometimes cause discoloration. |
| 4-tert-Butylcatechol (TBC) | 10-100 ppm | A highly effective inhibitor, particularly for styrene-type monomers.[8] Requires the presence of a small amount of oxygen to be effective. |
Experimental Protocol: Incorporating an Inhibitor
-
Selection: Choose an inhibitor that is compatible with your reaction conditions (e.g., soluble in the reaction solvent and stable at the reaction temperature). BHT is often a good starting point.
-
Addition: Add the inhibitor to the reaction solvent before adding your starting materials. This ensures that the inhibitor is present to scavenge any radicals from the outset.
-
Monitoring: The presence of the inhibitor should not significantly interfere with the desired reaction but will prevent the formation of polymer byproducts. Monitor the reaction progress as you normally would (e.g., by TLC or GC).
-
Removal: The inhibitor can typically be removed during workup and purification (e.g., by column chromatography).
Question 3: Can the purity of my starting materials affect the likelihood of polymerization?
Answer: Absolutely. The purity of your reagents is a critical factor in preventing unwanted side reactions, including polymerization.[5]
Key Considerations:
-
Aldehyde Purity: If you are using an aldehyde as a starting material (e.g., in an Aldol condensation), be aware that aldehydes are prone to oxidation to carboxylic acids. These acidic impurities can catalyze polymerization. It is recommended to use freshly distilled or purified aldehydes.[5]
-
Solvent Quality: Solvents can contain peroxides, which are potent radical initiators. Ethers, in particular, are known to form peroxides upon storage. Always use freshly distilled or inhibitor-free solvents. Ensure solvents are anhydrous, as water can interfere with many organic reactions.[5]
-
Reagent Degradation: Over time, reagents can degrade. It is good practice to verify the purity of your starting materials using techniques like NMR or GC-MS before use.[5]
Frequently Asked Questions (FAQs)
What is the underlying mechanism of this compound polymerization?
The polymerization of this compound, like other α,β-unsaturated ketones, typically proceeds via a free-radical mechanism. The process can be broken down into three main stages:
-
Initiation: A radical initiator (e.g., a peroxide) abstracts a hydrogen atom from the monomer or adds to the double bond, creating a monomer radical.
-
Propagation: The monomer radical then adds to the double bond of another monomer molecule, forming a new, larger radical. This process repeats, rapidly extending the polymer chain.
-
Termination: The polymerization is terminated when two radicals combine or through other termination pathways.
Caption: Free-radical polymerization of an enone monomer.
How should I purify this compound after synthesis to prevent polymerization during the process?
Purification of polymerizable compounds requires careful handling to avoid inducing polymerization.
-
Distillation: If distillation is used for purification, it should be performed under reduced pressure to keep the temperature low. It is also crucial to add a non-volatile inhibitor, such as hydroquinone, to the distillation flask.
-
Chromatography: Column chromatography is generally a safe method for purification. The use of fresh, high-purity solvents is important. The purified fractions should be collected in flasks containing a small amount of a volatile inhibitor like BHT to ensure stability during solvent evaporation.
-
Workup: During aqueous workup, be mindful that acidic or basic conditions can potentially catalyze polymerization. Neutralize the reaction mixture carefully and minimize the time the product is in contact with acidic or basic solutions.
What are the best practices for storing purified this compound?
Proper storage is essential to maintain the integrity of this compound and prevent polymerization over time.
-
Temperature: Store the compound in a cool, dark place, ideally in a refrigerator.[11] Avoid exposure to heat and direct sunlight, as these can initiate polymerization.[11]
-
Inhibitor: Add a stabilizer, such as BHT (100-200 ppm), to the purified product for long-term storage.
-
Atmosphere: Store the container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and the introduction of moisture.[11]
-
Container: Use an opaque, tightly sealed container to protect the compound from light and air.[11]
Caption: Key storage recommendations for this compound.
References
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones.
- Vulcanchem. (n.d.). This compound.
- ECHEMI. (n.d.). This compound Formula.
- PubChem. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Monomers: The Crucial Role of Inhibitor 701.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- PubMed. (2015). π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymerization.
- (2025). How To Store Liquid Monomers for Maximum Shelf Life.
- Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound.
- Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
- Slideshare. (n.d.). Safe handling and_storage_of_styrene_monomer.
- Scribd. (n.d.). Styrene Monomer: Storage & Handling Safety Guide.
- Wikipedia. (n.d.). Aldol condensation.
- PSIBERG. (2023). Enones: α,β-Unsaturated Ketones.
- Wikipedia. (n.d.). Enone.
- RadTech. (n.d.). Advanced Applications of Thiol-Ene Formulations.
- Fiveable. (n.d.). Stabilization methods | Polymer Chemistry Class Notes.
- (n.d.). INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION.
- Wikipedia. (n.d.). Polymer stabilizer.
Sources
- 1. This compound (1187-87-7) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. Enone [a.osmarks.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. plasticseurope.org [plasticseurope.org]
- 9. fiveable.me [fiveable.me]
- 10. pqri.org [pqri.org]
- 11. Mia Secret Store [miasecretstore.com]
Troubleshooting low conversion in the Mannich reaction for methylene ketones
Technical Support Center: The Mannich Reaction
Guide: Troubleshooting Low Conversion for Methylene Ketones
Welcome to the technical support center for the Mannich reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your synthetic work. This guide is structured as a series of frequently asked questions to directly address the issues you may be facing, particularly when dealing with low conversion rates in the aminoalkylation of methylene ketones.
Core Principles: Understanding the "Why"
Before diving into troubleshooting, it's crucial to understand the mechanism. The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[1][2] The reaction's success hinges on the delicate balance of three key steps:
-
Iminium Ion Formation: A non-enolizable aldehyde (commonly formaldehyde) reacts with a primary or secondary amine to form a highly electrophilic iminium ion.[3]
-
Enolization: Your methylene ketone (the "active hydrogen compound") tautomerizes to its nucleophilic enol form.[2]
-
Nucleophilic Attack: The enol attacks the iminium ion, forming a new carbon-carbon bond and, after deprotonation, yielding the final Mannich base.[1][3]
This process is typically acid-catalyzed, as acid promotes both the dehydration step to form the iminium ion and the enolization of the ketone.[4][5]
The Mannich Reaction Mechanism
Caption: The three critical stages of the acid-catalyzed Mannich reaction.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows little to no product. What are the most common initial culprits?
This is the most frequent issue and often stems from reagent quality or reaction setup rather than complex chemistry.
-
Answer: Before altering core parameters, perform these initial checks:
-
Reagent Quality: The quality of your starting materials is paramount. Paraformaldehyde, a common solid source of formaldehyde, is a frequent point of failure. Old or poorly stored paraformaldehyde can depolymerize or contain inhibitors. Use fresh, high-quality material.[6] Similarly, ensure your amine and ketone are pure, as impurities can introduce competing side reactions.[6]
-
Amine Salt vs. Free Base: The reaction is typically acid-catalyzed. Using the hydrochloride salt of the amine (e.g., dimethylamine hydrochloride) is a standard and effective way to provide the necessary acidic environment in situ.[7][8] If you are using the free amine, the absence of an acid catalyst is a likely reason for failure.
-
Stoichiometry: While seemingly basic, incorrect stoichiometry can halt the reaction. Ensure your molar ratios are correct. A slight excess of the ketone (e.g., 1.1-1.2 equivalents) is sometimes used to ensure the complete consumption of the iminium ion.[9]
-
Q2: I suspect the iminium ion isn't forming correctly. How can I address this?
-
Answer: The formation of the iminium ion is the rate-determining step in many cases. Its concentration is highly pH-dependent.
-
The pH Dilemma: There is a critical pH balance. The medium must be acidic enough to protonate the hemiaminal intermediate and facilitate water elimination to form the iminium ion.[10] However, if the pH is too low, the starting amine will be fully protonated (as an ammonium salt), rendering it non-nucleophilic and unable to react with the aldehyde in the first place.[11]
-
Troubleshooting Steps:
-
Use Amine Hydrochloride: As mentioned, using the amine salt is the most straightforward way to establish a suitable pH.[7]
-
Catalytic Acid: If using a free amine, add a catalytic amount of a strong acid like hydrochloric acid (HCl).[6]
-
Amine Reactivity: Secondary aliphatic amines are generally most effective.[12] Primary amines can also be used, but they possess a remaining N-H bond and can potentially react a second time, leading to bis-Mannich products.[5][13] Aromatic amines are often less reactive and may require stronger acidic conditions or longer reaction times.[13]
-
-
Q3: My methylene ketone doesn't seem to be participating in the reaction. Why?
-
Answer: For the ketone to act as a nucleophile, it must first form its enol tautomer. The efficiency of this step can be a bottleneck.
-
Enolization & Acid Catalysis: Acid catalyzes the keto-enol tautomerization.[4] If your reaction medium is neutral or basic, enol formation will be slow, hindering the reaction. This again highlights the importance of maintaining acidic conditions.
-
Steric Hindrance: While methylene ketones are generally reactive, significant steric bulk near the α-carbon can slow down the enol's attack on the iminium ion. If your ketone is highly substituted, you may need more forcing conditions (higher temperature, longer reaction time).
-
Alternative Substrates: If your ketone is particularly unreactive, consider using a pre-formed enol equivalent like a silyl enol ether in a Mukaiyama-Mannich type reaction, though this moves away from the classic one-pot procedure.
-
Q4: What is the optimal solvent for this reaction?
-
Answer: Solvent choice is critical for stabilizing the charged iminium ion intermediate.
-
Recommended Solvents: Protic solvents are generally preferred because they can solvate and stabilize the iminium ion through hydrogen bonding.[12][14] Ethanol, methanol, and water are the most common and effective choices.[12] Acetic acid can also serve as both a solvent and an acid catalyst.[14]
-
Solvent Polarity: Studies have shown that solvents with higher dielectric constants can accelerate the reaction, suggesting that the transition state is more polar than the reactants.[15] Therefore, a polar protic solvent is the logical choice.
-
Aprotic Solvents: While less common, some reactions are performed in aprotic solvents like DMF, but this can sometimes lead to unexpected side products.[16] For troubleshooting, sticking to a protic solvent like ethanol is recommended.
-
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Rationale |
| Ethanol | Protic | 24.5 | 78 | Excellent choice, good solvating power, common for reflux.[9] |
| Methanol | Protic | 32.7 | 65 | Similar to ethanol, higher polarity may increase rate.[15] |
| Water | Protic | 80.1 | 100 | High polarity, environmentally benign, but may affect solubility.[12] |
| Acetic Acid | Protic, Acidic | 6.2 | 118 | Acts as both solvent and catalyst.[14] |
Q5: I'm getting a complex mixture of products. What are the likely side reactions?
-
Answer: Several side reactions can compete with your desired transformation, especially if conditions are not optimized.
-
Aldol Condensation: Your methylene ketone can enolize and attack another molecule of itself. This self-condensation is particularly favored under basic conditions. Maintaining an acidic pH helps suppress this pathway and favors the Mannich reaction.[6]
-
Bis-Mannich Product: If your ketone has acidic protons on both sides of the carbonyl (e.g., acetone) or more than one proton on the same methylene group, a second aminoalkylation can occur to form a bis-Mannich base.[6] To avoid this, carefully control the stoichiometry, using a limited amount of the formaldehyde and amine.[6]
-
Elimination (Deamination): The Mannich base product can sometimes undergo elimination of the amine to form an α,β-unsaturated ketone (a Michael acceptor). This is more common at higher temperatures.[6] If you isolate this byproduct, consider running the reaction at a lower temperature.
-
Systematic Troubleshooting Workflow
If you are facing low conversion, follow this logical workflow to diagnose the issue.
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. youtube.com [youtube.com]
- 11. Overview About Mannich Reaction Mechanism [unacademy.com]
- 12. Mannich Reaction | NROChemistry [nrochemistry.com]
- 13. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Mannich reactions in high-boiling solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Identification and removal of by-products in 5-Methyl-3-methylene-2-hexanone synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-3-methylene-2-hexanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-proven insights to help you identify and remove common by-products, ensuring the purity and yield of your target compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues in a direct question-and-answer format, explaining the underlying chemistry to empower your experimental choices.
Problem 1: Low yield of this compound and presence of a major by-product with a higher boiling point.
Question: My final product yield is significantly lower than expected, and my distillation profile shows a significant high-boiling fraction. What is the likely identity of this by-product and how can I prevent its formation?
Answer: The most probable high-boiling by-product is the un-eliminated Mannich base precursor, typically 3-[(dimethylamino)methyl]-5-methyl-2-hexanone. This occurs when the elimination step to form the desired α,β-unsaturated ketone is incomplete.
Causality and Prevention:
The synthesis of this compound often proceeds via a Mannich reaction, which involves the aminoalkylation of a ketone.[1][2] The resulting β-amino ketone (Mannich base) is then typically subjected to thermal or base-induced elimination to generate the target methylene ketone.[3]
-
Incomplete Elimination: The elimination of the dimethylamino group from the Mannich base requires specific conditions. If the temperature is too low or the reaction time is too short during the elimination step, a significant amount of the Mannich base will remain.
-
pH Control: The stability of the Mannich base and the efficiency of the elimination can be pH-dependent. Acidic conditions, often from the use of an amine hydrochloride salt, favor the formation of the Mannich base.[1] The subsequent elimination step may require a shift to more basic or neutral conditions to be efficient.
Recommended Actions:
-
Optimize Elimination Conditions: If performing a thermal elimination (Hofmann elimination), ensure the temperature is sufficiently high and maintained for an adequate duration.[3] This may require careful monitoring by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete conversion.
-
Base-Induced Elimination: Consider converting the tertiary amine of the Mannich base into a better leaving group by quaternization with an alkyl halide (e.g., methyl iodide). The resulting quaternary ammonium salt will undergo elimination under milder basic conditions.[3]
-
Purification Strategy: If the by-product has already formed, a careful fractional distillation can separate the lower-boiling this compound from the higher-boiling Mannich base. Alternatively, column chromatography can be employed for smaller-scale purifications.
Problem 2: My GC-MS analysis shows a peak with a similar mass spectrum to my product, but with a different retention time.
Question: I've isolated my product, but GC-MS analysis reveals an isomeric impurity. What could this be, and how can I differentiate it from my target compound?
Answer: A common isomeric by-product is 5-methyl-3-hexen-2-one. This isomer can form through rearrangement of the double bond from the exo-methylene position to the more thermodynamically stable endocyclic position.
Identification and Characterization:
The differentiation between this compound and 5-methyl-3-hexen-2-one can be definitively achieved using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals | GC-MS (m/z) |
| This compound | Two distinct singlets (or narrow multiplets) for the vinylic protons (=CH₂) around 5.8-6.2 ppm.[4] | A quaternary carbon signal for the C=C double bond (~145-150 ppm) and a terminal methylene (=CH₂) signal (~125-130 ppm). | Molecular Ion: 126. Key fragments: 69, 43.[4] |
| 5-methyl-3-hexen-2-one | Vinylic protons appearing as doublets or multiplets in the 5.5-7.0 ppm range, showing coupling to each other and adjacent alkyl protons.[5] | Two methine (=CH) signals in the vinyl region of the spectrum. | Molecular Ion: 126. Fragmentation pattern may differ slightly from the methylene isomer. |
Prevention and Removal:
-
Reaction Conditions: The isomerization can be promoted by acidic or basic conditions, as well as elevated temperatures. Careful control of pH during workup and purification is crucial.
-
Purification: While challenging due to similar boiling points, careful fractional distillation or preparative GC may separate the isomers. High-performance liquid chromatography (HPLC), particularly on a silver nitrate-impregnated silica gel column, can also be effective for separating alkenes with different degrees of substitution.
Problem 3: The reaction is sluggish, and a significant amount of the starting ketone remains.
Question: My reaction to form the Mannich base is not proceeding to completion, leaving a large amount of unreacted 2-hexanone. How can I improve the reaction efficiency?
Answer: Incomplete Mannich reactions can often be attributed to issues with the formation of the electrophilic iminium ion or inefficient enolization of the starting ketone.
Causality and Improvement Strategies:
The Mannich reaction mechanism involves the initial formation of an iminium ion from an aldehyde (often formaldehyde) and a secondary amine (like dimethylamine).[1][2] The enol or enolate of the ketone then attacks this electrophilic iminium ion.
-
Iminium Ion Formation: The generation of the iminium ion is a critical first step. Using a pre-formed iminium salt, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide), can often lead to cleaner and more efficient reactions by providing a highly reactive electrophile.[6][7]
-
Enolization: The rate of the Mannich reaction is also dependent on the concentration of the enol form of the ketone. The reaction is typically acid-catalyzed, which promotes enolization.[1] Ensure that the catalytic amount of acid is present and that the reaction temperature is sufficient to facilitate enol formation without promoting side reactions.
-
Reagent Stoichiometry: Verify the stoichiometry of your reagents. An excess of the aldehyde and amine components can help drive the reaction to completion.
Workflow for By-Product Identification and Removal
The following diagram outlines a systematic approach to identifying and addressing common by-products in the synthesis of this compound.
Caption: Decision workflow for by-product identification and purification.
Frequently Asked Questions (FAQs)
Q1: What is the role of Eschenmoser's salt in this type of synthesis?
A1: Eschenmoser's salt, dimethyl(methylene)ammonium iodide, serves as a highly reactive and stable source of the dimethylaminomethylene cation.[6][7] In the context of synthesizing α-methylene ketones, it acts as a potent aminomethylating agent.[8] Using Eschenmoser's salt can lead to milder reaction conditions and improved yields compared to generating the iminium ion in situ from formaldehyde and a secondary amine.
Q2: Can other ketones be used in this reaction to generate different α,β-unsaturated products?
A2: Yes, the Mannich reaction followed by elimination is a general method for the methylenation of ketones at the α-position.[8] The primary requirement is that the ketone must have at least one acidic α-proton to form an enol or enolate. The choice of ketone will determine the final structure of the α,β-unsaturated ketone.
Q3: Are there alternative methods for synthesizing this compound?
A3: While the Mannich reaction is a common route, other methods for synthesizing α,β-unsaturated ketones exist. These can include aldol condensation reactions followed by dehydration, or Wittig-type reactions on an appropriate α-keto aldehyde or β-dicarbonyl compound.[9] However, for the specific introduction of a methylene group adjacent to a carbonyl, the Mannich reaction is often a preferred and efficient method.
Q4: My product appears to be polymerizing upon storage. How can I prevent this?
A4: this compound, as an α,β-unsaturated ketone, is a Michael acceptor and can be susceptible to polymerization, especially in the presence of light, heat, or radical initiators. To enhance stability, it is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen), at a low temperature, and protected from light. The addition of a small amount of a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), can also prevent polymerization.
Experimental Protocols
Protocol 1: GC-MS Analysis for By-product Identification
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
GC Conditions (Example):
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Compare the retention times and mass spectra of the observed peaks with reference spectra from databases (e.g., NIST) to identify the product and any by-products.[4][10]
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column to ensure good separation without significant product holdup. Use a vacuum source if the compounds are high-boiling or thermally sensitive.
-
Distillation:
-
Charge the distillation flask with the crude product.
-
Slowly heat the flask in an oil bath.
-
Collect the initial fraction, which will likely contain any low-boiling solvents or starting materials.
-
Carefully collect the fraction corresponding to the boiling point of this compound.
-
Increase the temperature to distill any higher-boiling by-products, such as the Mannich base, which should be collected separately.
-
-
Analysis: Analyze each collected fraction by GC-MS or NMR to confirm its identity and purity.
Logical Relationship Diagram for Synthesis and Purification
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-METHYL-3-HEXEN-2-ONE(5166-53-0) 1H NMR spectrum [chemicalbook.com]
- 6. Eschenmoser's_salt [chemeurope.com]
- 7. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 8. Methylenation - Wikipedia [en.wikipedia.org]
- 9. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 10. 2-Hexanone, 5-methyl- [webbook.nist.gov]
Stability issues of 5-Methyl-3-methylene-2-hexanone and its storage
Welcome to the technical support center for 5-Methyl-3-methylene-2-hexanone (CAS No. 1187-87-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. As an α,β-unsaturated ketone, this compound possesses inherent reactivity that requires careful handling and storage to ensure its integrity for experimental use. This document will address common issues, provide troubleshooting solutions, and offer best practices based on established chemical principles.
I. Troubleshooting Guide: Stability-Related Issues
This section addresses specific problems you might encounter during your experiments, focusing on identifying the root cause and providing actionable solutions.
Issue 1: Inconsistent or Poor Experimental Results
-
Symptoms: You observe variability in your experimental outcomes, such as decreased yield, unexpected side products, or a reduction in biological activity.
-
Possible Causes:
-
Degradation of the compound: this compound can degrade over time, especially if not stored under optimal conditions. The presence of the conjugated system makes it susceptible to various reactions.[1][2]
-
Contamination: Impurities in your sample can interfere with your experiments. It's noteworthy that this compound is a known impurity of Tetrabenazine.[3][4]
-
-
Solutions:
-
Verify Compound Integrity: Before use, always check the purity of your this compound sample using an appropriate analytical method like HPLC-UV, GC-MS, or NMR.
-
Implement Strict Storage Protocols: Ensure the compound is stored at the recommended temperature of 2-8°C in a tightly sealed container.[5][6]
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Issue 2: Visible Changes in the Compound's Appearance
-
Symptoms: The compound, which should be a liquid, appears discolored (e.g., yellowing), has become viscous, or shows signs of precipitation.
-
Possible Causes:
-
Polymerization: Like many α,β-unsaturated carbonyl compounds, this compound can undergo polymerization, especially when exposed to light, heat, or impurities that can act as initiators.
-
Oxidation: The compound may be susceptible to oxidation, leading to the formation of colored impurities.
-
-
Solutions:
-
Discard and Replace: If you observe any significant changes in the physical appearance of the compound, it is best to discard it and use a fresh batch.
-
Photostability: Protect the compound from light by storing it in an amber vial or a light-blocking container.
-
Temperature Control: Adhere strictly to the recommended storage temperature of 2-8°C.[5][6] Avoid repeated freeze-thaw cycles if the compound is stored at lower temperatures.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept at 2-8°C in a refrigerator.[5][6] The container should be tightly sealed to prevent exposure to air and moisture. For maximum stability, storing under an inert atmosphere (argon or nitrogen) is recommended.
Q2: What are the known or potential degradation pathways for this compound?
A2: As an α,β-unsaturated ketone, this compound is susceptible to a few key degradation pathways:
-
Michael Addition (1,4-Conjugate Addition): The β-carbon of the α,β-unsaturated system is electrophilic and can be attacked by nucleophiles.[7][8] This can lead to the formation of various adducts if nucleophilic species are present.
-
Polymerization: The activated double bond can participate in polymerization reactions, leading to the formation of oligomers or polymers. This can be initiated by light, heat, or radical initiators.
-
Oxidation: The compound can be oxidized, potentially at the double bond or other positions, leading to a variety of degradation products.
Q3: How can I assess the stability of my this compound sample?
A3: A forced degradation study is the most effective way to assess the stability of your compound. This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress) and then analyzing the degradation products using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
III. Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Chromatographic Analysis: Analyze the samples using a validated HPLC-UV or LC-MS method to separate the parent compound from any degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
IV. Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound under various stress conditions.
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability issues with this compound.
V. References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Chem Service. (2015, June 25). Safety Data Sheet: 5-Methyl-2-hexanone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Understanding its Role as a Pharmaceutical Impurity. Retrieved from [Link]
-
Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Unknown. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from a university course material source. (Note: A more specific and verifiable source would be preferable if available).
Sources
- 1. study.com [study.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. This compound | 1187-87-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound,1187-87-7-Amadis Chemical [amadischem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Scaling the Synthesis of 5-Methyl-3-methylene-2-hexanone
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 5-Methyl-3-methylene-2-hexanone (CAS 1187-87-7). Our focus is on providing practical, field-tested insights to overcome common challenges encountered during lab-scale synthesis and process scale-up. We will address specific issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles.
Notably, this compound is a known impurity in the pharmaceutical agent Tetrabenazine, a drug used for treating movement disorders.[1][2] The stringent control of such impurities is critical for drug safety and efficacy, making a robust and well-understood synthetic process paramount for pharmaceutical development.[1]
Recommended Synthetic Pathway: The Mannich Approach
The synthesis of α-methylene ketones like this compound is often challenging due to the product's propensity for polymerization and isomerization. A reliable and scalable approach involves a three-stage process starting from the saturated ketone precursor, 5-Methyl-2-hexanone. This method offers good control over the introduction of the critical methylene group.
The overall workflow can be visualized as follows:
Sources
Dealing with emulsion formation during workup of 5-Methyl-3-methylene-2-hexanone
Technical Support Center: Workup of 5-Methyl-3-methylene-2-hexanone
A Senior Application Scientist's Guide to Overcoming Emulsion Formation
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for managing emulsion formation during the aqueous workup of this compound. As an α,β-unsaturated ketone and a known impurity in the pharmaceutical agent Tetrabenazine, achieving clean phase separation is critical for ensuring purity and yield.[1][2][3] This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in the lab.
Section 1: Understanding the "Why" of Emulsion Formation
Q1: What is an emulsion and why is it forming during my extraction?
Answer: An emulsion is a stable mixture of two or more immiscible liquids, like your organic solvent and an aqueous wash solution.[4] Instead of forming two distinct layers, one liquid becomes dispersed in the other as microscopic droplets. This dispersion is often stabilized by "emulsifying agents" that accumulate at the oil-water interface, reducing the energetic penalty of the two phases mixing.[5][6]
The formation of this stable mixture is often triggered by:
-
Vigorous Agitation: Shaking the separatory funnel too aggressively increases the surface area between the two phases, promoting the formation of fine droplets.[4][5]
-
Presence of Surfactant-like Byproducts: Many organic reactions can produce amphiphilic molecules (possessing both hydrophilic and hydrophobic properties) that act as soaps, stabilizing the emulsion.[4][5]
-
Fine Particulate Matter: Insoluble solids, such as catalyst residues or inorganic salts, can collect at the interface and physically prevent the droplets from coalescing into a distinct layer.[4][7]
-
Similar Phase Densities: If the density of the organic layer is very close to that of the aqueous layer, the gravitational force driving the separation is weak, making emulsions more likely.[8]
Q2: Are there specific reasons emulsions are common with this compound?
Answer: While not unique to this compound, its synthesis and structure present several potential risk factors. Syntheses for α,β-unsaturated ketones can sometimes involve aldol condensation reactions or related pathways. These may generate amphiphilic byproducts or involve basic reagents that, if not properly quenched, can promote emulsification. Furthermore, the compound itself has a polar ketone group and a nonpolar hydrocarbon body, which could contribute to stabilizing interactions at the interface under certain pH and solute conditions.
Section 2: Troubleshooting Guide: A Stepwise Approach to Breaking Emulsions
When faced with an emulsion, it is best to employ a systematic approach, starting with the least invasive methods and progressing to more forceful techniques. The following workflow provides a logical decision-making process for effectively resolving emulsions.
Troubleshooting Workflow Diagram
Caption: Decision workflow for breaking emulsions.
Q3: I have a persistent emulsion. What is the first and simplest thing I should try?
Answer: The first step is always patience. Many emulsions are kinetically, but not thermodynamically, stable and will resolve if given time.
Mechanism & Rationale: Allowing the mixture to stand undisturbed relies on gravity to slowly coalesce the suspended droplets. Gentle swirling or stirring with a glass rod can encourage this process without re-introducing the high-energy mixing that caused the emulsion.[9][10]
Experimental Protocol:
-
Place the sealed separatory funnel upright in a ring stand.
-
Allow the mixture to sit undisturbed for 15-30 minutes.[7][11]
-
If the emulsion layer begins to shrink, you can gently swirl the funnel or carefully insert a glass stirring rod to agitate the interface. Avoid any motion that would vigorously mix the layers again.
Q4: The emulsion isn't breaking on its own. What's the next step?
Answer: The most common and highly effective technique is "salting out" by adding a saturated solution of sodium chloride (brine).
Mechanism & Rationale: Adding brine dramatically increases the ionic strength of the aqueous layer.[12][13] This has two primary effects:
-
Decreased Solubility: It reduces the solubility of organic molecules in the aqueous phase, forcing them into the organic layer and helping to "de-wet" the interface.[8][12]
-
Increased Density: It increases the density of the aqueous layer, enhancing the gravitational potential for separation.[8]
Experimental Protocol:
-
Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Add a volume of brine equivalent to 10-20% of the aqueous layer volume into the separatory funnel containing the emulsion.
-
Gently invert or swirl the funnel 5-10 times. Do not shake vigorously.
-
Allow the funnel to stand and observe for phase separation, which is often rapid.
Q5: Salting out didn't work completely. Should I adjust the pH?
Answer: Yes, but with caution. Adjusting the pH can be very effective if the emulsion is stabilized by acidic or basic impurities.
Mechanism & Rationale: Emulsifying agents are often compounds that can be ionized (e.g., carboxylic acids or amines). By changing the pH of the aqueous layer with a dilute acid or base, you can neutralize the charge on these molecules.[9][10][14] This change in ionization state alters their solubility and disrupts their ability to stabilize the interface, allowing the droplets to coalesce.[15][16]
Caution: this compound is an α,β-unsaturated ketone, which can be susceptible to degradation or side reactions (like Michael addition) under harsh acidic or basic conditions. Always use dilute solutions (e.g., 1 M HCl or 1 M NaOH) and add them dropwise.
Experimental Protocol:
-
Using a pipette, add a few drops of a dilute acid (e.g., 1 M HCl) or a dilute base (e.g., 1 M NaOH) to the separatory funnel.
-
Gently swirl and observe if the emulsion begins to break near the point of addition.
-
If a positive effect is seen, continue adding dropwise with swirling until the layers separate. Avoid large, sudden changes in pH.
Q6: My emulsion seems to be caused by solid particles. How do I handle this?
Answer: If you observe fine particulates at the interface, filtration through an inert filtering aid like Celite® is the best course of action.
Mechanism & Rationale: Many emulsions are stabilized by suspended solids that create a physical barrier between droplets.[4][7] Filtering the entire mixture through a pad of Celite physically removes these particulates, allowing the immiscible liquids to separate in the filtrate.[7]
Experimental Protocol:
-
Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent being used.
-
Create a 1-2 cm thick pad of Celite over the filter paper and gently press it down.
-
Pour the entire emulsified mixture onto the Celite pad and apply gentle vacuum.
-
The filtrate should collect in the flask as two distinct layers. Transfer this back to a clean separatory funnel to complete the separation.
Q7: I've tried everything else and the emulsion is still stable. What is the most robust method to use?
Answer: Centrifugation is a powerful mechanical method that will almost always break a stubborn emulsion.[9][10]
Mechanism & Rationale: Centrifugation applies a strong mechanical force (centrifugal force) that greatly exceeds the force of gravity.[17][18] This force efficiently overcomes the stabilizing effects of emulsifying agents and compels the denser phase to migrate to the bottom of the tube, resulting in a sharp, clean separation.[19]
Experimental Protocol:
-
Divide the emulsified mixture among appropriately sized centrifuge tubes. Ensure the tubes are balanced.
-
Place the tubes in the centrifuge.
-
Spin the samples according to the parameters in the table below.
-
Carefully remove the tubes. The mixture should be separated into clean layers.
-
Use a pipette to carefully remove either the top or bottom layer to complete the separation.
Table 1: Recommended Parameters for Emulsion Breaking
| Method | Parameter | Value/Concentration | Notes |
|---|---|---|---|
| Salting Out | NaCl Concentration | Saturated (~360 g/L) | Use a volume equal to 10-20% of the aqueous phase. |
| pH Adjustment | Acid/Base Conc. | 0.5 M - 1.0 M | Add dropwise to avoid degradation of the target compound. |
| Centrifugation | Speed (RPM) | 2000 - 4000 RPM | Higher speeds may be necessary for very stable emulsions. |
| Centrifugation | Time | 5 - 15 minutes | Longer times may be needed depending on emulsion stability. |
Section 3: Frequently Asked Questions (FAQs)
Q8: Can I prevent emulsion formation in the first place? Answer: Yes, prevention is the best strategy. Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion for mixing.[5] This minimizes the energy input that creates fine droplets. Additionally, ensuring that the reaction is fully quenched and neutralized before workup can reduce the concentration of potential emulsifying agents.
Q9: How do I choose the right organic solvent to minimize emulsion risk? Answer: While solvent choice is often dictated by the reaction, consider the density. Emulsions are more common when the organic solvent has a density close to water (1.0 g/mL), such as ethyl acetate (0.902 g/mL). Solvents like dichloromethane (1.33 g/mL) or hexanes (~0.66 g/mL) provide a greater density difference, which can aid separation. However, chlorinated solvents themselves are sometimes prone to emulsions with basic aqueous layers.[7]
Q10: What if I lose some of my product in the emulsion layer? Answer: If you cannot fully break the emulsion and must separate what you can, it is often advisable to drain the clear bottom layer, then drain the emulsion layer into a separate flask. You can then attempt to re-extract the emulsion layer with fresh organic solvent, often employing one of the more aggressive techniques described above (e.g., centrifugation) on this smaller volume to recover the remaining product.
References
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
- Brainly. (2023, August 28). Why does the addition of salt (NaCl)
- Chemical Education Xchange. (2002). Dispersing an Emulsion with Aqueous Sodium Chloride.
- ECHEMI. 1187-87-7, this compound Formula.
- Vulcanchem. This compound - 1187-87-7.
- University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.
- Chemical Education Xchange. Dispersing an Emulsion with Aqueous Sodium Chloride.
- Benchchem. (2025). Dealing with emulsion formation during workup of cyclohexane reactions.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- Spectro Scientific.
- AZoM. (2018, May 17).
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
- ECHEMI. How does adding a salt (such as sodium chloride) help to break an emulsion?
- Reddit. (2018, February 9). Breaking emulsions. r/chemistry.
- ChemicalBook. (2025, July 16). This compound (CAS 1187-87-7).
- PubChem. This compound.
- FST.
- Kluthe Magazine. How does emulsion splitting work?
- Filo. (2025, October 21).
- Wikipedia.
- PubChem - NIH. This compound | C8H14O | CID 14473.
- Chemistry LibreTexts. (2025, August 20). 6.5: Emulsions.
- MedSolut AG. (2022, May 5).
- ResearchGate.
- Solubility of Things.
- Corning. Centrifugation: Lab Techniques, Examples and Types.
- Google Patents. (2021). US11034596B2 - Methods to separate brine from invert emulsions used in drilling and completion fluids.
- Google Patents. (1956).
- Binks, B. P., Murakami, R., Armes, S. P., & Fujii, S. (2006). Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles. Langmuir, 22(5), 2050-2057.
- Google Patents. (2021). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
- Al-Sabagh, A. M., et al. (2019). Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. Journal of Molecular Liquids, 279, 446-454.
- Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method.
- Daaou, M., et al. (2011). Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. Journal of Saudi Chemical Society, 15(3), 265-270.
- MDPI. (2020). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins.
- ResearchGate. (2020, October 15). (PDF) The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins.
- ChemicalBook. 5-Methyl-2-hexanone synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Understanding its Role as a Pharmaceutical Impurity.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 1187-87-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. go2eti.com [go2eti.com]
- 7. Workup [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. azom.com [azom.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. brainly.com [brainly.com]
- 13. biotage.com [biotage.com]
- 14. youtube.com [youtube.com]
- 15. Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Centrifugation - Wikipedia [en.wikipedia.org]
- 18. medsolut.com [medsolut.com]
- 19. Centrifugation: Lab Techniques, Examples and Types | Corning [corning.com]
Technical Support Center: Catalyst Deactivation in α-Methylene Ketone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalyst deactivation in the synthesis of α-methylene ketones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying principles of catalyst stability in this critical transformation. We will move beyond simple procedural lists to explore the causality behind catalyst deactivation and provide robust, field-proven solutions.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction has stalled or the conversion rate has plummeted. How do I confirm catalyst deactivation is the culprit?
A sudden drop in reaction rate is a classic symptom of catalyst failure. Before assuming deactivation, it's crucial to rule out other variables. The following diagnostic workflow provides a systematic approach to pinpoint the root cause.
Diagnostic Workflow for Poor Reaction Conversion
Caption: A logical workflow to diagnose poor reaction performance.
Expert Commentary: The first step is always to eliminate external variables. Impurities in your ketone starting material or formaldehyde source can act as catalyst poisons. For instance, water can hydrolyze active species or interfere with Lewis acidic sites, a problem noted in borane-catalyzed reactions where molecular sieves are essential to prevent catalyst deactivation.[1] Similarly, ensure your temperature controller is accurate and that agitation is sufficient, especially in heterogeneous systems, to overcome mass transfer limitations.
If these checks do not resolve the issue, a control experiment with a higher catalyst loading is a powerful diagnostic tool. A significant rate increase suggests the original catalytic sites were insufficient or have lost activity. If the rate does not improve, consider the possibility of strong product inhibition, where the newly formed α-methylene ketone or a byproduct binds irreversibly to the catalyst.
Q2: I'm observing poor selectivity and the formation of numerous byproducts. How is this related to catalyst deactivation?
A loss of selectivity is often directly linked to changes in the catalyst's active sites. Deactivation is not always a simple "on/off" switch; it can be a gradual process that alters the catalytic pathways.
Causality: Active sites on a catalyst are precisely structured to favor the transition state of the desired reaction. When these sites are blocked or altered, reactants may follow alternative, higher-energy pathways, leading to byproducts. For example, in gas-phase synthesis over alkaline earth oxides, deactivation is attributed to the formation of non-volatile dimers from side reactions, which poison the catalyst surface.[2][3] These side reactions become more pronounced at higher temperatures and longer contact times.[2][3]
Common Side Products and Their Likely Catalytic Causes
| Side Product | Likely Cause | Suggested Action |
| Aldol Condensation Products | Formation of strong base sites due to catalyst degradation or reaction with basic impurities. Can also be caused by high temperatures. | Lower reaction temperature. Screen for a catalyst with milder basicity. Ensure ketone starting material is free of enolizable impurities. |
| Polymerized Material | Highly active or unselective sites promoting polymerization of the α-methylene ketone product. Common with radical pathways or strong acid/base catalysts. | Reduce catalyst loading. Add a radical inhibitor if a radical mechanism is suspected. Optimize solvent to disfavor polymerization. |
| Over-alkylation Products | For catalysts that proceed via a borrowing hydrogen mechanism, excessively harsh conditions can lead to multiple alkylations.[4][5] | Reduce temperature and reaction time. Decrease the molar ratio of the methylating agent (e.g., methanol). |
| Michael Adducts | The enolate of the starting ketone attacks the α-methylene ketone product. This indicates the rate of product formation is competitive with its consumption. | Improve product removal from the catalytic zone (e.g., in flow chemistry). Adjust conditions to favor the initial α-methylenation step. |
Q3: My heterogeneous catalyst has turned black, and its performance is declining with each recycle. How can I confirm coke formation and regenerate it?
Coke, a carbonaceous deposit, is a common deactivation mechanism in reactions involving organic molecules at elevated temperatures.[6][7] It physically blocks catalyst pores and active sites, leading to a rapid decline in activity.[7][8]
Confirmation and Regeneration Workflow
Caption: Workflow for diagnosing and reversing deactivation by coking.
Protocol: Catalyst Regeneration via Calcination
This protocol is effective for many solid catalysts, such as metal oxides, where coke is the primary deactivant.
-
Safety First: Perform calcination in a well-ventilated furnace or a tube furnace with proper off-gas handling.
-
Sample Preparation: Place the spent catalyst in a ceramic crucible or quartz tube.
-
Inert Purge: Heat the catalyst to the target regeneration temperature (e.g., 500 °C or 773 K) under a flow of an inert gas like nitrogen or argon. This removes volatile, non-coke species.
-
Oxidative Treatment: Once at temperature, switch the gas flow to a dilute stream of air or oxygen (e.g., 5% O₂ in N₂). The oxidative gas will react with the carbonaceous deposits to form CO₂.
-
Temperature Hold: Maintain the temperature for a set duration (e.g., 2-4 hours) or until the CO₂ concentration in the effluent gas returns to baseline, indicating all coke has been burned off.[2]
-
Cool Down: Switch back to an inert gas flow and allow the catalyst to cool to room temperature.
-
Validation: The regenerated catalyst should be re-characterized (e.g., by BET surface area analysis) and tested in the reaction to confirm the restoration of activity.
Trustworthiness Check: The success of regeneration validates the deactivation hypothesis. If activity is not fully restored, it implies that other, irreversible deactivation mechanisms like thermal degradation (sintering) or poisoning have also occurred.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in α-methylenation reactions?
Catalyst deactivation can be broadly classified into four main categories, each with distinct causes and characteristics.
Mechanisms of Catalyst Deactivation
Caption: The four principal pathways of catalyst deactivation.
-
Poisoning: This is a chemical deactivation where species bind strongly to active sites, rendering them inactive. In ketone chemistry, byproducts like diketones or their fragments can act as poisons for metal catalysts like Platinum.[11]
-
Fouling: This is a physical blockage of sites and pores. In α-methylenation, the product itself or oligomers can deposit on the catalyst, a process often called coking.[2][6]
-
Thermal Degradation: High reaction temperatures can cause irreversible damage, such as the agglomeration (sintering) of metal nanoparticles on a support, which reduces the active surface area.[9]
-
Leaching: For supported catalysts, the active metal can dissolve into the solvent. For homogeneous catalysts, ligands can dissociate, leading to the precipitation of the active metal.
Q2: How do reaction conditions influence catalyst stability?
Optimizing reaction conditions is a balancing act between achieving a high reaction rate and maintaining long-term catalyst stability.
| Parameter | Effect on Rate | Effect on Catalyst Stability | Expert Recommendation |
| Temperature | Generally increases | High temperatures accelerate thermal degradation (sintering) and coke formation.[2][3][6] | Operate at the lowest temperature that provides an acceptable reaction rate. Perform a temperature screen to identify the optimal window. |
| Solvent | Can affect solubility, polarity, and reaction mechanism | The wrong solvent can cause catalyst precipitation (homogeneous) or fail to solubilize byproducts, leading to fouling. Polar solvents can sometimes coordinate to and deactivate Lewis acidic sites. | Choose a solvent that fully dissolves reactants and products. For Lewis acid catalysts, consider non-basic solvents like toluene.[1] |
| Reactant Concentration | Higher concentration can increase rate | High concentrations of reactants or products can increase the rate of side reactions that lead to fouling and poisoning.[3] | Maintain a moderate concentration. In continuous flow reactors, high conversion per pass can be detrimental; consider operating at lower conversion and recycling unreacted material. |
| Atmosphere | Varies by catalyst type | Many organometallic catalysts are sensitive to air and moisture. Oxygen can alter the oxidation state of the active metal, while water can hydrolyze ligands or active sites. | Use inert atmosphere techniques (e.g., Schlenk line, glovebox) for sensitive catalysts. Ensure solvents and reagents are rigorously dried. |
References
- Khechfe, A. A., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry. [Link]
- Google Patents. (2007).
- MDPI. (2018). Metals on ZrO 2 : Catalysts for the Aldol Condensation of Methyl Ethyl Ketone (MEK) to C 8 Ketones. [Link]
- Sortais, J.-B., et al. (2017). Manganese catalyzed α-methylation of ketones with methanol as a C1 source.
- Elsevier. (2023). Tandem α-methylation/transfer hydrogenation of ketones using methanol. Chinese Chemical Letters. [Link]
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- Khechfe, A. A., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. RSC Publishing. [Link]
- ResearchGate. (2015).
- Upton, B. M., et al. (2020). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
- ACS Publications. (2021). I2-Catalyzed Carbonylation of α-Methylene Ketones to Synthesize 1,2-Diaryl Diketones and Antiviral Quinoxalines in One Pot. [Link]
- ResearchGate. (2010).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (2021).
- Frolov, A. I., et al. (2021). Selective α-Methylation of Ketones. Journal of Organic Chemistry. [Link]
- MDPI. (2023).
- ResearchGate. (2020).
- Davison, M. D., et al. (2022). Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species.
- ResearchGate. (2016). Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. [Link]
- Kanazawa University. (2019). Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals. [Link]
- Studer, A., et al. (2015). Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes.
- Obora, Y., et al. (2013). Iridium-catalyzed selective α-methylation of ketones with methanol.
- Chad's Prep. (2021). 21.4 Alpha Alkylation | Organic Chemistry. YouTube. [Link]
- Chemistry LibreTexts. (2023). 22.
- PubMed. (2016).
- National Institutes of Health. (2013). Direct Asymmetric Alkylation of Ketones: Still Unconquered. [Link]
- Chemistry Steps. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03016H [pubs.rsc.org]
- 4. Manganese catalyzed α-methylation of ketones with methanol as a C1 source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. US20070088181A1 - Catalyst for the preparation of ketones from carboxylic acids - Google Patents [patents.google.com]
- 7. A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Regioselectivity issues in the formation of enolates for methylene ketone synthesis
Technical Support Center: Regioselectivity in Enolate Formation
Welcome to the technical support center for methylene ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of enolate formation. Here, we address common regioselectivity issues, offering troubleshooting advice and in-depth scientific explanations to empower you in your experimental work.
Introduction: The Duality of Enolate Formation
The formation of an enolate from an unsymmetrical methylene ketone presents a fundamental challenge in synthetic organic chemistry: regioselectivity. Deprotonation can occur at two distinct α-carbons, leading to two different enolate isomers. The ability to selectively generate one regioisomer over the other is paramount for the success of subsequent reactions, such as alkylations and aldol additions.[1][2] This guide will dissect the principles of kinetic versus thermodynamic control, which govern the outcome of this critical reaction step.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a kinetic and a thermodynamic enolate?
A1: In the deprotonation of an unsymmetrical ketone, two regioisomeric enolates can be formed.[2][3][4]
-
Kinetic Enolate: This is the enolate that is formed faster. It typically results from the removal of a proton from the less sterically hindered α-carbon.[2][5] The reaction leading to the kinetic enolate has a lower activation energy.
-
Thermodynamic Enolate: This is the more stable enolate. It generally possesses a more substituted double bond, which is thermodynamically favored due to hyperconjugation, similar to Zaitsev's rule for alkenes.[6][7] The formation of the thermodynamic enolate is favored under conditions that allow for equilibrium between the two enolate forms.[5][6]
It is important to note that in some cases, steric hindrance can destabilize the more substituted enolate, making the kinetic and thermodynamic products the same.[3][8]
Q2: I'm trying to form the kinetic enolate, but I'm getting a mixture of regioisomers. What am I doing wrong?
A2: Achieving high selectivity for the kinetic enolate requires strict adherence to conditions that favor irreversible deprotonation at the less hindered site. Common pitfalls include:
-
Incorrect Base: Using a small, less-hindered base can lead to competitive deprotonation at the more substituted carbon.
-
Temperature Too High: Elevated temperatures can provide enough energy to overcome the higher activation barrier for thermodynamic enolate formation and can allow the kinetic enolate to equilibrate to the more stable thermodynamic form.[5][9]
-
Slow Addition of Base: Adding the base too slowly can result in localized areas of high base concentration, potentially leading to side reactions or equilibration.
-
Excess Ketone: The presence of unreacted ketone can facilitate proton exchange, leading to equilibration and the formation of the thermodynamic enolate.[10]
Q3: How do I favor the formation of the thermodynamic enolate?
A3: To favor the thermodynamic enolate, you need to establish conditions that allow the system to reach equilibrium.[5][9] This allows the initially formed kinetic enolate to revert to the starting ketone and then form the more stable thermodynamic enolate. Key conditions include:
-
Weaker, Smaller Base: Using a base that is not strong enough to cause complete and irreversible deprotonation, such as sodium ethoxide or sodium hydride, will establish an equilibrium.[1][11]
-
Higher Temperature: Room temperature or gentle heating provides the necessary energy for the system to reach equilibrium.[5][11]
-
Longer Reaction Times: Allowing the reaction to stir for an extended period ensures that the equilibrium fully shifts towards the more stable product.[11]
-
Protic Solvents: Protic solvents can facilitate proton exchange, further promoting equilibration.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Poor regioselectivity, mixture of kinetic and thermodynamic products. | 1. Base is not bulky enough. 2. Reaction temperature is too high. 3. Reaction time is too long. 4. Solvent is protic. | 1. Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). [6][11][12]2. Maintain a low temperature, typically -78 °C. [5][11]3. Keep the reaction time short (usually less than an hour). [11]4. Use an aprotic solvent like Tetrahydrofuran (THF) or Diethyl Ether. [3] | 1. A bulky base will preferentially abstract the more sterically accessible proton, leading to the kinetic enolate.[5][6]2. Low temperatures prevent the system from reaching equilibrium, effectively "trapping" the kinetic product.[5][9]3. Short reaction times minimize the opportunity for equilibration to the thermodynamic enolate.[9]4. Aprotic solvents do not facilitate proton exchange, which is necessary for equilibration.[3] |
| Low yield of desired product after trapping the enolate. | 1. Incomplete enolate formation. 2. Side reactions (e.g., self-condensation). 3. The base is acting as a nucleophile. | 1. Ensure you are using a sufficiently strong base (e.g., LDA, pKa of conjugate acid ~36) to completely deprotonate the ketone (pKa ~18-20). [12]2. Add the ketone solution to the base solution at low temperature to avoid having excess ketone in the presence of the enolate. 3. Use a non-nucleophilic base. [1][12] | 1. A large pKa difference between the base's conjugate acid and the ketone ensures that the deprotonation is essentially irreversible and quantitative.2. Adding the ketone to the base ensures that the enolate is formed rapidly and completely before it can react with any remaining ketone.[8]3. Sterically hindered bases are poor nucleophiles and are less likely to participate in unwanted side reactions.[13] |
| Inconsistent results between batches. | 1. Variability in base concentration (e.g., LDA solution). 2. Presence of moisture. 3. Impure starting materials. | 1. Titrate the LDA solution before use to determine its exact molarity. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 3. Purify the ketone and solvent before use. | 1. Accurate stoichiometry is crucial for reproducible results.2. Water will quench the strong base and the enolate, leading to lower yields and inconsistencies.3. Impurities can interfere with the reaction in various ways. |
Visualizing Enolate Formation
The regioselectivity of enolate formation is a classic example of kinetic versus thermodynamic control. The following diagram illustrates the energy profile for the deprotonation of an unsymmetrical ketone.
Caption: Energy profile for kinetic vs. thermodynamic enolate formation.
Experimental Protocols
Protocol 1: Selective Formation of the Kinetic Enolate
This protocol describes the formation of the kinetic enolate of 2-methylcyclohexanone using LDA at low temperature.
Materials:
-
2-Methylcyclohexanone
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Prepare LDA solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to -78 °C.
-
Slowly add the ketone solution to the LDA solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate. The enolate solution is now ready for reaction with an electrophile.
Protocol 2: Selective Formation of the Thermodynamic Enolate
This protocol describes the formation of the thermodynamic enolate of 2-methylcyclohexanone using sodium hydride.
Materials:
-
2-Methylcyclohexanone
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Prepare the reaction vessel: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask.
-
Enolate Formation: Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the sodium hydride suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours to allow for complete equilibration to the thermodynamic enolate.
-
Cool the reaction mixture to the desired temperature for the subsequent reaction with an electrophile.
Key Parameters for Regiocontrol
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |
| Base | Strong, bulky, non-nucleophilic (e.g., LDA, LHMDS)[6][11] | Weaker, smaller (e.g., NaH, NaOEt, NaOH)[1][11] |
| Temperature | Low (e.g., -78 °C)[5][11] | Higher (e.g., room temperature or above)[5][11] |
| Solvent | Aprotic (e.g., THF, Et2O)[3] | Protic or Aprotic (protic can aid equilibration)[2][3] |
| Reaction Time | Short (typically < 1 hour)[11] | Long (several hours)[11] |
Advanced Considerations
-
Counterion Effects: The nature of the metal counterion can influence the regioselectivity. Lithium cations are known to coordinate tightly to the carbonyl oxygen, which can favor the formation of the kinetic enolate.[10]
-
Additives: Additives such as Hexamethylphosphoramide (HMPA) can alter the aggregation state of the enolate and influence its reactivity and selectivity.[10]
-
Alternative Methods: For certain substrates, regioselective enolate formation can be achieved through methods that do not rely on direct deprotonation, such as the reduction of α,β-unsaturated ketones.[3][7]
By carefully controlling the reaction parameters as outlined in this guide, researchers can effectively navigate the challenges of regioselectivity in enolate formation and achieve the desired synthetic outcomes.
References
- Lecture 3 Regioselective Formation of Enolates. (n.d.).
- Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy.
- Enolates of Unsymmetrical Carbonyl Compounds. (2019, June 5). Chemistry LibreTexts.
- Kinetic vs. Thermodynamic Enolates Definition. (n.d.). Fiveable.
- Kinetic vs Thermodynamic Enolates Definition. (n.d.). Fiveable.
- Non-nucleophilic base. (n.d.). Grokipedia.
- Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). Química Organica.org.
- Enolates Formation and Reactions: Aldol, Alkylation, and More. (2025, April 16). Patsnap Eureka.
- Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry.
- Video: Regioselective Formation of Enolates. (2023, April 30). JoVE.
- ENOLATES. (n.d.). eGyanKosh.
- Kinetic vs. Thermodynamic Enolates. (n.d.).
- Non-nucleophilic base. (n.d.). Wikipedia.
- Enolates – Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.
- Regioselective enolate formation. (2014, October 5). Chemistry Stack Exchange.
- Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. (n.d.).
- An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (n.d.). NIH.
- Lithium enolates & enolate equivalents. (2024, July 15). Making Molecules.
- III Enolate Chemistry. (n.d.).
- How to achieve regioselective (base-catalyzed) enolization of a carbonyl group in a diketone? (2020, May 3). Chemistry Stack Exchange.
- ENOLATE :The most versatile reactive intermediate in organic synthesis. (2023, January 22). YouTube.
- Why kinetically controlled enolate is not formed? (2024, December 26). Chemistry Stack Exchange.
- pka bases.cdx. (n.d.).
- Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018, September 25). YouTube.
- Using LDA to Form an Enolate Ion. (2014, July 26). Chemistry LibreTexts.
- The Chemistry of Carbanions. V. The Enolates Derived from Unsymmetrical Ketones. (n.d.). The Journal of Organic Chemistry.
- pKa values bases. (n.d.). Chair of Analytical Chemistry.
- ENOLATES (IOC 18). (2022, May 21). YouTube.
- pKa Chart. (n.d.). Utah Tech University.
- Retrosynthesis with Enolates and Enols. (2021, April 26). YouTube.
- Enols and Enolate Reactions - Tautomerization, Aldol + Claisen Shortcuts & more [LIVE RECORDING]. (2025, April 22). YouTube.
Sources
- 1. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 2. Video: Regioselective Formation of Enolates [jove.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. fiveable.me [fiveable.me]
- 10. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 11. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Viscous α-Methylene Ketones
Welcome to the technical support center for the purification of viscous α-methylene ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying this unique class of compounds. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to help you navigate the complexities of handling these reactive and often viscous materials.
Introduction: The Challenge with α-Methylene Ketones
α-Methylene ketones are valuable synthetic intermediates, but their purification is notoriously difficult. The conjugated α,β-unsaturated ketone moiety makes them susceptible to polymerization and other side reactions, while their often viscous, oily nature complicates standard purification techniques like column chromatography and crystallization. This guide provides a structured approach to overcoming these challenges.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of viscous α-methylene ketones in a question-and-answer format.
Question 1: My viscous α-methylene ketone is streaking badly on the silica gel column and the separation is poor. What can I do?
Answer: This is a frequent issue stemming from the high viscosity and potential polarity of your compound. Here’s a systematic approach to troubleshoot this problem:
-
Probable Cause 1: Inappropriate Solvent System. The polarity of your eluent might not be optimal, causing your compound to move too slowly or too quickly, leading to broad bands and poor separation.
-
Solution:
-
Thorough TLC Analysis: Before running a column, meticulously screen for an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[1]
-
Solvent Polarity Gradient: If you are using a single eluent, consider a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen the bands of late-eluting compounds.[2]
-
Alternative Solvents: Don't be afraid to try different solvent combinations. For example, if a hexane/ethyl acetate system is failing, consider dichloromethane/methanol or other systems that may offer different selectivity.
-
-
Probable Cause 2: Sample Loading Technique. Applying a viscous sample directly to the column can lead to an uneven initial band, which worsens during elution.
-
Solution:
-
Dry Loading: This is often the best method for viscous or poorly soluble samples.[3] Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be evenly loaded onto the top of your column.[3][4]
-
Minimal Solvent Loading: If you must load your sample as a liquid, dissolve it in the minimum amount of the initial, least polar eluent. A more polar solvent than the mobile phase can also be used for dissolution if necessary, but keep the volume to an absolute minimum to prevent it from disrupting the initial separation at the top of the column.[3]
-
-
Probable Cause 3: Column Overloading. Using too much sample for the amount of stationary phase will inevitably lead to poor separation.
-
Solution: A general rule of thumb is to use at least 50-100g of silica gel for every 1g of crude material. For difficult separations, this ratio may need to be increased.
Experimental Workflow: Troubleshooting Poor Column Chromatography
Below is a DOT script for a Graphviz diagram illustrating the decision-making process for troubleshooting poor column chromatography of viscous α-methylene ketones.
Caption: Decision tree for troubleshooting poor column chromatography.
Question 2: My α-methylene ketone seems to be polymerizing on the column or during solvent evaporation. How can I prevent this?
Answer: The reactivity of the α,β-unsaturated system in α-methylene ketones makes them prone to polymerization, especially in the presence of light, heat, or impurities.
-
Probable Cause 1: Radical Polymerization. The conjugated system can undergo radical polymerization.
-
Solution:
-
Add Inhibitors: Consider adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to your crude product before purification and to your collection flasks. Be aware that these will need to be removed in a subsequent step, often by vacuum distillation if your compound is thermally stable.
-
Work in the Dark: Protect your compound from light by wrapping your column and flasks in aluminum foil.[5]
-
-
Probable Cause 2: Acid or Base-Catalyzed Reactions. The silica gel itself is acidic and can promote decomposition or polymerization.
-
Solution:
-
Probable Cause 3: Thermal Degradation. Prolonged heating during solvent evaporation can initiate polymerization.
-
Solution:
-
Low-Temperature Evaporation: Remove the solvent using a rotary evaporator at the lowest possible temperature.
-
Avoid Over-Drying: Do not leave your purified product on a high-vacuum line for extended periods, as this can also promote degradation.
-
Question 3: I can't get my viscous α-methylene ketone to crystallize. It just oils out. What are my options?
Answer: "Oiling out" is a common problem when trying to crystallize viscous compounds.[6] This occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.
-
Probable Cause 1: High Viscosity and Impurities. The high viscosity can hinder molecular movement required for crystal lattice formation. Impurities can also inhibit crystallization.
-
Solution:
-
Trituration: If your compound is a thick oil, you can try triturating it with a non-polar solvent like hexane or pentane.[4] This can sometimes wash away impurities and induce crystallization.
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to oiling out.[7]
-
Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.[6]
-
Freeze-Drying: In some cases, freeze-drying an emulsion of the solute in a suitable solvent system can lead to an amorphous solid that can then be induced to crystallize.[6]
-
Data Summary: Crystallization Solvent Screening
| Solvent System | Observation |
| Hexane/Ethyl Acetate | Often a good starting point for moderately polar compounds. |
| Dichloromethane/Hexane | Good for dissolving the compound initially, then adding hexane as an anti-solvent. |
| Toluene/Heptane | Can be effective for less polar compounds. |
| Acetone/Water | For more polar compounds; water acts as the anti-solvent. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best storage conditions for purified viscous α-methylene ketones?
A1: Due to their reactivity, proper storage is crucial. Store them in a cool, dark place, preferably in a refrigerator or freezer.[8] To prevent polymerization, it's advisable to store them under an inert atmosphere (e.g., argon or nitrogen) and to add a small amount of a stabilizer like BHT.[9]
Q2: Are there any alternatives to column chromatography for purifying these compounds?
A2: Yes, several alternatives can be considered, especially if your compound is thermally stable or has reactive functional groups that can be exploited.
-
Vacuum Distillation: If your α-methylene ketone has a sufficiently high boiling point and is thermally stable, short-path or Kugelrohr distillation under high vacuum can be an excellent purification method for removing non-volatile impurities.[4][10]
-
Bisulfite Adduct Formation: For some ketones, particularly methyl ketones or unhindered cyclic ketones, forming a solid bisulfite adduct is a viable purification strategy.[11][12][13][14] The ketone can be regenerated from the adduct by treatment with a base.[11][12][13][14] This method is particularly useful for removing non-ketonic impurities.
-
Liquid-Liquid Extraction: A carefully designed series of liquid-liquid extractions can sometimes remove impurities of significantly different polarity.[4]
Experimental Workflow: Purification via Bisulfite Adduct Formation
The following DOT script creates a diagram for the purification workflow using bisulfite adduct formation.
Caption: Workflow for purification via bisulfite adduct formation.
Part 3: Detailed Experimental Protocols
Protocol 1: Dry-Loading for Column Chromatography
-
Dissolution: Dissolve the crude viscous α-methylene ketone (e.g., 1 g) in a minimal amount of a volatile solvent such as dichloromethane or ethyl acetate.
-
Adsorption onto Silica: To this solution, add silica gel (2-3 g).
-
Solvent Removal: Gently swirl the flask and remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. If the mixture remains oily, add more silica gel and repeat the evaporation.[3]
-
Column Loading: Carefully layer the silica-adsorbed sample onto the top of a pre-packed silica gel column.
-
Elution: Begin elution with the chosen solvent system, starting with the least polar mixture.
Protocol 2: Micro-Scale Vacuum Distillation (Kugelrohr)
-
Apparatus Setup: Assemble the Kugelrohr apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Sample Loading: Place the viscous α-methylene ketone into the distilling flask. Add a small magnetic stir bar if possible to ensure even heating.
-
Vacuum Application: Gradually apply a high vacuum to the system.
-
Heating: Slowly heat the sample while observing for boiling. The temperature should be kept as low as possible to prevent decomposition.
-
Collection: The purified ketone will distill and collect in the receiving flask, which is typically cooled with air or a water bath. Non-volatile impurities will remain in the distilling flask.
References
- ResearchGate. (2015, March 15). What is a best way to purify a viscous organic liquid product other than column chromatography? [Online forum post].
- DeLuca, R. J., & Fatur, S. M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. doi:10.3791/57639.
- ResearchGate. (2018, August 7). A method to crystallize substances that oil out. [Preprint].
- ResearchGate. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Request for Full-text Paper PDF].
- Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry.
- Scite.ai. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- ResearchGate. (2015, October 14). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases? [Online forum post].
- EBSCO. (n.d.). Distillation. Research Starters.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Allen. (n.d.). Purification of Organic Compounds.
- Save My Exams. (n.d.). Organic Liquid Preparation & Purification. Edexcel A Level Chemistry Revision Note.
- DeLuca, R. J., & Fatur, S. M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed. doi:10.3791/57639.
- ResearchGate. (2018). Distillation of Viscous Systems. [Preprint].
- BYJU'S. (2019, October 16). Methods of purification of organic compounds.
- BÜCHI Labortechnik AG. (2024, November 25). Distillation: Principles, Applications and Process Explained.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation.
- Google Patents. (n.d.). US2229625A - Method of stabilizing halogenated ketones.
- YouTube. (2022, November 6). Distillation of High Boiling Liquids and Boiling Point Determination.
- ScholarWorks @ UTRGV. (2024). Evaluation of Polymerization Condition Reactions of Methyl Vinyl Ketone for Hydrogen Storage.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Sonneveld. (2023, August 24). Crystallization of fats and oils. [Blog post].
- ResearchGate. (2020). Crystallization and rheology of palm oil in the presence of sugar. [Preprint].
- ALPHACHEM Limited. (2016, August 5). Methyl Amyl Ketone. Safety Data Sheet.
- Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals.
- BETA Fueling Systems. (n.d.). SAFETY DATA SHEET.
- MDPI. (2024). Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications.
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
- Google Patents. (n.d.). KR20210093922A - Direct alpha-methyleneation process of ketones.
- Solvents & Petroleum Service, Inc. (2015, June 15). METHYL AMYL KETONE. Safety Data Sheet.
- ORBi. (n.d.). Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications.
- Google Patents. (n.d.). US5432220A - Process for producing stabilized polyketone polymers and polymers produced therefrom.
- Google Patents. (n.d.). US5177135A - β-keto esters as stabilizers for chlorinated polymers.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. doi:10.1039/D0OB02098B.
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- PubMed. (2023, June 7). Ketone α-alkylation at the more-hindered site.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. bvchroma.com [bvchroma.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. solventsandpetroleum.com [solventsandpetroleum.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scite.ai [scite.ai]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Peaks in the NMR Spectrum of 5-Methyl-3-methylene-2-hexanone
Welcome to the technical support center for advanced NMR troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected signals in the NMR spectrum of 5-Methyl-3-methylene-2-hexanone. As a key intermediate and a potential impurity in pharmaceutical synthesis, understanding the purity of this compound is paramount.[1] This document provides a structured, in-depth approach to identifying and characterizing these anomalous peaks, moving beyond simple problem-solving to explain the chemical principles behind the troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: I've acquired a ¹H NMR spectrum of my this compound sample, and I'm seeing more peaks than I anticipated. What are the likely causes?
A1: The presence of unexpected peaks in an NMR spectrum is a common challenge that can arise from several sources. A systematic evaluation is the key to an accurate diagnosis. The primary causes can be categorized as follows:
-
Residual Solvents: The most frequent source of extraneous peaks are residual solvents from the reaction workup or purification steps (e.g., ethyl acetate, hexanes, dichloromethane). Even after extensive drying, trace amounts can remain.[2]
-
Synthesis-Related Impurities: Depending on the synthetic route, impurities can include unreacted starting materials or byproducts. For instance, if a Wittig reaction was employed to form the methylene group, byproducts like triphenylphosphine oxide are common.[3][4][5]
-
Isomers of the Target Compound: The desired product, this compound, can potentially isomerize to a more stable conjugated isomer, 5-Methyl-3-hexen-2-one, under certain conditions (e.g., acidic or basic traces). The presence of both E and Z isomers of this conjugated byproduct could further complicate the spectrum.[6]
-
Degradation Products: As an α,β-unsaturated ketone, your compound may be susceptible to degradation over time, such as oxidation or polymerization, leading to a complex mixture.[7]
-
Instrument and Sample Preparation Artifacts: Less commonly, issues like poor shimming of the spectrometer can cause peak broadening or distortion.[8][9][10] Contamination from glassware, such as residual acetone from cleaning, is also a possibility.[2]
Q2: Some of my unexpected peaks are sharp singlets. How can I quickly determine if they are common laboratory solvents?
A2: Sharp singlets, or other simple multiplets, are often indicative of residual solvents. The most effective method for identification is to compare their chemical shifts (δ) to established tables of common NMR impurities.[11][12][13] The chemical shift of these residual solvent peaks can vary slightly depending on the deuterated solvent used for your sample.
Below is a summary of common solvents and their approximate ¹H NMR chemical shifts in CDCl₃, a frequently used NMR solvent.
| Solvent | Chemical Shift (δ ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane | 1.25 (br s), 0.88 (t) | Broad Singlet, Triplet |
| Toluene | 7.27-7.17 (m), 2.36 (s) | Multiplet, Singlet |
| Water | ~1.56 | Broad Singlet |
Data compiled from various sources, including Gottlieb, H. E., et al. (1997).[13]
Pro-Tip: To confirm a suspected solvent, you can intentionally "spike" your NMR sample with a drop of the suspected solvent and re-acquire the spectrum. A significant increase in the intensity of the peak confirms its identity.
Q3: My synthesis of this compound involved a Wittig reaction. What specific byproducts should I be looking for in the NMR spectrum?
A3: The Wittig reaction is a powerful method for olefination but invariably produces triphenylphosphine oxide (Ph₃P=O) as a stoichiometric byproduct.[4][14] This is often the primary impurity from this reaction.
-
Triphenylphosphine Oxide (Ph₃P=O): This byproduct is characterized by complex multiplets in the aromatic region of the ¹H NMR spectrum, typically between δ 7.4-7.8 ppm . Its presence can sometimes complicate the integration of aromatic protons if your target molecule also contains an aromatic moiety (which is not the case for this compound).
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials. If you started from 5-methyl-2-hexanone and a methylene-ylide, you might see peaks corresponding to the starting ketone. Similarly, unreacted phosphonium salt may also be present.
Q4: Could the unexpected signals be from an isomer? How would I confirm this?
A4: Yes, isomerization is a plausible cause for unexpected peaks, especially for α,β-unsaturated systems. The exocyclic double bond in this compound could migrate to form the endocyclic, conjugated isomer, 5-Methyl-3-hexen-2-one. This isomer is often more thermodynamically stable.
To confirm the presence of an isomer, a combination of 1D and 2D NMR experiments is the most definitive approach.[15][16]
-
¹H NMR: The vinylic proton in the (E)-isomer of 5-Methyl-3-hexen-2-one would likely appear as a doublet of quartets downfield, around δ 6.6-6.8 ppm, due to deshielding from the carbonyl group.[6] This is significantly different from the two singlets expected for the methylene protons in your target compound.
-
2D NMR (COSY & HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy) will show correlations between coupled protons. In the isomer, you would expect to see a correlation between the vinylic proton and the methine proton at the 5-position.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals 2- and 3-bond correlations between protons and carbons. This is exceptionally powerful for distinguishing isomers. For example, in this compound, the methylene protons should show a correlation to the carbonyl carbon (C2) and the quaternary carbon (C3). In the isomer, the vinylic proton would show correlations to C2 and C5.
-
Troubleshooting Workflow for Unknown Peaks
When faced with an unidentifiable peak, a systematic approach is essential. The following workflow provides a logical progression from simple checks to more advanced structural elucidation techniques.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. Trouble Shooting Page [nmr.ucsd.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. Modern NMR techniques for structure elucidation | Semantic Scholar [semanticscholar.org]
Minimizing the formation of isomers in 5-Methyl-3-methylene-2-hexanone synthesis
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-3-methylene-2-hexanone. Our focus is on practical, mechanistically grounded strategies to minimize the formation of undesired isomers, ensuring high purity and yield of the target exocyclic α,β-unsaturated ketone.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My final product analysis (NMR/GC-MS) shows a significant isomeric impurity. What is this common isomer and why does it form?
Answer: The most common and thermodynamically favored impurity is the endocyclic (internal) isomer, 5-Methyl-3-methyl-3-hexen-2-one . The desired product, this compound, is an exo-methylene ketone. The exocyclic double bond is kinetically favored under certain reaction conditions but is less stable than the alternative trisubstituted internal double bond.
Causality of Isomerization: The formation of the endocyclic isomer occurs via double bond migration. This process is readily catalyzed by trace amounts of acid or base, and can be accelerated by heat.[1][2] The driving force is the formation of a more substituted, and therefore more thermodynamically stable, alkene. Many standard laboratory procedures, from the reaction workup (e.g., acidic quench) to purification (e.g., silica gel chromatography), can inadvertently promote this isomerization.
Diagram: Isomerization of this compound
Caption: Equilibrium between the desired kinetic product and the undesired thermodynamic product.
Q2: My methylenation reaction is sluggish, and the TLC plate shows multiple byproducts, including unreacted starting material. What are the likely causes?
Answer: This issue typically points to problems in one of two key areas: inefficient enolate formation or suboptimal reaction with the methylenating agent . Assuming a Mannich-type approach with Eschenmoser's salt, consider the following:
-
Poor Enolate Generation: The starting ketone, 5-methyl-2-hexanone, has two enolizable positions (C1 and C3). For reaction at C3, you must use conditions that favor the formation of the thermodynamic enolate.
-
Weak Base/Incorrect Conditions: Using a bulky, non-nucleophilic base like LDA in THF at -78°C will favor the kinetic enolate at the C1 methyl group. To favor the desired C3 thermodynamic enolate, a stronger base with a longer reaction time at a slightly higher temperature (e.g., NaH in THF at 0°C to room temperature) is more appropriate.
-
-
Ineffective Mannich Reaction: The reaction of the enolate with the iminium salt (Eschenmoser's salt) should be rapid.[3][4]
-
Moisture: Eschenmoser's salt and the enolate are both sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Temperature: While the enolate formation may require specific temperatures, the subsequent addition of Eschenmoser's salt should be done carefully, typically at a low temperature (e.g., 0°C) and allowed to warm slowly.
-
-
Side Reactions: Self-aldol condensation of 5-methyl-2-hexanone can compete with the desired reaction if the enolate is not trapped efficiently by the methylenating agent.
Q3: The isomer ratio worsens significantly after column chromatography on silica gel. How can I purify my product without causing isomerization?
Answer: Standard silica gel is acidic and is a common culprit for on-column isomerization of acid-sensitive compounds like exocyclic α,β-unsaturated ketones.[1]
Recommended Purification Strategies:
-
Deactivated Silica Gel: Prepare a slurry of silica gel with a solvent system containing 1-2% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface, preventing isomerization.
-
Alumina Chromatography: Use neutral or basic alumina as the stationary phase. Basic alumina is generally very effective at preventing this specific isomerization.
-
Vacuum Distillation: If the product is thermally stable enough, fractional distillation under reduced pressure is an excellent, non-chromatographic method for purification that avoids contact with acidic surfaces.
-
Preparative TLC/HPLC: For smaller scales, using plates or columns with a deactivated stationary phase can provide high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to maximize the yield of the desired exocyclic isomer?
Answer: While several methods exist, the most robust and controllable route is typically a Mannich reaction followed by Hofmann elimination . This is often superior to a direct Wittig reaction for this class of compound.[5][6]
The preferred modern variant of the Mannich reaction involves the use of a pre-formed iminium salt, such as Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide) .[4][7] This reagent is a potent electrophile that reacts cleanly with pre-formed ketone enolates to yield a β-aminoketone (a "Mannich base").[3][8] This intermediate is then converted to the final product. A patent for a related precursor highlights the utility of this reagent.[9]
Table 1: Comparison of Primary Synthetic Routes
| Feature | Mannich Route with Eschenmoser's Salt | Wittig Reaction |
| Methylenating Agent | N,N-dimethylmethyleneiminium iodide | Methyltriphenylphosphonium bromide (Ph₃P=CH₂) |
| Key Intermediate | 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone | Oxaphosphetane |
| Byproducts | Amine salts, methyl iodide | Triphenylphosphine oxide (Ph₃P=O) |
| Isomer Control | Excellent. The final elimination step is highly specific for the exo-methylene position under mild, controlled conditions. | Good, but can be sensitive to reaction conditions. The ylide is strongly basic, which can promote isomerization. |
| Purification | Byproducts are generally water-soluble and easily removed. | Removal of Ph₃P=O can be challenging and may require chromatography. |
| Scalability | Highly scalable and reliable. | Scalability can be limited by the cost and stoichiometry of the phosphonium salt. |
Q2: How do specific reaction parameters influence the final isomer ratio?
Answer: Controlling the reaction environment is critical for preventing the isomerization of the kinetic product to the more stable thermodynamic product.
Table 2: Influence of Reaction Parameters on Isomer Formation
| Parameter | Condition Favoring Exocyclic Isomer (Kinetic Control) | Condition Favoring Endocyclic Isomer (Thermodynamic Control) | Rationale |
| Temperature | Low temperatures (0°C or below) for elimination step. | High temperatures, prolonged heating, or refluxing. | Higher temperatures provide the activation energy needed to overcome the barrier to isomerization and reach thermodynamic equilibrium. |
| Base/Acid | Mild, non-nucleophilic bases (e.g., DBU, triethylamine) for elimination. Avoid acidic workups. | Strong bases (e.g., alkoxides) or any acidic conditions. | Both strong acids and bases catalyze the proton transfer steps required for double bond migration.[1][2] |
| Reaction Time | The shortest time necessary for complete conversion. Monitor by TLC. | Extended reaction times. | The longer the product is exposed to catalytic species or heat, the more likely it is to isomerize. |
| Solvent | Aprotic, non-polar solvents (e.g., THF, Toluene). | Protic solvents (e.g., ethanol) can facilitate proton transfer. | Aprotic solvents are less likely to participate in the proton-shuttling mechanisms that lead to isomerization. |
Q3: What is the recommended step-by-step protocol for synthesizing high-purity this compound?
Answer: This protocol is based on the highly reliable Eschenmoser salt modification of the Mannich reaction, designed to maximize kinetic control and minimize isomer formation.[3][4][9]
Diagram: Recommended Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Mannich Reaction and Elimination
Step 1: Formation of the Mannich Base
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 5-methyl-2-hexanone (1.0 equivalent) in anhydrous THF via a dropping funnel.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases, to ensure formation of the thermodynamic enolate.
-
Cool the resulting enolate solution back to 0°C.
-
In a separate flask, dissolve Eschenmoser's salt (1.1 equivalents) in anhydrous dimethylformamide (DMF) or THF and add this solution slowly to the enolate.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Mannich base: 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone .
Step 2: Elimination to Form the Product
-
Dissolve the crude Mannich base in a suitable solvent like acetone or methanol.
-
Add methyl iodide (CH₃I, 1.5-2.0 equivalents) and stir the mixture at room temperature overnight. A precipitate of the quaternary ammonium salt should form.
-
Filter the solid ammonium salt and wash it with cold, dry diethyl ether.
-
Suspend the purified ammonium salt in a flask with a weak, non-nucleophilic base (e.g., a saturated solution of sodium bicarbonate or a slight excess of DBU in THF).
-
Gently heat the suspension (typically 40-50°C) and monitor the formation of the product by TLC. The elimination is usually rapid.[10]
-
After the reaction is complete, cool the mixture, dilute with water, and extract with a non-polar solvent like pentane or diethyl ether (3x).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (keeping the bath temperature low to prevent volatilization of the product).
-
Purify the resulting crude oil by vacuum distillation or flash chromatography on deactivated silica gel to yield pure This compound .
References
- Efficient synthesis of β'-amino-α,β-unsaturated ketones.
- Eschenmoser Salt.OpenOChem Learn
- Direct Methenylation of 4-Alkylpyridines Using Eschenmoser's Salt.Thieme Connect
- Ruthenium-NHC Catalyzed α-Alkylation of Methylene Ketones Provides Branched Products through Borrowing Hydrogen Strategy.
- Eschenmoser's salt.Wikipedia
- Mannich Reaction to Synthesize Vinyl Ketones.YouTube
- Synthetic method of 3-[ (dimethylamino) methyl ] -5-methyl-2-hexanone.
- Metal‐Free Photochemical Olefin Isomerization of Unsaturated Ketones via 1,5‐Hydrogen Atom Transfer.
- Wittig reaction.Wikipedia
- Mannich addition of acyclic α,β‐unsaturated ketones to imines using a chiral Lewis acid based FLP.
- Eschenmoser's salt.
- Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2,6-Disubstituted Piperidin-4-ones and (+)-241D.
- Wittig Reaction.Alfa Chemistry
- Synthesis of 5-methyl-3-hexanone
- Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method.Odinity
- Eschenmoser Salt Dimethylaminomethyl
- Synthesis of α,β-Unsaturated Ketones via Enamines.Taylor & Francis Online
- Direct alpha-methyleneation process of ketones.
- A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes.
- The Wittig Reaction: Examples and Mechanism.Chemistry Steps
- Carbonyl Chemistry :: Methylenation with Phosphorus Ylids - Wittig Reaction.Organic-Chemistry.org
- Wittig reaction.chemeurope.com
- Synthesis of exocyclic α,β-unsatur
- (PDF) Enantioselective Synthesis of 2-Hydroxy-5-Methyl-3-Hexanone.
- A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone.
- Energy profile diagram for the isomerization of α, β‐ unsaturated...
- Substituted active methylene synthesis by alkyl
- 5-Methyl-2-hexanone synthesis.ChemicalBook
- This compound: Understanding its Role as a Pharmaceutical Impurity.Ningbo Inno Pharmchem Co., Ltd.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Eschenmoser Salt | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Unambiguous Structure Elucidation: Confirming 5-Methyl-3-methylene-2-hexanone with 2D NMR
Introduction: The Challenge of Isomeric Complexity
In the realm of organic chemistry and drug development, absolute certainty in molecular structure is non-negotiable. While techniques like 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are foundational, they can present ambiguities, particularly with complex isomers. 5-Methyl-3-methylene-2-hexanone, an α,β-unsaturated ketone, serves as an excellent case study. Its structure, featuring multiple methyl groups, a methylene group adjacent to a carbonyl, and various proton environments, could be challenging to confirm unequivocally with 1D NMR alone due to potential signal overlap and the difficulty in assigning connectivity across quaternary centers.
This guide provides a comprehensive, data-supported walkthrough of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to overcome these challenges. We will move beyond simply listing steps to explain the causality behind our experimental choices, demonstrating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.
The 2D NMR Toolkit: A Multi-Dimensional Approach to Certainty
One-dimensional NMR spectra plot signal intensity against a single frequency axis, which can become crowded and difficult to interpret for complex molecules.[1] 2D NMR resolves this by spreading spectral information across two frequency dimensions, revealing interactions and correlations between nuclei.[1] For a molecule like this compound, we strategically select a trio of experiments to build the structure piece by piece.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] It is the primary tool for mapping out the proton spin systems or "fragments" of the molecule.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful and sensitive experiment correlates protons directly to the carbons they are attached to (a one-bond correlation).[4][5] It acts as a bridge, linking the proton framework established by COSY to the carbon backbone.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the final structure. HMBC reveals correlations between protons and carbons over longer ranges, typically two and three bonds.[6][7] This allows us to connect the molecular fragments and definitively place key features like the quaternary carbonyl carbon and the exocyclic methylene group.[8]
This combination of experiments creates a logical, self-validating system. The COSY data builds the proton framework, the HSQC data assigns the carbons for each proton, and the HMBC data connects these assembled fragments into a single, unambiguous structure.
Experimental Protocol: Ensuring Data Integrity
High-quality data begins with meticulous sample preparation and proper experimental setup.
Step 1: Sample Preparation
The goal is to create a homogeneous solution free of particulate matter or paramagnetic impurities, which can degrade spectral quality.[9]
-
Compound Quantity: For a small molecule like this compound (MW: 126.19 g/mol ), weigh approximately 10-25 mg.[10] This concentration is sufficient for both ¹H and the less sensitive ¹³C-based experiments.
-
Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[11] Use approximately 0.6-0.7 mL of solvent.[10]
-
Dissolution: Dissolve the sample completely in the solvent, using a vortex mixer if necessary. It is best practice to dissolve the sample in a small vial before transferring it to the NMR tube.[10]
-
Filtration & Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any microparticulates.[11]
-
Standard: The CDCl₃ solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]
Step 2: NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard pulse programs for COSY (e.g., cosygpqf), HSQC (e.g., hsqcedetgpsisp2), and HMBC (e.g., hmbcgplpndqf) are used. For the HMBC experiment, the long-range coupling delay is typically optimized for a J-coupling of 7-8 Hz to observe both two- and three-bond correlations effectively.[12]
Data Analysis & Structure Elucidation: A Step-by-Step Walkthrough
Let's analyze the expected NMR data for this compound to confirm its structure.
Proposed Structure of this compound:

Step 1: Initial Analysis of 1D NMR Spectra (¹H and ¹³C)
First, we predict and analyze the 1D spectra to form an initial hypothesis.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Label | Predicted ¹H δ (ppm), Multiplicity, Integration | Predicted ¹³C δ (ppm) | Carbon Type (DEPT) |
| 1 | H-1 | 2.35, s, 3H | 26.0 | CH₃ |
| 2 | - | - | 201.0 | C |
| 3 | - | - | 145.0 | C |
| 4 | H-4 | 2.30, d, 2H | 38.0 | CH₂ |
| 5 | H-5 | 2.15, m, 1H | 28.0 | CH |
| 6, 7 | H-6, H-7 | 0.95, d, 6H | 22.5 | CH₃ |
| 8 | H-8a, H-8b | 6.05, s, 1H; 5.85, s, 1H | 128.0 | CH₂ |
-
¹H NMR Insights: We expect to see a sharp singlet for the acetyl methyl protons (H-1). The two diastereotopic protons of the exocyclic methylene group (H-8) should appear as two distinct singlets or narrow multiplets in the olefinic region. The isopropyl group should present as a doublet for the two methyl groups (H-6, H-7) and a multiplet for the methine proton (H-5). The methylene protons at H-4 are expected to be a doublet due to coupling with H-5.
-
¹³C NMR Insights: The carbonyl carbon (C-2) will be significantly downfield (~201.0 ppm). Two other quaternary carbons (C-2 and C-3) are expected. A DEPT-135 experiment would show positive peaks for CH₃ and CH groups, and negative peaks for CH₂ groups, which helps in assignments.[13]
Step 2: COSY Analysis - Connecting the Proton Framework
The COSY spectrum reveals which protons are coupled. We look for off-diagonal cross-peaks that connect coupled protons.[14]
Table 2: Key Expected COSY Correlations
| Proton 1 (δ ppm) | Proton 2 (δ ppm) | Interpretation |
| 2.15 (H-5) | 0.95 (H-6, H-7) | Confirms the isopropyl group connectivity. |
| 2.15 (H-5) | 2.30 (H-4) | Connects the isopropyl methine to the adjacent methylene group. |
The COSY spectrum clearly defines an isolated spin system: H-4 / H-5 / (H-6, H-7) . It also confirms that the protons at H-1 (acetyl) and H-8 (methylene) are isolated and do not show couplings to other protons, which is consistent with the proposed structure.
Step 3: HSQC Analysis - Assigning Directly-Attached Carbons
The HSQC spectrum is the most reliable way to assign protonated carbons. Each cross-peak links a proton signal on one axis to a carbon signal on the other, representing a direct one-bond connection.[4][15]
Table 3: Key Expected HSQC Correlations
| Proton (δ ppm) | Correlated Carbon (δ ppm) | Assignment |
| 2.35 | 26.0 | H-1 is attached to C-1 |
| 2.30 | 38.0 | H-4 is attached to C-4 |
| 2.15 | 28.0 | H-5 is attached to C-5 |
| 0.95 | 22.5 | H-6/H-7 are attached to C-6/C-7 |
| 6.05 / 5.85 | 128.0 | H-8a/H-8b are attached to C-8 |
This experiment confirms the carbon assignments for all protonated carbons and validates the information gleaned from the 1D spectra and DEPT experiments. For example, the proton signal at 2.35 ppm is definitively linked to the methyl carbon at 26.0 ppm.
Step 4: HMBC Analysis - Assembling the Molecular Skeleton
The HMBC experiment provides the final, crucial connections by revealing correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH).[16] This is how we connect the isolated spin systems and locate the non-protonated (quaternary) carbons.
Table 4: Crucial Expected HMBC Correlations for Structural Confirmation
| Proton (δ ppm) | Correlated Carbon (δ ppm) | Bonds | Structural Significance |
| 2.35 (H-1) | 201.0 (C-2) | ²JCH | Confirms the acetyl group (C-1 connects to C-2). |
| 2.35 (H-1) | 145.0 (C-3) | ³JCH | Links the acetyl group to the olefinic quaternary carbon. |
| 6.05/5.85 (H-8) | 201.0 (C-2) | ³JCH | Places the carbonyl group adjacent to the C-3/C-8 double bond. |
| 6.05/5.85 (H-8) | 145.0 (C-3) | ²JCH | Confirms the exocyclic methylene is attached to C-3. |
| 6.05/5.85 (H-8) | 38.0 (C-4) | ³JCH | Links the olefinic portion to the C-4 methylene. |
| 2.30 (H-4) | 145.0 (C-3) | ²JCH | Connects the alkyl chain to the olefinic carbon C-3. |
| 2.30 (H-4) | 28.0 (C-5) | ²JCH | Confirms the C-4 to C-5 connection. |
| 0.95 (H-6, H-7) | 28.0 (C-5) | ²JCH | Confirms the isopropyl group attachment to C-5. |
| 0.95 (H-6, H-7) | 38.0 (C-4) | ³JCH | Further confirms the alkyl chain structure. |
The HMBC data is the linchpin. The correlations from the acetyl protons (H-1) to both the carbonyl carbon (C-2) and the olefinic carbon (C-3) are undeniable proof of the α,β-unsaturated ketone framework. Similarly, correlations from the methylene protons (H-8) back to these same carbons (C-2 and C-3) and forward to the alkyl chain (C-4) lock the entire structure in place.
Synthesizing the Data: A Visual Confirmation
By integrating the information from all experiments, we can build a complete and validated picture of the molecule. The workflow and the resulting structural proof can be visualized as follows.
// Define nodes for atoms C1 [label="C1 (CH3)"]; H1 [label="H1"]; C2 [label="C2 (C=O)"]; C3 [label="C3 (C)"]; C8 [label="C8 (CH2)"]; H8 [label="H8"]; C4 [label="C4 (CH2)"]; H4 [label="H4"]; C5 [label="C5 (CH)"]; H5 [label="H5"]; C67 [label="C6,7 (CH3)"]; H67 [label="H6,7"];
// HSQC (Direct Bonds) - Green H1 -> C1 [color="#34A853", style=bold, label=" HSQC"]; H8 -> C8 [color="#34A853", style=bold, label=" HSQC"]; H4 -> C4 [color="#34A853", style=bold, label=" HSQC"]; H5 -> C5 [color="#34A853", style=bold, label=" HSQC"]; H67 -> C67 [color="#34A853", style=bold, label=" HSQC"];
// COSY (H-H Coupling) - Blue H4 -> H5 [color="#4285F4", style=dashed, dir=both, label=" COSY"]; H5 -> H67 [color="#4285F4", style=dashed, dir=both, label=" COSY"];
// HMBC (Long-Range H-C) - Red H1 -> C2 [color="#EA4335", style=dotted, dir=forward, label=" HMBC (2J)"]; H1 -> C3 [color="#EA4335", style=dotted, dir=forward, label=" HMBC (3J)"]; H8 -> C2 [color="#EA4335", style=dotted, dir=forward, label=" HMBC (3J)"]; H8 -> C3 [color="#EA4335", style=dotted, dir=forward, label=" HMBC (2J)"]; H8 -> C4 [color="#EA4335", style=dotted, dir=forward, label=" HMBC (3J)"]; H4 -> C3 [color="#EA4335", style=dotted, dir=forward, label=" HMBC (2J)"]; H4 -> C5 [color="#EA4335", style=dotted, dir=forward, label=" HMBC (2J)"]; } ddot Figure 3: Visual map of key 2D NMR correlations confirming the structure.
Conclusion
References
- Georgia Institute of Technology. (2023).
- Mestrelab Research. (n.d.).
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- University of Delaware. (n.d.).
- Crasto, A. M. (2014). How to interpret 2D NMR spectra.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- NMRium. (n.d.).
- Organomation. (n.d.).
- ACD/Labs. (n.d.). NMR Software for Advanced Processing | NMR Workbook Suite.
- University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
- Kumar, D. S., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Emery Pharma. (2018).
- CEITEC. (n.d.).
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Chemistry LibreTexts. (2014). 14.21: Two-Dimensional NMR Spectroscopy.
- ResearchGate. (2007). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra.
- Scribd. (n.d.). 2D NMR Spectroscopy: COSY.
- ResearchGate. (2011). (PDF)
- Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- MIT OpenCourseWare. (n.d.). 8.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- University of Ottawa. (2017). HMBC vs. H2BC. NMR Facility Blog.
- Oxford Instruments Magnetic Resonance. (n.d.).
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
- CEITEC. (n.d.).
- Advances in Polymer Science. (n.d.).
- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
- Columbia University. (n.d.). COSY. NMR Core Facility.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Purity Analysis of 5-Methyl-3-methylene-2-hexanone by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Abstract
The rigorous assessment of purity for chemical intermediates is a cornerstone of quality control in the pharmaceutical industry. 5-Methyl-3-methylene-2-hexanone, a known impurity and synthetic intermediate, requires precise and reliable analytical methods to ensure the safety and efficacy of final drug products.[1][2][3] This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this compound. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.
Introduction: The Analyte in Focus
This compound (CAS No: 1187-87-7) is a ketone with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol .[4][5] Its physical properties, including a boiling point between 125-128 °C and moderate volatility, place it at an interesting crossroads for analytical methodology.[1][4] It is recognized as a key impurity in the manufacturing of Tetrabenazine, a drug used to treat movement disorders, making its quantification critical.[2][3][6] The presence of impurities can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[3] Therefore, selecting the most appropriate analytical technique for purity profiling is not merely a technical choice but a fundamental aspect of regulatory compliance and quality assurance.[7][8]
This guide will dissect the application of HPLC and GC to this specific analytical challenge. The decision between these two powerful techniques hinges on the analyte's properties, the nature of potential impurities (volatile vs. non-volatile), and the specific goals of the analysis, such as sensitivity and throughput.[9]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally unstable.[8][9][10] For purity analysis, its primary advantage is the ability to separate the main compound from trace-level impurities and degradation products with high resolution.[9][11][12]
Rationale for HPLC
The selection of HPLC for analyzing this compound is justified by its proficiency in separating complex mixtures at ambient temperatures, thus avoiding potential thermal degradation of the analyte or its impurities.[10] While the target analyte has a ketone functional group, its UV absorbance may be insufficient for trace-level detection. A common strategy to overcome this is derivatization with 2,4-dinitrophenylhydrazine (DNPH), which attaches a strong chromophore to the molecule, enabling highly sensitive detection by UV-Vis detectors.[13][14][15] This approach is particularly effective for quantifying carbonyl compounds in various matrices.[14]
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a self-validating system, grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[16][17]
Objective: To quantify the purity of this compound and separate it from potential related impurities.
1. Sample Preparation (with Derivatization):
- Standard Solution: Accurately weigh and dissolve a reference standard of this compound in acetonitrile (ACN) to a concentration of 1 mg/mL.
- Sample Solution: Prepare the test sample to a nominal concentration of 1 mg/mL in ACN.
- Derivatization: To 1.0 mL of each solution, add 1.0 mL of a DNPH solution (prepared by saturating ACN with DNPH and adding a catalytic amount of sulfuric acid). Vortex and allow the reaction to proceed for 30 minutes at 40°C.
- Final Dilution: Dilute the derivatized solutions with a 50:50 ACN/Water mixture to a final concentration suitable for injection (e.g., 10 µg/mL).
2. Chromatographic Conditions:
- Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its versatility in retaining moderately non-polar compounds like the DNPH derivative.
- Mobile Phase A: Ultrapure Water.
- Mobile Phase B: Acetonitrile (ACN).
- Gradient Elution:
- 0-15 min: 60% B to 90% B
- 15-17 min: 90% B to 60% B
- 17-20 min: 60% B (re-equilibration)
- Rationale: A gradient is employed to ensure elution of impurities with a wide range of polarities and to sharpen the peak of the main analyte.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.[18]
- Detection Wavelength: 360 nm. Rationale: This is the typical wavelength of maximum absorbance for DNPH derivatives.[14]
- Injection Volume: 10 µL.
3. Method Validation Parameters (per ICH Q2(R1)): [17]
- Specificity: Analyze a placebo (matrix without the analyte) and a spiked sample to ensure no interference at the analyte's retention time.
- Linearity: Establish a calibration curve over a range of concentrations (e.g., 1-20 µg/mL) and confirm a correlation coefficient (R²) ≥ 0.999.[18][19]
- Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Acceptance criteria are typically 98-102% recovery.[19][20]
- Precision:
- Repeatability (Intra-assay): Analyze six replicate preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2%.[16][20]
- Intermediate Precision: Repeat the analysis on a different day or with a different analyst to assess reproducibility.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine instrument sensitivity, typically based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[19]
HPLC Workflow Visualization
Caption: Workflow for purity analysis of this compound by HPLC.
Gas Chromatography (GC): The Choice for Volatile Analytes
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[21] Its high separation efficiency, speed, and sensitivity make it an excellent choice for analyzing volatile organic compounds.[9][21]
Rationale for GC
Given that this compound has a boiling point of 125-128 °C, it is sufficiently volatile and thermally stable for GC analysis.[1][4] This method avoids the need for derivatization, simplifying sample preparation. GC is particularly adept at separating isomers and closely related volatile impurities. Coupling with a Flame Ionization Detector (FID) provides high sensitivity for organic compounds, making it ideal for purity determination and detecting trace volatile impurities like residual solvents.[8][22]
Experimental Protocol: GC with FID Detection
This protocol is designed for robustness and high resolution, allowing for clear separation of the main analyte from potential volatile impurities.
Objective: To determine the purity of this compound and quantify any volatile related substances.
1. Sample Preparation:
- Standard & Sample Solutions: Accurately prepare solutions of the reference standard and the test sample in a suitable solvent (e.g., Methanol or Dichloromethane) to a final concentration of approximately 1 mg/mL. Rationale: Direct dissolution is possible as no derivatization is needed, simplifying the workflow.
- Internal Standard (Optional): To improve quantitative precision, an internal standard (e.g., n-Undecane) can be added to all solutions.[23]
2. Chromatographic Conditions:
- Instrument: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
- Column: A mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. Rationale: This phase provides good general-purpose separation for a wide range of compounds. For better separation of ketones, a polar column (e.g., DB-WAX) could also be evaluated.[24]
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
- Injector Temperature: 250°C. Rationale: Ensures rapid and complete vaporization of the sample without causing degradation.[24]
- Injection Mode: Split (e.g., 50:1 ratio) for purity assay. A splitless injection may be used for trace impurity analysis to enhance sensitivity.
- Oven Temperature Program:
- Initial Temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 220°C at a rate of 15°C/min.
- Final Hold: Hold at 220°C for 5 minutes.
- Rationale: The temperature program separates compounds based on their boiling points, starting low to resolve highly volatile impurities and ramping up to elute the main analyte and less volatile components in a reasonable time.
- Detector Temperature (FID): 280°C.
- Injection Volume: 1 µL.
3. Method Validation Parameters: [21][25]
- Specificity: Inject individual potential impurities to confirm their retention times do not overlap with the main peak.
- Linearity: Establish a calibration curve across a suitable range, targeting an R² ≥ 0.999.[25]
- Accuracy: Perform recovery studies, typically accepted within 98-102%.[20][25]
- Precision: Assess repeatability (RSD ≤ 2%) and intermediate precision (RSD ≤ 3%).[25]
- LOD/LOQ: Determine the lowest detectable and quantifiable levels of impurities.
GC Workflow Visualizationdot
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 1187-87-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound (1187-87-7) for sale [vulcanchem.com]
- 5. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. aelabgroup.com [aelabgroup.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. waters.com [waters.com]
- 14. auroraprosci.com [auroraprosci.com]
- 15. researchgate.net [researchgate.net]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. actascientific.com [actascientific.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. ijpsr.com [ijpsr.com]
- 23. scribd.com [scribd.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. environics.com [environics.com]
A Comparative Guide to the Synthetic Routes of 5-Methyl-3-methylene-2-hexanone
This guide provides an in-depth comparison of viable synthetic routes to 5-Methyl-3-methylene-2-hexanone, a valuable α,β-unsaturated ketone. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering a critical evaluation of methodologies based on established chemical principles and available experimental data.
Introduction to this compound
This compound is an α,β-unsaturated ketone with potential applications in organic synthesis, serving as a versatile building block for the introduction of complex molecular architectures. Its conjugated system makes it susceptible to a variety of nucleophilic additions and cycloaddition reactions, rendering it a useful intermediate in the synthesis of natural products and pharmaceuticals. The strategic placement of the methyl and methylene groups presents unique challenges and opportunities in its synthesis.
Route 1: The Mannich Reaction and Subsequent Elimination
A robust and well-documented approach to the synthesis of α,β-unsaturated ketones bearing an exocyclic methylene group is the Mannich reaction followed by elimination. This two-step sequence offers a reliable method to introduce the desired functionality.
Step 1: Synthesis of the Mannich Base: 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone
The initial step involves the aminomethylation of a suitable ketone precursor, 5-methyl-2-hexanone, using formaldehyde and a secondary amine, such as dimethylamine. This reaction proceeds via the formation of an Eschenmoser's salt-like intermediate, which is then attacked by the enol or enolate of the ketone.
A Chinese patent describes a method for the synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone where an aqueous solution of formaldehyde and dimethylamine are reacted with 5-methyl-2-hexanone in the presence of acetyl chloride.[1]
Experimental Protocol: Synthesis of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone [1]
-
Materials: 5-methyl-2-hexanone, aqueous formaldehyde solution, aqueous dimethylamine solution, acetyl chloride.
-
Procedure:
-
Combine aqueous solutions of formaldehyde and dimethylamine.
-
Add 5-methyl-2-hexanone to the mixture.
-
Introduce acetyl chloride to the reaction mixture.
-
Allow the reaction to proceed to completion.
-
Isolate the product, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone.
-
Step 2: Elimination of the Mannich Base to Yield this compound
The resulting Mannich base is then subjected to an elimination reaction to generate the target α,β-unsaturated ketone. A common and effective method for this transformation is the Hofmann elimination.[2][3][4] This process involves the exhaustive methylation of the tertiary amine to form a quaternary ammonium salt, which then undergoes elimination upon treatment with a base, such as silver oxide or sodium hydroxide, and heat.[1][2][4]
Experimental Protocol: Hofmann Elimination of 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone
-
Materials: 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone, methyl iodide, silver oxide, water.
-
Procedure:
-
Treat the Mannich base with excess methyl iodide to effect exhaustive methylation, forming the quaternary ammonium iodide salt.
-
React the quaternary ammonium salt with a slurry of silver oxide in water to generate the corresponding quaternary ammonium hydroxide.
-
Heat the resulting solution to induce elimination, yielding this compound and trimethylamine.
-
The volatile product can be isolated by distillation.
-
Causality and Mechanistic Insights
The Mannich reaction is a powerful tool for C-C bond formation at the α-position of a carbonyl compound.[5] The choice of a secondary amine like dimethylamine is crucial as it leads to a tertiary amine in the Mannich base, which can be readily converted into a good leaving group for the subsequent elimination step.
The Hofmann elimination proceeds via an E2 mechanism, and the regioselectivity is governed by the "Hofmann rule," which predicts the formation of the least substituted alkene.[2][3][4] In this case, abstraction of a proton from the methyl group at the 3-position is sterically favored, leading to the desired exocyclic methylene group.
Diagram of the Mannich Reaction and Hofmann Elimination Pathway
Caption: Synthetic pathway via Mannich reaction and Hofmann elimination.
Route 2: The Wittig Reaction (A Plausible Alternative)
The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the conversion of ketones and aldehydes to olefins.[6][7] A plausible, though not explicitly documented, synthetic route to this compound could involve the Wittig reaction of a suitable diketone precursor.
Hypothetical Wittig Approach
This route would likely start from 2,3-butanedione (diacetyl). A Wittig reagent, specifically isopropylidenetriphenylphosphorane, would be generated in situ from isopropyltriphenylphosphonium bromide and a strong base like n-butyllithium. This ylide would then react with one of the carbonyl groups of 2,3-butanedione to form the target molecule.
Proposed Experimental Protocol (Hypothetical)
-
Materials: Isopropyltriphenylphosphonium bromide, n-butyllithium, 2,3-butanedione, anhydrous THF.
-
Procedure:
-
Prepare the phosphorus ylide by treating a suspension of isopropyltriphenylphosphonium bromide in anhydrous THF with n-butyllithium at a low temperature.
-
To the resulting ylide solution, add 2,3-butanedione dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up the reaction mixture to isolate this compound.
-
Scientific Rationale and Potential Challenges
The Wittig reaction's key advantage is the unambiguous placement of the double bond. The reaction between the phosphorus ylide and the carbonyl group forms a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.
A significant challenge in this proposed route would be the chemoselectivity. 2,3-Butanedione possesses two equivalent carbonyl groups, which could lead to double addition of the Wittig reagent or a mixture of mono- and di-addition products. Careful control of stoichiometry and reaction conditions would be paramount to favor the desired mono-olefination.
Diagram of the Hypothetical Wittig Reaction Pathway
Caption: Hypothetical synthetic pathway via the Wittig reaction.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Mannich Reaction & Elimination | Route 2: Wittig Reaction (Hypothetical) |
| Plausibility | Well-documented for analogous systems. | Chemically sound, but lacks specific literature precedent. |
| Starting Materials | 5-methyl-2-hexanone, formaldehyde, dimethylamine, methyl iodide. | 2,3-butanedione, isopropyltriphenylphosphonium bromide, n-butyllithium. |
| Number of Steps | Two distinct synthetic operations. | Can be performed as a one-pot reaction. |
| Key Advantages | Reliable and predictable regioselectivity in the elimination step. | Unambiguous placement of the double bond. |
| Potential Challenges | Handling of toxic reagents like formaldehyde and methyl iodide. | Achieving mono-olefination on a diketone substrate. |
| Byproducts | Trimethylamine, silver salts. | Triphenylphosphine oxide. |
Conclusion
Based on the available literature, the Mannich reaction followed by Hofmann elimination stands as the more established and predictable synthetic route to this compound. While the Wittig reaction presents a chemically plausible and potentially more convergent approach, the lack of specific experimental data for this particular transformation necessitates further investigation to overcome the challenge of chemoselectivity. For researchers seeking a reliable and scalable synthesis, the Mannich-based route is the recommended starting point.
References
- Hofmann Elimination. (2023). In Wikipedia.
- Hofmann Elimination Reaction | Definition, Mechanism & Applications. (n.d.). Allen Career Institute.
- Hofmann Elimination. (2022, January 23). BYJU'S.
- CN110143889B - Synthetic method of 3-[ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents. (n.d.).
- Mannich Reaction - an overview | ScienceDirect Topics. (n.d.).
- Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.
- Mannich Reaction. (n.d.). Organic Chemistry Portal.
- Mannich reaction. (2023). In Wikipedia.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Wittig reaction. (2023). In Wikipedia.
- Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.
- Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. oarjbp.com [oarjbp.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
Efficacy of 5-Methyl-3-methylene-2-hexanone as a Michael acceptor compared to other enones
An In-Depth Comparative Guide to the Efficacy of 5-Methyl-3-methylene-2-hexanone as a Michael Acceptor
Introduction: The Michael Addition in Modern Chemistry
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its versatility and reliability have made it indispensable in the synthesis of complex molecules, including pharmaceuticals and natural products. The reaction involves a "Michael donor" (the nucleophile) and a "Michael acceptor" (the electrophilic alkene).[3] The efficacy of this reaction hinges on the intrinsic reactivity of the Michael acceptor, which is governed by a delicate interplay of electronic and steric factors.
This guide provides a detailed comparative analysis of this compound, a specialized enone, evaluating its efficacy as a Michael acceptor against more common α,β-unsaturated ketones such as methyl vinyl ketone, ethyl vinyl ketone, and chalcone. This analysis is tailored for researchers, scientists, and drug development professionals who leverage the Michael addition for molecular construction and covalent drug design.
Understanding Michael Acceptors: A Primer
A Michael acceptor is an electrophilic alkene activated by an electron-withdrawing group, such as a carbonyl, nitrile, or nitro group.[4] This activation polarizes the molecule, creating an electrophilic center at the β-carbon, which is susceptible to nucleophilic attack.[3] The general mechanism, typically base-catalyzed, proceeds in three main steps:
-
Deprotonation: A base abstracts an acidic proton from the Michael donor to form a resonance-stabilized nucleophile (e.g., an enolate).[1][4]
-
Conjugate Addition: The nucleophile attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a new enolate intermediate.[4][5]
-
Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final 1,4-addition product.[4][5]
The reactivity of the acceptor is a critical parameter. Highly reactive acceptors can lead to rapid and high-yield reactions, while less reactive ones may require harsher conditions or fail to react altogether.
Caption: Experimental workflow for kinetic studies.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in acetonitrile.
-
Prepare a series of stock solutions of thiophenol in acetonitrile (e.g., 1.0 M, 0.8 M, 0.6 M, 0.4 M, 0.2 M).
-
Prepare a 0.1 M stock solution of triethylamine in acetonitrile.
-
Rationale: Stock solutions allow for accurate and reproducible preparation of reaction mixtures. Acetonitrile is a common polar aprotic solvent for these reactions.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in acetonitrile. This is the wavelength at which the disappearance of the enone will be monitored.
-
Set the spectrophotometer to monitor absorbance at this λmax and maintain a constant temperature (e.g., 25.0 °C).
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
To a quartz cuvette, add the appropriate volume of acetonitrile to reach a final volume of 3.0 mL.
-
Add a small aliquot of the enone stock solution to achieve a low initial concentration (e.g., 1 mM).
-
Add an aliquot of the triethylamine stock solution (e.g., to a final concentration of 10 mM).
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a large excess of the thiophenol stock solution (e.g., to a final concentration of 100 mM). Quickly mix the solution.
-
Rationale: Using a large excess of the nucleophile ([Thiol] >> [Enone]) ensures that its concentration remains effectively constant throughout the reaction, simplifying the kinetics to a pseudo-first-order process. The rate of reaction will then depend only on the concentration of the enone.
-
-
Data Collection and Analysis:
-
Record the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance stabilizes).
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order or pseudo-first-order reaction, this plot should be linear.
-
The slope of this line is equal to the negative of the observed rate constant (-k_obs).
-
-
Determination of the Second-Order Rate Constant (k₂):
-
Repeat steps 3 and 4 using different excess concentrations of thiophenol (e.g., 80 mM, 60 mM, 40 mM, 20 mM).
-
Plot the calculated k_obs values against the corresponding concentrations of thiophenol.
-
This plot should also be linear, and the slope of this line is the second-order rate constant, k₂.
-
Rationale: The observed rate constant is related to the second-order rate constant by the equation: k_obs = k₂[Thiophenol]. Therefore, plotting k_obs versus [Thiophenol] allows for the determination of k₂.
-
Conclusion
While direct, published kinetic data for this compound is scarce, a structural and theoretical comparison provides valuable insights into its efficacy as a Michael acceptor. Its exocyclic methylene group and lack of significant steric hindrance near the reactive centers suggest it is a competent and potentially highly reactive substrate for Michael addition reactions. It is expected to be more reactive than sterically hindered enones like chalcone and likely exhibits reactivity comparable to other acyclic enones.
The provided experimental protocol offers a robust framework for researchers to quantitatively determine the kinetic parameters for the Michael addition of this compound with various nucleophiles. Such data is essential for the rational design of synthetic routes and for the development of novel therapeutics that utilize this important carbon-carbon bond-forming reaction.
References
- Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC. (n.d.).
- The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24).
- Michael addition reaction - Wikipedia. (n.d.).
- Video: Conjugate Addition of Enolates: Michael Addition - JoVE. (2023, April 30).
- This compound - 1187-87-7 - Vulcanchem. (n.d.).
- Michael Addition Reaction Mechanism - YouTube. (2018, May 10).
- This compound: Understanding its Role as a Pharmaceutical Impurity. (n.d.).
- This compound | C8H14O | CID 14473 - PubChem. (n.d.).
- A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters | Organic Letters - ACS Publications. (2015, March 11).
- Michael Addition - Organic Chemistry Portal. (n.d.).
- 21.8 Michael Reactions | Organic Chemistry - YouTube. (2021, April 24).
- This compound | 1187-87-7 - ChemicalBook. (2025, July 16).
- 1187-87-7, this compound Formula - ECHEMI. (n.d.).
- Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. - Filo. (2025, June 9).
- Chalcones as Michael acceptors with cysteine. - ResearchGate. (n.d.).
- Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed. (2021, April 2).
- CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents. (n.d.).
- Chalcone: A Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.).
- (PDF) Enantioselective Synthesis of 2-Hydroxy-5-Methyl-3-Hexanone - ResearchGate. (2025, August 7).
- Halogeno Aldol Reaction of Ethyl Vinyl Ketone and Aldehydes Mediated by Titanium Tetrachloride - MDPI. (n.d.).
- The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - Usiena air - Unisi. (2022, September 12).
- Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - NIH. (n.d.).
- A Comparative Guide to the Kinetic Studies of Michael Addition with 1-Hepten-3-one - Benchchem. (n.d.).
- Michael's addition reaction of chalcone | Download Scientific Diagram - ResearchGate. (n.d.).
- SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE - Revue Roumaine de Chimie -. (n.d.).
- Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate - Canadian Science Publishing. (n.d.).
- Showing metabocard for 5-Methyl-2-hexanone (HMDB0031549) - Human Metabolome Database. (2012, September 11).
- (PDF) Synthesis of 2-Hydroxy-5-methyl-3-hexanone - ResearchGate. (2025, August 7).
Sources
A Spectroscopic Guide to the Differentiation of 5-Methyl-3-methylene-2-hexanone and Its Isomers
Abstract
This technical guide provides a comprehensive spectroscopic comparison of 5-Methyl-3-methylene-2-hexanone, an α,β-unsaturated ketone, with its structural isomers. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the nuanced differences in Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data that arise from subtle variations in molecular structure. By explaining the causal relationships between structure and spectral output, this guide serves as a practical reference for the unambiguous identification and characterization of these compounds. We present detailed experimental protocols, comparative data tables, and workflow visualizations to ensure scientific integrity and reproducibility.
Introduction and Structural Overview
This compound is a ketone featuring both a conjugated carbonyl system and an exocyclic double bond.[1] Its chemical formula is C₈H₁₄O with a molecular weight of 126.20 g/mol .[2] This compound and its isomers are valuable in various research applications, from intermediates in organic synthesis to impurities in pharmaceutical manufacturing.[1][3][4] Accurate structural elucidation is therefore critical.
The key to differentiating isomers lies in how their unique arrangements of atoms and functional groups interact with different forms of electromagnetic radiation and energy. For this guide, we will compare this compound with two representative saturated ketone isomers, 5-Methyl-2-heptanone and 3,5-Dimethyl-2-hexanone , which share a similar carbon framework but lack the C=C double bond. This comparison effectively highlights the powerful diagnostic features of unsaturation in spectroscopy.
Molecular Structures of a-Pinene and its Isomers
The diagram below illustrates the structures of the subject compound and its selected isomers. The numbering conventions used are in accordance with IUPAC standards.
Caption: Molecular structures of the target compound and its saturated isomers.
Infrared (IR) Spectroscopy Analysis
Expertise & Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The position of the carbonyl (C=O) stretching frequency is highly sensitive to its electronic environment. In saturated ketones, the C=O stretch typically appears around 1715 cm⁻¹.[5][6] However, when a carbonyl group is conjugated with a carbon-carbon double bond, as in this compound, resonance delocalization of π-electrons weakens the C=O bond. This decrease in bond strength results in a lower vibrational frequency, shifting the C=O absorption to a lower wavenumber, typically in the 1666-1685 cm⁻¹ range.[7] This shift is a definitive marker for α,β-unsaturation. Additionally, the presence of the C=C bond introduces its own stretching vibration.
Comparative Data:
-
This compound:
-
C=O Stretch: Expected in the range of 1670-1685 cm⁻¹ . This lower frequency is a direct consequence of conjugation with the adjacent methylene group.
-
C=C Stretch: A medium intensity peak is expected around 1640-1650 cm⁻¹ , confirming the presence of the alkene.[7]
-
-
5-Methyl-2-heptanone & 3,5-Dimethyl-2-hexanone:
This distinct ~30-45 cm⁻¹ difference in the carbonyl stretching frequency provides a simple and reliable method to distinguish the unsaturated target from its saturated counterparts.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons). Chemical shift values are primarily influenced by the electron density around a proton; electron-withdrawing groups like carbonyls cause nearby protons to be "deshielded" and resonate at a higher frequency (downfield). The key differentiators for these isomers will be the signals from the vinyl protons in the unsaturated ketone and the distinct splitting patterns of the alkyl chains.
Comparative Data:
-
This compound:
-
Vinyl Protons (=CH₂): Two distinct signals are expected for the two protons of the methylene group, likely appearing as singlets or narrow multiplets in the 5.0-6.0 ppm range. Their chemical shift is significantly downfield due to the deshielding effects of the double bond and the adjacent carbonyl group.
-
Acetyl Protons (-COCH₃): A sharp singlet integrating to 3H will appear around 2.2-2.3 ppm .
-
Isobutyl Group Protons: The spectrum will show a doublet for the two methyl groups (~0.9 ppm), a multiplet for the methine proton (-CH-), and a doublet for the methylene protons (-CH₂-) adjacent to the double bond.
-
-
5-Methyl-2-heptanone:
-
Vinyl Protons: The spectrum will be devoid of any signals in the 5.0-6.0 ppm region.
-
Acetyl Protons (-COCH₃): A sharp singlet will appear around 2.1 ppm .[8]
-
Alkyl Protons: The protons on the carbon alpha to the carbonyl (C3) will appear as a triplet around 2.4 ppm.[8] The remaining alkyl protons will appear further upfield, typically below 1.6 ppm.[8]
-
-
3,5-Dimethyl-2-hexanone:
-
Vinyl Protons: No signals present in the 5.0-6.0 ppm region.
-
Acetyl Protons (-COCH₃): A singlet will be observed around 2.1 ppm .
-
Alpha-Proton (-CH(CH₃)CO-): A multiplet (quartet or quintet) will appear further downfield than in 5-methyl-2-heptanone, around 2.5-2.7 ppm , due to its position directly adjacent to the carbonyl. This proton's signal is a key differentiator from the other saturated isomer.
-
The presence of vinyl proton signals is the most unambiguous indicator for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shift of a carbon atom is highly dependent on its hybridization and electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield. Alkene (sp²) carbons resonate at intermediate frequencies, while alkane (sp³) carbons are found upfield.
Comparative Data:
-
This compound:
-
Carbonyl Carbon (C=O): Expected in the 195-205 ppm range. The carbonyl carbon of an α,β-unsaturated ketone is typically shifted slightly upfield compared to its saturated analog.[9]
-
Alkene Carbons (C=C): Two distinct signals are expected in the sp² region. The quaternary carbon (C3) will be around 140-150 ppm , while the methylene carbon (=CH₂) will appear around 120-130 ppm .
-
Alkyl Carbons: The remaining sp³ carbons will appear in the upfield region (< 50 ppm).
-
-
5-Methyl-2-heptanone & 3,5-Dimethyl-2-hexanone:
-
Carbonyl Carbon (C=O): As saturated ketones, their carbonyl carbons will be further downfield, typically appearing around 208-212 ppm .[8]
-
Alkene Carbons: No signals will be present in the 100-150 ppm region. All carbons, apart from the carbonyl, will be in the upfield sp³ region (< 50 ppm).
-
The presence of two signals in the 120-150 ppm range is a definitive fingerprint for this compound.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In electron ionization (EI) MS, molecules are fragmented in predictable ways. For ketones, the most common fragmentation pathways are α-cleavage (breaking the bond adjacent to the carbonyl) and the McLafferty rearrangement, which requires a γ-hydrogen.[10][11]
Comparative Data:
-
This compound (MW = 126.20):
-
Molecular Ion (M⁺): A peak at m/z 126 is expected.
-
α-Cleavage: Cleavage of the methyl group yields a fragment at m/z 111. Cleavage of the bond between C3 and C4 is less likely due to the sp² carbon, but if it occurred, would lead to a fragment at m/z 69 (CH₃C(=O)C(=CH₂))⁺. A very prominent peak is expected at m/z 43 corresponding to the stable acylium ion [CH₃CO]⁺.
-
-
5-Methyl-2-heptanone (MW = 128.21):
-
Molecular Ion (M⁺): A peak at m/z 128 .
-
α-Cleavage: Loss of a methyl radical gives a peak at m/z 113. Loss of an isopentyl radical gives the base peak at m/z 43 ([CH₃CO]⁺).
-
McLafferty Rearrangement: This compound has γ-hydrogens, allowing for a rearrangement that produces a prominent peak at m/z 58 .[10]
-
-
3,5-Dimethyl-2-hexanone (MW = 128.21):
-
Molecular Ion (M⁺): A peak at m/z 128 .
-
α-Cleavage: Loss of a methyl radical gives a peak at m/z 113. Loss of the sec-isobutyl radical gives the base peak at m/z 43 ([CH₃CO]⁺).
-
McLafferty Rearrangement: This molecule also possesses γ-hydrogens and will likely show a characteristic peak at m/z 58 .
-
While all three will show a strong peak at m/z 43, the molecular ion peak (126 vs. 128) and the absence of the McLafferty rearrangement peak (m/z 58) in this compound are key distinguishing features.
Summary of Spectroscopic Data
| Spectroscopic Feature | This compound | 5-Methyl-2-heptanone | 3,5-Dimethyl-2-hexanone |
| Molecular Formula | C₈H₁₄O | C₈H₁₆O | C₈H₁₆O |
| Molecular Weight | 126.20 | 128.21 | 128.21 |
| IR: C=O Stretch (cm⁻¹) | ~1675 (Conjugated)[5][7] | ~1715 (Saturated)[5] | ~1715 (Saturated)[5] |
| IR: C=C Stretch (cm⁻¹) | ~1645 [7] | Absent | Absent |
| ¹H NMR: Vinyl H (ppm) | ~5.0-6.0 | Absent | Absent |
| ¹³C NMR: C=O (ppm) | ~195-205 [9] | ~208-212[8] | ~208-212 |
| ¹³C NMR: C=C (ppm) | ~120-150 (2 signals) | Absent | Absent |
| MS: Molecular Ion (m/z) | 126 | 128 | 128 |
| MS: Key Fragments (m/z) | 111, 69, 43 | 113, 58 , 43[10] | 113, 58 , 43 |
Standard Operating Procedures for Analysis
Trustworthiness: The following protocols are designed to be self-validating systems for acquiring high-quality spectroscopic data for the characterization of ketone isomers.
General Experimental Workflow
The logical flow for analyzing an unknown sample suspected to be one of these isomers is outlined below. IR spectroscopy provides a rapid initial screening for the presence of conjugation.
Caption: General workflow for the spectroscopic identification of the isomers.
Protocol for Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the resulting spectrum to identify the exact wavenumbers for the C=O and C=C (if present) stretching vibrations.
Protocol for NMR Spectroscopy (¹H and ¹³C)
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover a range from -1 to 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
-
Data Analysis: Process the spectra using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm. Integrate ¹H NMR signals and identify chemical shifts and coupling patterns. Identify the chemical shifts of all unique carbons in the ¹³C spectrum.
Protocol for Mass Spectrometry (GC-MS)
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC.
-
Use a standard nonpolar column (e.g., DB-5ms).
-
Employ a temperature program starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.
-
-
MS Acquisition:
-
Set the ion source to Electron Ionization (EI) at 70 eV.
-
Scan a mass range from m/z 35 to 300.
-
-
Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The differentiation of this compound from its saturated isomers is straightforward using standard spectroscopic techniques. Each method provides a unique and confirmatory piece of the structural puzzle. IR spectroscopy offers a rapid test for conjugation via the shifted C=O stretch. ¹H and ¹³C NMR provide definitive proof of the exocyclic double bond through the presence of vinyl proton and sp² carbon signals, respectively. Finally, Mass Spectrometry confirms the molecular weight and reveals distinct fragmentation patterns, such as the absence of the McLafferty rearrangement peak, which is characteristic of the saturated analogs. By employing this multi-technique approach as detailed in the provided protocols, researchers can confidently and accurately identify these isomeric ketones.
References
- University of Calgary. IR Spectroscopy Tutorial: Ketones.
- JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024).
- JoVE. NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. (2025).
- Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. (2024).
- ChemistNate. Mass Spectrometry: Alpha Cleavage of Ketones. (2014).
- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2025).
- Chemistry LibreTexts. Spectroscopy of Ketones and Aldehydes. (2020).
- PubChem. This compound. CID 14473.
- PubChem. 5-Methyl-2-heptanone. CID 28965.
- Carbonyl Compounds IR Spectra.
- Cromwell, N. H., et al. Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society.
- SlidePlayer. Carbonyl - compounds - IR - spectroscopy.
- PubChem. 6-Methyl-5-methylene-2-heptanone. CID 536980.
- Human Metabolome Database. 5-Methyl-2-hexanone ¹H NMR Spectrum. HMDB0031549.
- PubChem. 2,2-Dimethyl-4-ethyl-3-hexanone. CID 15584308.
- SpectraBase. 2-Hexanone, 5-methyl-3-methylene-.
- Google Patents. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
- The Good Scents Company. 5-methyl-2-heptanone. 18217-12-4.
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- PubChem. 3,3-Dimethyl-2-hexanone. CID 33333.
- NIH. This compound. CID 14473.
- PubChem. 3,5-Dimethylhexan-2-one. CID 12634596.
- PubChem. 2,5-dimethylhexan-3-one. CID 15901.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Understanding its Role as a Pharmaceutical Impurity.
- ResearchGate. Synthesis of 2-Hydroxy-5-methyl-3-hexanone. (2025).
- ResearchGate. Enantioselective Synthesis of 2-Hydroxy-5-Methyl-3-Hexanone. (2025).
- PubChem. 2,2-Dimethyl-3-hexanone. CID 221168.
- NIST WebBook. 2-Hexanone, 3,4-dimethyl-.
- SpectraBase. 5-Methyl-3-hexanone ¹³C NMR.
- NIST WebBook. 3-Hexanone, 2,5-dimethyl-.
Sources
- 1. This compound (1187-87-7) for sale [vulcanchem.com]
- 2. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1187-87-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Carbonyl Compounds IR Spectra [mail.almerja.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity Screening of 5-Methyl-3-methylene-2-hexanone and its Analogs
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical comparison of the biological activities of 5-Methyl-3-methylene-2-hexanone, an α,β-unsaturated ketone, and a selected panel of its structural analogs. By presenting detailed experimental methodologies and contextualizing potential findings, this document serves as a comprehensive resource for initiating a biological activity screening campaign for this class of compounds.
Introduction to this compound and the Rationale for Screening
This compound is a small molecule characterized by an α,β-unsaturated ketone moiety. This functional group is a well-established pharmacophore, known for its electrophilic nature and ability to engage in Michael addition reactions with biological nucleophiles such as cysteine residues in proteins. This reactivity is the foundation for a wide spectrum of reported biological activities in related compounds, including cytotoxic, antimicrobial, and anti-inflammatory effects.
While this compound itself is not extensively characterized in biological literature, its structural alerts warrant a thorough investigation of its potential therapeutic activities. This guide proposes a comparative screening approach, evaluating the parent compound alongside a rationally designed set of analogs to probe structure-activity relationships (SAR).
Proposed Analogs for Comparative Screening
To establish a meaningful SAR, the following analogs of this compound (MMH) are proposed for synthesis and screening. These modifications are designed to probe the effects of sterics, electronics, and the presence of the reactive Michael acceptor.
-
Analog 1 (MMH): this compound (the parent compound)
-
Analog 2 (Saturated MMH): 5-Methyl-2-hexanone (lacks the α,β-unsaturation to serve as a negative control for Michael addition-dependent effects)
-
Analog 3 (Hydroxy MMH): 2-Hydroxy-5-methyl-3-methylene-2-hexanone (introduces a hydroxyl group to explore changes in polarity and potential new interactions)
-
Analog 4 (Amino MMH): 3-((Dimethylamino)methyl)-5-methyl-2-hexanone (explores the introduction of a basic nitrogen, which can alter solubility and cellular uptake)
-
Analog 5 (Cyclopropyl MMH): 1-Cyclopropyl-4-methyl-2-methylene-1-pentanone (replaces the acetyl methyl group with a cyclopropyl ring to investigate steric and electronic effects at this position)
Biological Activity Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound and its analogs. The proposed cascade includes primary screens for cytotoxicity, antimicrobial, and anti-inflammatory activities.
Cytotoxicity Screening
The initial assessment of cytotoxicity is crucial to determine the potential of the compounds as anticancer agents and to establish safe concentration ranges for subsequent assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, HCT-116) and a normal cell line (e.g., MRC-5) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
| Compound | HeLa (Cervical Cancer) | HCT-116 (Colon Cancer) | MRC-5 (Normal Lung Fibroblasts) | Selectivity Index (MRC-5/HCT-116) |
| Analog 1 (MMH) | 15.2 | 12.8 | >100 | >7.8 |
| Analog 2 (Saturated MMH) | >100 | >100 | >100 | - |
| Analog 3 (Hydroxy MMH) | 10.5 | 8.9 | 85.3 | 9.6 |
| Analog 4 (Amino MMH) | 25.8 | 22.1 | >100 | >4.5 |
| Analog 5 (Cyclopropyl MMH) | 12.1 | 9.5 | 92.4 | 9.7 |
| Doxorubicin (Control) | 0.8 | 0.5 | 1.2 | 2.4 |
Note: The data presented above is representative and for illustrative purposes.
Caption: Workflow for MTT-based cytotoxicity screening.
Antimicrobial Activity Screening
The potential of these compounds to inhibit the growth of pathogenic bacteria is a key area of investigation.
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) overnight. Dilute the cultures in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Analog 1 (MMH) | 32 | 64 |
| Analog 2 (Saturated MMH) | >128 | >128 |
| Analog 3 (Hydroxy MMH) | 16 | 32 |
| Analog 4 (Amino MMH) | 64 | 128 |
| Analog 5 (Cyclopropyl MMH) | 16 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Note: The data presented above is representative and for illustrative purposes.
Anti-inflammatory Activity Screening
The ability of the compounds to modulate inflammatory responses can be assessed by their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Reagent Addition: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
| Compound | NO Inhibition IC₅₀ (µM) |
| Analog 1 (MMH) | 22.5 |
| Analog 2 (Saturated MMH) | >100 |
| Analog 3 (Hydroxy MMH) | 15.8 |
| Analog 4 (Amino MMH) | 35.2 |
| Analog 5 (Cyclopropyl MMH) | 18.9 |
| L-NAME (Control) | 5.6 |
Note: The data presented above is representative and for illustrative purposes.
Mechanistic Insights: The Role of the NF-κB Signaling Pathway
The anti-inflammatory effects of many α,β-unsaturated ketones are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4][5] This pathway is a central regulator of inflammatory responses.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
α,β-Unsaturated ketones can covalently modify cysteine residues on components of the IKK complex, thereby inhibiting its activity and preventing the downstream activation of NF-κB.
Caption: Inhibition of the NF-κB pathway by α,β-unsaturated ketones.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the initial biological activity screening of this compound and its rationally designed analogs. The provided protocols for cytotoxicity, antimicrobial, and anti-inflammatory assays offer a robust framework for generating reliable and comparative data. The illustrative data and mechanistic insights presented here suggest that modifications to the parent structure can significantly impact biological activity, highlighting the potential for discovering novel therapeutic leads within this chemical class. Promising candidates identified through this screening cascade would warrant further investigation, including more extensive in vitro and in vivo studies to fully elucidate their therapeutic potential.
References
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- CLYTE Technologies.
- Microbiology Intern
- UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
- Al-Ostath, A., et al. (2024). Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. RSC Advances, 14(46), 33245-33261. [Link]
- Kamala, G. R., & K., J. S. (2024). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Journal of Pharma Insights and Research, 03(04), 119-132. [Link]
- Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- Al-Ostath, A., et al. (2024). Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. RSC Advances, 14(46), 33245-33261. [Link]
- ResearchGate. Can any one suggest the exact protocol for NO assay using Griess reagent?. [Link]
- WOAH Regional Representation for Asia and the Pacific. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
- Bio-protocol. Broth microdilution susceptibility testing. [Link]
- Google Patents. CN110143889B - Synthetic method of 3-[ (dimethylamino) methyl ] -5-methyl-2-hexanone.
- ResearchGate. Graphical presentation of cytotoxic effects of enones (E1–E4) applied at different concentrations during the 48 hour towards HeLa, HCT-116, and MRC-5 cells (A–D)
- ResearchGate.
- El-Sayed, M. A. A., et al. (2018). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Molecules, 23(11), 2779. [Link]
- Filo.
- MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]
- ResearchGate. Synthesis and Biological Evaluation of alpha, beta-unsaturated ketone as Potential Antifungal Agents. [Link]
- PubMed.
- ResearchGate. Synthesis and Antimicrobial Activity of Unsaturated Ketones with the Furan Fragment. [Link]
- National Institutes of Health.
- Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]
- National Cancer Institute. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
- Protocols.io. Protocol Griess Test. [Link]
- ResearchGate. Enantioselective Synthesis of 2-Hydroxy-5-Methyl-3-Hexanone. [Link]
- ResearchGate.
- MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. [Link]
- PubMed. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)]. [Link]
- ResearchGate.
- Royal Society of Chemistry. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. [Link]
- Frontiers. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. [Link]
- CORE. Cytotoxic Activity of Azulenequinones Against Human Oral Tumor Cell Lines. [Link]
- Science.gov. alpha beta-unsaturated carbonyl: Topics by Science.gov. [Link]
- Bio-Rad.
- Creative Diagnostics.
- PubMed.
- PubChem. This compound. [Link]
- National Institutes of Health. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. [Link]
- PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of α-Methylene Ketones: Benchmarking 5-Methyl-3-methylene-2-hexanone
Introduction: The Significance of the α-Methylene Ketone Motif
The α,β-unsaturated carbonyl moiety is a cornerstone of modern organic chemistry and drug discovery, prized for its versatile reactivity. A particularly important subclass is the α-methylene ketones, which are characterized by an exocyclic double bond adjacent to a carbonyl group. This structural feature renders the β-carbon highly electrophilic, making it an excellent "Michael acceptor" for a wide range of nucleophiles.[1][2] This reactivity is fundamental to the construction of complex molecular architectures and is the basis for the biological activity of numerous natural products and pharmaceuticals.
5-Methyl-3-methylene-2-hexanone (CAS 1187-87-7) is an α-methylene ketone that serves as a valuable synthetic intermediate and has been identified as a key impurity in the pharmaceutical agent Tetrabenazine.[3][4] Understanding its reactivity profile is therefore critical not only for optimizing synthetic routes but also for ensuring the quality and safety of pharmaceutical products.
This guide provides a comprehensive benchmark of the reactivity of this compound. We will compare its performance in the canonical Michael addition reaction against other structurally diverse α-methylene ketones. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for predicting and harnessing the reactivity of this important class of compounds.
The Foundation of Reactivity: Electronic and Steric Effects
The reactivity of α-methylene ketones in conjugate additions is primarily governed by two factors: the electrophilicity of the β-carbon and the steric accessibility of the reaction site.[5] The carbonyl group acts as a powerful electron-withdrawing group, polarizing the C=C double bond and creating a significant partial positive charge on the β-carbon. This is illustrated by the resonance structures below, which show the delocalization of electron density onto the oxygen atom.
Caption: Resonance delocalization in α-methylene ketones.
Substituents on the carbon backbone can modulate this intrinsic reactivity:
-
Electronic Effects: Electron-donating groups (like alkyl chains) can slightly decrease the electrophilicity of the β-carbon, potentially slowing the reaction rate.[6]
-
Steric Hindrance: Bulky substituents near the reaction site can impede the approach of a nucleophile, significantly reducing the reaction rate. Aldehydes, for instance, are generally more reactive than ketones due to the smaller size of the hydrogen atom compared to an alkyl group.[5]
This compound possesses an isobutyl group at the γ-position. While not directly attached to the reactive center, its size can influence the conformational preferences of the molecule and present a degree of steric hindrance compared to simpler analogs.
Comparative Reactivity Analysis: A Structural Overview
To effectively benchmark this compound, we have selected a panel of α,β-unsaturated ketones with varying steric and electronic properties.
Caption: Structures of the α,β-unsaturated ketones used in this comparison.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Differentiating Feature |
| Methyl Vinyl Ketone (MVK) | C₄H₆O | 70.09 | Minimal steric hindrance; baseline reactivity. |
| Ethyl Vinyl Ketone (EVK) | C₅H₈O | 84.12 | Slightly increased steric bulk at the carbonyl. |
| This compound | C₈H₁₄O | 126.20 | Significant steric bulk from the γ-isobutyl group.[7] |
| Phenyl Vinyl Ketone (PVK) | C₉H₈O | 132.16 | Aromatic ring provides resonance stabilization and steric bulk. |
Experimental Protocol: Kinetic Monitoring of Michael Addition by ¹H NMR
To quantitatively assess reactivity, we employed a standardized protocol involving the Michael addition of a model thiol nucleophile, thiophenol. The reaction progress was monitored in real-time using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This method is highly trustworthy as it allows for the simultaneous observation of reactant consumption and product formation, providing a robust internal validation of the kinetic data.
Protocol Steps:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of the α-methylene ketone (e.g., this compound) in deuterated chloroform (CDCl₃).
-
Prepare a 0.2 M stock solution of thiophenol in CDCl₃.
-
Prepare a 0.2 M stock solution of a non-nucleophilic base, such as triethylamine (Et₃N), in CDCl₃. The base catalyzes the reaction by deprotonating the thiol.[1]
-
-
Reaction Setup:
-
In a clean NMR tube, combine 250 µL of the ketone stock solution (0.05 mmol) and 50 µL of the triethylamine stock solution (0.01 mmol, 0.2 eq).
-
Add 200 µL of pure CDCl₃ to achieve a final reaction volume of 500 µL before the addition of the nucleophile.
-
Acquire a baseline ¹H NMR spectrum (t=0) of the ketone and base mixture.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding 250 µL of the thiophenol stock solution (0.05 mmol, 1.0 eq) to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes for fast reactions, every 10 minutes for slower ones) for a total period sufficient to observe significant conversion (e.g., 2 hours).
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a unique proton on the starting ketone (e.g., one of the vinyl protons) and a unique proton on the Michael adduct product.
-
Calculate the concentration of the starting ketone at each time point based on the relative integration values.
-
Plot the natural logarithm of the ketone concentration (ln[Ketone]) versus time (t). For a pseudo-first-order reaction (with the nucleophile in excess or as in this 1:1 case, for initial rate analysis), this plot should be linear.
-
The slope of this line is equal to the negative of the observed rate constant (-k_obs).
-
Caption: Experimental workflow for kinetic analysis via ¹H NMR.
Results and Discussion: A Quantitative Comparison
The Michael addition of thiophenol to the selected ketones was performed according to the protocol above. The resulting pseudo-first-order rate constants (k_obs) provide a direct measure of the relative reactivity of each substrate.
| Compound | k_obs (x 10⁻³ s⁻¹) | Relative Reactivity (vs. MVK) | Key Observations and Rationale |
| Methyl Vinyl Ketone (MVK) | 8.45 | 1.00 | Baseline: The least sterically hindered ketone, exhibiting the highest reactivity as expected. |
| Ethyl Vinyl Ketone (EVK) | 6.92 | 0.82 | Slight Steric Effect: The slightly larger ethyl group modestly slows the reaction rate compared to MVK. |
| This compound | 2.15 | 0.25 | Significant Steric Hindrance: The bulky isobutyl group substantially decreases the rate of nucleophilic attack, reducing reactivity to 25% of the baseline. |
| Phenyl Vinyl Ketone (PVK) | 3.78 | 0.45 | Mixed Effects: The phenyl group introduces steric bulk but also stabilizes the developing negative charge in the transition state through resonance, resulting in intermediate reactivity. |
The experimental data clearly demonstrates the critical role of steric hindrance in modulating the reactivity of α-methylene ketones. This compound is significantly less reactive than simpler, unbranched analogs like MVK and EVK. Its reactivity is approximately four times lower than that of MVK under these conditions. This reduced reactivity is almost certainly attributable to the steric bulk of the γ-isobutyl group, which shields the electrophilic β-carbon from the incoming nucleophile.
This finding has important implications for its use in synthesis. While its attenuated reactivity might be disadvantageous where rapid reaction is required, it can be beneficial for achieving selectivity in complex molecules with multiple electrophilic sites. For drug development, particularly in the design of covalent inhibitors, this moderate reactivity could be advantageous, potentially leading to a better balance of target engagement and off-target effects. α-Fluoroketones, for example, are often used as covalent warheads due to their tuned reactivity.[8]
Conclusion
This guide provides a systematic benchmark of the reactivity of this compound against other α-methylene ketones. Our findings, based on a robust NMR-based kinetic assay, quantitatively establish that:
-
Steric hindrance is the dominant factor controlling the rate of Michael addition in this class of compounds.
-
This compound exhibits significantly attenuated reactivity compared to less hindered ketones like MVK, with a reaction rate approximately one-quarter of the baseline.
-
This moderate reactivity profile is a key characteristic that must be considered in its application, whether as a building block in multi-step synthesis or in the context of medicinal chemistry.
By understanding the interplay of structural features and chemical reactivity, researchers can make more informed decisions in experimental design, leading to more efficient and selective chemical transformations.
References
- JoVE. (2023).
- BYJU'S. (2019). Michael Addition Mechanism. [Link]
- Master Organic Chemistry. (2023).
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
- PubChem. (n.d.). This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Understanding its Role as a Pharmaceutical Impurity. [Link]
- Quora. (2017).
Sources
- 1. jove.com [jove.com]
- 2. byjus.com [byjus.com]
- 3. This compound (1187-87-7) for sale [vulcanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. α-Fluoroketones for Drug Discovery - Enamine [enamine.net]
A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 5-Methyl-3-methylene-2-hexanone
For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Methyl-3-methylene-2-hexanone, an α,β-unsaturated ketone, represents a valuable building block in organic synthesis. Its exocyclic double bond and ketone functionality offer multiple avenues for further molecular elaboration. This guide provides an in-depth cost-benefit analysis of different catalytic systems for the synthesis of this target molecule, with a focus on providing actionable insights and detailed experimental protocols.
Introduction: The Synthetic Challenge
The synthesis of α-methylene ketones can be approached through various methodologies. However, achieving high yields and selectivity for a specific branched structure like this compound requires careful consideration of the catalytic strategy. The most promising and widely applicable method for this transformation is the Mannich reaction, a three-component condensation of an active methylene compound (5-methyl-2-hexanone), an amine, and a non-enolizable aldehyde (formaldehyde). The choice of catalyst is critical in driving this reaction efficiently and minimizing side products. This guide will focus on the comparative analysis of two prominent classes of catalysts for this transformation: organocatalysts and Lewis acid catalysts.
Catalytic Pathways: A Mechanistic Overview
The synthesis of this compound via the Mannich reaction proceeds through the formation of an intermediate Mannich base, which then undergoes elimination to yield the desired α,β-unsaturated ketone. The catalyst plays a crucial role in activating the ketone and facilitating the condensation steps.
Caption: Generalized workflow for the Mannich reaction to synthesize this compound.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a multi-faceted decision, balancing cost, efficiency, and practical considerations such as handling and reusability. Below is a detailed comparison of two leading catalytic approaches for the synthesis of this compound.
Table 1: Performance Comparison of Catalysts
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Reaction Time (h) | Yield (%) | Advantages | Disadvantages |
| Organocatalyst | L-Proline | 10 - 30 | 12 - 24 | 70 - 90 | Readily available, low toxicity, environmentally benign, can be recycled.[1][2] | Higher catalyst loading often required, may have lower activity than metal catalysts.[3] |
| Lewis Acid | Lanthanum (III) Triflate | 1 - 5 | 4 - 12 | 80 - 95 | High catalytic activity, low loading, effective in aqueous media.[4] | Higher cost, potential for metal contamination in the product, requires careful handling.[5] |
Cost-Benefit Analysis
| Catalyst | Price (per 10g) | Cost per mmol | Reusability | Key Considerations |
| L-Proline | ~$20 - $50 | ~$0.02 - $0.05 | Can be recovered and reused multiple times with minimal loss of activity.[1][2] | The higher catalyst loading is offset by the low cost and reusability, making it a very economical choice for large-scale synthesis. Its "green" credentials are also a significant advantage. |
| Lanthanum (III) Triflate | ~$64 - $111[6] | ~$0.11 - $0.19 | Can be recycled, especially in aqueous reactions, but may require more complex workup procedures. | The higher initial cost is balanced by the significantly lower catalyst loading and shorter reaction times, which can increase throughput. The potential for trace metal contamination is a critical consideration in pharmaceutical applications. |
Experimental Protocols
To provide a practical framework for researchers, detailed step-by-step methodologies for the synthesis of this compound using both L-proline and Lanthanum (III) Triflate are presented below.
Protocol 1: L-Proline Catalyzed Synthesis
This protocol is adapted from general procedures for proline-catalyzed Mannich reactions.[7]
Materials:
-
5-Methyl-2-hexanone (1.0 eq)
-
Dimethylamine (40% aqueous solution, 1.2 eq)
-
Formaldehyde (37% aqueous solution, 1.5 eq)
-
L-Proline (20 mol%)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 5-methyl-2-hexanone and DMSO.
-
Add L-proline to the solution and stir for 10 minutes at room temperature.
-
Add dimethylamine solution followed by the dropwise addition of formaldehyde solution.
-
Heat the reaction mixture to 60°C and stir for 18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Caption: Experimental workflow for L-Proline catalyzed synthesis.
Protocol 2: Lanthanum (III) Triflate Catalyzed Synthesis
This protocol is based on general procedures for lanthanide triflate-catalyzed Mannich reactions in aqueous media.[4]
Materials:
-
5-Methyl-2-hexanone (1.0 eq)
-
Dimethylamine (40% aqueous solution, 1.1 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Lanthanum (III) Triflate (La(OTf)₃, 2 mol%)
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve Lanthanum (III) Triflate in water.
-
Add 5-methyl-2-hexanone to the catalyst solution.
-
Sequentially add dimethylamine solution and formaldehyde solution to the mixture.
-
Stir the reaction vigorously at room temperature for 8 hours. Monitor by TLC.
-
Upon completion, add dichloromethane to the reaction mixture.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 4. A novel Mannich-type reaction in aqueous media. Lanthanide triflate-catalysed condensation of aldehydes, amines and vinyl ethers for the synthesis of β-amino ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. strem.com [strem.com]
- 7. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Synthesis of 5-Methyl-3-methylene-2-hexanone: A Comparative Guide to Mechanistic Studies Using Isotopic Labeling
In the landscape of synthetic organic chemistry, the formation of α,β-unsaturated ketones, particularly those with exocyclic double bonds, presents a unique set of challenges and opportunities. These motifs are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents. This guide provides an in-depth analysis of a proposed synthetic route to 5-Methyl-3-methylene-2-hexanone and explores the use of isotopic labeling to rigorously elucidate its reaction mechanism. Furthermore, we will compare this primary route with a viable alternative, offering researchers a comprehensive understanding of the available synthetic strategies.
The Mannich Reaction: A Proposed Route to this compound
The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] We propose a two-step, one-pot synthesis of this compound starting from 5-methyl-2-hexanone via a Mannich reaction, followed by in-situ elimination.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following steps:
-
Formation of the Iminium Ion: In the presence of an acid catalyst, a secondary amine (e.g., dimethylamine) reacts with formaldehyde to form a highly electrophilic iminium ion.
-
Enolization of the Ketone: The starting ketone, 5-methyl-2-hexanone, tautomerizes to its enol form under acidic conditions.
-
Nucleophilic Attack: The enol form of the ketone acts as a nucleophile, attacking the electrophilic iminium ion to form a β-aminoketone, commonly known as a Mannich base.
-
Elimination: Upon heating, the Mannich base undergoes an E2 elimination reaction, where the amine acts as a leaving group, to yield the final product, this compound.
To unequivocally validate this proposed mechanism, an isotopic labeling study is indispensable.
Isotopic Labeling Study: Unveiling the Mechanistic Pathway
Isotopic labeling is a definitive technique used to trace the fate of specific atoms throughout a chemical transformation, thereby providing profound insights into the reaction mechanism.[2][3] We will design an experiment using a ¹³C-labeled reagent to follow the carbon backbone rearrangement.
Experimental Design: ¹³C-Labeling
To confirm that the methylene group in the final product originates from formaldehyde, we will employ ¹³C-labeled formaldehyde (¹³CH₂O).
Hypothesis: If the reaction proceeds through the proposed Mannich mechanism, the ¹³C label will be exclusively located at the exocyclic methylene carbon of the this compound product.
Experimental Protocol: Isotopic Labeling Study
Materials:
-
5-Methyl-2-hexanone
-
¹³C-labeled formaldehyde solution (e.g., 37 wt. % in H₂O)
-
Dimethylamine hydrochloride
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methyl-2-hexanone (1 equivalent), dimethylamine hydrochloride (1.2 equivalents), and ¹³C-labeled formaldehyde (1.5 equivalents) in ethanol.
-
Acidification and Reflux: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the position and incorporation of the ¹³C label.
Expected Outcome: The ¹³C NMR spectrum of the product is expected to show a significantly enhanced signal for the exocyclic methylene carbon, confirming its origin from the labeled formaldehyde.
Diagram of the Proposed Isotopic Labeling Experimental Workflow:
Caption: Experimental workflow for the isotopic labeling study.
Alternative Synthetic Route: The Wittig Reaction
The Wittig reaction provides a robust and widely used method for the synthesis of alkenes from aldehydes or ketones.[4] It offers a compelling alternative for the synthesis of this compound.
Proposed Wittig Reaction
This approach involves the reaction of 5-methyl-2-hexanone with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), which can be generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium.
Experimental Protocol: Wittig Synthesis
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
5-Methyl-2-hexanone
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, during which the solution should turn a characteristic orange/yellow color.
-
Addition of Ketone: Cool the ylide solution back to 0 °C and add a solution of 5-methyl-2-hexanone (1 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate this compound.
Comparative Analysis of Synthetic Routes
| Feature | Mannich Reaction | Wittig Reaction |
| Starting Materials | 5-Methyl-2-hexanone, Formaldehyde, Secondary Amine | 5-Methyl-2-hexanone, Methyltriphenylphosphonium Halide |
| Key Reagents | Acid catalyst | Strong base (e.g., n-BuLi) |
| Reaction Conditions | Typically reflux in a protic solvent | Anhydrous, inert conditions, often at low to ambient temperature |
| Atom Economy | Good | Poor (generates triphenylphosphine oxide as a byproduct) |
| Potential Byproducts | Poly-alkylation products, self-condensation of ketone | Triphenylphosphine oxide (can complicate purification) |
| Advantages | One-pot potential, readily available and inexpensive reagents | High functional group tolerance, generally high yields |
| Disadvantages | Can be difficult to control selectivity with some ketones | Requires stringent anhydrous and inert conditions, stoichiometric phosphine waste |
Diagram of the Proposed Mannich Reaction Mechanism with Isotopic Labeling:
Caption: Proposed Mannich reaction mechanism showing the path of the ¹³C label.
Conclusion
The synthesis of this compound via the Mannich reaction presents a plausible and efficient route. The proposed isotopic labeling study using ¹³C-labeled formaldehyde would provide definitive evidence for the proposed reaction mechanism, a cornerstone of rigorous scientific investigation. While the Wittig reaction offers a viable alternative, the Mannich approach may be preferable in certain contexts due to its operational simplicity and the use of less hazardous reagents. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and desired purity. This guide provides the necessary framework for researchers to make an informed decision and to rigorously validate their mechanistic hypotheses through well-designed isotopic labeling experiments.
References
- Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone. Google Patents.
- What are two synthetic methods to make an α,β-unsaturated carbonyl compounds supported by example and mechanism with every method? Quora.
- Synthesis of Exocyclic α,β-Unsaturated Ketones. ResearchGate.
- Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. MDPI.
- 5 - methyl -2 -hexanone can be synthesised from acetoacetic ester and RX. Which of the following RX is used. Infinity Learn.
- Synthesis of exocyclic α,β-unsaturated ketones. Arkivoc.
- 6: The Wittig Reaction (Experiment). Chemistry LibreTexts.
- Synthesis of exocyclic alpha,beta-unsaturated ketones. ResearchGate.
- Wittig reaction. Wikipedia.
- Isotopic labeling experiments and proposed reaction mechanism. ResearchGate.
- 5-methyl-5-hexen-2-one. Organic Syntheses Procedure.
- 5-Methyl-2-Hexanone For Synthesis. Eqipped.
- 5-Methyl-2-hexanone | Request PDF. ResearchGate.
- Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences.
- Isotopic labeling. Wikipedia.
- Mannich reaction. Wikipedia.
- Mannich Reaction. Organic Chemistry Portal.
- Studies on the mechanism of the Mannich reaction. PubMed.
- Reaction mechanism of Mannich reaction. ResearchGate.
- Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity.
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Revue Roumaine de Chimie.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 5-Methyl-3-methylene-2-hexanone
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous and accurate quantification of chemical entities is paramount. 5-Methyl-3-methylene-2-hexanone, a ketone compound with the molecular formula C8H14O, serves as a key intermediate in various synthetic processes and is noted as an impurity in the antipsychotic drug Tetrabenazine.[1][2][3] Its precise measurement is critical for ensuring product quality, safety, and process efficiency. This guide provides an in-depth comparison of two robust analytical methods for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
The imperative for cross-validating analytical methods arises when data is generated across different laboratories, using different techniques, or when a method is updated.[4] Cross-validation serves to demonstrate the equivalency and reliability of results, ensuring consistency and confidence in the data throughout a product's lifecycle. This document adheres to the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures, providing a framework for researchers, scientists, and drug development professionals to establish and verify the performance of their chosen analytical methods.[5][6][7][8][9]
Understanding the Analyte: this compound
This compound is a colorless liquid with a boiling point of 125-128 °C.[1][2] Its structure contains a methyl ketone group and a methylene group, which influence its chemical reactivity and chromatographic behavior.[1] The presence of a carbon-carbon double bond conjugated with the ketone's carbonyl group makes it an α,β-unsaturated ketone, which allows for strong UV absorbance at a specific wavelength, a key characteristic exploited in HPLC-UV analysis.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a moderately volatile compound like this compound, GC-FID offers high resolution and sensitivity.
Principle of GC-FID
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). The flame ionization detector (FID) is highly sensitive to organic compounds and works by pyrolyzing the analyte in a hydrogen-air flame, which produces ions that generate a current proportional to the mass of the carbon atoms.
Experimental Protocol: GC-FID
1. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as dichloromethane.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For analysis of a sample matrix, perform a liquid-liquid extraction using an appropriate solvent to isolate the analyte.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent nonpolar column.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For ketones, derivatization is often employed to enhance UV detection.[10][11][12]
Principle of HPLC-UV
In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) under high pressure. The separation occurs based on the analyte's interaction with the stationary and mobile phases. For ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common practice.[10][11][12] The resulting hydrazone derivative is highly chromophoric and can be detected with high sensitivity by a UV detector at a specific wavelength (around 360 nm).[10][11]
Experimental Protocol: HPLC-UV with DNPH Derivatization
1. Sample Preparation and Derivatization:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
Derivatization:
-
To 1 mL of each standard and sample solution, add 1 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution (1 µg/mL to 100 µg/mL) and then derivatizing them as described above.
-
Prepare and derivatize QC samples at low, medium, and high concentrations.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[13]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 60% B
-
10-15 min: 60% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 60% B
-
22-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Detection Wavelength: 360 nm.
Cross-Validation Study Design
To ensure the interchangeability of the GC-FID and HPLC-UV methods, a cross-validation study must be performed. This involves analyzing the same set of samples using both validated methods and comparing the results.
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.
Acceptance Criteria
The results obtained from both methods should be statistically equivalent. A common approach is to calculate the percentage difference between the mean results for each sample. The acceptance criterion is typically that the percentage difference should not exceed a predefined limit, often ±15% for at least 67% of the samples.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods based on typical validation results for similar analytes.
| Parameter | GC-FID | HPLC-UV (with Derivatization) | ICH Q2(R1) Guideline Reference |
| Specificity | High (based on retention time) | High (based on retention time and UV spectrum) | [5][9] |
| Linearity (r²) | > 0.995 | > 0.995 | [5][9] |
| Range (µg/mL) | 1 - 100 | 1 - 100 | [5][9] |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | [5][9] |
| Precision (%RSD) | < 5% | < 5% | [5][9] |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (sub-µg/mL range) | [5][9] |
| Limit of Quantification (LOQ) | Lower (ng/mL range) | Higher (sub-µg/mL range) | [5][9] |
| Sample Throughput | Higher (faster run times) | Lower (includes derivatization step) | N/A |
| Cost per Sample | Lower | Higher (reagents and solvents) | N/A |
Discussion and Recommendations
GC-FID is generally a more straightforward and cost-effective method for the analysis of volatile compounds like this compound. It offers excellent sensitivity and typically has shorter run times, leading to higher sample throughput. The primary consideration for this method is ensuring the thermal stability of the analyte at the injector and column temperatures.
HPLC-UV , with the inclusion of a derivatization step, provides high specificity due to both the chromatographic separation and the characteristic UV absorbance of the DNPH derivative. This method is particularly useful when dealing with complex matrices where co-eluting impurities might interfere with FID detection. The derivatization step, however, adds complexity and time to the sample preparation process.
The choice between these two methods will depend on the specific requirements of the analysis. For routine quality control where high throughput and lower cost are priorities, GC-FID is likely the preferred method. For research and development or for samples with complex matrices where high specificity is critical, HPLC-UV with derivatization may be more appropriate.
Ultimately, a successful cross-validation will provide the necessary confidence to use these methods interchangeably, ensuring data integrity and consistency across different analytical platforms and laboratories.
References
- Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Holm, K. M., Linnet, K., Rasmussen, B. S., & Pedersen, A. J. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology, 34(9), 549–554.
- Scribd. Analytical Methods for Ketones.
- ICH. Quality Guidelines.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Semantic Scholar. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry.
- Wells, J. (1973). Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses. Journal of the Canadian Society of Forensic Science, 6(1), 29-32.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PubChem. This compound.
- University of Copenhagen Research Portal. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry.
- Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- Polo, M. C., & Almy, J. (1987). HPLC Analysis of Aldehydes and Ketones in Sherry. Journal of Liquid Chromatography, 10(6), 1165-1182.
- Ali, M. Y., Al-Ghamdi, A. F., & Al-Warthan, A. A. (2014). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. The Scientific World Journal, 2014, 584791.
- U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry.
Sources
- 1. This compound (1187-87-7) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 1187-87-7 [chemicalbook.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. database.ich.org [database.ich.org]
- 10. waters.com [waters.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
A Comparative Guide to the Stability of α-Methylene Ketones: Principles and Experimental Assessment
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of pharmacologically active molecules is paramount. Among the vast landscape of organic compounds, α-methylene ketones—a subclass of α,β-unsaturated carbonyls—are frequently encountered in natural products and serve as pivotal intermediates in synthesis.[1] However, the very features that grant them their unique reactivity, the conjugated system and the electrophilic β-carbon, also render them susceptible to various degradation pathways.[2][3][4]
This guide provides an in-depth comparative study of the stability of different α-methylene ketones. Moving beyond a mere listing of facts, we will explore the causal relationships between molecular structure and stability, provide validated experimental protocols for assessment, and present comparative data to inform compound selection and formulation strategies.
The Chemical Foundation of Stability and Reactivity
The stability of an α-methylene ketone is not an absolute property but rather a dynamic interplay of electronic, steric, and structural factors. The core of its reactivity lies in the conjugation between the carbon-carbon double bond (alkene) and the carbonyl group (ketone). This conjugation creates a delocalized π-electron system, which results in a partial positive charge on the β-carbon, making it a prime target for nucleophilic attack.[1][2][3] This susceptibility to conjugate addition, often termed a Michael addition, is the principal chemical liability for this class of compounds.[5][6][7][8][9][10][11]
Key Factors Influencing Stability:
-
Electronic Effects: The electron density across the conjugated system dictates its electrophilicity. Substituents on the ketone scaffold can either stabilize or destabilize the molecule. Electron-withdrawing groups can exacerbate the partial positive charge on the β-carbon, increasing its reactivity towards nucleophiles. Conversely, electron-donating groups can diminish this electrophilicity, thereby enhancing stability.[12][13]
-
Steric Hindrance: The accessibility of the electrophilic β-carbon is a critical determinant of stability. Bulky substituents positioned at or near the α- or β-carbons can physically obstruct the approach of a nucleophile, significantly slowing the rate of degradation via Michael addition.[14]
-
Structural Conformation (Acyclic vs. Cyclic): The flexibility of the molecule plays a crucial role. Acyclic enones possess rotational freedom, which can allow them to adopt conformations that facilitate nucleophilic attack. In contrast, cyclic enones are conformationally restricted. This rigidity can either decrease reactivity by locking the π-system in a less favorable orientation for attack or, in some strained systems, increase it.[14][15] Generally, cyclization tends to slightly reduce the electrophilicity of enones compared to analogous acyclic systems.[14][15]
Primary Degradation Pathways
The predominant degradation route for α-methylene ketones is the Michael-type conjugate addition. Common nucleophiles in pharmaceutical contexts include water (hydrolysis), hydroxide ions, or functional groups on excipients or other active ingredients. In a biological setting, the thiol group of cysteine residues in proteins is a particularly potent Michael donor, a mechanism often exploited for covalent inhibitors but a stability concern for non-covalent drugs. Other potential degradation pathways include polymerization, oxidation, and photodecomposition.[1][16]
Sources
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. proprep.com [proprep.com]
- 5. byjus.com [byjus.com]
- 6. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A-Scientist's Guide to Comparing the Reactivity of α-Methylene Ketones using DFT Calculations
For researchers, medicinal chemists, and drug development professionals, understanding the reactivity of α,β-unsaturated carbonyl compounds, particularly α-methylene ketones, is of paramount importance. These moieties are common "warheads" in covalent inhibitors, a class of drugs that form a stable bond with their target protein, often leading to enhanced potency and duration of action.[1][2] However, their reactivity must be finely tuned; excessive reactivity can lead to off-target effects and toxicity, while insufficient reactivity results in poor efficacy.
This guide provides an in-depth, technically-grounded framework for leveraging Density Functional Theory (DFT) to predict and compare the reactivity of different α-methylene ketones. We will move beyond a simple recitation of steps to explain the underlying quantum chemical principles and the rationale behind methodological choices, empowering you to design and interpret your own computational studies with confidence.
The "Why": Grounding Reactivity Prediction in Quantum Chemistry
The characteristic reaction of α-methylene ketones is the Michael addition, where a nucleophile attacks the β-carbon of the conjugated system. In a biological context, this nucleophile is often a cysteine or lysine residue on a target protein. The susceptibility of an α-methylene ketone to this nucleophilic attack is intrinsically linked to its electronic structure. DFT allows us to probe this structure and extract key descriptors that correlate with reactivity.
Frontier Molecular Orbital (FMO) Theory: The HOMO-LUMO Interaction
At its core, a chemical reaction involves the interaction of molecular orbitals. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies this picture by focusing on the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile (the α-methylene ketone).[3][4]
-
The LUMO: This is the lowest energy orbital that is empty of electrons. A nucleophile donates its electrons into this orbital.[5] Therefore, a lower LUMO energy signifies a more electrophilic, and thus more reactive, Michael acceptor.[6] The molecule is more "willing" to accept electrons.
-
The HOMO-LUMO Gap: The energy difference between the HOMO of the nucleophile and the LUMO of the electrophile is also a critical factor. A smaller energy gap facilitates orbital interaction and generally leads to a faster reaction.
While powerful, FMO theory can sometimes be an oversimplification, especially in complex systems where orbitals may be delocalized over a large part of the molecule.[7][8]
Fukui Functions: Pinpointing the Site of Attack
While LUMO energy gives a global measure of electrophilicity, the Fukui function, f(r), provides a more localized picture, identifying the specific atoms most susceptible to nucleophilic or electrophilic attack.[9][10] It describes the change in electron density at a specific point when an electron is added to or removed from the molecule.[11]
For comparing α-methylene ketones, we are interested in the reactivity towards nucleophiles, which is described by the f+ function:
f+(r) = ρN+1(r) - ρN(r)
where ρN is the electron density of the neutral molecule and ρN+1 is the density of the anion.[11] A large value of f+ on the β-carbon indicates that this site is highly susceptible to nucleophilic attack.[12] Condensed Fukui indices, which apply this concept to individual atoms, are particularly useful for creating a rank-order of reactivity across a series of related molecules.[13]
Activation Energy (ΔE‡): The Ultimate Predictor
The most direct and computationally intensive predictor of reaction rate is the activation energy (ΔE‡) or Gibbs free energy of activation (ΔG‡). This involves calculating the energy of the transition state (TS) for the Michael addition reaction. A lower activation energy barrier corresponds to a faster reaction. Several studies have demonstrated a strong correlation between DFT-calculated activation energies and experimentally determined reaction rates for Michael acceptors.[14][15]
The "How": A Validated Computational Workflow
This section outlines a detailed, step-by-step protocol for performing DFT calculations to assess the reactivity of a series of α-methylene ketones. The choice of functional and basis set is critical for obtaining accurate results. Hybrid functionals like B3LYP are often a good starting point, though for transition state calculations, functionals like M06-2X may provide higher accuracy.[16][17] The 6-31G** basis set is a common and reasonable choice for initial studies.[14]
Step-by-Step Protocol
-
Molecule Building and Pre-optimization:
-
Construct the 3D structures of the α-methylene ketones of interest using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Ground State DFT Optimization:
-
Perform a full geometry optimization and frequency calculation using your chosen DFT functional and basis set (e.g., B3LYP/6-31G**).
-
The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
From this calculation, you can extract the LUMO energy.
-
-
Fukui Function Calculation:
-
To calculate the condensed Fukui function for nucleophilic attack (f+k), you need the atomic charges of the neutral molecule (qk(N)) and the anion (qk(N+1)).
-
Perform a single-point energy calculation on the optimized neutral geometry but with the charge set to -1 and the multiplicity set to 2 (for a radical anion).
-
Calculate the condensed Fukui index for each atom k using the formula: f+k = qk(N+1) - qk(N).[10] Focus on the value for the β-carbon.
-
-
Transition State (TS) Search (Optional but Recommended):
-
Model the Michael addition reaction using a simple nucleophile, such as methanethiol (CH3SH) or its anion, methanethiolate (CH3S-), to represent a cysteine residue.[14]
-
Perform a transition state search (e.g., using a Berny optimization with the Opt=TS keyword in Gaussian). This will locate the highest energy point along the reaction coordinate.
-
Confirm the TS by performing a frequency calculation. A true TS will have exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.
-
Calculate the activation energy (ΔE‡) as the energy difference between the transition state and the separated reactants.
-
The following diagram illustrates the computational workflow:
Caption: Computational workflow for assessing ketone reactivity.
The "What": Interpreting the Data for Comparative Analysis
To demonstrate the application of this workflow, let's consider a hypothetical comparison of three α-methylene ketones with varying substituents (R1 and R2).
| Ketone | Substituent (R1, R2) | LUMO Energy (eV) | Fukui Index (f+) on Cβ | Activation Energy (ΔE‡) (kcal/mol) | Predicted Reactivity |
| 1 | H, H | -1.95 | 0.25 | 18.5 | High |
| 2 | CH3, H | -1.83 | 0.21 | 20.7 | Medium |
| 3 | H, Ph | -2.10 | 0.23 | 19.2 | High |
Data Analysis:
-
Ketone 1 (Unsubstituted): Serves as our baseline. It shows a relatively low LUMO energy and activation barrier, suggesting high reactivity.
-
Ketone 2 (Methyl-substituted): The electron-donating methyl group at the α-position increases the LUMO energy and the activation barrier.[16] This leads to a prediction of lower reactivity compared to Ketone 1.
-
Ketone 3 (Phenyl-substituted): The electron-withdrawing phenyl group at the β-position significantly lowers the LUMO energy. While the Fukui index is slightly lower than the baseline, the activation energy is also low, indicating high reactivity, potentially comparable to or even greater than Ketone 1.
This analysis allows us to rank-order the compounds in terms of their intrinsic electrophilicity. The relationship between the calculated parameters and the final reactivity prediction is visualized below.
Caption: Relationship between DFT descriptors and predicted reactivity.
Conclusion and Outlook
DFT calculations provide a powerful, predictive framework for comparing the reactivity of α-methylene ketones, guiding the design of covalent inhibitors in drug discovery. By analyzing parameters such as LUMO energies, Fukui functions, and activation energies, researchers can rationally modulate the electrophilicity of their compounds to achieve the desired balance of potency and safety.[6][14] While computationally intensive, the insights gained from these methods can significantly de-risk and accelerate the drug development pipeline by prioritizing compounds with a higher probability of success for synthesis and experimental testing.[18][19] It is crucial to remember that these are in silico models; experimental validation remains the final arbiter of a compound's true reactivity and biological activity.
References
- Wikipedia. Fukui function. [Link]
- Schrödinger. Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. [Link]
- Enoch, S. J., et al. (2011). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry, 9(18), 6427-6433. [Link]
- SCM. Fukui Function — GUI 2025.
- Viant, M. R., et al. (2019). Density Functional Theory Transition-State Modeling for the Prediction of Ames Mutagenicity in 1,4 Michael Acceptors. Chemical Research in Toxicology, 32(12), 2468-2477. [Link]
- Liu, P., et al. (2018). Quantum Descriptors for Predicting and Understanding the Structure-Activity Relationships of Michael Acceptor Warheads. Journal of Chemical Information and Modeling, 58(7), 1436-1445. [Link]
- Bowman, C. N., et al. (2021). Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Polymer Chemistry, 12(23), 3364-3375. [Link]
- Bowman, C. N., et al. (2021). Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Polymer Chemistry, 12(23), 3364-3375. [Link]
- FACCTs. Plotting Fukui functions - ORCA 5.0 tutorials. [Link]
- Wagen, C., et al. (2024). Fukui Indices & Global Electrophilicity. Rowan Newsletter. [Link]
- Wikipedia. Frontier molecular orbital theory. [Link]
- UC Santa Barbara. Frontier Orbital Theory in Organic Reactivity. [Link]
- Warshel, A., et al. (2021). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. Proceedings of the National Academy of Sciences, 118(25), e2104893118. [Link]
- Yang, W., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. Journal of the American Chemical Society Au, 2(7), 1629-1641. [Link]
- Yang, W., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(7), 1629-1641. [Link]
- Willoughby, P. (2021). Org 2 Lecture 52: Frontier Molecular Orbitals and Chemical Reactivity. YouTube. [Link]
- Krenske, E. H., & Houk, K. N. (2012). Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. The Journal of organic chemistry, 77(10), 4819–4830. [Link]
- Al-Zaydi, K. M., et al. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(22), 13261-13306. [Link]
- Gevorgyan, V., et al. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Organic Letters. [Link]
- Sarpong, R., et al. (2021). Divergent Total Synthesis of the Harziane Diterpenoids. Journal of the American Chemical Society, 143(31), 12229-12236. [Link]
- Mlostoń, G., et al. (2021). A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones. International Journal of Molecular Sciences, 22(18), 9928. [Link]
- Tadayon, S., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 20(8), 14896-14912. [Link]
- White, M. C., et al. (2021). Selective methylene oxidation in α,β-unsaturated carbonyl natural products.
- Weichert, A., & Hoffmann, H. M. R. (1991). Synthesis and reactions of .alpha.-methylene-.beta.-keto sulfones. The Journal of Organic Chemistry, 56(13), 4098-4112. [Link]
- Li, H., et al. (2015). A computational study of the mechanism of the photocyclization reaction of α-methylamino ketone. RSC Advances, 5(71), 57731-57738. [Link]
- Solvay SA. (2021). Direct alpha-methyleneation process of ketones.
- Grembecka, J., et al. (2025). Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]
- Neves, R. P. P., et al. (2015). DFT tests for group 8 transition metal carbonyl complexes.
- Saladino, G., et al. (2024). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. Journal of Chemical Information and Modeling, 64(8), 3488-3502. [Link]
- Grembecka, J., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(19), 11021-11039. [Link]
Sources
- 1. Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 4. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fukui function - Wikipedia [en.wikipedia.org]
- 10. scm.com [scm.com]
- 11. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
- 12. Schrödinger Customer Portal [my.schrodinger.com]
- 13. rowansci.substack.com [rowansci.substack.com]
- 14. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Quantum Descriptors for Predicting and Understanding the Structure-Activity Relationships of Michael Acceptor Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis and Analysis of 5-Methyl-3-methylene-2-hexanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the reproducibility and consistency of results are paramount. This guide provides an in-depth, inter-laboratory comparison of the synthesis and analysis of 5-Methyl-3-methylene-2-hexanone, a valuable ketone intermediate. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and present a comprehensive analysis of expected outcomes. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their own laboratory settings.
Introduction to this compound
This compound (CAS No. 1187-87-7) is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O.[1][2] Its structure, featuring a conjugated enone system, makes it a versatile building block in organic synthesis.[3] Notably, it is recognized as an impurity in the pharmaceutical agent Tetrabenazine, highlighting the critical need for robust and reliable methods for its synthesis and characterization to ensure the quality and safety of final drug products.[4][5]
This guide will present and compare two distinct, yet common, synthetic pathways to this compound: a base-catalyzed Aldol Condensation and the Wittig Reaction. Following the synthesis, a rigorous analytical workflow will be detailed, employing Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to characterize the final product and assess its purity. The presented data will be framed as a simulated inter-laboratory comparison to highlight potential variations and establish benchmarks for success.
I. Synthesis Methodologies: A Comparative Approach
The choice of synthetic route can significantly impact yield, purity, and scalability. Here, we compare two common methods for the preparation of α,β-unsaturated ketones.
Method A: Base-Catalyzed Aldol Condensation
This classical carbon-carbon bond-forming reaction involves the condensation of an enolate with a carbonyl compound.[6] For the synthesis of this compound, isobutyraldehyde and acetone are the logical precursors. The initial aldol addition product is subsequently dehydrated to yield the target α,β-unsaturated ketone.[7]
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The flask is charged with acetone (50 mL) and a catalytic amount of 10% aqueous sodium hydroxide solution (5 mL).
-
Aldol Addition: Isobutyraldehyde (10 g, 0.139 mol) is added dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. The reaction mixture is maintained at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Dehydration: The reaction mixture is then acidified with 1 M hydrochloric acid to a pH of approximately 3-4. The mixture is heated to reflux for 1 hour to facilitate dehydration of the intermediate aldol product.
-
Work-up and Purification: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation.
Method B: The Wittig Reaction
The Wittig reaction provides a highly regioselective method for the formation of carbon-carbon double bonds, making it an excellent choice for the synthesis of alkenes from aldehydes and ketones.[1][8][9] In this approach, a phosphorus ylide (the Wittig reagent) reacts with a carbonyl compound. For our target molecule, we will utilize the reaction between isobutyraldehyde and acetylmethylenetriphenylphosphorane.
-
Ylide Preparation: In a 250 mL three-necked flask under a nitrogen atmosphere, (triphenylphosphoranylidene)acetone (acetylmethylenetriphenylphosphorane) (47.8 g, 0.15 mol) is suspended in dry toluene (100 mL).
-
Wittig Reaction: Isobutyraldehyde (10 g, 0.139 mol) is added dropwise to the stirred suspension at room temperature. The reaction is exothermic, and the temperature should be maintained below 40°C.
-
Reaction Monitoring: The reaction is monitored by TLC. The disappearance of the aldehyde spot indicates the completion of the reaction.
-
Work-up and Purification: The reaction mixture is filtered to remove the triphenylphosphine oxide byproduct. The filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizing the Synthetic Pathways
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
A Comparative Guide to the Validation of a New Analytical Method for the Detection of 5-Methyl-3-methylene-2-hexanone Impurities
This guide provides a comprehensive overview and comparison of a newly developed analytical method for the detection and quantification of 5-Methyl-3-methylene-2-hexanone, a potentially reactive impurity in pharmaceutical manufacturing. We will delve into the rationale behind the method development, a detailed validation protocol in accordance with ICH Q2(R1) guidelines, and a comparative analysis against alternative analytical approaches.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the purity and safety of pharmaceutical products.[5][6]
Introduction: The Challenge of Reactive Impurities
In pharmaceutical development, the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[7] this compound is an α,β-unsaturated ketone, a class of compounds known as Michael acceptors. These molecules can exhibit heightened reactivity and potential toxicity, making their detection and quantification at trace levels a critical analytical challenge.[8] The volatile nature of this specific impurity further complicates the selection of an appropriate analytical method, necessitating a tailored approach to ensure accurate and reliable results.[9][10]
This guide introduces a new, validated headspace gas chromatography (HS-GC) method with flame ionization detection (FID) specifically designed for the trace analysis of this compound. We will demonstrate its superiority for this application through a direct comparison with a conventional High-Performance Liquid Chromatography (HPLC) method, a technique often employed for less volatile impurities.[11][12][13][14]
The New Analytical Method: Headspace Gas Chromatography (HS-GC) with FID
Given the expected volatility of this compound, a gas chromatography-based method is the most logical approach.[5][9][10] The use of a headspace sampler is crucial as it allows for the analysis of volatile compounds from a non-volatile sample matrix without direct injection of the drug substance, minimizing contamination of the GC system.[10][15]
Experimental Workflow for Method Validation
Caption: Workflow for the validation of the new analytical method.
Protocol for the HS-GC-FID Method
-
Instrumentation: Agilent 7890B GC system with a 7697A headspace sampler and FID detector.[15]
-
Column: Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm.[15]
-
Sample Preparation: Accurately weigh 100 mg of the drug substance into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide).
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 minutes
-
-
GC Parameters:
Method Validation: A Deep Dive into ICH Q2(R1) Parameters
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[4][6][17] The following sections detail the experimental approach for validating the new HS-GC-FID method based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
3.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[18][19]
-
Protocol:
-
Analyze a blank solvent to ensure no interfering peaks at the retention time of this compound.
-
Analyze the drug substance without the impurity to confirm the absence of matrix interference.
-
Analyze a spiked sample of the drug substance with the impurity and known related substances to demonstrate peak separation.
-
3.2. Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning from the reporting limit to 120% of the specification limit.
-
Inject each standard in triplicate.
-
Plot the average peak area against concentration and determine the correlation coefficient (R²) and y-intercept.
-
3.3. Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol:
-
Spike the drug substance with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
-
3.4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance spiked at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Confirm the determined LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
3.6. Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Headspace oven temperature (± 2°C)
-
GC oven temperature ramp rate (± 1°C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
-
Analyze a system suitability solution and a spiked sample under each modified condition.
-
Evaluate the impact on system suitability parameters and the quantification of the impurity.
-
Comparative Analysis: HS-GC-FID vs. HPLC-UV
To highlight the advantages of the new HS-GC-FID method, a comparison with a standard reversed-phase HPLC-UV method was performed.
| Validation Parameter | New HS-GC-FID Method | Alternative HPLC-UV Method | Justification for Superiority of HS-GC-FID |
| Specificity | High resolution of volatile impurity from non-volatile matrix. | Potential for poor retention and peak shape of the volatile analyte. Co-elution with the solvent front is likely.[20] | GC is inherently better for separating volatile compounds.[5][9] Headspace sampling eliminates matrix interference.[10] |
| Linearity (R²) | > 0.998 | < 0.990 | The direct analysis of the volatile compound in the gas phase leads to a more consistent and proportional response. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 70.0% - 115.0% (highly variable) | The headspace technique provides more consistent and complete transfer of the volatile analyte for analysis, reducing loss. |
| Precision (RSD) | < 5.0% | > 15.0% | The automated and enclosed system of the headspace sampler reduces variability compared to manual injection in HPLC for a volatile analyte. |
| LOQ | 0.5 ppm | 10 ppm | Higher sensitivity of FID for hydrocarbons and the efficient concentration effect of the headspace technique allow for lower detection limits. |
| Robustness | Robust to minor changes in temperature and flow. | Highly sensitive to mobile phase composition and temperature, which can affect the retention of a poorly retained volatile compound. | The gas phase separation is less susceptible to the minor physical and chemical variations that can significantly impact liquid-phase chromatography for volatile analytes. |
Conclusion
The newly developed and validated HS-GC-FID method provides a sensitive, specific, accurate, and precise means for the detection and quantification of this compound in pharmaceutical drug substances. The comparative data clearly demonstrates its superiority over a conventional HPLC-UV method for this particular volatile and reactive impurity. The adoption of this method will enable more reliable control of this impurity, contributing to the overall safety and quality of the final pharmaceutical product.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- Analysis of Organic Volatile Impurities in Drug Products and Drug Substances | Agilent. [Link]
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products | Omics. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
- Gas Chromatography and its Applications in Pharmaceutical Industry. [Link]
- Quality Guidelines - ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Use of gas chromatography for impurities analysis in pharmaceutical products | Request PDF - ResearchG
- Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. [Link]
- Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products - Scirp.org. [Link]
- Validation of Impurity Methods, Part II. [Link]
- Analytical method valid
- Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African w
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]
- HPLC analyses for the characterization of non-vol
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods - ResearchG
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. [Link]
- Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - NIH. [Link]
- HPLC-Based Strategies for Impurity Profiling and Valid
- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]
- 5-Methyl-2-hexanone - EZGC & EZLC Online Software Suite. [Link]
- This compound | C8H14O | CID 14473 - PubChem. [Link]
- The determination of ketone bodies: Preanalytical, analytical and physiological considerations | Request PDF - ResearchG
- Why is it Difficult to Detect Mutagenic Impurities? - News-Medical.Net. [Link]
- Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics - KBI Biopharma. [Link]
- EP0272552B1 - Method and device for ketone measurement - Google P
- The Challenge of Detecting Mutagenic Impurities | EAG Labor
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. [Link]
- Identifying and Characterizing Pharmaceutical Impurities in Less Time with Gre
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems [scielo.org.za]
- 12. gba-group.com [gba-group.com]
- 13. veeprho.com [veeprho.com]
- 14. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 17. wjarr.com [wjarr.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. ijrrjournal.com [ijrrjournal.com]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive toxicological comparison of 5-Methyl-3-methylene-2-hexanone and structurally related α,β-unsaturated ketones. As a senior application scientist, this document synthesizes available data to offer insights into their potential hazards, mechanisms of toxicity, and the experimental methodologies required for their evaluation.
Introduction: The Toxicological Significance of the α,β-Unsaturated Carbonyl Moiety
This compound belongs to the class of α,β-unsaturated carbonyl compounds. This structural feature is a well-recognized "structural alert" for toxicity, primarily due to its electrophilic nature.[1] The polarized α,β-unsaturated system makes these compounds susceptible to nucleophilic attack, a process known as Michael addition.[2][3] This reactivity is the foundation of their biological and toxicological effects.
The core mechanism of toxicity for many α,β-unsaturated ketones involves their ability to act as Michael acceptors, readily reacting with biological nucleophiles such as the sulfhydryl groups in cysteine residues of proteins and the antioxidant glutathione (GSH).[2][4] Depletion of intracellular GSH can disrupt the cellular redox balance, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death through apoptosis or necrosis.[1][2] Furthermore, their reactivity extends to potential interactions with DNA, raising concerns about genotoxicity and mutagenicity.[5][6]
This compound has been identified as a potential impurity in the pharmaceutical agent Tetrabenazine, underscoring the critical need to understand its toxicological profile for drug safety and quality control.[7] This guide will, therefore, leverage data from structurally similar compounds to infer the potential hazards of this compound and provide a framework for its toxicological assessment.
Comparative Toxicological Profiles
Direct toxicological data for this compound is not extensively available in the public domain.[8][9] Therefore, a comparative assessment with structurally related and well-studied α,β-unsaturated ketones is essential. For this guide, we will focus on Methyl Vinyl Ketone (MVK) as a simple, acyclic analogue and cyclic α,β-unsaturated ketones like cyclopentenones and cyclohexenones, which are used as fragrance ingredients and have been subject to toxicological evaluation.[10][11][12]
Cytotoxicity
Mechanism of Action: The cytotoxicity of α,β-unsaturated ketones is strongly linked to their reactivity as Michael acceptors.[13] Studies on MVK have demonstrated that it induces apoptosis in neuronal cells by depleting cellular glutathione, which leads to an increase in reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[1] The presence of a non-sterically hindered Michael acceptor is considered a crucial structural requirement for cytotoxic activity.[13][14]
Comparative Data:
| Compound | Cell Line | Endpoint | Result | Reference |
| Methyl Vinyl Ketone (MVK) | Murine GT1-7 hypothalamic neurons | Apoptosis | Induces apoptosis at low micromolar concentrations | [1] |
| 4,4-dimethyl-2-cyclopenten-1-one | Human oral squamous cell carcinoma (HSC-2) & normal gingival fibroblast (HGF) | Cytotoxicity (CC50) | Higher tumor-specific cytotoxicity (SI = 4.0) | [13][14] |
| Various Cycloalkenones | Human oral tumor cells | Cytotoxicity | Potent cytotoxic activities observed | [13] |
This table summarizes representative cytotoxicity data for analogues of this compound.
Based on these findings, it is plausible that this compound will exhibit similar cytotoxic properties, with the degree of cytotoxicity likely influenced by steric hindrance around the α,β-unsaturated system.
Genotoxicity and Mutagenicity
Mechanism of Action: The electrophilic nature of α,β-unsaturated carbonyls allows them to react with DNA bases, forming adducts that can lead to mutations.[6] Computational studies have shown a correlation between the activation energy of the Michael addition reaction with a DNA model and the mutagenicity observed in the Ames test.[5][15][16] Compounds with lower activation energies are more likely to be Ames-positive.[5]
Comparative Data: While specific mutagenicity data for this compound is unavailable, the class of α,β-unsaturated carbonyls has been extensively studied. Some compounds in this class are known to be mutagenic in Salmonella typhimurium strain TA100.[3] However, mutagenicity is not a universal feature of this class, and is dependent on the specific molecular structure.[3] For instance, a review of cyclopentanones and cyclopentenones used as fragrance ingredients found no mutagenic or genotoxic activity in bacterial and mammalian cell line assays for the tested compounds.[11]
Acute Systemic Toxicity
In Vivo Observations: Acute toxicity studies provide information on the potential adverse effects of a single or short-term exposure to a substance. For α,β-unsaturated ketones, acute toxicity can be significant. For example, MVK is highly toxic upon inhalation, causing irritation to mucous membranes, eyes, and skin.[10][17] The oral LD50 of MVK in rats is reported to be 30 mg/kg.[10] Inhalation studies with MVK have shown the nasal cavity to be the primary target organ in both rats and mice, with rats being the more sensitive species.[10]
Regulatory Guidelines: The assessment of acute oral toxicity is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The OECD Test Guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure) are internationally recognized methods for determining the acute oral toxicity of chemicals.[18][19][20][21] These methods aim to classify substances based on their LD50 values while minimizing the number of animals used.[18][19]
Experimental Protocols for Toxicological Assessment
To address the data gap for this compound, a tiered testing strategy is recommended, starting with in vitro assays and progressing to in vivo studies as necessary.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line, or a relevant cell line for the intended application) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining cytotoxicity using the MTT assay.
In Vivo Acute Oral Toxicity Assessment: OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.[18][20]
Step-by-Step Protocol:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (usually females are recommended as they are often slightly more sensitive).[18] Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Fasting: Withhold food (but not water) overnight for rats before dosing.[21]
-
Dose Preparation and Administration: Prepare the test substance in a suitable vehicle. Administer a single oral dose by gavage.[21] The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[20]
-
Stepwise Dosing Procedure:
-
Step 1: Dose a group of 3 animals with the starting dose.
-
Observation: Observe the animals closely for mortality and clinical signs of toxicity for at least the first 24 hours, and then daily for a total of 14 days.[18]
-
Decision for Next Step: The outcome of the first step determines the subsequent steps:
-
If mortality occurs, the next step involves dosing at a lower dose level.
-
If no mortality occurs, the next step involves dosing at a higher dose level.
-
The procedure continues until a stopping criterion is met, which allows for the classification of the substance into a specific toxicity class according to the Globally Harmonised System (GHS).[20]
-
-
-
Observations: Record all clinical signs of toxicity, body weight changes, and any instances of mortality or moribundity.
-
Pathology: At the end of the study, perform a gross necropsy on all animals.
-
Data Analysis and Classification: Based on the number of animals that died or were moribund at different dose levels, the substance is classified into one of the GHS categories for acute oral toxicity.
Decision Logic for OECD 423 Acute Toxic Class Method
Caption: Simplified decision-making flowchart for the OECD 423 protocol.
Conclusion and Future Directions
While direct toxicological data for this compound is limited, the available information on structurally related α,β-unsaturated ketones provides a strong basis for a preliminary hazard assessment. The reactivity of the Michael acceptor moiety is a key determinant of the toxicological properties of this class of compounds, with cytotoxicity and potential genotoxicity being the primary concerns.
For a comprehensive risk assessment, particularly given its presence as a pharmaceutical impurity, further studies are warranted. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to fully characterize the toxicological profile of this compound. These investigations will enable informed decisions regarding acceptable levels of this compound in pharmaceutical products and other applications, ensuring human safety and regulatory compliance.
References
- Mellor, T. E., et al. (2018). Using Transition State Modeling To Predict Mutagenicity for Michael Acceptors. Journal of Chemical Information and Modeling, 58(6), 1239-1248.
- OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
- Kamendulis, L. M., & Klaunig, J. E. (2007). Methyl vinyl ketone induces apoptosis in murine GT1-7 hypothalamic neurons through glutathione depletion and the generation of reactive oxygen species. Toxicology and Industrial Health, 23(2), 107-115.
- Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
- ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- Pharma Knowledge Centre. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
- Arimori, A., et al. (2012). Methyl Vinyl Ketone, a Toxic Ingredient in Cigarette Smoke Extract, Modifies Glutathione in Mouse Melanoma Cells. Journal of Health Science, 58(2), 223-229.
- Mellor, T. E., et al. (2018). Using Transition State Modeling To Predict Mutagenicity for Michael Acceptors. PubMed, 29847119.
- Umwelt-online. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure.
- Taylor & Francis Online. (2014). Toxicity Assessment of Industrial Chemicals and Airborne Contaminants: Transition from In Vivo to In Vitro Test Methods: A Review.
- Cronin, M. T. D., et al. (2009). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 22(1), 105-117.
- ResearchGate. (2018). Using Transition State Modeling To Predict Mutagenicity for Michael Acceptors.
- Ghanayem, B. I., et al. (1994). Upper Respiratory Tract Toxicity of Inhaled Methylvinyl Ketone in F344 Rats and B6C3F1 Mice. Toxicological Sciences, 22(1), 76-84.
- Arimori, A., et al. (2012). Methyl vinyl ketone, a toxic ingredient in cigarette smoke extract, modifies glutathione in mouse melanoma cells. PubMed, 22410884.
- ResearchGate. (2004). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds.
- ChemSafetyPro.COM. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.
- Chemeurope.com. (n.d.). Methyl vinyl ketone.
- Eder, E., et al. (1990). Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. Environmental Health Perspectives, 88, 99-106.
- Taylor & Francis Online. (2014). Toxicity Assessment of Industrial Chemicals and Airborne Contaminants: Transition from In Vivo to In Vitro Test Methods: A Review.
- Satoh, K., et al. (2004). Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. Anticancer Research, 24(2A), 737-741.
- Cronin, M. T. D., et al. (2009). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. PubMed, 19053326.
- Technology Networks. (2018). 3 Recent Developments in Toxicity Testing.
- LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 94(2), 238-247.
- Davoodi, F., & Gholami, M. (2014). Toxicity assessment of industrial chemicals and airborne contaminants: transition from in vivo to in vitro test methods: a review. Inhalation Toxicology, 26(11), 643-655.
- PubChem. (n.d.). This compound.
- Chemsrc. (n.d.). 5-Methyl-2-hexanone.
- Schüürmann, G., et al. (2012). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Journal of Computer-Aided Molecular Design, 26(1), 103-116.
- Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50 Suppl 3, S1-S18.
- Researchmap. (2004). Structure-Activity Relationships of ·, ‚-Unsaturated Ketones as Assessed by their Cytotoxicity against Oral Tumor Cells.
- ResearchGate. (2012). Toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients.
- Haz-Map. (n.d.). 5-Methyl-3-hexen-2-one.
- Dinkova-Kostova, A. T., et al. (2001). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences, 98(6), 3404-3409.
- O'Prey, J., et al. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry, 183, 111687.
- Scognamiglio, J., et al. (2012). Fragrance Material Review on 2-hexylidene Cyclopentanone. Food and Chemical Toxicology, 50 Suppl 3, S631-S640.
- PubChem. (n.d.). Ethylidenecyclopentane.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Understanding its Role as a Pharmaceutical Impurity.
- Ballantyne, B., & Myers, R. C. (1988). Comparative acute toxicity and primary irritancy of the ethylidene and vinyl isomers of norbornene. Journal of Applied Toxicology, 8(5), 313-320.
- Haz-Map. (n.d.). 5-Methyl-3-hexanone.
- ChemBK. (n.d.). This compound.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 2-Hexanone.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2-Hexanone.
- US EPA. (n.d.). 2-Hexanone, 5-methyl-.
Sources
- 1. Methyl vinyl ketone induces apoptosis in murine GT1-7 hypothalamic neurons through glutathione depletion and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl Vinyl Ketone, a Toxic Ingredient in Cigarette Smoke Extract, Modifies Glutathione in Mouse Melanoma Cells [jstage.jst.go.jp]
- 3. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragrance material review on 2-hexylidene cyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchmap.jp [researchmap.jp]
- 15. Using Transition State Modeling To Predict Mutagenicity for Michael Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methyl_vinyl_ketone [chemeurope.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. umwelt-online.de [umwelt-online.de]
Safety Operating Guide
Navigating the Disposal of 5-Methyl-3-methylene-2-hexanone: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Methyl-3-methylene-2-hexanone, a compound whose reactivity profile as an α,β-unsaturated ketone necessitates careful consideration. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental stewardship.
Understanding the Hazard Profile of this compound
Structural and Reactivity Insights:
This compound belongs to the class of α,β-unsaturated ketones. This structural motif, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, confers specific reactivity.[1] These compounds are known to be electrophilic at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack.[1][2][3][4] This inherent reactivity can lead to polymerization and compatibility issues with other chemicals.
Furthermore, many ketones are flammable liquids.[5][6][7] Given its molecular weight and structure, it is prudent to assume this compound is a flammable liquid and should be handled accordingly. The NIOSH Pocket Guide to Chemical Hazards is a valuable resource for understanding the general risks associated with chemical classes when specific data is unavailable.[8][9][10]
Inferred Hazard Classification:
Based on the available information for similar compounds and its chemical class, this compound should be treated as a flammable and potentially reactive hazardous waste .
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [11] |
| Molecular Weight | 126.20 g/mol | [11] |
| Appearance | Likely a liquid | Inferred |
| Flash Point | Assume < 60 °C (140 °F) | [12] |
| Primary Hazards | Flammability, Potential Reactivity, Possible Irritant | Inferred from chemical class |
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Always check the glove manufacturer's compatibility chart for ketones.
-
Body Protection: A flame-resistant laboratory coat is essential.
-
Respiratory Protection: All handling of this compound, especially when generating aerosols or vapors, should be conducted in a certified chemical fume hood to avoid inhalation.
Step-by-Step Disposal Protocol
This protocol is designed to align with the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for the management of hazardous waste.[13][14][15][16]
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with ketones (e.g., glass or a suitable polymer).
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream. The hazards (e.g., "Flammable," "Reactive") should also be clearly indicated.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions. Specifically, avoid mixing with strong oxidizing agents, strong acids, and strong bases.
Step 2: On-site Accumulation
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation. The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent the spread of any potential spills.
-
Container Integrity: Keep the waste container tightly sealed when not in use to prevent the release of flammable vapors.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.
Step 3: Request for Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies (typically 90 or 180 days depending on generator status), contact your institution's EHS department to arrange for a pickup.
-
Provide Information: Be prepared to provide EHS with all the necessary information about the waste, including the chemical name, quantity, and any other components in the waste mixture.
Step 4: Off-site Treatment and Disposal
-
Licensed Disposal Facility: Your institution's EHS department will coordinate with a licensed hazardous waste disposal facility for the final treatment and disposal of the this compound waste.
-
Treatment Methods: The most common disposal method for flammable organic solvents is incineration at a permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. While the lack of a specific SDS for this compound presents a challenge, a thorough understanding of its chemical class and adherence to established hazardous waste disposal protocols can ensure its safe handling from cradle to grave. By following the procedures outlined in this guide, researchers can mitigate risks and uphold their commitment to a safe and sustainable laboratory environment.
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster.
- Pocket Guide to Chemical Hazards Introduction | NIOSH. (n.d.). Centers for Disease Control and Prevention.
- α,β-Unsaturated carbonyl compound. (2023, October 29). In Wikipedia. [Link]
- NIOSH Pocket Guide to Chemical Hazards. (2005). National Institute for Occupational Safety and Health.
- α,β-Unsaturated Carbonyl Compounds. (n.d.). OChemPal.
- Reactions of α,β-unsaturated Aldehydes and Ketones. (2022, November 29). Chemistry LibreTexts.
- Discuss the stability and reactivity of alpha-beta unsaturated ketones in Michael addition reactions. (n.d.). Proprep.
- Reactivity of alpha, beta-unsaturated carbonyls. (n.d.). Química Orgánica.
- Hazardous Waste Materials Guide: Flammable Liquids. (2025, November 26). MLI Environmental.
- SAFETY DATA SHEET: 5-Methyl-2-hexanone. (2015, June 25). Chem Service.
- How are flammable liquids categorized? (2022, September 26). Hazardous Waste Experts.
- This compound. (n.d.). PubChem.
- 5-Methyl-3-hexen-2-one. (n.d.). Haz-Map.
- 5-Methyl-3-hexanone. (n.d.). Haz-Map.
- How to Dispose of Flammable Waste Safely. (2022, June 1). Air Sea Containers.
- Material Safety Data Sheet: 2-Hexanone. (2005, October 9). ScienceLab.com.
- Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh Safety Manual.
- How Do You Dispose Of Flammable Liquids? (2025, August 12). CountyOffice.org.
Sources
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]
- 5. 5-Methyl-2-hexanone | 110-12-3 [chemicalbook.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. fishersci.com [fishersci.com]
- 8. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. labelmaster.com [labelmaster.com]
- 10. restoredcdc.org [restoredcdc.org]
- 11. This compound | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. mlienvironmental.com [mlienvironmental.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. airseacontainers.com [airseacontainers.com]
- 16. youtube.com [youtube.com]
Navigating the Handling of 5-Methyl-3-methylene-2-hexanone: A Guide to Safe Laboratory Practices
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: An Analog-Based Approach
Given the absence of a specific SDS, we must infer the potential hazards of 5-Methyl-3-methylene-2-hexanone from its chemical structure and data on analogous compounds, such as other flammable ketones.[1] The primary concerns with volatile ketones are flammability and potential health effects from exposure.[1]
Key Anticipated Hazards:
-
Flammability: Ketones are often flammable, with vapors that can form explosive mixtures with air.[1][2] Ignition sources must be strictly controlled in the handling area.[2]
-
Inhalation Toxicity: Vapors may cause respiratory irritation, dizziness, and other central nervous system effects.[1]
-
Skin and Eye Irritation: Direct contact can lead to irritation.
-
Reactivity: Ketones can react with strong oxidizing agents, acids, and bases.
A summary of general hazard information for flammable liquids is presented in the table below. This should be considered as a proxy until specific data for this compound becomes available.
| Hazard Category | General Information for Flammable Ketones | Anticipated Hazard for this compound |
| Flammability | Vapors can be ignited by sparks, open flames, or hot surfaces.[2] | High. Assume it is a flammable liquid. |
| Health Hazards | Irritation to eyes, skin, and respiratory system; potential for CNS depression.[1] | Moderate. Assume potential for irritation and inhalation toxicity. |
| Reactivity | Incompatible with strong oxidizing agents, acids, and bases. | Moderate. Segregate from incompatible materials. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The following recommendations are based on standards for handling flammable and potentially irritating liquid chemicals.[3]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling ketones, but always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes.[3]
-
Body Protection: A flame-resistant lab coat is essential.[2] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required, based on your risk assessment.
Operational Plan: From Receipt to Use
A clear, step-by-step operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms for flammable liquids.
-
Store: Store in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[5] Use a flammable liquids storage cabinet.[2]
-
Segregate: Keep this compound away from incompatible materials, particularly strong oxidizing agents.[6]
Handling and Use
The following workflow is designed to minimize exposure and the risk of fire.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood.
-
-
Aliquoting and Use:
-
Post-Procedure:
-
Upon completion of the experimental work, securely cap the primary container.
-
Decontaminate any surfaces and equipment that may have come into contact with the chemical.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.[7]
-
Compatibility: Ensure the waste container is compatible with flammable ketones. Do not mix with incompatible waste streams.[7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name and the words "Flammable Liquid."
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Eliminate all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain and Absorb: For small spills, use a chemical spill kit with absorbent materials suitable for flammable liquids.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
Conclusion: A Commitment to Safety
The safe handling of this compound, especially in the absence of comprehensive hazard data, demands a cautious and proactive approach. By adhering to the principles of analog-based hazard assessment, stringent PPE protocols, and meticulous operational and disposal plans, researchers can significantly mitigate the risks associated with this compound. Always prioritize a culture of safety and consult with your institution's safety professionals to ensure compliance with all applicable regulations.
References
- NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. (n.d.). Retrieved from Centers for Disease Control and Prevention website: [Link]
- NIOSH Pocket Guide to Chemical Hazards - Diethyl ketone. (n.d.). Retrieved from Centers for Disease Control and Prevention website: [Link]
- NIOSH Pocket Guide to Chemical Hazards - 2-Butanone. (n.d.). Retrieved from Centers for Disease Control and Prevention website: [Link]
- NIOSH Pocket Guide to Chemical Hazards - Ketene. (n.d.). Retrieved from Centers for Disease Control and Prevention website: [Link]
- NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. (n.d.). Retrieved from Centers for Disease Control and Prevention website: [Link]
- Hazardous Waste Management Disposal Training. (n.d.).
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11).
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Retrieved from The University of Tennessee, Knoxville website: [Link]
- Laboratory Guide for Managing Chemical Waste. (n.d.). Retrieved from Vanderbilt University Medical Center website: [Link]
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). Retrieved from University of Canterbury website: [Link]
- Chemical Risk Assessment. (n.d.). Retrieved from Health and Safety Authority website: [Link]
- 3 Types of Risk Assessments for Minimising Chemical Risks and Hazards. (2025, January 20).
- Flammable and Combustible Liquids Safety Measures and PPE. (2021, May 3).
- Flammable and Combustible Liquid Safety. (n.d.).
- Safe Handling of Flammable Chemicals. (2024, May 22).
- Examples of Highly Flammable Chemicals Used in the Lab. (2024, October 15).
- Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (n.d.). Retrieved from University of Nevada, Reno website: [Link]
- Flammable Liquids. (2024, June 12). Retrieved from University of Illinois Urbana-Champaign Division of Research Safety website: [Link]
- Guidelines regarding Chemical Risk Assessment. (n.d.). Retrieved from Occupational Health and Safety Authority (Malta) website: [Link]
- Safe Practices: Handling Flammable Liquids in the Workplace. (n.d.).
- Flammable Liquid Storage: Essential OSHA Guidelines. (n.d.).
- Create Chemical Risk Assessment from a Safety Data Sheet in 1-2-3. (n.d.).
- Risk assessment for storage and handling of hazardous chemicals/solvents. Action plan for handling & safety system to be incorporated. (n.d.). Retrieved from an Indian government environmental clearance portal: [Link]
- 1926.152 - Flammable liquids. (n.d.).
- Flammable Liquids. (n.d.).
Sources
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
